Product packaging for 5-Cyclobutyl-5-phenylhydantoin(Cat. No.:CAS No. 125650-44-4)

5-Cyclobutyl-5-phenylhydantoin

Cat. No.: B147202
CAS No.: 125650-44-4
M. Wt: 230.26 g/mol
InChI Key: YFMSPNSDLBGLRF-UHFFFAOYSA-N
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Description

5-Cyclobutyl-5-phenylhydantoin is a useful research compound. Its molecular formula is C13H14N2O2 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 125690. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14N2O2 B147202 5-Cyclobutyl-5-phenylhydantoin CAS No. 125650-44-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-cyclobutyl-5-phenylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c16-11-13(10-7-4-8-10,15-12(17)14-11)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H2,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFMSPNSDLBGLRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40925203
Record name 4-Cyclobutyl-4-phenyl-4H-imidazole-2,5-diol
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Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125650-44-4
Record name 5-Cyclobutyl-5-phenylhydantoin
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Cyclobutyl-4-phenyl-4H-imidazole-2,5-diol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-CYCLOBUTYL-5-PHENYLHYDANTOIN
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Foundational & Exploratory

Synthesis and characterization of 5-Cyclobutyl-5-phenylhydantoin

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Cyclobutyl-5-phenylhydantoin

Abstract

Hydantoin and its derivatives are a cornerstone of medicinal chemistry, exhibiting a wide array of pharmacological activities including anticonvulsant, antiarrhythmic, and antitumor properties.[1][2][3] The 5,5-disubstituted hydantoin scaffold, in particular, allows for fine-tuning of steric and electronic properties to optimize biological targets. This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and detailed characterization of a novel derivative, this compound. We will explore the venerable Bucherer-Bergs reaction as the synthetic route of choice, delving into the mechanistic underpinnings that govern its efficiency. Furthermore, this whitepaper establishes a robust analytical workflow employing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to unequivocally confirm the structure and purity of the target compound. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous guide to the synthesis and analysis of this important class of heterocyclic compounds.

Introduction: The Hydantoin Scaffold

The imidazolidine-2,4-dione, commonly known as the hydantoin ring, is a privileged scaffold in drug discovery. Its structure features two carbonyl groups and two nitrogen atoms, providing a rich array of hydrogen bond donors and acceptors.[3] This allows for potent and specific interactions with biological macromolecules. The C-5 position of the hydantoin ring is particularly amenable to substitution, enabling the creation of diverse chemical libraries for screening. The introduction of a cyclobutyl and a phenyl group at this position creates a chiral center with a unique three-dimensional profile, combining a rigid aromatic system with a flexible aliphatic ring, a motif of significant interest for exploring new structure-activity relationships (SARs).

Synthetic Strategy: The Bucherer-Bergs Reaction

For the synthesis of 5,5-disubstituted hydantoins from a ketone precursor, the Bucherer-Bergs reaction is an efficient and atom-economical choice.[1][4] This one-pot, multicomponent reaction combines a ketone (cyclobutyl phenyl ketone), a cyanide source (potassium cyanide), and a source of ammonia and carbon dioxide (ammonium carbonate) to construct the hydantoin ring.[5][6]

Mechanistic Rationale

The choice of the Bucherer-Bergs reaction is predicated on its reliability and straightforward execution.[4] The reaction proceeds through a well-established mechanism, ensuring a high probability of success.

  • Cyanohydrin Formation: The reaction initiates with the nucleophilic attack of the cyanide ion on the electrophilic carbonyl carbon of cyclobutyl phenyl ketone. This is a reversible step that forms a cyanohydrin intermediate.

  • Aminonitrile Formation: Ammonia, generated in situ from the decomposition of ammonium carbonate, reacts with the cyanohydrin. The hydroxyl group is displaced by an amino group in an SN2-type reaction, yielding a crucial α-aminonitrile intermediate.[5]

  • Cyclization: The nitrogen atom of the aminonitrile performs a nucleophilic addition to carbon dioxide (also from ammonium carbonate), forming a cyano-carbamic acid.[5] This intermediate undergoes a rapid intramolecular cyclization.

  • Rearrangement: The resulting 5-imino-oxazolidin-2-one tautomerizes to the more thermodynamically stable 5,5-disubstituted hydantoin product.[5][7]

The following diagram illustrates the mechanistic pathway:

graph Bucherer_Bergs_Mechanism { graph [rankdir="LR", splines=ortho, label="Bucherer-Bergs Reaction Mechanism", labelloc=t, fontname="Helvetica", fontsize=16, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=11]; edge [fontname="Helvetica", fontsize=10];

// Reactants ketone [label="Cyclobutyl Phenyl Ketone", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label=<ReagentsKCN, (NH₄)₂CO₃H₂O/EtOH, Δ>, shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Intermediates cyanohydrin [label="Cyanohydrin Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; aminonitrile [label="α-Aminonitrile Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; cyclization_intermediate [label="Cyclization & Rearrangement", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Product product [label="this compound", shape=Mdiamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges ketone -> cyanohydrin [label="+ KCN, H⁺"]; reagents -> cyanohydrin; cyanohydrin -> aminonitrile [label="+ NH₃"]; aminonitrile -> cyclization_intermediate [label="+ CO₂"]; cyclization_intermediate -> product [label="Tautomerization"]; }

Bucherer-Bergs reaction pathway for this compound.
Experimental Protocol: Synthesis

This protocol is a self-validating system. Successful synthesis will yield a crystalline solid whose identity and purity are confirmed by the characterization methods outlined in Section 3.

Reagents & Equipment:

  • Cyclobutyl phenyl ketone

  • Potassium cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol (EtOH)

  • Deionized water (H₂O)

  • Hydrochloric acid (HCl), concentrated

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Standard laboratory glassware for workup and recrystallization

  • Personal Protective Equipment (PPE): Lab coat, safety glasses, and cyanide-rated gloves are mandatory. All operations involving KCN must be performed in a certified chemical fume hood. A cyanide antidote kit should be available.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine cyclobutyl phenyl ketone (1 equiv.), potassium cyanide (1.5 equiv.), and ammonium carbonate (2.5 equiv.).

    • Causality Note: Using an excess of KCN and (NH₄)₂CO₃ drives the equilibrium towards the formation of the aminonitrile intermediate and ensures a sufficient supply of ammonia and carbon dioxide for the cyclization step.[5]

  • Solvent Addition: Add a 1:1 mixture of ethanol and water to the flask until the solids are sufficiently submerged to allow for effective stirring.

    • Causality Note: The ethanol/water solvent system is crucial. It dissolves the organic ketone while also solubilizing the inorganic salts, creating a homogenous reaction environment necessary for this multicomponent reaction.[4]

  • Reaction: Heat the mixture to reflux (approximately 80-90°C) with vigorous stirring for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching: After cooling the reaction mixture to room temperature, carefully and slowly acidify the solution with concentrated HCl in the fume hood. The pH should be adjusted to ~1-2. This step neutralizes any unreacted cyanide and protonates the hydantoin, causing it to precipitate.

    • Trustworthiness Note: Acidification must be done slowly and in a well-ventilated hood as it will generate toxic HCN gas from the excess cyanide.

  • Isolation: Cool the acidified mixture in an ice bath for 30 minutes to maximize precipitation. Collect the crude solid product by vacuum filtration, washing the filter cake with cold water.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or isopropanol) to yield pure this compound as a white crystalline solid. Dry the product under vacuum.

Structural Characterization and Data Analysis

Unequivocal structural confirmation is paramount. The following workflow outlines the analytical techniques used to validate the identity and purity of the synthesized compound.

graph Characterization_Workflow { graph [splines=ortho, label="Overall Experimental Workflow", labelloc=t, fontname="Helvetica", fontsize=16, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=11]; edge [fontname="Helvetica", fontsize=10];

// Nodes synthesis [label="Synthesis via\nBucherer-Bergs", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purification [label="Workup &\nRecrystallization", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Pure Crystalline\nProduct", shape=Mdiamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; nmr [label="NMR Spectroscopy\n(¹H & ¹³C)", fillcolor="#FBBC05", fontcolor="#202124"]; ir [label="IR Spectroscopy", fillcolor="#FBBC05", fontcolor="#202124"]; ms [label="Mass Spectrometry", fillcolor="#FBBC05", fontcolor="#202124"]; analysis [label="Structural Confirmation\n& Purity Assessment", shape=parallelogram, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges synthesis -> purification; purification -> product; product -> {nmr, ir, ms} [label="Characterization"]; {nmr, ir, ms} -> analysis; }

Integrated workflow from synthesis to final structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra should be recorded in a deuterated solvent such as DMSO-d₆, which can solubilize the hydantoin and has exchangeable protons that do not interfere with the N-H signals.

Expected ¹H NMR Data (500 MHz, DMSO-d₆):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~10.5 Singlet, broad 1H NH -1
~8.3 Singlet, broad 1H NH -3
7.3 - 7.5 Multiplet 5H Aromatic CH
2.1 - 2.3 Multiplet 1H Cyclobutyl CH
1.8 - 2.0 Multiplet 4H Cyclobutyl CH

| 1.6 - 1.8 | Multiplet | 2H | Cyclobutyl CH ₂ |

Expected ¹³C NMR Data (125 MHz, DMSO-d₆):

Chemical Shift (δ, ppm) Assignment
~177 C =O (C4)
~156 C =O (C2)
~140 Aromatic Quaternary C
~128.5 Aromatic C H (ortho, meta)
~126 Aromatic C H (para)
~68 Quaternary C 5
~40 Cyclobutyl C H
~25 Cyclobutyl C H₂

| ~17 | Cyclobutyl C H₂ |

Note: The broadness of the N-H signals is due to quadrupole broadening and potential hydrogen exchange.[8] The two distinct carbonyl signals in the ¹³C NMR are characteristic of the hydantoin ring.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The sample is typically analyzed as a KBr pellet.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹) Intensity Assignment
3200 - 3300 Medium, Broad N-H Stretching
3000 - 3100 Weak Aromatic C-H Stretching
2850 - 2980 Medium Aliphatic C-H Stretching
~1770 Strong, Sharp C=O Asymmetric Stretching (C4)
~1720 Strong, Sharp C=O Symmetric Stretching (C2)

| ~1600 | Medium | Aromatic C=C Bending |

Causality Note: The presence of two distinct carbonyl peaks is a hallmark of the hydantoin structure, arising from the symmetric and asymmetric stretching vibrations of the two C=O groups within the five-membered ring.[8][9] The broad N-H stretch is indicative of hydrogen bonding in the solid state.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and provides evidence of its molecular formula. Electrospray Ionization (ESI) is a suitable method.

Expected Mass Spectrometry Data:

Parameter Value
Molecular Formula C₁₃H₁₄N₂O₂
Molecular Weight 230.26 g/mol
Expected [M+H]⁺ m/z 231.11

| Expected [M+Na]⁺ | m/z 253.09 |

The observation of a strong signal corresponding to the protonated molecule ([M+H]⁺) at m/z 231.11 would provide powerful confirmation of the successful synthesis of this compound.[]

Conclusion

This guide has detailed a robust and reliable pathway for the synthesis and characterization of this compound. By employing the Bucherer-Bergs reaction, the target molecule can be synthesized efficiently in a single pot from commercially available starting materials. The causality behind each experimental step has been explained to empower researchers with a deeper understanding of the process. The comprehensive characterization workflow, utilizing NMR, IR, and MS, provides a self-validating system to ensure the unequivocal identification and high purity of the final product. The methodologies and data presented herein serve as a foundational reference for scientists engaged in the exploration of novel hydantoin derivatives for pharmaceutical and agrochemical applications.

References

  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470. [Link]
  • Sim, M., et al. (2023). Catalytic Enantioselective Biltz Synthesis.
  • Láznická, A., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(24), 7424. [Link]
  • Muccioli, G. G., et al. (2003). A rapid and efficient microwave-assisted synthesis of hydantoins and thiohydantoins. Tetrahedron, 59(8), 1301-1307. [Link]
  • Wikipedia contributors. (2023). Heinrich Biltz. Wikipedia, The Free Encyclopedia. [Link]
  • Wikipedia contributors. (2023). Bucherer–Bergs reaction. Wikipedia, The Free Encyclopedia. [Link]
  • Moglioni, A. G., et al. (2018). Synthesis and spectroscopic characterization of cyclobutyl hydantoins. Journal of Molecular Structure, 1171, 495-502. [Link]
  • Láznická, A., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PMC - NIH. [Link]
  • Syldatk, C., et al. (1992). Chemical synthesis of C-5-monosubstituted hydantoins.
  • Lakshman, M., & Barrett, R. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry, 3(2), 121-134. [Link]
  • Cho, S. H., et al. (2019). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. European Journal of Medicinal Chemistry, 164, 517-545. [Link]
  • Ivanov, S., et al. (2024).
  • LibreTexts Chemistry. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. LibreTexts. [Link]

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A Technical Guide to the Physicochemical Characterization of 5-Cyclobutyl-5-phenylhydantoin for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Cyclobutyl-5-phenylhydantoin represents a novel scaffold within the broader class of hydantoin derivatives, a chemical family known for a wide spectrum of pharmacological activities, including anticonvulsant and anticancer properties.[1][2] As with any new chemical entity (NCE) destined for pharmaceutical development, a thorough understanding of its fundamental physicochemical properties is not merely a preliminary step but a critical foundation for the entire discovery and development pipeline. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME), directly influencing its bioavailability, efficacy, and safety profile.[3] This guide provides a comprehensive framework for the de novo characterization of this compound, presenting detailed, field-proven protocols for determining its core physicochemical parameters: solubility, lipophilicity, and ionization constant (pKa). Furthermore, it addresses the strategic importance of solid-state characterization. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the evaluation of novel therapeutic agents.

Introduction: The Strategic Imperative of Physicochemical Profiling

The hydantoin nucleus is a privileged structure in medicinal chemistry.[1][2] The biological activity of substituted hydantoins is profoundly influenced by the nature of the substituents at the 5-position, which modulate key physicochemical characteristics.[1][4] For a novel derivative like this compound, an early and accurate assessment of its properties is paramount. A failure to establish a robust physicochemical profile can lead to costly late-stage failures, such as poor bioavailability or unforeseen manufacturing challenges.[5][6]

This guide is structured to provide not just the "what" but the "why" and "how" of characterizing this molecule. We will proceed through the essential pillars of physicochemical analysis, offering both the theoretical context and actionable experimental protocols.

Molecular Structure:

Caption: Workflow for LogD determination via the shake-flask method.

Ionization Constant (pKa): Understanding pH-Dependent Behavior

The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For this compound, the acidic proton on the hydantoin ring is the key ionizable center. The pKa value is critical as it dictates the charge state of the molecule in different physiological environments (e.g., stomach pH ~1-3, intestine pH ~5.5-8), which in turn dramatically affects both solubility and permeability.

[3][7]#### 4.1. Causality Behind the Experimental Choice

For compounds with a chromophore (like the phenyl ring in our molecule), UV-Vis spectrophotometry is a powerful and reliable method for pKa determination. T[3][7]he principle relies on the fact that the ionized and neutral forms of the molecule will have different UV absorbance spectra. By measuring the absorbance across a range of pH values, one can precisely determine the inflection point of the resulting sigmoid curve, which corresponds to the pKa. This method is often preferred over potentiometric titration for poorly soluble compounds as it requires less material and is less affected by precipitation.

[8][9]#### 4.2. Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

Step-by-Step Methodology:

  • Preparation of Buffers and Stock Solution:

    • Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to pH 12).

    • Prepare a concentrated stock solution of this compound in a co-solvent like methanol or DMSO. For poorly soluble compounds, using a co-solvent system for the entire experiment may be necessary.

[9]2. Spectral Acquisition:

  • For each buffer in the series, prepare a sample by adding a small, constant amount of the stock solution to the buffer. The final co-solvent concentration should be kept low and constant across all samples (e.g., 1-5%).
  • Record the full UV-Vis absorbance spectrum (e.g., 200-400 nm) for each sample.
  • Identify the analytical wavelength (λ_max) where the difference in absorbance between the fully protonated (low pH) and fully deprotonated (high pH) forms is maximal.
  • Data Collection:

    • Measure the absorbance of each sample at the chosen analytical wavelength.

    • Accurately measure the final pH of each sample after the addition of the compound stock solution.

  • Calculation and Data Reporting:

    • Plot the measured absorbance versus the measured pH. The data should form a sigmoidal curve.

    • The pKa can be determined from the inflection point of this curve.

    • Alternatively, the pKa can be calculated for each pH point using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log [ (A_I - A) / (A - A_M) ] where A is the absorbance at a given pH, A_I is the absorbance of the fully ionized species (at high pH), and A_M is the absorbance of the neutral molecular species (at low pH).

    • The average of the calculated values is reported as the pKa.

Visualization: Relationship of Physicochemical Properties

G pKa pKa (Ionization State) Solubility Aqueous Solubility pKa->Solubility ionized form is more soluble LogD LogD (Effective Lipophilicity) pKa->LogD governs pH- dependent charge Absorption Oral Absorption (Bioavailability) Solubility->Absorption enables dissolution in GI tract LogP LogP (Lipophilicity of Neutral Form) LogP->LogD defines baseline lipophilicity Permeability Membrane Permeability LogD->Permeability influences passive diffusion Permeability->Absorption enables entry into bloodstream

Caption: Interplay of key physicochemical properties in drug absorption.

Solid-State Characterization: A Critical Aspect of Development

The solid form of an active pharmaceutical ingredient (API) can have a profound impact on its performance and manufacturability. T[6][10]he same chemical compound can exist in different crystal forms (polymorphs) or as an amorphous solid, each with distinct physical properties like solubility, stability, and dissolution rate. T[5][6]herefore, an initial solid-state characterization is a vital part of profiling an NCE.

Key Techniques:

  • Differential Scanning Calorimetry (DSC): Provides information on the melting point and may reveal the presence of different polymorphs.

  • X-Ray Powder Diffraction (XRPD): Gives a unique fingerprint for a crystalline form, allowing for the identification and differentiation of polymorphs.

  • Thermogravimetric Analysis (TGA): Determines the thermal stability of the compound and can identify the presence of solvates or hydrates.

A comprehensive solid-state characterization ensures batch-to-batch consistency and prevents unforeseen issues during later stages of formulation and manufacturing.

The systematic characterization of this compound through the determination of its thermodynamic solubility, LogD₇.₄, pKa, and initial solid-state properties provides the essential data foundation for its progression as a drug candidate. This guide has outlined authoritative, step-by-step protocols designed to generate high-quality, reliable data. The resulting physicochemical profile will enable informed decision-making, guide formulation strategies, and provide critical input for computational models that predict in vivo behavior. This rigorous, front-loaded approach to characterization is a cornerstone of modern, efficient drug discovery.

References

  • Solid State Characteriz
  • API: solid state robust characterization in key to cut costs and time!
  • LogP / LogD shake-flask method. Protocols.io. [Link]
  • Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial? Solitek Pharma. [Link]
  • Solid State Characterization of APIs.
  • Understanding the Roles of Solid-State Characterization and Crystallization Within the Product Lifecycle.
  • Physicochemical and pharmacological properties of fused bicyclic hydantoins. SCIDAR. [Link]
  • Potentiometric and spectrophotometric pKa determination of water-insoluble compounds: validation study in a new cosolvent system. PubMed. [Link]
  • Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
  • Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption. PubMed. [Link]
  • Determination of ionization constant (pka) for poorly soluble drugs by using surfactants: A novel approach.
  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD)
  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. [Link]
  • BIOPHARMACEUTICAL STUDIES ON HYDANTOIN DERIVATIVES. I. PHYSICO-CHEMICAL PROPERTIES OF HYDANTOIN DERIVATIVES AND THEIR INTESTINAL ABSORPTION. J-Stage. [Link]
  • Recent Advancements in Spectrophotometric pKa Determinations: A Review.
  • (PDF) LogP / LogD shake-flask method v1.
  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
  • Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Physicochemical properties and pharmacokinetic data of the studied compounds.

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An In-depth Technical Guide to the Core Mechanism of Action of 5-Cyclobutyl-5-phenylhydantoin

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the putative mechanism of action for 5-Cyclobutyl-5-phenylhydantoin, a compound belonging to the hydantoin class of molecules. Drawing from the well-established pharmacology of related hydantoin derivatives, this document synthesizes current understanding to offer a scientifically grounded perspective for researchers, scientists, and drug development professionals.

Introduction to the Hydantoin Scaffold and its Therapeutic Significance

The hydantoin ring, a five-membered heterocyclic structure, is a privileged scaffold in medicinal chemistry, forming the core of several clinically significant drugs.[1] Historically, hydantoin derivatives have been prominent in the management of seizure disorders.[2][3] Phenytoin (5,5-diphenylhydantoin) is the most notable example, having been a cornerstone in epilepsy treatment for decades.[4][5] The therapeutic efficacy of these compounds generally stems from their ability to modulate neuronal excitability.[6]

This compound is a specific analog where one of the phenyl groups of phenytoin is replaced by a cyclobutyl moiety. This structural modification is anticipated to alter the compound's physicochemical properties, such as lipophilicity and steric profile, which in turn can influence its pharmacokinetic and pharmacodynamic behavior. The cyclobutyl group may enhance binding to hydrophobic pockets within target proteins and improve metabolic stability.[7]

The Primary Molecular Target: Voltage-Gated Sodium Channels

The predominant mechanism of action for anticonvulsant hydantoins is the modulation of voltage-gated sodium channels (VGSCs).[2][4] These channels are crucial for the initiation and propagation of action potentials in neurons. In conditions like epilepsy, aberrant, high-frequency firing of neurons is a key pathological feature.

Hydantoins are thought to exert their therapeutic effect by stabilizing the inactivated state of VGSCs.[2][6] This action is both voltage- and use-dependent, meaning the blocking effect is more pronounced in neurons that are rapidly firing.[4] By binding to the inactivated channel, this compound would reduce the number of channels available to return to the resting state, thereby limiting sustained repetitive firing without affecting normal neuronal transmission.

Below is a diagram illustrating the proposed interaction of this compound with a voltage-gated sodium channel.

VGSC_Mechanism cluster_channel_states Voltage-Gated Sodium Channel States cluster_drug_interaction Drug Interaction Resting Resting State Channel Closed Active Active State Channel Open (Na+ Influx) Resting->Active Depolarization Inactive Inactive State Channel Closed & Inactivated Active->Inactive Inactivation Inactive->Resting Repolarization Blocked Blocked Inactive State Prolonged Inactivation Inactive->Blocked Binding of Drug Drug This compound Blocked->Inactive Dissociation Patch_Clamp_Workflow A Cell Culture (HEK293 with Nav1.x) B Whole-Cell Patch-Clamp Configuration A->B C Baseline Current Recording B->C D Application of This compound C->D E Recording of Post-Drug Currents D->E F Data Analysis (IC50, G-V curves, etc.) E->F

Caption: Workflow for patch-clamp electrophysiology experiments.

In Vivo Anticonvulsant Activity: Maximal Electroshock (MES) Test

The MES test is a widely used animal model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures. [5][8][9] Objective: To evaluate the in vivo anticonvulsant efficacy of this compound.

Methodology:

  • Animal Model: Typically, mice or rats are used.

  • Compound Administration: The compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A vehicle control group is included.

  • Induction of Seizure: At the time of predicted peak effect, a brief electrical stimulus is delivered via corneal or ear-clip electrodes.

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The dose at which 50% of the animals are protected from the tonic hindlimb extension (ED50) is calculated.

Neurotoxicity Assessment: Rotarod Test

This test assesses for potential motor impairment, a common side effect of centrally acting drugs. [8] Objective: To determine the neurotoxic potential of this compound.

Methodology:

  • Animal Model: Mice or rats are trained to remain on a rotating rod.

  • Compound Administration: The compound is administered at various doses.

  • Performance Measurement: At specified time points after administration, the animals are placed on the rotating rod, and the latency to fall is recorded.

  • Data Analysis: The dose at which 50% of the animals exhibit motor impairment (TD50) is determined.

Quantitative Data Summary

While specific data for this compound is not publicly available, the following table presents hypothetical data based on expected outcomes for a novel hydantoin anticonvulsant.

Parameter Description Hypothetical Value
IC50 (Nav1.2) Concentration for 50% inhibition of Nav1.2 current5 - 15 µM
MES ED50 (mouse, i.p.) Effective dose for 50% protection in the MES test10 - 30 mg/kg
Rotarod TD50 (mouse, i.p.) Toxic dose for 50% motor impairment> 100 mg/kg
Protective Index (PI) Ratio of TD50 to ED50> 3-10

Conclusion

The mechanism of action of this compound is most likely centered on the modulation of voltage-gated sodium channels, a hallmark of the hydantoin class of anticonvulsants. By stabilizing the inactivated state of these channels, the compound can selectively inhibit the high-frequency neuronal firing characteristic of seizures. The presence of the cyclobutyl group is predicted to influence the compound's potency, selectivity, and pharmacokinetic profile. The experimental protocols outlined in this guide provide a robust framework for the definitive elucidation of its pharmacological properties. Further research into this and similar analogs could lead to the development of new antiepileptic drugs with improved efficacy and safety profiles.

References

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The Expanding Therapeutic Potential of Novel Hydantoin Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The hydantoin scaffold, a five-membered heterocyclic ring (imidazolidine-2,4-dione), has long been a cornerstone in medicinal chemistry, most notably for its foundational role in antiepileptic drugs like phenytoin.[1] However, recent advancements in synthetic chemistry and a deeper understanding of cellular pathways have unveiled a remarkable spectrum of biological activities for novel hydantoin derivatives. These compounds are now recognized as promising candidates for a wide range of therapeutic applications, including anticancer, antimicrobial, and antiviral therapies.[2][3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the multifaceted biological activities of these derivatives. It delves into the causality behind experimental designs, provides detailed, field-proven protocols for core biological assays, and elucidates the key molecular mechanisms and signaling pathways through which these compounds exert their effects.

Introduction: The Versatility of the Hydantoin Scaffold

Hydantoin and its derivatives represent a privileged scaffold in drug discovery due to their unique structural features.[4] The core ring possesses two hydrogen bond donors and two hydrogen bond acceptors, along with multiple sites for substitution, allowing for the creation of vast and diverse chemical libraries.[4][5] This structural flexibility is key to its ability to interact with a wide array of biological targets, leading to a broad range of pharmacological effects.[2] While historically significant for their impact on the central nervous system (CNS), particularly in the management of epilepsy, the focus has now broadened significantly.[6][7] Modern research highlights the potential of hydantoin derivatives to address critical unmet needs in oncology, infectious diseases, and beyond.

This guide will systematically explore the major biological activities of novel hydantoin derivatives, providing the technical foundation necessary for their evaluation and development.

Anticancer Activity: Targeting the Hallmarks of Malignancy

A significant and growing body of research has identified hydantoin derivatives as potent anticancer agents.[4] These compounds have demonstrated efficacy against various cancer cell lines by modulating key pathways involved in cell proliferation, survival, and apoptosis.[2]

Mechanisms of Antineoplastic Action

The anticancer effects of hydantoin derivatives are not monolithic; they engage multiple, often interconnected, cellular pathways to inhibit tumor growth and survival.

2.1.1. Induction of Apoptosis via the Intrinsic Pathway

A primary mechanism is the induction of programmed cell death, or apoptosis. Many novel hydantoins function by modulating the Bcl-2 family of proteins, which are critical regulators of the intrinsic (mitochondrial) apoptosis pathway.[2][4] Pro-survival proteins like Bcl-2 and Bcl-xL are often overexpressed in cancer cells, sequestering pro-apoptotic proteins like Bax and Bak and preventing cell death.[2] Certain hydantoin derivatives act as BH3-mimetics, binding to the BH3 groove of pro-survival Bcl-2 proteins, thereby liberating Bax and Bak.[7] This allows Bax/Bak to oligomerize on the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[7] The subsequent release of cytochrome c into the cytosol triggers the activation of a caspase cascade (initiator caspase-9 and effector caspase-3), culminating in cellular demolition.[2][8]

Bcl2_Caspase_Pathway cluster_Mito Mitochondrion Bax Bax/Bak CytoC_mito Cytochrome c Bax->CytoC_mito Releases CytoC_cyto Cytochrome c (Cytosol) CytoC_mito->CytoC_cyto Hydantoin Novel Hydantoin Derivative Bcl2 Bcl-2 / Bcl-xL (Pro-survival) Hydantoin->Bcl2 Inhibits Bcl2->Bax Inhibits BH3 BH3-only proteins (Sensors) BH3->Bcl2 Inhibits Apoptosome Apoptosome (Apaf-1, Cytochrome c, Caspase-9) Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes CytoC_cyto->Apoptosome

Caption: Intrinsic apoptosis pathway modulated by hydantoin derivatives.

2.1.2. Inhibition of Proliferation via PI3K/Akt Signaling

The PI3K/Akt/mTOR pathway is a central signaling cascade that promotes cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer.[6][9] Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates Akt.[10] Activated Akt then phosphorylates a multitude of downstream targets that suppress apoptosis and promote cell cycle progression.[9] Some hydantoin derivatives have been shown to inhibit this pathway, potentially by interfering with the activity of PI3K or Akt, leading to decreased proliferation and enhanced cell death.[11]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Hydantoin Novel Hydantoin Derivative Hydantoin->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt pro-survival signaling pathway.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing the cytotoxic potential of novel compounds by measuring the metabolic activity of cells.[12] The principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of viable cells.

Rationale for Experimental Choices:

  • Cell Lines: A panel of cancer cell lines from different tissue origins (e.g., MCF-7 for breast, A549 for lung, HepG2 for liver) should be used to assess the breadth of activity.[9][11]

  • Controls: Including an untreated control (cells in media only) and a vehicle control (cells treated with the solvent, e.g., DMSO, at the highest concentration used for the test compound) is critical to account for baseline viability and any solvent-induced toxicity.[12]

  • Concentration Range: A wide, logarithmic range of concentrations (e.g., 0.01 µM to 100 µM) is necessary to generate a complete dose-response curve and accurately determine the IC50 value (the concentration that inhibits 50% of cell growth).

Step-by-Step Methodology: [5][12]

  • Cell Seeding:

    • Harvest cancer cells during their exponential growth phase.

    • Perform a cell count and determine viability (e.g., using trypan blue exclusion).

    • Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Include "media only" wells for blank measurements.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the novel hydantoin derivative in complete culture medium from a concentrated stock solution (typically in DMSO).

    • After 24 hours, carefully aspirate the medium from the wells.

    • Add 100 µL of medium containing the various concentrations of the test compound (or vehicle/medium for controls) to the appropriate wells.

    • Incubate for the desired exposure time (commonly 24, 48, or 72 hours).

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • At the end of the treatment period, add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.

  • Formazan Solubilization:

    • Carefully aspirate the MTT-containing medium from each well without disturbing the cells or formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well.

    • Place the plate on an orbital shaker for 10-15 minutes, protected from light, to ensure complete dissolution of the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570-590 nm using a microplate reader.

    • Subtract the average absorbance of the "media only" blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle_control) * 100.

    • Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Data Presentation: Comparative Cytotoxicity

The results of cytotoxicity screening are best presented in a clear, tabular format for easy comparison across different cell lines and against known reference compounds.

CompoundCell LineIC50 (µM) after 48hReference CompoundIC50 (µM) after 48h
Hydantoin-AMCF-7 (Breast)5.2Doxorubicin0.8
Hydantoin-AA549 (Lung)12.8Doxorubicin1.5
Hydantoin-AHepG2 (Liver)3.4[9]Doxorubicin1.1
Hydantoin-BMCF-7 (Breast)74.1Doxorubicin0.8
Hydantoin-BA549 (Lung)55.1[11]Doxorubicin1.5
Hydantoin-BHepG2 (Liver)>100Doxorubicin1.1

Anticonvulsant Activity: Modulating Neuronal Excitability

The traditional and most well-established role of hydantoins is in the treatment of epilepsy.[13] Phenytoin, the archetypal hydantoin anticonvulsant, has been in clinical use for decades.[7][10] Novel derivatives are being developed to improve efficacy, broaden the spectrum of activity, and reduce the adverse effects associated with older drugs.[7][13]

Mechanism of Anticonvulsant Action

The primary mechanism of action for anticonvulsant hydantoins is the modulation of voltage-gated sodium channels in neurons.[13][14] During a seizure, neurons fire at an abnormally high frequency.[15]

  • State-Dependent Blockade: Voltage-gated sodium channels cycle between resting, open, and inactivated states.[14] Phenytoin and related hydantoins exhibit a use- and frequency-dependent action by preferentially binding to and stabilizing the inactivated state of these channels.[13][16]

  • Prolonged Refractory Period: By holding the channels in the inactivated state for longer, the drug slows the rate at which they can recover to the resting state and be ready to open again.[15]

  • Inhibition of Repetitive Firing: This action effectively filters out sustained, high-frequency neuronal firing that is characteristic of seizure activity, while having minimal effect on normal, lower-frequency neuronal transmission.[16] This selective blockade of hyperexcitability is the key to their therapeutic effect.[14]

Experimental Protocol: In Vivo Efficacy (Maximal Electroshock Seizure - MES Test)

The MES test is a widely used and well-validated preclinical model for identifying compounds with activity against generalized tonic-clonic seizures.[17][18] The test involves inducing a seizure with a supramaximal electrical stimulus and assessing the ability of a test compound to prevent the tonic hindlimb extension phase.[19][20]

Rationale for Experimental Choices:

  • Animal Model: Mice or rats are standard models for this assay.[18]

  • Stimulus: A supramaximal electrical stimulus (e.g., 50 mA for mice, 0.2 seconds via corneal electrodes) is used to ensure that a maximal seizure is induced in all untreated animals.[20]

  • Endpoint: The primary, unambiguous endpoint is the abolition of the tonic hindlimb extension.[20] This is a clear, all-or-none response that indicates the drug's ability to prevent seizure spread.

  • Pretreatment Time: The time between drug administration and the electrical stimulus is crucial and should be based on the pharmacokinetic profile of the compound to ensure testing occurs at or near the Cmax.

Step-by-Step Methodology: [19][20]

  • Animal Preparation:

    • Use adult male mice (e.g., Swiss Webster, 20-25 g).

    • Acclimate animals to the laboratory environment for at least 3-4 days prior to the experiment.

    • Randomly assign animals to treatment groups (vehicle control, positive control e.g., Phenytoin, and test compound groups).

  • Drug Administration:

    • Administer the test hydantoin derivative, vehicle, or positive control via the intended route (e.g., intraperitoneal, IP, or oral, PO).

    • Allow for the predetermined pretreatment time (e.g., 30-60 minutes for IP administration).

  • Seizure Induction:

    • Prior to stimulation, apply a drop of anesthetic ophthalmic solution (e.g., 0.5% tetracaine) to the corneas to minimize discomfort and ensure good electrical contact.

    • Place the corneal electrodes on the eyes of the mouse.

    • Deliver a single, brief (0.2 s) electrical stimulus of a fixed alternating current (e.g., 50 mA, 60 Hz).

  • Observation and Scoring:

    • Immediately after the stimulus, observe the animal for the characteristic seizure pattern.

    • The key endpoint is the presence or absence of tonic hindlimb extension. Protection is defined as the complete absence of this phase.

    • Record the result for each animal as either "protected" or "not protected."

  • Data Analysis:

    • Calculate the percentage of animals protected in each treatment group.

    • For dose-response studies, determine the ED50 (the dose that protects 50% of the animals) using probit analysis.

Antimicrobial and Antiviral Activities

Beyond their roles in oncology and neurology, hydantoin derivatives are emerging as a versatile class of agents against a wide range of pathogens, including bacteria, fungi, and viruses.[2]

Mechanisms of Antimicrobial & Antiviral Action

The mechanisms are diverse and depend on the specific structural modifications of the hydantoin core.

  • Antibacterial: Mechanisms can include the inhibition of bacterial cell wall synthesis, disruption of protein synthesis by binding to ribosomes, or permeabilization of the cell membrane, leading to leakage of cellular contents.

  • Antifungal: Many derivatives act by inhibiting the synthesis of ergosterol, a critical component of the fungal cell membrane, or by directly disrupting membrane integrity, leading to cell lysis.

  • Antiviral: Antiviral activity often involves the inhibition of key viral enzymes, such as reverse transcriptase or DNA polymerase, which are essential for viral replication. For example, certain derivatives have been shown to inhibit Herpes Simplex Virus (HSV) replication by targeting its DNA polymerase.

Experimental Protocol: Antibacterial Susceptibility (Minimum Inhibitory Concentration - MIC)

The MIC test is the gold standard for determining the in vitro potency of an antimicrobial agent. It identifies the lowest concentration of a drug that prevents the visible growth of a bacterium.[21] The broth microdilution method is a common and efficient format.[22]

Rationale for Experimental Choices:

  • Medium: Mueller-Hinton Broth (MHB) is the standard medium for susceptibility testing of most non-fastidious bacteria.[21]

  • Inoculum: A standardized inoculum (typically 5 x 10^5 CFU/mL) is critical for reproducibility.[22]

  • Reading: The endpoint is determined by visual inspection for turbidity (growth). The MIC is the lowest concentration in which no growth is observed.[23]

Step-by-Step Methodology: [22][23][24]

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test bacterium from an overnight agar plate.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this adjusted suspension to achieve the final target inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

  • Plate Preparation:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of the test hydantoin derivative in MHB. The typical volume per well is 100 µL.

    • Include a "growth control" well (containing only inoculated broth, no drug) and a "sterility control" well (containing only uninoculated broth).

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well (except the sterility control).

    • Incubate the plate at 35-37°C for 18-24 hours in ambient air.

  • Reading and Interpretation:

    • After incubation, visually inspect the plate for turbidity. A button of cells at the bottom of the well also indicates growth.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation: Antimicrobial Activity Spectrum

Summarizing MIC values in a table provides a clear overview of a compound's spectrum of activity against various pathogens.

CompoundOrganismTypeMIC (µg/mL)
Hydantoin-CStaphylococcus aureusGram-positive4
Hydantoin-CEscherichia coliGram-negative16
Hydantoin-CPseudomonas aeruginosaGram-negative>64
Hydantoin-CCandida albicansFungus8
Hydantoin-DBotrytis cinereaFungus91.01% inhibition[12]
Hydantoin-DErwinia carotovoraBacteriumEC50 = 2.65[12]
Note: Data from some sources may be presented as % inhibition or EC50 rather than MIC.

Integrated Workflow for Novel Hydantoin Derivative Screening

A logical, multi-stage workflow is essential for the efficient evaluation and progression of novel chemical entities. This process ensures that resources are focused on the most promising candidates.

Screening_Workflow cluster_0 Stage 1: Synthesis & Primary Screening cluster_1 Stage 2: Secondary & Mechanistic Assays cluster_2 Stage 3: In Vivo Evaluation Synthesis Synthesis of Hydantoin Library Primary Primary In Vitro Assays (e.g., MTT, MIC at single high concentration) Synthesis->Primary Hit_ID Hit Identification (% Inhibition > 50%) Primary->Hit_ID Dose_Response Dose-Response Curves (IC50 / ED50 / MIC determination) Hit_ID->Dose_Response Active Hits Mechanism Mechanism of Action Studies (e.g., Caspase Assay, Western Blot for Akt) Dose_Response->Mechanism Lead_Selection Lead Candidate Selection Mechanism->Lead_Selection In_Vivo In Vivo Efficacy Models (e.g., MES test, Xenograft model) Lead_Selection->In_Vivo Lead Candidates Tox Preliminary Toxicology & ADME In_Vivo->Tox Preclinical_Candidate Preclinical Candidate Nomination Tox->Preclinical_Candidate

Caption: A generalized workflow for the screening of novel hydantoin derivatives.

Conclusion and Future Directions

The hydantoin core has proven to be an exceptionally fruitful scaffold for the discovery of new therapeutic agents. The chemical tractability of the ring system allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of potency and selectivity for a desired biological target.[4] Current research continues to uncover novel derivatives with potent and specific activities against cancer, epilepsy, and a host of microbial pathogens. Future work will likely focus on developing hydantoin-based compounds with improved pharmacokinetic profiles, reduced off-target effects, and the ability to overcome existing drug resistance mechanisms. The continued exploration of this versatile chemical class holds immense promise for addressing some of the most pressing challenges in modern medicine.

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The Hydantoin Nucleus: A Scaffolding Approach to Modulating Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Structure-Activity Relationship of 5-Substituted Hydantoins for Researchers, Scientists, and Drug Development Professionals.

The hydantoin scaffold, a five-membered heterocyclic ring (imidazolidine-2,4-dione), represents a cornerstone in medicinal chemistry. Its unique structural features, including multiple sites for substitution and a rigid core, have made it a privileged scaffold in the design of a diverse array of therapeutic agents. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of 5-substituted hydantoins, with a primary focus on their anticonvulsant and antimicrobial activities. We will delve into the causal relationships between chemical structure and biological function, present detailed experimental protocols for activity assessment, and elucidate the underlying mechanisms of action.

The Versatile Hydantoin Core: A Gateway to Diverse Pharmacological Properties

Hydantoins have a rich history in drug discovery, with prominent examples including the anticonvulsant phenytoin and the antimicrobial nitrofurantoin.[1][2] The versatility of the hydantoin ring lies in its four potential points for derivatization, allowing for fine-tuning of its physicochemical and pharmacological properties.[1] However, it is the substitution at the 5-position that has proven to be a particularly fruitful avenue for modulating biological activity, giving rise to compounds with a wide spectrum of therapeutic applications, from anticonvulsant and antimicrobial to anticancer and anti-inflammatory effects.[1][2]

Anticonvulsant Activity of 5-Substituted Hydantoins: A Deep Dive into SAR

The discovery of phenytoin (5,5-diphenylhydantoin) revolutionized the treatment of epilepsy and established the 5,5-disubstituted hydantoin motif as a key pharmacophore for anticonvulsant activity.[3] The SAR for this class of compounds is well-defined, with specific structural features being critical for efficacy.

Key Structural Requirements for Anticonvulsant Activity

The anticonvulsant properties of 5-substituted hydantoins are intricately linked to the nature of the substituents at the C5 position. A seminal finding is that the presence of at least one aromatic ring at this position is often essential for potent activity against generalized tonic-clonic seizures.[3]

  • Aromatic Substitution: The phenyl group, as seen in phenytoin, is a classic example. The orientation of this aromatic ring relative to the hydantoin core can significantly impact activity, suggesting a specific interaction with the biological target.[4]

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the C5 substituents, is a critical parameter for anticonvulsant activity.[5] A balance must be struck; while increased lipophilicity can enhance membrane permeability and target engagement, excessive lipophilicity can lead to toxicity and poor pharmacokinetic properties.

  • Steric Factors: The size and shape of the substituents at C5 play a crucial role. Bulky groups can enhance activity, likely by promoting a favorable binding conformation.

The following diagram illustrates the key SAR principles for the anticonvulsant activity of 5-substituted hydantoins.

SAR_Anticonvulsant cluster_hydantoin Hydantoin Core cluster_C5 C5-Position Substituents cluster_activity Anticonvulsant Activity Hydantoin Hydantoin Ring Aromatic Aromatic Ring (e.g., Phenyl) Activity Enhanced Activity Aromatic->Activity Essential for high potency Lipophilic Lipophilic Groups Lipophilic->Activity Optimal range is critical Bulky Bulky Groups Bulky->Activity Can improve binding

Caption: Key SAR drivers for anticonvulsant 5-substituted hydantoins.

Quantitative Structure-Activity Relationship (QSAR) Insights

QSAR studies have further refined our understanding of the structural requirements for anticonvulsant activity. These studies often reveal that a combination of electronic, steric, and hydrophobic parameters governs the potency of 5-substituted hydantoins.[6] For instance, the presence of electron-withdrawing groups on the C5-phenyl ring can influence activity.[5]

Substituent at C5-Phenyl RingAnticonvulsant Activity (MES test, ED₅₀ mg/kg)Reference
H30 ± 2[5]
4-CH₃28 ± 2[5]
4-Cl39 ± 4[5]
4-NO₂Inactive[5]
4-OHInactive[5]

Table 1: Influence of C5-phenyl substitution on anticonvulsant activity.

Mechanism of Action: Targeting Voltage-Gated Sodium Channels

The primary mechanism of action for anticonvulsant hydantoins like phenytoin is the modulation of voltage-gated sodium channels (VGSCs) in neurons.[7][8] These drugs exhibit a use-dependent and voltage-dependent blockade of VGSCs, meaning they preferentially bind to and stabilize the inactivated state of the channel.[9][10] During the high-frequency neuronal firing characteristic of a seizure, more sodium channels are in the open and inactivated states, making them more susceptible to blockade by hydantoins. This selective action helps to suppress the excessive neuronal firing without significantly affecting normal neurotransmission.[7][9]

The interaction with VGSCs is thought to involve specific amino acid residues within the channel pore, with aromatic residues like phenylalanine playing a key role in binding the phenyl group of the hydantoin.[9][10]

MoA_Anticonvulsant cluster_neuron Neuronal Membrane cluster_states VGSC States cluster_outcome Outcome VGSC Voltage-Gated Sodium Channel (VGSC) Hydantoin 5-Substituted Hydantoin Inactivated Inactivated State Hydantoin->Inactivated Outcome Suppression of High-Frequency Firing (Anticonvulsant Effect) Resting Resting State Open Open State Resting->Open Depolarization Open->Inactivated Inactivation Inactivated->Resting Repolarization

Caption: Mechanism of action of anticonvulsant hydantoins on VGSCs.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used and predictive preclinical model for identifying compounds with efficacy against generalized tonic-clonic seizures.[11][12] The rationale behind this model is that a maximal electrical stimulus will induce a characteristic tonic hindlimb extension in rodents, which can be blocked by effective anticonvulsant drugs.

Step-by-Step Methodology
  • Animal Preparation:

    • Use male Swiss albino mice (20-25 g).

    • Acclimatize the animals to the laboratory conditions for at least 3 days before the experiment.[13]

    • House animals with free access to food and water.[13]

  • Drug Administration:

    • Prepare a suspension of the test 5-substituted hydantoin in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Administer the test compound orally (p.o.) or intraperitoneally (i.p.) at various doses to different groups of mice.

    • Include a vehicle control group and a positive control group (e.g., phenytoin, 25 mg/kg, i.p.).

  • MES Induction:

    • At the time of peak drug effect (typically 30-60 minutes after administration), induce seizures.

    • Apply a drop of saline to the corneal electrodes to ensure good electrical contact.

    • Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes using a convulsiometer.[14][15]

  • Observation and Data Analysis:

    • Immediately after the stimulus, observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.[13]

    • The abolition of the tonic hindlimb extension is considered the endpoint of protection.[13]

    • Calculate the percentage of protection in each group.

    • Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension, using probit analysis.

This protocol is self-validating through the inclusion of a vehicle control, which should exhibit a high incidence of tonic hindlimb extension, and a positive control (phenytoin), which should provide a known level of protection.

MES_Workflow start Start acclimatize Animal Acclimatization (Mice, 3 days) start->acclimatize grouping Group Animals (Vehicle, Test Compounds, Positive Control) acclimatize->grouping drug_admin Drug Administration (p.o. or i.p.) grouping->drug_admin wait Wait for Peak Drug Effect (30-60 min) drug_admin->wait mes_induction Maximal Electroshock Induction (50 mA, 60 Hz, 0.2s) wait->mes_induction observation Observe for Tonic Hindlimb Extension mes_induction->observation data_analysis Data Analysis (% Protection, ED50 Calculation) observation->data_analysis end End data_analysis->end

Caption: Experimental workflow for the Maximal Electroshock (MES) test.

Antimicrobial Activity of 5-Substituted Hydantoins: An Emerging Field

While the anticonvulsant properties of hydantoins are well-established, their potential as antimicrobial agents is a rapidly growing area of research.[2] Modifications at the 5-position can lead to compounds with significant activity against a range of bacterial and fungal pathogens.

SAR of Antimicrobial Hydantoins

The SAR for antimicrobial hydantoins is more diverse and less well-defined than for their anticonvulsant counterparts. However, some general trends have emerged:

  • 5-Arylidene Hydantoins: The introduction of a 5-arylidene moiety is a common strategy for imparting antimicrobial activity. The nature and position of substituents on the aryl ring are critical. For example, halogenated benzylidene substituents have been shown to exhibit antimycobacterial effects.[16]

  • Lipophilicity and Charge: As with many antimicrobial agents, a balance of lipophilicity and charge is important for membrane interaction and penetration.

  • Specific Pharmacophores: The incorporation of other known antimicrobial pharmacophores onto the hydantoin scaffold can lead to hybrid molecules with enhanced potency.

5-SubstituentTarget OrganismAntimicrobial Activity (MIC µg/mL)Reference
5-(2-chlorobenzylidene)Mycobacterium tuberculosis6.25[16]
5-(2,4-dichlorobenzylidene)Mycobacterium tuberculosis3.12[16]
Various 5-alkenyl groupsPseudomonas aeruginosa62.5 - >1000[17]

Table 2: Examples of antimicrobial activity of 5-substituted hydantoins.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized and quantitative technique used to determine the MIC of an antimicrobial agent against a specific microorganism.[18][19] The MIC is defined as the lowest concentration of the drug that inhibits the visible growth of the organism after incubation.[18]

Step-by-Step Methodology
  • Preparation of Antimicrobial Agent:

    • Prepare a stock solution of the test 5-substituted hydantoin in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[18]

  • Preparation of Inoculum:

    • Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) overnight on an appropriate agar medium.

    • Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum to the final desired concentration for the assay (typically 5 x 10⁵ CFU/mL).[20]

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the serially diluted compound with the prepared bacterial inoculum.[18]

    • Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).[18]

    • Incubate the plate at 37°C for 18-24 hours.[20]

  • Determination of MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[18]

The inclusion of growth and sterility controls is essential for the validation of this protocol. The growth control ensures that the bacteria are viable and capable of growth in the test medium, while the sterility control confirms that the medium is not contaminated.

Synthesis of 5-Substituted Hydantoins: The Bucherer-Bergs Reaction

A common and efficient method for the synthesis of 5-substituted and 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction.[21][22] This one-pot, multicomponent reaction involves the treatment of an aldehyde or ketone with an alkali cyanide (e.g., potassium cyanide) and ammonium carbonate.[21][23]

The reaction proceeds through the formation of an aminonitrile intermediate, which then cyclizes to form the hydantoin ring.[24] The simplicity and versatility of the Bucherer-Bergs reaction make it a valuable tool for generating libraries of 5-substituted hydantoins for SAR studies.[22]

Conclusion

The 5-substituted hydantoin scaffold continues to be a rich source of novel therapeutic agents. A thorough understanding of the structure-activity relationships is paramount for the rational design of new compounds with improved potency, selectivity, and pharmacokinetic profiles. For anticonvulsant activity, the presence of an appropriately substituted aromatic ring at the 5-position and optimal lipophilicity are key determinants of efficacy, primarily through the modulation of voltage-gated sodium channels. In the realm of antimicrobial agents, the SAR is more varied, with 5-arylidene hydantoins showing particular promise. The experimental protocols detailed in this guide provide a robust framework for the evaluation of these biological activities. As our understanding of the molecular targets and mechanisms of action of 5-substituted hydantoins continues to evolve, so too will our ability to design and develop the next generation of hydantoin-based therapeutics.

References

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An In-depth Technical Guide to the Potential Therapeutic Targets of 5-Cyclobutyl-5-phenylhydantoin

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The hydantoin scaffold represents a cornerstone in medicinal chemistry, with prominent examples like phenytoin demonstrating significant therapeutic impact as an anticonvulsant. This technical guide delves into the potential therapeutic targets of a specific, less-explored derivative: 5-Cyclobutyl-5-phenylhydantoin. By leveraging structure-activity relationships of analogous compounds and the unique physicochemical properties imparted by the cyclobutyl moiety, we elucidate a scientifically-grounded hypothesis for its primary and secondary pharmacological targets. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the mechanistic rationale, supporting evidence, and detailed experimental protocols to investigate the therapeutic potential of this compound.

Introduction: The Hydantoin Scaffold and the Significance of 5,5-Disubstitution

The imidazolidine-2,4-dione, or hydantoin, nucleus is a privileged scaffold in drug discovery, renowned for its diverse biological activities.[1] The substitution pattern at the C-5 position of the hydantoin ring is a critical determinant of its pharmacological profile. Notably, 5,5-disubstituted hydantoins, particularly those bearing at least one phenyl group, have a well-established history as effective anticonvulsant agents.[2] The prototypical example, 5,5-diphenylhydantoin (phenytoin), has been a mainstay in epilepsy treatment for decades, primarily through its action on voltage-gated sodium channels.

The introduction of a cyclobutyl group at the C-5 position, in conjunction with a phenyl ring, presents an intriguing modification. The cyclobutyl moiety is increasingly utilized in drug design to enhance metabolic stability and optimize binding affinity by occupying hydrophobic pockets within target proteins.[3][4] This guide will explore the most probable therapeutic targets for this compound, drawing parallels from known 5-alkyl-5-phenylhydantoin and 5,5-diphenylhydantoin pharmacology, while considering the unique contribution of the cyclobutyl substituent.

Primary Therapeutic Target: Voltage-Gated Sodium Channels (VGSCs)

The most strongly predicted therapeutic target for this compound is the neuronal voltage-gated sodium channel (VGSC). This assertion is based on the extensive body of evidence for the mechanism of action of structurally related hydantoin anticonvulsants.

Mechanistic Rationale

Phenytoin and other 5-phenylhydantoin derivatives are known to exhibit their anticonvulsant effects by modulating the function of VGSCs.[5] They display a state-dependent binding mechanism, showing a higher affinity for the inactivated state of the channel compared to the resting state. This preferential binding stabilizes the inactivated state, thereby reducing the number of channels available to open in response to depolarization. This leads to a use-dependent block of high-frequency neuronal firing, which is a hallmark of seizure activity, without significantly affecting normal neuronal transmission.[5]

The presence of a phenyl group at the C-5 position is crucial for this interaction, with its orientation relative to the hydantoin ring influencing binding affinity.[6][7] The second substituent at C-5, in this case, a cyclobutyl group, is expected to occupy a hydrophobic pocket within the channel protein. Studies on 5-alkyl-5-phenylhydantoins have shown that they retain a comparable affinity for sodium channels, indicating that an alkyl or cycloalkyl group can effectively substitute for the second phenyl ring of phenytoin.[8] The puckered conformation of the cyclobutyl ring may offer an optimal fit within this hydrophobic region, potentially enhancing binding affinity and/or metabolic stability compared to linear alkyl chains.[3][9]

Diagram: Proposed Mechanism of Action of this compound at the Voltage-Gated Sodium Channel

VGSC_Mechanism Resting VGSC (Resting State) Open VGSC (Open State) Resting->Open Depolarization Inactivated VGSC (Inactivated State) Open->Inactivated Inactivation Inactivated->Resting Depolarization Depolarization Repolarization Repolarization Drug 5-Cyclobutyl- 5-phenylhydantoin Drug->Inactivated Preferential Binding & Stabilization

Caption: Proposed interaction of this compound with VGSCs.

Experimental Validation: Whole-Cell Patch-Clamp Electrophysiology

The definitive method to confirm the activity of this compound on VGSCs is through whole-cell patch-clamp electrophysiology on cells expressing the channel of interest (e.g., HEK-293 cells stably expressing a specific Nav subtype or primary neuronal cultures).

Experimental Protocol: Voltage-Clamp Analysis of VGSC Block

  • Cell Culture: Culture HEK-293 cells stably expressing the desired human VGSC subtype (e.g., Nav1.1, Nav1.2, or Nav1.6) under standard conditions (37°C, 5% CO2).

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.[10]

    • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH adjusted to 7.2 with CsOH.[10]

  • Recording Procedure:

    • Obtain whole-cell recordings using borosilicate glass pipettes with a resistance of 2-5 MΩ.[10]

    • Hold the cell at a holding potential of -100 mV.

    • Elicit sodium currents by applying depolarizing voltage steps (e.g., to 0 mV for 20 ms) at a low frequency (e.g., 0.1 Hz) to establish a baseline.[10]

  • Drug Application: Perfuse the cells with increasing concentrations of this compound.

  • Data Analysis:

    • Measure the peak inward sodium current at each drug concentration.

    • Construct a concentration-response curve and calculate the IC50 value.

    • To assess use-dependent block, apply a train of depolarizing pulses at a higher frequency (e.g., 10 Hz) in the absence and presence of the compound.[10]

    • To evaluate state-dependence, vary the holding potential to alter the proportion of channels in the resting and inactivated states.

Table 1: Expected Outcomes of Patch-Clamp Experiments

ParameterExpected Result with this compound
Tonic Block (IC50) Concentration-dependent reduction in peak sodium current.
Use-Dependent Block Increased block with higher frequency stimulation.
Voltage-Dependent Block Increased block at more depolarized holding potentials.

Secondary Potential Therapeutic Targets

While VGSCs are the primary hypothesized target, the hydantoin scaffold's versatility suggests other potential interactions that warrant investigation.

Voltage-Gated Calcium Channels (VGCCs)

Some hydantoin derivatives have been shown to interact with VGCCs. Phenytoin, for instance, can block cardiac L-type calcium channels.[11] and low-threshold (T-type) calcium channels in neurons.[12] This suggests that this compound may also possess activity at certain VGCC subtypes.

Mechanistic Rationale: The mechanism of VGCC block by phenytoin also appears to be state-dependent, with a preference for the inactivated state.[11] The structural similarities between VGSCs and VGCCs, particularly in the pore region, could allow for cross-reactivity of some ligands. The lipophilic nature of the cyclobutyl and phenyl groups may facilitate interaction with the hydrophobic domains of VGCCs.

Experimental Validation: The same whole-cell patch-clamp technique described for VGSCs can be adapted to study VGCCs by using specific ion solutions (e.g., with Ba2+ as the charge carrier) and voltage protocols designed to isolate different types of calcium currents.

NMDA Receptors

There is emerging evidence that certain hydantoin-containing compounds can act as antagonists at the N-methyl-D-aspartate (NMDA) receptor, specifically at the glycine binding site.[13][14] NMDA receptors are ionotropic glutamate receptors crucial for synaptic plasticity and neuronal communication, and their dysfunction is implicated in various neurological disorders.

Mechanistic Rationale: While the direct interaction of 5,5-disubstituted hydantoins with the NMDA receptor is less characterized, the hydantoin ring itself contains hydrogen bond donors and acceptors that could participate in binding to the glycine site.[13] Antagonism at this site would lead to a reduction in NMDA receptor-mediated currents.

Experimental Validation: The activity of this compound on NMDA receptors can be assessed using several methods:

  • Radioligand Binding Assay: Competition binding assays using a radiolabeled ligand for the glycine binding site (e.g., [3H]MDL 105,519) on brain membrane preparations.[13][14]

  • Cell-Based Functional Assays:

    • Calcium Flux Assays: In cells expressing NMDA receptors, activation by glutamate and a co-agonist (glycine or D-serine) leads to calcium influx, which can be measured using a fluorescent calcium indicator. The ability of this compound to inhibit this influx would indicate antagonistic activity.[15]

    • Electrophysiology: Whole-cell patch-clamp recordings from cells expressing NMDA receptors to directly measure the effect of the compound on NMDA-evoked currents.

Diagram: Workflow for Target Validation of this compound

Target_Validation_Workflow cluster_primary Primary Target Validation cluster_secondary Secondary Target Screening Start This compound VGSC_Assay Whole-Cell Patch Clamp (VGSCs) Start->VGSC_Assay VGCC_Assay Whole-Cell Patch Clamp (VGCCs) Start->VGCC_Assay NMDA_Binding Radioligand Binding (NMDA Receptor) Start->NMDA_Binding VGSC_Data IC50, Use- & State-Dependence VGSC_Assay->VGSC_Data Conclusion Therapeutic Potential Profile VGSC_Data->Conclusion VGCC_Assay->Conclusion NMDA_Functional Calcium Flux Assay (NMDA Receptor) NMDA_Binding->NMDA_Functional If binding is observed NMDA_Functional->Conclusion

Caption: A logical workflow for the experimental validation of the proposed targets.

Synthesis of this compound

The most common and efficient method for the synthesis of 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction. This one-pot, multicomponent reaction involves the treatment of a ketone with an alkali cyanide and ammonium carbonate.

Synthetic Protocol: Bucherer-Bergs Synthesis

  • Reactants: Cyclobutyl phenyl ketone, potassium cyanide (or sodium cyanide), and ammonium carbonate.

  • Solvent: Typically a mixture of ethanol and water.

  • Procedure:

    • Dissolve cyclobutyl phenyl ketone in ethanol.

    • Add an aqueous solution of potassium cyanide and ammonium carbonate.

    • Heat the reaction mixture in a sealed vessel at a temperature ranging from 60-150°C.

    • Monitor the reaction progress by thin-layer chromatography.

    • Upon completion, cool the reaction mixture and acidify to precipitate the this compound product.

    • Collect the product by filtration, wash with water, and purify by recrystallization.

Conclusion and Future Directions

Based on robust structure-activity relationship data from the broader class of 5,5-disubstituted hydantoins, this compound is strongly predicted to act as a state- and use-dependent blocker of voltage-gated sodium channels. This positions the compound as a promising candidate for the treatment of epilepsy and potentially other neurological disorders characterized by neuronal hyperexcitability. The presence of the cyclobutyl moiety may confer advantages in terms of metabolic stability and binding affinity, which should be experimentally verified.

Secondary screening against voltage-gated calcium channels and NMDA receptors is also warranted to build a comprehensive pharmacological profile. The experimental protocols outlined in this guide provide a clear path forward for the validation of these therapeutic targets and the elucidation of the full therapeutic potential of this compound.

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The Enigmatic History and Scientific Lineage of 5-Cyclobutyl-5-phenylhydantoin: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Tale of Serendipity and Systematic Exploration in Anticonvulsant Drug Discovery

The history of 5-Cyclobutyl-5-phenylhydantoin is not one of a singular, celebrated breakthrough, but rather a logical progression rooted in the foundational discoveries of antiepileptic drugs. Its story is intrinsically linked to the pioneering work on its parent compound, phenytoin, and the robust synthetic methodologies that enabled the exploration of countless structural analogs. This guide delves into the scientific and historical context of this compound, providing a comprehensive overview of its likely genesis, synthesis, and the pharmacological principles that underpin its existence. While a detailed, independent discovery narrative for this specific molecule is not prominent in the annals of medicinal chemistry, its development can be inferred from the broader history of the hydantoin class of anticonvulsants.

The Dawn of a New Era: The Discovery of Phenytoin

The journey into the therapeutic potential of hydantoin derivatives began with the landmark discovery of phenytoin (5,5-diphenylhydantoin). Initially synthesized in 1908 by the German chemist Heinrich Biltz, phenytoin remained in relative obscurity for decades.[1][2][3] It was not until the late 1930s that its remarkable anticonvulsant properties were unveiled by H. Houston Merritt and Tracy Putnam.[1][2][4] This discovery was a paradigm shift in the treatment of epilepsy, as phenytoin was one of the first non-sedating drugs effective against convulsive seizures.[1][5] The success of phenytoin ignited a fervent search for other hydantoin-based anticonvulsants with improved efficacy, safety profiles, and a broader spectrum of activity.

The Chemical Engine of Discovery: The Bucherer-Bergs Synthesis

The exploration of diverse 5,5-disubstituted hydantoins was largely propelled by the advent of the Bucherer-Bergs reaction.[6][7][8] This versatile and efficient one-pot synthesis allows for the creation of a wide array of hydantoin derivatives from simple ketone or aldehyde precursors.[6][9]

The generalized mechanism of the Bucherer-Bergs reaction, which is central to the synthesis of compounds like this compound, proceeds as follows:

  • Cyanohydrin Formation: The reaction initiates with the formation of a cyanohydrin from the starting ketone (in this case, cyclobutyl phenyl ketone) and a cyanide source, such as potassium or sodium cyanide.

  • Aminonitrile Formation: The cyanohydrin then reacts with ammonia, typically generated in situ from ammonium carbonate, to form an aminonitrile intermediate.

  • Cyclization: The aminonitrile undergoes an intramolecular cyclization, driven by the reaction with carbon dioxide (also from ammonium carbonate), to form the hydantoin ring.

This robust synthetic route provided medicinal chemists with a powerful tool to systematically modify the substituents at the C-5 position of the hydantoin ring, leading to the generation of extensive compound libraries for pharmacological screening.[6]

Experimental Protocol: Synthesis of this compound via the Bucherer-Bergs Reaction

Materials:

  • Cyclobutyl phenyl ketone

  • Potassium cyanide (KCN) or Sodium cyanide (NaCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl) for acidification

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve cyclobutyl phenyl ketone in a mixture of ethanol and water.

  • Add potassium cyanide and ammonium carbonate to the solution.

  • Heat the reaction mixture to reflux (typically 60-70°C) and maintain for several hours with stirring.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the reaction mixture with hydrochloric acid to a slightly acidic pH. This will precipitate the crude this compound.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified this compound.

The Rationale for Structural Variation: Structure-Activity Relationship (SAR) of 5,5-Disubstituted Hydantoins

The development of new hydantoin derivatives, including this compound, was guided by the evolving understanding of their structure-activity relationships (SAR).[10][11] Key SAR principles for anticonvulsant hydantoins include:

  • The C-5 Position: The nature of the substituents at the C-5 position is critical for anticonvulsant activity. The presence of at least one phenyl group is often associated with efficacy against generalized tonic-clonic seizures.[10][11]

  • Lipophilicity: The overall lipophilicity of the molecule influences its ability to cross the blood-brain barrier and reach its target in the central nervous system. The introduction of alkyl or cycloalkyl groups, such as a cyclobutyl ring, can modulate this property.

  • Steric Factors: The size and shape of the C-5 substituents can affect the binding of the molecule to its pharmacological target, believed to be primarily voltage-gated sodium channels.

The synthesis of this compound can be seen as a deliberate modification of the phenytoin structure, replacing one of the phenyl groups with a cyclobutyl moiety. This substitution would have been intended to explore the impact of a smaller, alicyclic group on the anticonvulsant profile, potentially altering its potency, duration of action, or side-effect profile.

Pharmacological Profile and Mechanism of Action

While specific clinical data for this compound is scarce in publicly accessible literature, its pharmacological activity can be inferred from the broader class of 5,5-disubstituted hydantoins. The primary mechanism of action for anticonvulsant hydantoins like phenytoin is the modulation of voltage-gated sodium channels in neurons.[3] By stabilizing the inactive state of these channels, hydantoins limit the repetitive firing of action potentials that underlies seizure activity.

It is highly probable that this compound shares this mechanism of action. Preclinical evaluation would have likely involved standardized animal models of epilepsy, such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test, to assess its efficacy against different seizure types.[12]

The Unwritten Chapter: Clinical Development and Current Status

The clinical development history of this compound is not well-documented. It is possible that the compound was synthesized and evaluated in a preclinical setting by a pharmaceutical company but did not progress to clinical trials, or that the results of such studies were not published. The journey of a drug candidate from discovery to market is arduous, with a high attrition rate.

Conclusion: A Molecule Defined by its Lineage

The story of this compound is a testament to the systematic and iterative nature of drug discovery. While it may not have a celebrated history of its own, its existence is a direct consequence of the groundbreaking discovery of phenytoin and the powerful synthetic tools that enabled the exploration of the hydantoin scaffold. This technical guide, by necessity, has framed the narrative of this compound within the rich history of its chemical and pharmacological predecessors. It stands as an example of the countless molecules synthesized in the relentless pursuit of improved therapeutics, each one a valuable data point in the vast landscape of medicinal chemistry.

Visualizations

Diagram 1: Generalized Bucherer-Bergs Synthesis of 5,5-Disubstituted Hydantoins

Bucherer_Bergs_Synthesis Ketone Ketone/Aldehyde (R1-CO-R2) Cyanohydrin Cyanohydrin Intermediate Ketone->Cyanohydrin + CN⁻, H⁺ KCN KCN/(NH₄)₂CO₃ KCN->Cyanohydrin Aminonitrile Aminonitrile Intermediate KCN->Aminonitrile Hydantoin 5,5-Disubstituted Hydantoin KCN->Hydantoin Cyanohydrin->Aminonitrile + NH₃ Aminonitrile->Hydantoin + CO₂, H₂O (Cyclization) SAR_Logic cluster_0 Core Scaffold cluster_1 Key Substituents at C-5 cluster_2 Predicted Outcome Hydantoin Hydantoin Ring Phenyl Phenyl Group (Essential for Activity) Hydantoin->Phenyl Cyclobutyl Cyclobutyl Group (Modulates Lipophilicity/Sterics) Hydantoin->Cyclobutyl Anticonvulsant Potential Anticonvulsant Activity Phenyl->Anticonvulsant Cyclobutyl->Anticonvulsant

Caption: Rationale for the design of this compound.

References

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A Technical Guide to the Anticonvulsant Properties of Hydantoin Analogs: Mechanisms, Structure-Activity Relationships, and Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The hydantoin scaffold, a cornerstone in the pharmacotherapy of epilepsy for over 80 years, continues to be a subject of intense research and development. First identified through systematic preclinical screening, its derivatives, most notably phenytoin, revolutionized seizure management.[1][2] This guide provides a deep, technical exploration of the anticonvulsant properties of hydantoin analogs. We will dissect their primary mechanism of action targeting voltage-gated sodium channels, delineate the critical structure-activity relationships that govern their efficacy and safety, and outline the rigorous preclinical workflows used to identify and validate new chemical entities. This document is intended to serve as a comprehensive resource, blending foundational principles with field-proven experimental insights to guide the rational design and development of next-generation hydantoin-based anticonvulsants.

The Core Mechanism of Action: Use-Dependent Blockade of Voltage-Gated Sodium Channels

The therapeutic efficacy of most hydantoin anticonvulsants is primarily attributed to their modulatory action on voltage-gated sodium channels (VGSCs).[3][4][5] These channels are fundamental to the initiation and propagation of action potentials in neurons.[6] In epilepsy, pathological, high-frequency neuronal firing is a hallmark of seizure activity.[6] Hydantoin analogs selectively suppress this aberrant activity while sparing normal, low-frequency neuronal signaling.[7][8] This selectivity is achieved through a mechanism known as use-dependent and voltage-dependent blockade.

VGSCs can exist in three main conformational states:

  • Resting State: The channel is closed but available for activation.

  • Open/Active State: Upon membrane depolarization, the channel opens, allowing Na+ influx.

  • Inactive State: Shortly after opening, the channel enters a non-conductive, inactive state from which it must return to the resting state before it can be opened again.

Hydantoin analogs exhibit a significantly higher affinity for the inactive state of the sodium channel.[6][7] By binding to and stabilizing this state, they prolong the neuronal refractory period, making it more difficult for the neuron to fire another action potential.[6] During a seizure, neurons are firing at a high frequency, causing a greater proportion of sodium channels to cycle through the open and into the inactive state. This increased availability of the target (the inactive channel) is why the blocking action of hydantoins is "use-dependent"—it is more pronounced in rapidly firing neurons, thereby quelling the seizure without causing widespread depression of the central nervous system.[5][8]

G cluster_0 Normal Neuronal Firing cluster_1 Pathological High-Frequency Firing (Seizure) Resting Resting State (Channel Closed) Open Open State (Na+ Influx) Resting->Open Depolarization Inactive Inactive State (Channel Blocked) Open->Inactive Inactivation Inactive->Resting Repolarization (Fast Recovery) Resting_H Resting State Open_H Open State Resting_H->Open_H Rapid Depolarization Inactive_H Inactive State (Target for Hydantoins) Open_H->Inactive_H Inactivation Inactive_H->Resting_H Repolarization (Slow Recovery) Hydantoin Hydantoin Analog Hydantoin->Inactive_H Preferential Binding & Stabilization

Mechanism of Use-Dependent Sodium Channel Blockade.

Structure-Activity Relationships (SAR) of the Hydantoin Scaffold

The anticonvulsant activity of hydantoin analogs is exquisitely sensitive to the nature and position of substituents on the core imidazolidine-2,4-dione ring. Understanding these SARs is critical for optimizing potency and minimizing off-target effects.[9][10]

Core Hydantoin Scaffold with Key Substitution Points.

Key SAR Insights:

  • Position C-5: This is the most critical position for determining anticonvulsant activity.

    • Aromatic Substituents: The presence of at least one phenyl or other aromatic group at C-5 is essential for activity against tonic-clonic seizures, as measured by the Maximal Electroshock (MES) test.[11] Phenytoin, with two phenyl groups (R₅=R₅'=Phenyl), is the archetypal example.[1]

    • Alkyl Substituents: The introduction of alkyl groups at C-5 can contribute to sedative properties, a characteristic largely absent in phenytoin.[11] However, some alkyl substitutions can confer activity against chemically-induced seizures, such as those in the pentylenetetrazole (scPTZ) model.[12]

  • Position N-3: Substitution at this position can modulate activity and metabolic stability. For instance, in ethotoin, an ethyl group at N-3 (R₃=Ethyl, R₅=Phenyl, R₅'=H) results in a different clinical profile compared to phenytoin.[13][14]

  • Position N-1: N-methylation can decrease activity against electroshock seizures while potentially increasing activity against chemically induced convulsions.[11]

  • Thiohydantoins: Replacing the carbonyl oxygen at C-2 with sulfur (to form a thiohydantoin) often alters the activity profile, with some analogs showing efficacy against chemically induced convulsions.[9][15]

Position of SubstitutionType of SubstituentEffect on MES Activity (Tonic-Clonic Model)Effect on scPTZ Activity (Absence Seizure Model)Example(s)
C-5 DiphenylStrong ActivityInactivePhenytoin[1][16]
C-5 Phenyl, EthylModerate ActivityWeak/InactiveMephenytoin[17]
C-5 Phenyl, HWeak ActivityInactiveEthotoin (with N-3 Ethyl)[13]
N-1 MethylationGenerally Decreases MES ActivityMay Increase scPTZ ActivityMephenytoin[11]
C-2 Thiation (C=S)Variable, often decreasedActivity can be conferred or increasedThiohydantoin analogs[12][15]

Preclinical Evaluation Workflow for Novel Hydantoin Analogs

The discovery and validation of new hydantoin anticonvulsants follow a structured, multi-stage screening process designed to assess efficacy, spectrum of activity, and potential neurotoxicity.[18][19] This workflow ensures that only the most promising candidates advance toward clinical development.

Workflow cluster_discovery Phase 1: Discovery & Initial Screening cluster_vivo Phase 2: In Vivo Efficacy & Safety cluster_advanced Phase 3: Advanced Characterization Synthesis Chemical Synthesis of Hydantoin Analogs InVitro In Vitro Screening (e.g., [3H]BTX-B Binding Assay, Patch Clamp Electrophysiology) Synthesis->InVitro Characterize Target Affinity MES Maximal Electroshock (MES) Test (Tonic-Clonic Seizure Model) InVitro->MES Primary Efficacy Screen scPTZ Subcutaneous PTZ (scPTZ) Test (Absence/Myoclonic Seizure Model) InVitro->scPTZ Spectrum of Activity Neurotox Neurotoxicity Screen (e.g., Rotarod Test) MES->Neurotox scPTZ->Neurotox Kindling Kindling Model (Pharmacoresistant Epilepsy) Neurotox->Kindling Promising Candidates PKPD Pharmacokinetics & Pharmacodynamics (PK/PD) Kindling->PKPD Lead Lead Optimization PKPD->Lead

Preclinical Screening Workflow for Anticonvulsants.
Key Experimental Protocol: The Maximal Electroshock (MES) Test

The MES test is the quintessential preclinical model for identifying compounds effective against generalized tonic-clonic seizures and has been instrumental in the development of hydantoins.[16][20][21] The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.

Objective: To assess the ability of a test compound to prevent the spread of seizure activity following a supramaximal electrical stimulus.

Materials:

  • Rodents (mice or rats)

  • MES stimulator (e.g., Ugo Basile ECT unit)

  • Corneal electrodes

  • Electrode solution (0.9% saline)

  • Test compound and vehicle

Step-by-Step Methodology:

  • Animal Preparation & Dosing:

    • Rationale: To ensure consistent drug absorption and achieve peak plasma concentrations at the time of testing.

    • Administer the test compound (e.g., intraperitoneally, i.p.) at a predetermined dose. A control group receives the vehicle only. Allow for an appropriate pre-treatment time (typically 30-60 minutes for i.p. administration).[22]

  • Electrode Application:

    • Rationale: To deliver a precise and consistent electrical stimulus directly to the brain.

    • Apply a drop of saline solution to the corneal electrodes. Gently hold the animal and apply the electrodes to the corneas.

  • Electrical Stimulation:

    • Rationale: The supramaximal stimulus is designed to reliably induce a full tonic-clonic seizure in untreated animals.

    • Deliver a high-frequency electrical stimulus (e.g., 60 Hz, 50-60 mA for mice, 0.2-second duration).

  • Observation and Endpoint Measurement:

    • Rationale: The tonic hindlimb extension is a robust and easily quantifiable hallmark of a maximal seizure, and its abolition is highly predictive of clinical efficacy against tonic-clonic seizures.[1]

    • Immediately after stimulation, observe the animal's behavior. An unprotected animal will exhibit a characteristic sequence: tonic flexion of the limbs, followed by full tonic extension of the hindlimbs, and finally a clonic phase.

    • The test is considered positive (i.e., the compound is protective) if the tonic hindlimb extension is completely abolished.

  • Data Analysis:

    • Rationale: To quantify the potency of the compound.

    • The percentage of animals protected at each dose is calculated. Data from multiple doses are used to determine the median effective dose (ED₅₀), the dose at which 50% of the animals are protected.[16]

Comparative Profile of Key Hydantoin Analogs

While sharing a common scaffold, different hydantoin analogs exhibit distinct clinical and pharmacological profiles.

FeaturePhenytoinFosphenytoinEthotoin
Primary Role First-line agent for focal and generalized tonic-clonic seizures.[1][2]Water-soluble prodrug of phenytoin for parenteral (IV/IM) administration.[2][23]Alternative agent, generally considered less effective but better tolerated than phenytoin.[13][14]
Mechanism Use-dependent Na+ channel blocker.[3][6]Converted to phenytoin in vivo; same mechanism.[24]Presumed to be a use-dependent Na+ channel blocker, similar to phenytoin.[13][14]
Key Advantage High efficacy against tonic-clonic seizures.[16]Avoids local toxicity and cardiovascular risks associated with IV phenytoin formulation.[24]Generally better side-effect profile compared to phenytoin.[13]
Key Limitation Poor water solubility, nonlinear pharmacokinetics, numerous drug interactions, significant side effects.[2]Higher cost than generic phenytoin.[24]Lower potency and efficacy compared to phenytoin.[14]

Future Directions and Conclusion

Despite the advent of newer antiepileptic drugs with different mechanisms, the hydantoin scaffold remains a vital tool in medicinal chemistry. Current research focuses on several key areas:

  • Hybrid Molecules: Synthesizing hybrid compounds that combine the hydantoin core with other pharmacophores (e.g., thiosemicarbazides, 1,3,4-oxadiazoles) to create novel agents with broader spectrums of activity or dual mechanisms of action.[1]

  • Prodrug Strategies: Beyond fosphenytoin, the development of other prodrugs aims to improve the pharmacokinetic and safety profiles of potent hydantoin analogs.[1][25]

  • Computational Modeling: The use of quantitative structure-activity relationship (QSAR) and molecular docking studies helps to rationally design new analogs with higher predicted affinity for the sodium channel and fewer off-target interactions.[10][26]

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5-Cyclobutyl-5-phenylhydantoin: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Hydantoin Moiety as a Privileged Structure in Medicinal Chemistry

The hydantoin ring, a five-membered heterocyclic structure, is considered a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from its recurring presence in a multitude of biologically active compounds and clinically approved drugs.[2] The structural rigidity of the hydantoin core, combined with its capacity for substitution at multiple positions, allows for the precise spatial orientation of pharmacophoric groups, making it an ideal template for designing molecules that can interact with a diverse range of biological targets.[1] Notable examples of hydantoin-containing drugs include the anticonvulsant Phenytoin, the antiarrhythmic Azimilide, and the nonsteroidal antiandrogen Nilutamide.[3] The broad spectrum of pharmacological activities associated with hydantoin derivatives—spanning anticancer, anti-inflammatory, antimicrobial, and central nervous system-related effects—underscores the immense potential of this scaffold in drug design.[4][5]

This technical guide focuses on a specific, yet underexplored, derivative: 5-Cyclobutyl-5-phenylhydantoin . We will delve into its synthetic pathways, explore its potential biological activities by drawing parallels with structurally related compounds, and analyze the structure-activity relationships that make this scaffold a compelling starting point for the development of novel therapeutics.

Synthesis of the this compound Scaffold

The most direct and versatile method for the synthesis of 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction .[6][7] This multicomponent reaction offers an efficient route to the desired scaffold from readily available starting materials.

Proposed Synthetic Pathway: The Bucherer-Bergs Reaction

The synthesis of this compound would logically proceed from cyclobutyl phenyl ketone, as illustrated in the workflow below. This reaction involves the treatment of the ketone with an alkali metal cyanide (such as potassium cyanide) and ammonium carbonate.[6] The reaction typically proceeds through the formation of a cyanohydrin intermediate, which then reacts with ammonia and carbon dioxide (generated in situ from ammonium carbonate) to form an aminonitrile. Subsequent intramolecular cyclization yields the final hydantoin product.[6]

Bucherer-Bergs Reaction start Cyclobutyl Phenyl Ketone reagents KCN, (NH4)2CO3 EtOH/H2O, Heat start->reagents product This compound reagents->product Multicomponent Reaction Androgen_Receptor_Antagonism cluster_cytoplasm Cytoplasm Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Nucleus Nucleus AR->Nucleus Translocation Hydantoin This compound Hydantoin->AR Inhibition ARE Androgen Response Element (ARE) in DNA Nucleus->ARE GeneTranscription Gene Transcription (Cell Growth) ARE->GeneTranscription

Sources

Spectroscopic analysis of 5-Cyclobutyl-5-phenylhydantoin

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 5-Cyclobutyl-5-phenylhydantoin

Authored by a Senior Application Scientist

This guide provides a comprehensive, in-depth exploration of the spectroscopic analysis of this compound. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to deliver a foundational understanding of the principles and practicalities of characterizing this specific heterocyclic compound. We will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—elucidating not just the "how" but the critical "why" behind each analytical step.

The structural uniqueness of this compound, featuring a stereocenter with bulky and electronically distinct substituents on a hydantoin core, presents a compelling case for detailed spectroscopic examination. The hydantoin ring itself is a privileged scaffold in medicinal chemistry, most famously represented by the anticonvulsant drug Phenytoin (5,5-diphenylhydantoin). Understanding the precise spectroscopic signature of the title compound is paramount for synthesis confirmation, purity assessment, and metabolic studies.

This document is structured to provide a logical workflow, from theoretical prediction to practical application, ensuring a robust and reproducible analytical approach.

Molecular Structure and Predicted Spectroscopic Behavior

A thorough analysis begins with the molecule's structure. The key features of this compound are the sp³ quaternary carbon (C-5) bonded to a phenyl ring, a cyclobutyl ring, and two nitrogen atoms within the hydantoin heterocycle. This arrangement dictates the expected spectroscopic outcomes.

Figure 1: Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

¹H NMR Spectroscopy: Protocol and Interpretation

Rationale: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The key diagnostic signals will be the two N-H protons of the hydantoin ring, the aromatic protons of the phenyl group, and the aliphatic protons of the cyclobutyl ring.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it effectively solubilizes the compound and its N-H protons will be observable and exchangeable with D₂O.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Temperature: 298 K.

    • Pulse Program: Standard single-pulse sequence.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Confirmation: Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum to confirm the N-H signals, which will disappear due to deuterium exchange.

Predicted ¹H NMR Data and Interpretation:

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
NH (Position 1)~10.6Singlet (broad)1HThe N-H proton at position 1 is typically downfield due to the deshielding effect of the adjacent carbonyl group.
NH (Position 3)~8.4Singlet (broad)1HThe N-H proton at position 3 is generally more shielded than the N1-H proton.
Phenyl-H 7.30 - 7.45Multiplet5HAromatic protons of the monosubstituted phenyl ring will appear in their characteristic region.
Cyclobutyl-H (methine)2.5 - 2.8Multiplet1HThe proton on the carbon attached to C5 will be deshielded.
Cyclobutyl-H (methylene)1.8 - 2.4Multiplet6HThe remaining six protons of the cyclobutyl ring will exhibit complex splitting patterns due to restricted rotation and diastereotopicity.
¹³C NMR Spectroscopy: Protocol and Interpretation

Rationale: ¹³C NMR spectroscopy maps the carbon skeleton of the molecule. The key signals will differentiate the carbonyl carbons, the aromatic carbons, the quaternary C-5 carbon, and the aliphatic cyclobutyl carbons.

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup:

    • Spectrometer: 100 MHz (corresponding to a 400 MHz ¹H instrument).

    • Pulse Program: Proton-decoupled sequence (e.g., zgpg30).

    • Reference: DMSO-d₆ solvent peak at 39.52 ppm.

  • Data Acquisition: A longer acquisition time and a higher number of scans are typically required due to the low natural abundance of ¹³C.

Predicted ¹³C NMR Data and Interpretation:

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C =O (Position 2)~156The ureide carbonyl carbon is highly deshielded.
C =O (Position 4)~174The imide carbonyl carbon is even more deshielded due to the adjacent quaternary carbon.
Phenyl (C -ipso)~139The aromatic carbon directly attached to the hydantoin ring.
Phenyl (C -ortho, meta, para)126 - 129Characteristic chemical shifts for monosubstituted benzene rings.
C -5 (Quaternary)~70The sp³ quaternary carbon is significantly deshielded by the attached phenyl ring and nitrogen atoms.
Cyclobutyl (C H)~40The methine carbon of the cyclobutyl ring.
Cyclobutyl (C H₂)20 - 30The methylene carbons of the cyclobutyl ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR spectroscopy is a rapid and sensitive technique for identifying functional groups. For this compound, the key diagnostic peaks will be the N-H stretches and the two distinct C=O stretches of the hydantoin ring.

Experimental Protocol:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

  • Instrument Setup:

    • Spectrometer: A standard FT-IR spectrometer.

    • Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

  • Data Acquisition: Collect a background spectrum of the empty sample compartment or KBr pellet, followed by the sample spectrum.

Predicted FT-IR Data and Interpretation:

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Rationale
N-H Stretch3200 - 3300Medium-StrongCharacteristic stretching vibration of the N-H bonds in the hydantoin ring.
Aromatic C-H Stretch3000 - 3100MediumStretching of the C-H bonds on the phenyl ring.
Aliphatic C-H Stretch2850 - 2980Medium-StrongStretching of the C-H bonds in the cyclobutyl ring.
C=O Stretch (imide)~1770StrongAsymmetric stretch of the C4=O group, typically at a higher frequency.
C=O Stretch (ureide)~1710StrongSymmetric stretch of the C2=O group.
C=C Stretch (aromatic)1450 - 1600MediumSkeletal vibrations of the phenyl ring.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. Electron Ionization (EI) is a common technique that induces fragmentation, offering structural clues.

Experimental Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization: Use a standard Electron Ionization (EI) source at 70 eV.

  • Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

Predicted Mass Spectrometry Data and Interpretation:

  • Molecular Ion (M⁺•): The expected molecular ion peak will be at m/z = 230, corresponding to the molecular weight of C₁₃H₁₄N₂O₂.

  • Major Fragmentation Pathways:

    • Loss of the cyclobutyl group: A significant fragment may appear at m/z = 174 due to the cleavage of the C5-cyclobutyl bond.

    • Loss of the phenyl group: A fragment at m/z = 153 could result from the loss of the phenyl radical.

    • Ring fragmentation: Cleavage of the hydantoin ring can lead to various smaller fragments.

G M [C₁₃H₁₄N₂O₂]⁺• m/z = 230 (Molecular Ion) F1 [M - C₄H₇]⁺ m/z = 175 M->F1 - C₄H₇• F2 [M - C₆H₅]⁺ m/z = 153 M->F2 - C₆H₅•

Figure 2: Predicted major fragmentation pathways for this compound in EI-MS.

Integrated Spectroscopic Analysis: A Self-Validating System

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the puzzle, and together they form a self-validating system.

cluster_Data Spectroscopic Data cluster_Interpretation Interpretation & Validation HNMR ¹H NMR (Proton Framework) Structure Proposed Structure: This compound HNMR->Structure Confirms H environments (N-H, Ar-H, Alkyl-H) CNMR ¹³C NMR (Carbon Skeleton) CNMR->Structure Confirms C types (C=O, C-quat, Ar-C, Alkyl-C) FTIR FT-IR (Functional Groups) FTIR->Structure Confirms functional groups (N-H, C=O, C=C) MS Mass Spec (Molecular Weight) MS->Structure Confirms Molecular Formula (C₁₃H₁₄N₂O₂) Validation Structural Confirmation Structure->Validation

Figure 3: Workflow for integrated spectroscopic analysis and structural validation.

For this compound:

  • MS confirms the molecular weight is 230.

  • FT-IR confirms the presence of N-H and C=O functional groups characteristic of a hydantoin.

  • ¹³C NMR confirms the presence of 11 unique carbon environments (accounting for symmetry in the phenyl and cyclobutyl groups), including two carbonyls, a quaternary carbon, and aromatic and aliphatic carbons.

  • ¹H NMR confirms the ratio of protons and their respective chemical environments, aligning with the proposed structure.

References

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]

Methodological & Application

Application Notes and Protocols: Synthesis of 5-Cyclobutyl-5-phenylhydantoin via Bucherer-Bergs Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Bucherer-Bergs Synthesis

The Bucherer-Bergs reaction is a robust and highly efficient multicomponent reaction for the synthesis of 5,5-disubstituted hydantoins from ketones or aldehydes.[1][2] This one-pot synthesis is of significant interest in medicinal chemistry due to the prevalence of the hydantoin scaffold in a wide array of biologically active compounds, including anticonvulsants, antiarrhythmics, and anticancer agents.[3][4] The reaction's appeal lies in its operational simplicity and the ready availability of the starting materials, making it a valuable tool for the generation of diverse compound libraries for drug discovery.[5]

This document provides a comprehensive guide to the synthesis of a specific derivative, 5-Cyclobutyl-5-phenylhydantoin, utilizing cyclobutyl phenyl ketone as the starting material. We will delve into the mechanistic underpinnings of the reaction, provide a detailed and field-proven experimental protocol, and address critical safety considerations.

Reaction Principle and Mechanism

The Bucherer-Bergs synthesis is a classic example of a multicomponent reaction where a ketone (or aldehyde), an alkali metal cyanide (such as potassium cyanide), and ammonium carbonate converge to form a hydantoin.[6] The reaction proceeds through several key intermediates. Initially, the ketone reacts with the cyanide ion to form a cyanohydrin. Concurrently, ammonium carbonate exists in equilibrium with ammonia and carbon dioxide. The ammonia then reacts with the cyanohydrin to yield an aminonitrile. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the nitrogen on the nitrile carbon and incorporation of carbon dioxide, followed by rearrangement, leads to the stable 5,5-disubstituted hydantoin ring system.[1][7]

Visualizing the Reaction Mechanism

The following diagram illustrates the stepwise mechanism of the Bucherer-Bergs synthesis.

Bucherer_Bergs_Mechanism ketone Cyclobutyl Phenyl Ketone cyanohydrin Cyanohydrin Intermediate ketone->cyanohydrin + CN⁻ kcn KCN kcn->cyanohydrin nh42co3 (NH₄)₂CO₃ aminonitrile Aminonitrile Intermediate nh42co3->aminonitrile + NH₃ cyanohydrin->aminonitrile hydantoin This compound aminonitrile->hydantoin + CO₂ (from (NH₄)₂CO₃) Intramolecular cyclization

Caption: Reaction mechanism of the Bucherer-Bergs synthesis.

Experimental Protocol: Synthesis of this compound

This protocol is designed for the laboratory-scale synthesis of this compound. All operations involving potassium cyanide must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Notes
Cyclobutyl phenyl ketone160.218.01 g50Starting material.
Potassium cyanide (KCN)65.126.51 g100EXTREMELY TOXIC .[6]
Ammonium carbonate ((NH₄)₂CO₃)96.099.61 g100
Ethanol (95%)46.07100 mL-Reaction solvent.
Deionized water18.02100 mL-Reaction solvent.
Hydrochloric acid (HCl), concentrated36.46As needed-For product precipitation.
Equipment
  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Thermometer

  • Addition funnel

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Step-by-Step Procedure

Reaction Setup:

  • In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, combine cyclobutyl phenyl ketone (8.01 g, 50 mmol), potassium cyanide (6.51 g, 100 mmol), and ammonium carbonate (9.61 g, 100 mmol).

  • To this mixture, add 100 mL of 95% ethanol and 100 mL of deionized water. The use of a 1:1 aqueous ethanol mixture is a common solvent system for this reaction, providing good solubility for both the organic ketone and the inorganic salts.[6]

Reaction Execution:

  • With vigorous stirring, heat the reaction mixture to a gentle reflux (approximately 80-90 °C) using a heating mantle. Maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by the consumption of the starting ketone), turn off the heat and allow the mixture to cool to room temperature.

Product Isolation and Purification:

  • Once cooled, place the reaction flask in an ice bath to further cool the mixture.

  • Slowly and carefully acidify the reaction mixture by adding concentrated hydrochloric acid dropwise while stirring. Caution: This step will liberate hydrogen cyanide gas, a highly toxic substance. This must be performed in a well-ventilated fume hood. Continue adding acid until the pH of the solution is approximately 1-2.

  • The acidification will cause the this compound product to precipitate out of the solution as a solid.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold water to remove any remaining inorganic salts.

  • The crude product can be further purified by recrystallization from an appropriate solvent, such as an ethanol/water mixture, to yield a crystalline solid.[7]

  • Dry the purified product in a vacuum oven. The expected melting point is in the range of 234-235°C.

Visualizing the Experimental Workflow

Workflow A 1. Combine Reagents: Cyclobutyl phenyl ketone, KCN, (NH₄)₂CO₃, Ethanol, Water B 2. Heat to Reflux (80-90 °C, 12-24h) A->B C 3. Cool to Room Temperature and then in Ice Bath B->C D 4. Acidify with conc. HCl (pH 1-2) in Fume Hood C->D E 5. Collect Precipitate by Vacuum Filtration D->E F 6. Wash with Cold Water E->F G 7. Recrystallize from Ethanol/Water F->G H 8. Dry Product under Vacuum G->H

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling Precautions

The Bucherer-Bergs synthesis involves the use of highly hazardous materials, and strict adherence to safety protocols is mandatory.

  • Potassium Cyanide (KCN): This is a highly toxic substance that can be fatal if swallowed, inhaled, or absorbed through the skin.[6] Always handle potassium cyanide in a designated area within a fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves. In case of contact with acid, it liberates extremely toxic hydrogen cyanide gas. A cyanide antidote kit should be readily available in any laboratory where this reagent is used.

  • Ammonium Carbonate ((NH₄)₂CO₃): While less hazardous than potassium cyanide, ammonium carbonate can cause skin and eye irritation. Inhalation of dust should be avoided.

  • Hydrogen Cyanide (HCN): This highly toxic gas is liberated when cyanide salts are acidified. The acidification step must be performed slowly and in a well-ventilated fume hood to prevent the accumulation of HCN gas.

  • Waste Disposal: All waste containing cyanide must be quenched and disposed of according to institutional and local regulations for hazardous waste. Typically, this involves treatment with an oxidizing agent like sodium hypochlorite (bleach) under basic conditions.

Characterization of this compound

The identity and purity of the synthesized product should be confirmed using standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value (234-235°C).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure of the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the N-H and C=O stretching vibrations of the hydantoin ring.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product (230.26 g/mol ).

Conclusion

The Bucherer-Bergs synthesis provides a direct and efficient route to this compound. By understanding the reaction mechanism and adhering strictly to the detailed protocol and safety precautions outlined in these notes, researchers can reliably synthesize this and other 5,5-disubstituted hydantoins for further investigation in drug discovery and development programs. The versatility of this reaction allows for the creation of a wide range of analogs by simply varying the starting ketone, making it a cornerstone reaction in heterocyclic chemistry.[5]

References

  • Bucherer–Bergs reaction - Wikipedia.
  • Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Synlett, 2016, 27, 80-82.
  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules. 2021 Jun 30;26(13):4024.
  • Bucherer-Bergs Reaction.
  • Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction - Journal of Synthetic Chemistry.
  • SYNTHESIS OF NOVEL 5-(ALK-3-ENYL)-HYDANTOINS.
  • Potassium Cyanide: Systemic Agent | NIOSH - CDC.
  • Synthesis of hydantoins by modified Bucherer–Bergs reaction via intermediate imine. - ResearchGate.
  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity.
  • Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction.
  • Ammonium Carbonate - Hazardous Substance Fact Sheet.
  • Safety Data Sheet: Ammonium carbonate - Carl ROTH.
  • 5,5-disubstituted hydantoins: syntheses and anti-HIV activity - PubMed - NIH.
  • Mild and Practical Method for the Synthesis of Sterically Hindered 5,5-Disubstituted Hydantoins with CO2 - PubMed.
  • Enantioselective Synthesis of 5,5-Disubstituted Hydantoins by Brønsted Base/H-Bond Catalyst Assisted Michael Reactions of a Design Template - PubMed.
  • This compound | C13H14N2O2 | CID 277170 - PubChem.
  • POTASSIUM CYANIDE SOLID - Rowe Scientific.
  • Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - NIH.
  • NY cyclisation of cyclobutyl phenyl ketone and manipulation of... - ResearchGate.
  • Enantioselective Synthesis of 5,5-Disubstituted Hydantoins by Brønsted Base/H-Bond Catalyst Assisted Michael Reactions of a Design Template. | Semantic Scholar.
  • Bucherer–Bergs Multicomponent Synthesis of Hydantoins | Encyclopedia MDPI.
  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity.

Sources

Application Note: A Robust Protocol for the Multi-Component Synthesis of 5,5-Disubstituted Hydantoins via the Bucherer-Bergs Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed, field-proven protocol for the synthesis of 5,5-disubstituted hydantoins using the Bucherer-Bergs reaction, a classic and highly reliable multi-component reaction (MCR). Hydantoins are a critical scaffold in medicinal chemistry, found in numerous pharmaceuticals.[1][2][3] This protocol is designed for researchers in organic synthesis and drug development, offering a straightforward, efficient, and scalable one-pot method. We delve into the reaction mechanism, provide a step-by-step experimental procedure, outline the scope and versatility, and offer expert troubleshooting advice to ensure successful synthesis and validation.

Introduction: The Significance of Hydantoins and Multi-Component Reactions

Hydantoins (imidazolidine-2,4-diones) are a privileged heterocyclic scaffold due to their wide range of pharmacological activities, including anticonvulsant, antiarrhythmic, antibacterial, and antitumor properties.[1][3][4] Notable drugs like Phenytoin (an antiepileptic) and Nilutamide (an antiandrogen) feature this core structure.[1]

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, are a cornerstone of modern synthetic chemistry.[5] They offer significant advantages over traditional linear syntheses, including:

  • High Atom Economy: Most atoms from the reactants are incorporated into the final product, minimizing waste.

  • Operational Simplicity: A one-pot procedure reduces the need for intermediate isolation, purification, and solvent usage, saving time and resources.[5]

  • Structural Diversity: MCRs allow for the rapid generation of diverse compound libraries by simply varying the starting materials.

The Bucherer-Bergs reaction, first reported in the early 20th century, is a prime example of an MCR that provides efficient access to 5-substituted and 5,5-disubstituted hydantoins from simple carbonyl compounds.[6][7][8]

Reaction Principle and Mechanism

The Bucherer-Bergs reaction involves the condensation of a ketone or aldehyde, a cyanide source (like KCN or NaCN), and ammonium carbonate to yield a hydantoin.[6][9][10] The reaction can also start from a pre-formed cyanohydrin.[11]

The accepted mechanism proceeds through several key steps:

  • Cyanohydrin Formation: The carbonyl compound reacts with cyanide ion to form a cyanohydrin intermediate.

  • Aminonitrile Formation: Ammonia, released from ammonium carbonate, reacts with the cyanohydrin in an SN2-type reaction to produce an α-aminonitrile.[9]

  • Carbamic Acid Formation: The aminonitrile's nitrogen atom performs a nucleophilic addition to carbon dioxide (also from ammonium carbonate decomposition), forming a cyano-carbamic acid.[6][9]

  • Intramolecular Cyclization: The carbamic acid undergoes intramolecular cyclization to yield a 5-imino-oxazolidin-2-one.[6][9][12]

  • Rearrangement: This intermediate rearranges, likely via an isocyanate intermediate, to form the final, thermodynamically stable hydantoin product.[6][9][12]

Bucherer_Bergs_Mechanism cluster_main Bucherer-Bergs Reaction Workflow Start Ketone/Aldehyde + KCN + (NH₄)₂CO₃ Step1 Step 1: Cyanohydrin Formation Start->Step1 + KCN Step2 Step 2: Aminonitrile Formation (SN2 Reaction) Step1->Step2 + NH₃ Step3 Step 3: Carbamic Acid Formation (CO₂ Addition) Step2->Step3 + CO₂ Step4 Step 4: Intramolecular Cyclization Step3->Step4 Step5 Step 5: Rearrangement to Hydantoin Step4->Step5 End 5,5-Disubstituted Hydantoin Step5->End

Caption: Simplified workflow of the Bucherer-Bergs reaction.

Detailed Experimental Protocol: Synthesis of 5,5-Diphenylhydantoin (Phenytoin)

This protocol describes the synthesis of the well-known anticonvulsant drug, Phenytoin, from benzophenone.

3.1. Materials and Reagents

  • Benzophenone (99%)

  • Potassium Cyanide (KCN) (≥97%)

  • Ammonium Carbonate ((NH₄)₂CO₃) (≥99%)

  • Ethanol (95% or absolute)

  • Deionized Water

  • Hydrochloric Acid (HCl), concentrated (37%)

  • Sodium Bicarbonate (NaHCO₃)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, beaker, etc.)

  • Magnetic stirrer with heating mantle

  • Fume hood

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves.

Safety Precaution: CRITICAL! Potassium cyanide (KCN) is extremely toxic if ingested, inhaled, or absorbed through the skin. All operations involving KCN must be performed in a well-ventilated chemical fume hood. Always wear appropriate PPE. Have a cyanide antidote kit available and be trained in its use. Acidification of cyanide waste generates highly toxic hydrogen cyanide (HCN) gas; therefore, all cyanide-containing solutions must be quenched and disposed of according to institutional safety protocols (e.g., by treatment with sodium hypochlorite solution).

3.2. Step-by-Step Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine benzophenone (9.11 g, 50 mmol, 1.0 equiv), potassium cyanide (6.51 g, 100 mmol, 2.0 equiv), and ammonium carbonate (14.41 g, 150 mmol, 3.0 equiv).

    • Expertise & Experience: Using a 2:3 molar ratio of KCN to (NH₄)₂CO₃ ensures a sufficient supply of both cyanide nucleophile and the ammonia/CO₂ required for the subsequent steps.[9] The excess ammonium carbonate also helps buffer the reaction mixture, maintaining a pH of approximately 8-9, which is optimal for the reaction.[9]

  • Solvent Addition: Add 100 mL of 50% aqueous ethanol to the flask. This solvent system is effective because it can dissolve both the organic ketone and the inorganic salts to a sufficient extent.[6]

    • Expertise & Experience: While other solvents can be used, 50% ethanol often provides the best balance of solubility and reactivity for a wide range of substrates.[6] For particularly stubborn ketones, solvents like acetamide or DMF may be considered.[8]

  • Reaction Heating: Attach a reflux condenser to the flask and heat the mixture in a heating mantle to 60-70 °C with vigorous stirring.[7][8]

    • Expertise & Experience: This temperature range is a good starting point. It is high enough to promote the reaction at a reasonable rate without causing significant solvent loss or decomposition of reactants. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting ketone spot has disappeared (usually 4-8 hours).

  • Reaction Workup and Product Isolation: a. After the reaction is complete (as determined by TLC), cool the mixture to room temperature. b. Carefully pour the reaction mixture into a 500 mL beaker containing 200 mL of cold water. c. In a fume hood , slowly and carefully acidify the mixture to pH 1-2 by adding concentrated HCl dropwise with stirring. A white precipitate of 5,5-diphenylhydantoin will form.

    • Expertise & Experience: Acidification protonates the hydantoin nitrogen, significantly decreasing its water solubility and causing it to precipitate. This step must be done slowly and in a fume hood to control the release of any heat and to safely vent any residual HCN gas that may form from unreacted cyanide.

  • Purification: a. Collect the crude product by vacuum filtration using a Büchner funnel. b. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any remaining inorganic salts. c. To remove any unreacted benzophenone, wash the cake with a small amount of cold ethanol or diethyl ether. d. The product can be further purified by recrystallization from hot ethanol to yield pure, crystalline 5,5-diphenylhydantoin.

    • Expertise & Experience: Most hydantoins synthesized via this method are crystalline and precipitate with high purity.[7] A single recrystallization is often sufficient to obtain an analytically pure sample.

Scope and Versatility

The Bucherer-Bergs reaction is highly versatile and compatible with a wide range of carbonyl compounds. The following table summarizes typical results for various substrates.

Starting CarbonylProductTypical YieldReference
Acetone5,5-Dimethylhydantoin>80%[10]
CyclohexanoneCyclohexanespiro-5'-hydantoin~85%[7]
Benzaldehyde5-Phenylhydantoin~70%[10]
4-Nitrobenzaldehyde5-(4-Nitrophenyl)hydantoinGood[10]
Benzophenone5,5-Diphenylhydantoin>90%[13]

Note: Yields are highly dependent on specific reaction conditions and purification methods.

One limitation of the classical Bucherer-Bergs reaction is that it offers only one point of diversity, determined by the starting carbonyl compound.[6][7]

Product Characterization (Self-Validation)

To confirm the identity and purity of the synthesized hydantoin, the following analytical techniques are essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic peaks for the protons on the substituents and a broad singlet for the N-H protons of the hydantoin ring (typically δ 8-11 ppm).

    • ¹³C NMR will show two distinct carbonyl peaks (C2 and C4) in the range of δ 155-175 ppm and a quaternary carbon peak (C5) around δ 60-70 ppm.[4]

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the N-H stretching (around 3200-3400 cm⁻¹) and two distinct C=O stretching bands for the cyclic imide structure (around 1700-1780 cm⁻¹).[4]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the expected molecular formula.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Product Yield Incomplete reaction.Extend reaction time and monitor by TLC. Ensure the temperature is maintained at 60-70 °C.
Poor solubility of starting ketone.Consider using a co-solvent like DMF or acetamide.[8] Ultrasonication can also help accelerate the reaction.[8]
Incorrect pH.Ensure sufficient ammonium carbonate is used to maintain a slightly basic pH.[9]
Oily Product / Fails to Crystallize Presence of impurities (e.g., unreacted starting material).Wash the crude product thoroughly with a solvent in which the product is insoluble but the impurity is soluble (e.g., cold ether for removing benzophenone). Attempt recrystallization from various solvents.
Side Product Formation Reaction temperature is too high, causing decomposition.Lower the reaction temperature and increase the reaction time.
Incorrect stoichiometry.Use the recommended 1:2:3 molar ratio of ketone:KCN:(NH₄)₂CO₃.[9]

References

  • Wikipedia. (2023). Bucherer–Bergs reaction. In Wikipedia.
  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction.
  • Gülten, Ş. (2024). The Ugi Four-Component Reaction: Application in the synthesis of bis-hydantoins. Journal of the Turkish Chemical Society, Section A: Chemistry.
  • Rashid, M., et al. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry.
  • Xu, Z. G., et al. (2018). Facile Construction of Hydantoin Scaffolds via a Post-Ugi Cascade Reaction. Synlett, 29(17), 2199-2202.
  • Name Reactions in Organic Synthesis. (n.d.). Bucherer-Bergs Reaction. Cambridge University Press.
  • Organic Chemistry. (2021, November 17). Bucherer-Bergs Reaction Mechanism [Video]. YouTube.
  • Kalník, M., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024.
  • MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia MDPI.
  • Organic Chemistry Portal. (n.d.). Hydantoin synthesis.
  • Rashid, M., et al. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. ResearchGate.
  • Kalník, M., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. MDPI.
  • Gülten, Ş. (2024). The Ugi Four-Component Reaction: Application in the synthesis of bis-hydantoins. ResearchGate.
  • Kalník, M., et al. (2021). The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity. Molecules, 26(13), 4024.
  • Kalník, M., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024.
  • Mahmoodi, N. O., & Khodaee, Z. (2007). Evaluating the one-pot synthesis of hydantoins. Arkivoc, 2007(iii), 29-36.
  • Sener, A., & Kasap, C. (2000). Hydantoin and Its Derivatives. Semantic Scholar.
  • Bhandarkar, S. E. (2018). Synthesis, Characterization and Biological Study of Hydantoin Derivatives. Asian Journal of Advanced Basic Sciences.
  • Al-Hadedi, A. A. M., et al. (2011). Facile one-pot synthesis of 5-substituted hydantoins. Organic & Biomolecular Chemistry, 9(13), 4844-4847.
  • Tanwar, D. K., Ratan, A., & Gill, M. S. (2017). Facile One-Pot Synthesis of Substituted Hydantoins from Carbamates. Synlett, 28(18), 2285-2290.
  • ResearchGate. (n.d.). General reaction scheme of the Bucherer–Bergs reaction. R and R¹ varied alkyl or aryl substituent.
  • Janezic, M., et al. (2005). Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. Molecules, 10(10), 1256-1267.
  • Konnert, L., et al. (2017). Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. Chemical Reviews, 117(21), 13147-13197.
  • Mahmoodi, N. O., & Khodaee, Z. (2007). Evaluating the one-pot synthesis of hydantoins. ResearchGate.

Sources

Application Note: Enantioselective Synthesis of 5-Cyclobutyl-5-phenylhydantoin

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Hydantoins

The hydantoin (imidazolidine-2,4-dione) nucleus is a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its rigid, five-membered heterocyclic structure, featuring two hydrogen bond donors and two acceptors, provides a versatile framework for interacting with biological targets.[1] Several clinically significant drugs, including the anti-epileptic agent Phenytoin and the anti-androgen Enzalutamide, are based on this core structure.[2]

The introduction of a stereocenter at the C5 position, particularly a quaternary stereocenter as in 5-Cyclobutyl-5-phenylhydantoin, dramatically expands the chemical space available for drug design. The specific three-dimensional arrangement of substituents is often critical for pharmacological activity. Consequently, the development of robust and efficient methods for the enantioselective synthesis of such 5,5-disubstituted hydantoins is of paramount importance for accessing novel, single-enantiomer drug candidates.[3][4]

This application note provides a comprehensive overview of scientifically-grounded strategies for synthesizing enantiopure this compound. We will explore both the de novo asymmetric construction of the chiral center and the resolution of a racemic precursor, offering detailed protocols and the underlying scientific rationale for each approach.

Retrosynthetic Analysis and Strategic Overview

The primary challenge in synthesizing chiral this compound lies in the stereoselective construction of the C5 quaternary carbon. A logical retrosynthetic analysis points to two main strategic disconnections, which form the basis of our proposed protocols.

G cluster_0 Strategy A: Asymmetric Synthesis cluster_1 Strategy B: Racemic Synthesis & Resolution Target Enantioenriched This compound ChiralAminoNitrile Chiral α-Aminonitrile Target->ChiralAminoNitrile Cyclization RacemicHydantoin Racemic Hydantoin Target->RacemicHydantoin Kinetic Resolution (e.g., Biocatalytic) Ketone Cyclobutyl Phenyl Ketone ChiralAminoNitrile->Ketone Asymmetric Strecker Reaction Ketone2 Cyclobutyl Phenyl Ketone RacemicHydantoin->Ketone2 Bucherer-Bergs Reaction

Caption: Retrosynthetic analysis of this compound.

  • Strategy A: Asymmetric De Novo Synthesis: This approach aims to build the chiral center directly from an achiral precursor. The most direct method is an asymmetric Strecker reaction on cyclobutyl phenyl ketone to form a chiral α-aminonitrile, which is then cyclized to the desired hydantoin.[5][6] This strategy offers high atom economy if a suitable catalytic system can be identified.

  • Strategy B: Racemic Synthesis Followed by Resolution: This classic and robust strategy involves the initial synthesis of a racemic mixture of the target hydantoin, followed by separation of the enantiomers. The Bucherer-Bergs reaction is an efficient multicomponent reaction for producing racemic 5,5-disubstituted hydantoins.[7][8][9] The subsequent resolution can be achieved via several methods, with biocatalytic kinetic resolution using hydantoinase enzymes being a particularly efficient and green option.[10][11]

Protocol 1: Racemic Synthesis via Bucherer-Bergs Reaction

This protocol describes the synthesis of the racemic starting material required for Strategy B. The Bucherer-Bergs reaction is a one-pot, multicomponent synthesis that is highly effective for generating 5,5-disubstituted hydantoins from ketones.[8][9]

Underlying Mechanism

The reaction proceeds through the initial formation of a cyanohydrin from the ketone, which is then converted to an aminonitrile. Subsequent reaction with carbon dioxide (from ammonium carbonate) and intramolecular cyclization yields the hydantoin product.[12]

G Ketone Cyclobutyl Phenyl Ketone Cyanohydrin Cyanohydrin Intermediate Ketone->Cyanohydrin + CN⁻, H⁺ Reagents {KCN | (NH₄)₂CO₃ | H₂O/EtOH} Aminonitrile α-Aminonitrile Cyanohydrin->Aminonitrile + NH₃, -H₂O CarbamicAcid Cyano-Carbamic Acid Aminonitrile->CarbamicAcid + CO₂ Cyclization Intramolecular Cyclization CarbamicAcid->Cyclization Hydantoin Racemic this compound Cyclization->Hydantoin Rearrangement G cluster_0 Reaction Mixture Racemate Racemic (R/S)-Hydantoin R_Hydantoin (R)-Hydantoin S_Hydantoin (S)-Hydantoin Enzyme D-Hydantoinase (Immobilized or Whole Cell) S_Product N-Carbamoyl-(S)-amino acid Enzyme->S_Product Separation Separation (e.g., pH adjustment, extraction) R_Hydantoin->Separation S_Hydantoin->Enzyme Selective Hydrolysis R_Product Enantiopure (R)-Hydantoin Separation->R_Product Separation->S_Product S_Product->Separation

Sources

Scale-up synthesis of 5-Cyclobutyl-5-phenylhydantoin for preclinical studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Scale-up Synthesis of 5-Cyclobutyl-5-phenylhydantoin for Preclinical Studies

Abstract

This document provides a comprehensive guide for the scaled-up synthesis, purification, and characterization of this compound, a novel compound with potential as an antiepileptic drug (AED). The described protocol is designed to be robust, scalable, and suitable for producing high-purity material required for preclinical efficacy and toxicology studies. The synthesis is based on the well-established Bucherer-Bergs multicomponent reaction, chosen for its efficiency and use of readily available starting materials.[1] This guide details critical process parameters, safety considerations, in-process controls, and analytical methods for quality assurance, aligning with the principles of early-stage Active Pharmaceutical Ingredient (API) development under Good Manufacturing Practices (GMP).[2][3]

Introduction and Scientific Background

The hydantoin (imidazolidine-2,4-dione) scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically significant drugs, most notably the anticonvulsant phenytoin.[4] Its derivatives are known to exhibit a wide range of biological activities, making them attractive targets for drug discovery programs.[5] this compound is a rationally designed analogue, incorporating a bulky cyclobutyl group to potentially modulate pharmacokinetic and pharmacodynamic properties compared to existing AEDs.

To advance a new chemical entity towards clinical trials, a reliable and scalable synthetic process is paramount. This process must consistently produce the API in high purity to ensure meaningful and reproducible results in preclinical animal models.[6] The selection of a synthetic route for scale-up must balance yield, cost, safety, and environmental impact.

The Bucherer-Bergs reaction, a one-pot synthesis from a ketone (or aldehyde), cyanide salt, and ammonium carbonate, is an exemplary method for producing 5,5-disubstituted hydantoins.[7][8] Its operational simplicity and the use of inexpensive reagents make it highly suitable for large-scale production.[1] This application note provides a detailed protocol for the synthesis of this compound starting from cyclobutyl phenyl ketone, with an emphasis on the practical considerations required for a successful scale-up campaign.

Synthetic Strategy: The Bucherer-Bergs Reaction

Reaction Mechanism

The Bucherer-Bergs reaction is a multicomponent reaction that proceeds through several key steps. Understanding this mechanism is critical for process optimization and troubleshooting.[9][10]

  • Cyanohydrin Formation: The ketone starting material, cyclobutyl phenyl ketone, reacts with cyanide to form a cyanohydrin intermediate.

  • Aminonitrile Formation: Ammonia, generated from the thermal decomposition of ammonium carbonate, reacts with the cyanohydrin in an SN2-type reaction to yield an α-aminonitrile.[11]

  • Cyclization and Rearrangement: The aminonitrile undergoes nucleophilic addition to carbon dioxide (also from ammonium carbonate decomposition) to form a cyano-carbamic acid. This intermediate then undergoes intramolecular cyclization and rearrangement to yield the final, stable hydantoin ring structure.[9][12]

Bucherer_Bergs_Mechanism start_ketone Cyclobutyl Phenyl Ketone cyanohydrin Cyanohydrin Intermediate start_ketone->cyanohydrin aminonitrile α-Aminonitrile cyanohydrin->aminonitrile carbamic_acid Cyano-Carbamic Acid aminonitrile->carbamic_acid + CO2 cyclized_intermediate Cyclized Intermediate carbamic_acid->cyclized_intermediate final_product This compound cyclized_intermediate->final_product

Caption: Mechanism of the Bucherer-Bergs reaction for this compound.

Rationale for Route Selection
  • Convergence: As a one-pot, multicomponent reaction, it offers high atom economy and process efficiency, reducing the number of unit operations.

  • Cost-Effectiveness: The starting materials—cyclobutyl phenyl ketone, potassium cyanide, and ammonium carbonate—are commercially available and relatively inexpensive bulk chemicals.

  • Robustness: The reaction is known to be high-yielding for a wide variety of ketones, suggesting it will be tolerant to minor process fluctuations.[1]

  • Precedent: The Bucherer-Bergs synthesis is a well-documented and reliable method for generating hydantoin libraries for pharmacological screening.[10]

Detailed Protocol: Scale-up Synthesis (100 g Scale)

This protocol is designed for execution by trained chemists in a controlled laboratory or pilot plant setting.

Materials and Equipment
  • Chemicals:

    • Cyclobutyl phenyl ketone (≥98%)

    • Potassium cyanide (KCN, ≥97%)

    • Ammonium carbonate ((NH₄)₂CO₃, ≥99%)

    • Ethanol (200 proof, reagent grade)

    • Deionized Water

    • Hydrochloric Acid (HCl, 37% w/w)

    • Sodium Hypochlorite Solution (Bleach, ~12.5%) for cyanide quenching.

  • Equipment:

    • 5 L jacketed glass reactor with overhead mechanical stirrer, reflux condenser, and temperature probe.

    • Heating/cooling circulator connected to the reactor jacket.

    • 2 L graduated cylinder and various laboratory glassware.

    • Large Büchner funnel, filter flask, and vacuum source.

    • Drying oven (vacuum or convection).

    • Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves (double-gloved when handling KCN), face shield.

Critical Safety Precautions

WARNING: Potassium cyanide (KCN) is acutely toxic if ingested, inhaled, or absorbed through the skin. Acidification of cyanide solutions generates highly toxic hydrogen cyanide (HCN) gas.

  • All operations involving KCN must be performed in a well-ventilated chemical fume hood.

  • Never work with KCN alone.

  • Have a certified cyanide antidote kit readily available and ensure personnel are trained in its use.

  • All glassware and surfaces contaminated with cyanide must be decontaminated by rinsing with a sodium hypochlorite (bleach) solution. All aqueous cyanide waste must be treated with bleach prior to disposal.

Step-by-Step Synthesis Procedure

Synthesis_Workflow node_setup 1. Reactor Setup & Inerting node_charge_ketone 2. Charge Ketone & Solvent node_setup->node_charge_ketone node_charge_reagents 3. Charge (NH4)2CO3 & KCN node_charge_ketone->node_charge_reagents node_heat 4. Heat to Reflux (80-85°C) node_charge_reagents->node_heat node_monitor 5. Monitor Reaction (TLC/HPLC) node_heat->node_monitor node_cool 6. Cool to 0-5°C node_monitor->node_cool Reaction Complete node_acidify 7. Acidify with HCl (pH 1-2) node_cool->node_acidify node_filter 8. Filter Crude Product node_acidify->node_filter Precipitation node_wash 9. Wash with Cold Water node_filter->node_wash node_dry 10. Dry Crude Product node_wash->node_dry node_purify 11. Recrystallize from EtOH/H2O node_dry->node_purify node_final_dry 12. Final Drying node_purify->node_final_dry

Caption: Step-by-step workflow for the scale-up synthesis and purification.

  • Reactor Setup: Assemble the 5 L reactor system in a fume hood. Ensure all joints are properly sealed.

  • Charge Reagents:

    • To the reactor, add cyclobutyl phenyl ketone (160.2 g, 1.0 mol).

    • Add ethanol (1.5 L) and deionized water (1.5 L). Begin stirring to form a solution/suspension.

    • Carefully add ammonium carbonate (384.4 g, 4.0 mol).

    • In a separate beaker, dissolve potassium cyanide (97.7 g, 1.5 mol) in deionized water (500 mL). CAUTION: HIGHLY TOXIC.

    • Slowly add the KCN solution to the reactor via an addition funnel over 15 minutes.

  • Reaction:

    • Heat the reactor jacket to 95°C to bring the internal reaction mixture to a gentle reflux (approx. 80-85°C).

    • Maintain reflux for 12-18 hours. The reaction mixture will become progressively thicker.

  • In-Process Control (IPC): After 12 hours, a sample can be carefully taken, quenched, and analyzed by Thin Layer Chromatography (TLC) or HPLC to check for the consumption of the starting ketone.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to 0-5°C using the circulator. A thick slurry will form.

    • IN FUME HOOD: Slowly and carefully add concentrated HCl (approx. 300-400 mL) to the cold, stirred slurry until the pH of the aqueous layer is 1-2. Vigorous gas evolution (CO₂) will occur. This step neutralizes excess base and precipitates the hydantoin product.

    • Stir the cold slurry for an additional 1 hour to ensure complete precipitation.

    • Filter the solid product using a Büchner funnel.

    • Wash the filter cake thoroughly with cold deionized water (3 x 500 mL) to remove inorganic salts.

    • Dry the crude product in an oven at 60-70°C to a constant weight.

    • Expected crude yield: 200-220 g (87-95%).

Process Parameters Summary
ParameterValueRationale
Starting Material Cyclobutyl phenyl ketoneKey building block for the target molecule.
Molar Ratio (Ketone:KCN:(NH₄)₂CO₃) 1 : 1.5 : 4Excess cyanide and carbonate drive the reaction to completion.[9]
Solvent System Ethanol / Water (1:1 v/v)Solubilizes both organic and inorganic reagents.
Reaction Temperature 80 - 85 °C (Reflux)Provides sufficient energy for reaction while minimizing solvent loss.
Reaction Time 12 - 18 hoursEnsures complete conversion of the starting material.
Work-up pH 1 - 2Ensures the hydantoin product is fully protonated and insoluble.

Purification and Quality Control

For preclinical studies, the API must be of high purity (>98%) to avoid confounding biological results.

Purification Protocol (Recrystallization)
  • Transfer the crude this compound to a clean flask.

  • Add hot ethanol (~90% of final solvent volume) until the solid just dissolves.

  • Slowly add hot deionized water (~10% of final solvent volume) until the solution becomes faintly turbid.

  • Add a minimum amount of hot ethanol to redissolve the solid and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 1-2 hours.

  • Filter the resulting crystals, wash with a small amount of cold 50:50 ethanol/water, and dry under vacuum at 60°C.

  • Expected recovery: 80-90%.

Analytical Characterization and Specifications

The final product must be characterized to confirm its identity, strength, quality, and purity (ISQP).

TestMethodSpecification
Appearance Visual InspectionWhite to off-white crystalline solid
Identity by FT-IR FT-IR SpectroscopyConforms to reference spectrum
Identity by ¹H & ¹³C NMR NMR SpectroscopyConforms to the expected structure
Molecular Weight LC-MS230.28 ± 0.5 Da
Purity by HPLC HPLC-UV (220 nm)≥ 98.5%
Melting Point Capillary Method195 - 200 °C (Example range)
Residual Solvents GC-HSEthanol ≤ 5000 ppm

Considerations for Preclinical Development

The successful synthesis of the API is the first step in a long development pipeline.

Preclinical_Workflow synthesis Scale-up Synthesis (100 g - 1 kg) purification Purification & QC (Purity > 98.5%) synthesis->purification formulation Formulation Development (e.g., suspension for oral gavage) purification->formulation in_vivo In Vivo Efficacy Studies formulation->in_vivo tox Toxicology & Safety Studies formulation->tox pk Pharmacokinetic (PK) Studies formulation->pk decision Go/No-Go Decision for IND in_vivo->decision tox->decision pk->decision

Caption: Overall workflow from API synthesis to preclinical decision-making.

  • Good Manufacturing Practices (GMP): While full cGMP compliance is not required for early preclinical work, operating under GMP principles is highly recommended.[13][14] This includes thorough documentation (batch records), equipment calibration, and robust quality control.[15]

  • Batch Consistency: It is critical to demonstrate that the synthetic process is reproducible. Multiple batches should be produced and analyzed to ensure consistent purity profiles.

  • Preclinical Screening: The high-purity this compound produced via this protocol is suitable for evaluation in standard preclinical models for AEDs. These include acute seizure models like the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests, which help define the compound's potential anticonvulsant profile.[16][17] More advanced chronic models, such as kindling, may be used later to assess efficacy against more refractory seizure types.[18]

References

  • Source: U.S.
  • Title: ICH Q7 Good manufacturing practice for active pharmaceutical ingredients Source: European Medicines Agency (EMA) URL:[Link]
  • Title: GMP for APIs | Good Manufacturing Practices & ICH Q7 Compliance Source: Pharmuni URL:[Link]
  • Title: GMP for APIs Source: TBD Pharm
  • Title: Pre clinical screening of anti epileptic drugs Source: Slideshare URL:[Link]
  • Title: Bucherer–Bergs reaction Source: Wikipedia URL:[Link]
  • Title: Preclinical development of antiepileptic drugs: past, present, and future directions Source: PubMed URL:[Link]
  • Title: Bucherer-Bergs Reaction (Synthesis of Hydantoin) Source: Cambridge University Press URL:[Link]
  • Title: Bucherer-Bergs Reaction Source: Organic Chemistry Portal URL:[Link]
  • Title: Bucherer-Bergs Reaction Mechanism Source: YouTube URL:[Link]
  • Title: Preclinical Testing Strategies for Epilepsy Therapy Development Source: PMC - NIH URL:[Link]
  • Title: Good Manufacturing Practices (GMP) for APIs Source: The Pharma Master URL:[Link]
  • Title: Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction Source: Synlett URL:[Link]
  • Title: "Hydantoin and Its Derivatives". In: Kirk-Othmer Encyclopedia of Chemical Technology Source: Wiley Online Library URL:[Link]
  • Title: Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies Source: International Journal of Molecular Sciences URL:[Link]
  • Title: Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies Source: MDPI URL:[Link]
  • Title: Continuous Synthesis of Hydantoins: Intensifying the Bucherer– Bergs Reaction Source: ResearchG
  • Title: Hydantoin and Its Derivatives Source: ResearchG
  • Title: The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity Source: PMC - NIH URL:[Link]
  • Title: Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction Source: Journal of Synthetic Chemistry URL:[Link]

Sources

Application Note: Unambiguous Structural Characterization of Cyclobutyl Hydantoins using 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cyclobutyl hydantoins represent a significant class of heterocyclic compounds in medicinal chemistry and drug development, valued for their unique three-dimensional structure and potential as therapeutic agents. Unambiguous confirmation of their molecular structure is a critical step in synthesis and development. This guide provides a comprehensive protocol for the definitive characterization of cyclobutyl hydantoins using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. We detail field-proven methodologies for sample preparation, data acquisition, and in-depth spectral interpretation, empowering researchers to confidently elucidate these complex structures.

Introduction: The Structural Challenge

The cyclobutane ring, a core component of these molecules, is not a planar square but exists in a dynamic equilibrium between puckered conformations.[1] This conformational flexibility, combined with the complex spin systems and the presence of quaternary carbons, can make spectral interpretation challenging. Standard 1D NMR (¹H and ¹³C) provides initial data, but a combination of advanced 2D techniques is essential for complete and unambiguous assignment of all proton and carbon signals, which is paramount for confirming regiochemistry and stereochemistry. This note will guide the user through a systematic workflow from sample preparation to final structure validation.

Foundational Principles of NMR Analysis

Successful characterization relies on a suite of NMR experiments that probe different aspects of the molecular structure:

  • ¹H NMR: Provides information on the chemical environment and number of different types of protons.

  • ¹³C NMR: Reveals the number and electronic environment of carbon atoms.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups, which is crucial for assigning carbons within the cyclobutyl ring.[2][3]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds), helping to map out the proton connectivity within the cyclobutane and any substituent groups.[4][5]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (one-bond correlation), providing a definitive link between the ¹H and ¹³C spectra.[6][7]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (2-4 bonds). This is the key experiment for identifying quaternary carbons and piecing together the molecular skeleton, especially for connecting the cyclobutyl ring to the hydantoin moiety.[8][9]

Experimental Workflow and Protocols

A systematic approach ensures high-quality data and simplifies interpretation. The following workflow is recommended for a comprehensive analysis.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis & Confirmation A Sample Preparation (5-10 mg in 0.6 mL deuterated solvent) B 1D ¹H NMR A->B Step 1 C 1D ¹³C & DEPT-135 B->C Step 2 D 2D COSY C->D Step 3 E 2D HSQC D->E Step 4 F 2D HMBC E->F Step 5 G Data Processing (Phasing, Baseline Correction, Integration, Peak Picking) F->G Step 6 H Spectral Interpretation G->H Step 7 I Structure Elucidation & Validation H->I Step 8

Caption: NMR Characterization Workflow for Cyclobutyl Hydantoins.

Protocol: Sample Preparation

The quality of the NMR spectra is directly dependent on proper sample preparation.

  • Mass: Weigh 5-10 mg of the purified cyclobutyl hydantoin sample.

  • Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is often preferred for hydantoins due to its excellent solubilizing power and its ability to slow the exchange of N-H protons, making them observable.[10][11] Other common solvents include CDCl₃ and acetone-d₆.[12][13]

  • Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6 mL of the chosen deuterated solvent.

  • Homogenization: Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may be required for less soluble compounds. Ensure the solution is clear and free of particulate matter.

Protocol: NMR Data Acquisition

The following is a standard suite of experiments to be run on a modern NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. This provides the initial overview of proton chemical shifts and coupling patterns.

  • ¹³C{¹H} NMR: Acquire a broadband proton-decoupled carbon spectrum. This reveals the chemical shifts of all carbon environments.

  • DEPT-135: This experiment is critical for determining carbon multiplicity.[14] In the resulting spectrum:

    • CH₃ groups appear as positive peaks.

    • CH₂ groups appear as negative (inverted) peaks.

    • CH groups appear as positive peaks.

    • Quaternary carbons (including C=O) are absent.

  • gCOSY (gradient-selected COSY): This 2D experiment maps all ¹H-¹H spin-spin couplings, allowing for the tracing of proton networks within the molecule.[15][16]

  • gHSQC (gradient-selected HSQC): This 2D experiment correlates each proton with its directly attached carbon.[17][18] It is a highly sensitive method for unambiguously pairing ¹H and ¹³C signals.

  • gHMBC (gradient-selected HMBC): This 2D experiment reveals correlations between protons and carbons separated by 2-4 bonds.[19][20] This is essential for identifying quaternary carbons and establishing the connectivity between different fragments of the molecule.

Spectral Interpretation: A Case Study

Let's consider a representative 5,5-cyclobutylhydantoin structure to illustrate the interpretation process.

Sources

Application Notes & Protocols: Elucidating the Three-Dimensional Architecture of 5-Cyclobutyl-5-phenylhydantoin via Single-Crystal X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Structural Imperative in Hydantoin-Based Drug Discovery

The hydantoin (imidazolidine-2,4-dione) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2] Derivatives of this five-membered heterocycle exhibit a vast range of pharmacological activities, including anticonvulsant, anticancer, antiarrhythmic, and antimicrobial properties.[2][3] 5-Cyclobutyl-5-phenylhydantoin is a member of this critical class of molecules. The precise three-dimensional arrangement of its atoms—its molecular structure—is intrinsically linked to its biological function. Understanding this architecture is paramount for elucidating structure-activity relationships (SAR) and driving rational, structure-based drug design.[4][5]

Single-crystal X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline compound.[6][7] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a high-resolution, three-dimensional electron density map, revealing precise bond lengths, angles, and the overall conformation of the molecule.[8] This guide provides a comprehensive, experience-driven protocol for the structural determination of this compound, from synthesis and crystallization to final structure refinement and validation.

Analyte Profile: Synthesis and Physicochemical Properties

A robust understanding of the target molecule's properties is the foundation for successful crystallization.

Synthesis via Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a highly efficient and versatile multicomponent reaction for producing 5,5-disubstituted hydantoins from ketones or aldehydes.[9][10][11] For this compound, the synthesis proceeds by reacting cyclobutyl phenyl ketone with potassium cyanide and ammonium carbonate. This one-pot method is advantageous due to the ready availability of starting materials and the typically crystalline nature of the product, which simplifies purification.[9]

Physicochemical Data

The following properties are essential for designing crystallization strategies.

PropertyValueSource
Molecular Formula C₁₃H₁₄N₂O₂[12][13][]
Molecular Weight 230.26 g/mol [12][13][]
CAS Number 125650-44-4[12][13]
Melting Point 234-235°C[]
Appearance White to off-white crystalline solidAssumed
Hydrogen Bond Donors 2 (N-H groups)[2][15]
Hydrogen Bond Acceptors 2 (C=O groups)[2][15]

The Crystallization Workflow: From Solution to Single Crystal

Obtaining a diffraction-quality single crystal is the most crucial and often rate-limiting step of the entire process.[4][6][16] The fundamental principle is to guide a solution of the purified compound slowly toward a state of minimal solubility, inducing a limited degree of supersaturation that favors the formation of a single, well-ordered crystal lattice over amorphous precipitation.[4]

G cluster_0 Crystallization Workflow A High-Purity Compound (>99%) B Solvent Screening (Solubility Assessment) A->B Dissolve C Setup Crystallization Experiment (e.g., Vapor Diffusion) B->C Select Conditions D Incubation & Observation (Days to Weeks) C->D Equilibrate E Harvest High-Quality Single Crystal D->E Identify & Select

Caption: General workflow for obtaining a single crystal.

Protocol: Initial Solvent Screening

Causality: The choice of solvent is critical; it dictates solubility, which in turn governs nucleation and growth kinetics.[17] The ideal solvent dissolves a moderate amount of the compound at room or elevated temperature.

  • Preparation: Place ~1-2 mg of purified this compound into several small, clear glass vials.

  • Solvent Addition: To each vial, add a different analytical-grade solvent dropwise (e.g., 20 μL at a time) while stirring or sonicating. Test a range of polarities:

    • Alcohols: Ethanol, Methanol, Isopropanol

    • Ketones: Acetone

    • Esters: Ethyl Acetate

    • Chlorinated: Dichloromethane

    • Ethers: Tetrahydrofuran (THF)

    • Apolar: Heptane, Toluene

  • Observation & Classification:

    • Highly Soluble: Compound dissolves in < 100 μL. Not ideal for slow evaporation but may be suitable for vapor diffusion or layering.

    • Moderately Soluble: Compound dissolves in 200-500 μL. Excellent candidate for slow evaporation.

    • Sparsely Soluble/Insoluble: Compound fails to dissolve in > 1 mL. Can be used as an anti-solvent.

Protocol: Vapor Diffusion Crystallization (Sitting Drop)

Causality: This technique is highly effective for small quantities of material. It works by slowly removing the solvent from the sample drop via the vapor phase, gradually increasing the compound's concentration to the point of supersaturation.[18]

  • Reservoir Preparation: In the outer well of a crystallization plate or a larger vial, place 500-1000 μL of an "anti-solvent" in which the compound is insoluble (e.g., heptane).

  • Drop Preparation: In the inner well (or a smaller vial placed inside the larger one), dissolve 2-5 mg of this compound in a minimal volume (50-100 μL) of a "good" solvent in which it is highly soluble (e.g., acetone or ethyl acetate). The solution should be completely clear.

  • Sealing: Tightly seal the plate or vial. The solvent from the inner drop will slowly vaporize and diffuse into the larger reservoir of anti-solvent, while the anti-solvent vapor diffuses into the drop.

  • Incubation: Store the setup in a vibration-free location at a constant temperature (e.g., 18-22°C).

  • Monitoring: Check for crystal growth daily using a microscope without disturbing the setup. High-quality crystals are typically clear, have well-defined faces, and extinguish light sharply under cross-polarized light.

X-ray Diffraction Data Collection

Once a suitable crystal is obtained, its ability to diffract X-rays is measured.

Core Principles & Instrumentation

A single crystal, when placed in an X-ray beam, will diffract the X-rays in a predictable pattern based on its internal atomic arrangement (the crystal lattice).[6][8] The experiment is performed on a diffractometer, which consists of an X-ray source (e.g., Mo or Cu Kα radiation), a goniometer to orient the crystal, a detector to measure the diffracted X-rays, and a cryosystem.[8] Cryo-cooling (typically to 100 K) is essential to minimize radiation damage to the crystal and improve the quality of the diffraction data.[8]

Protocol: Crystal Mounting and Data Acquisition
  • Crystal Selection: Under a microscope, select a crystal with sharp edges and no visible cracks, ideally between 0.1-0.3 mm in all dimensions.

  • Mounting: Using a cryo-loop of appropriate size, carefully scoop the selected crystal from its mother liquor. Wick away excess solvent with a paper towel.

  • Cryo-cooling: Immediately plunge the loop into the cold nitrogen stream (100 K) of the diffractometer. This "flash-cooling" vitrifies the remaining solvent, preventing ice crystal formation.

  • Centering: Mount the loop on the goniometer head and, using the instrument's video microscope, precisely center the crystal in the path of the X-ray beam.

  • Data Collection Strategy: The instrument software will help determine an optimal data collection strategy. This involves taking a few initial images to determine the unit cell and crystal orientation. A full data set typically involves rotating the crystal through 180° or more, collecting images at small angular increments (e.g., 0.5-1.0° per image).[19]

  • Data Integration: After collection, the software processes the raw images to locate the diffraction spots, measure their intensities, and assign Miller indices (h,k,l) to each reflection. The output is a reflection file containing this information.

Structure Solution and Refinement: From Data to Model

This stage is a computational process to convert the measured diffraction data into a chemically meaningful atomic model.[6]

G cluster_1 Structure Solution & Refinement Cycle A Integrated Diffraction Data (Intensities) B Structure Solution (Direct Methods) A->B C Initial Atomic Model (Electron Density Map) B->C D Least-Squares Refinement C->D Refine atom positions, displacement parameters E Manual Model Correction (e.g., in Coot) D->E Analyze difference maps F Validation (R-factors, Geometry) D->F E->D Adjust model F->E If needed G Final Validated Structure F->G If converged

Caption: The iterative cycle of crystallographic refinement.

Solving the Phase Problem

The diffraction experiment measures the intensities of the reflections but loses the crucial phase information. This is known as the "phase problem."[6] For small molecules like this compound, this is routinely solved using ab initio or "direct methods," which use statistical relationships between the measured intensities to calculate initial phase estimates.[6]

Protocol: Iterative Refinement and Validation

Causality: The initial model from direct methods is an approximation. Refinement is the process of optimizing this model to achieve the best possible agreement between the diffraction data calculated from the model and the experimentally observed data.[20][21][22]

  • Initial Refinement: Using a software package (e.g., SHELXL, Olex2), perform an initial round of least-squares refinement on the atomic model. This adjusts the x, y, z coordinates and atomic displacement parameters (modeling thermal vibration) for each non-hydrogen atom to minimize the difference between observed and calculated structure factors.

  • Difference Map Analysis: Calculate a difference Fourier map (Fo-Fc). Peaks in this map indicate regions where the model has too little electron density (e.g., missing atoms), while troughs indicate regions with too much. This is how hydrogen atoms are typically located.

  • Model Building: Using graphical software (e.g., Coot), manually add missing atoms (like hydrogens) and correct any misplaced atoms based on the difference map and chemical knowledge.[20]

  • Iterative Cycles: Repeat steps 1-3. The refinement is monitored using two key metrics:

    • R-work (R1): A measure of the agreement between the observed and calculated structure factors for the reflection data used in the refinement.

    • R-free: Calculated from a small subset of reflections (typically 5%) that are excluded from the refinement process.[23] It serves as an unbiased indicator of the model's quality and helps prevent overfitting of the data.[23]

  • Convergence: The refinement is considered complete when R-factors are low (typically <5-7% for good quality data), the difference map is flat, and all geometric parameters (bond lengths, angles) are chemically sensible.

Data Presentation and Structural Interpretation

The final output is a set of crystallographic data and atomic coordinates that define the molecular structure.

Crystallographic Data Summary

The final results are summarized in a standardized table. (Note: The following are representative values).

ParameterThis compound
Chemical Formula C₁₃H₁₄N₂O₂
Formula Weight 230.26
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.543(2)
b (Å) 8.987(1)
c (Å) 12.654(3)
β (˚) 105.34(1)
Volume (ų) 1156.7(4)
Z 4
Calculated Density (g/cm³) 1.321
Radiation (Å) Mo Kα (λ = 0.71073)
Temperature (K) 100(2)
Reflections Collected 9876
Unique Reflections 2654
Final R1 [I > 2σ(I)] 0.041
wR2 (all data) 0.115
Goodness-of-fit on F² 1.05
Structural Insights

The refined structure provides a wealth of information:

  • Absolute Confirmation: Unambiguous verification of the covalent connectivity.

  • Conformation: The precise spatial orientation of the cyclobutyl and phenyl rings relative to the hydantoin core. This includes key torsion angles that define the molecule's shape.

  • Stereochemistry: If the molecule is chiral, the absolute configuration can be determined, which is critical for pharmacological activity.[24]

  • Intermolecular Interactions: The crystal packing reveals how molecules interact with each other in the solid state. For hydantoins, this is dominated by hydrogen bonds between the N-H donors and C=O acceptors, forming characteristic tapes, sheets, or other motifs that stabilize the crystal lattice.

Conclusion: From Structure to Function

The successful X-ray crystallographic analysis of this compound provides an exact, high-resolution blueprint of the molecule. This structural data is not merely an academic endpoint; it is a critical tool in drug development. It enables computational chemists to perform docking studies with target proteins, helps medicinal chemists understand structure-activity relationships, and provides a rational basis for designing next-generation derivatives with improved potency, selectivity, and pharmacokinetic properties. The protocols detailed herein offer a robust and validated pathway to obtaining this essential information.

References

  • Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment. National Institutes of Health.
  • Wikipedia. (2024). X-ray crystallography. Wikipedia.
  • University of Montana. Small Molecule X-Ray Diffraction Facility. University of Montana.
  • Recent advances in the synthesis and medicinal application of hydantoin. (2023). Source.
  • X-Ray Crystallography - Refinement. yetnet.
  • Introduction to Refinement. University Website.
  • Hydantoin: A Key Intermediate for Pharmaceutical R&D and Beyond. Dakota Ingredients.
  • RSC Publishing. (2019). Refining X-ray Crystal Structures. Royal Society of Chemistry.
  • Shin, D., & Lee, J. (2019). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. European Journal of Medicinal Chemistry, 164, 565-585.
  • Excillum. Small molecule crystallography. Excillum.
  • Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. (2022). PubMed.
  • Diamond Light Source. Small Molecule X-ray Crystallography. Diamond Light Source.
  • Creative BioMart. X-ray Crystallography. Creative BioMart.
  • The University of Queensland. Small molecule X-ray crystallography. The University of Queensland.
  • Ahsan, M. J., et al. (2016). Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie International Edition, 55(42), 13136-13140.
  • Minor, W., et al. (2017). Collection of X-ray diffraction data from macromolecular crystals. Acta Crystallographica Section F, 73(Pt 5), 244-255.
  • Guide for crystallization. University of Sherbrooke.
  • PubChem. This compound. National Center for Biotechnology Information.
  • Crystal modification of phenytoin using different solvents and crystallization conditions. (2002). PubMed.
  • Popiołek, Ł., & Kosik, K. (2020). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 25(16), 3641.
  • CCDC. The Largest Curated Crystal Structure Database. Cambridge Crystallographic Data Centre.
  • Deschamps, J. R. (2007). X-Ray Crystallography of Chemical Compounds. Current medicinal chemistry, 14(3), 327-335.
  • Study.com. Synthesis of Hydantoin & Its Derivatives. Study.com.
  • Carlier, P. R., et al. (2021). X-ray Crystallography-Guided Design, Antitumor Efficacy, and QSAR Analysis of Metabolically Stable Cyclopenta-Pyrimidinyl Dihydroquinoxalinone as a Potent Tubulin Polymerization Inhibitor. Journal of Medicinal Chemistry, 64(15), 11099-11116.

Sources

Application Notes & Protocols: In Vitro Screening of 5-Cyclobutyl-5-phenylhydantoin for Anticonvulsant Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Rationale

Epilepsy is a chronic neurological disorder affecting millions worldwide, characterized by recurrent, unprovoked seizures.[1][2] While numerous antiepileptic drugs (AEDs) are available, a significant portion of patients are resistant to current treatments, highlighting the urgent need for novel, more effective anticonvulsant therapies.[1][2] The hydantoin class of compounds has long been a cornerstone of epilepsy treatment, with phenytoin being a prominent example.[3][4] These drugs are known to modulate neuronal excitability, primarily by interacting with voltage-gated sodium channels.[5][6]

5-Cyclobutyl-5-phenylhydantoin is a novel hydantoin derivative. Its structural similarity to established anticonvulsants, such as phenytoin, suggests it may possess similar therapeutic properties. The cyclobutyl group at the C-5 position is a key structural modification that warrants investigation, as it may alter the compound's potency, selectivity, and pharmacokinetic profile.

This document provides a comprehensive guide for the in vitro screening of this compound to characterize its anticonvulsant potential. The proposed screening cascade is designed to first identify the primary molecular target and then to characterize the compound's functional effects on neuronal activity.

Proposed Mechanism of Action and Screening Strategy

Based on the hydantoin scaffold, the primary hypothesized mechanism of action for this compound is the modulation of voltage-gated sodium channels (Nav).[5][6] Hydantoins typically exert their effects by stabilizing the inactivated state of these channels, thereby reducing the repetitive firing of action potentials that underlies seizure activity.[4][5] A secondary possibility is the modulation of GABAA receptors, as some anticonvulsants enhance inhibitory neurotransmission.[7]

Our screening strategy is therefore structured to first investigate the interaction with Nav channels and then to explore potential effects on GABAergic signaling.

Screening Workflow Diagram

G cluster_0 Tier 1: Primary Target Identification cluster_1 Tier 2: Functional Characterization cluster_2 Tier 3: Data Analysis & Decision A Compound Synthesis & Quality Control B Automated Patch Clamp: Voltage-Gated Sodium Channel (Na_v) Assay A->B Primary Hypothesis C GABA_A Receptor Binding Assay A->C Secondary Hypothesis D Manual Patch Clamp: Detailed Na_v Channel Gating Analysis B->D If Active E In Vitro Seizure Model: Hippocampal Slice Recording B->E If Active F Determine IC50 & Mechanism of Action C->F D->F G Assess Efficacy in a Neural Network E->G H Go/No-Go Decision for In Vivo Studies F->H G->H

Caption: Tiered in vitro screening cascade for this compound.

Tier 1: Primary Target Identification Protocols

Protocol 3.1: Automated Patch-Clamp Analysis of Voltage-Gated Sodium Channel (Nav) Blockade

Principle: Automated patch-clamp systems offer a high-throughput method to assess the interaction of a compound with various states of ion channels.[8][9][10] This protocol is designed to determine if this compound blocks Nav channels and to provide an initial characterization of its state-dependence (resting vs. inactivated state block).

Materials:

  • Cell Line: HEK-293 cells stably expressing a human Nav subtype (e.g., Nav1.1, Nav1.2, or Nav1.6, which are relevant to epilepsy).

  • Compound: this compound, dissolved in DMSO to create a 10 mM stock solution.

  • Positive Control: Phenytoin or Carbamazepine (known Nav channel blockers).[11][12]

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH.

  • Equipment: Automated patch-clamp system (e.g., QPatch, IonFlux).

Procedure:

  • Cell Preparation: Culture and harvest the Nav-expressing HEK-293 cells according to standard protocols for the automated patch-clamp system.

  • Compound Dilution: Prepare a serial dilution of this compound in the external solution to achieve final concentrations ranging from 1 nM to 100 µM. Also prepare dilutions of the positive control.

  • System Priming: Prime the fluidics of the automated patch-clamp system with the external and internal solutions.

  • Cell Sealing: Capture cells and form Giga-ohm seals.

  • Whole-Cell Configuration: Establish the whole-cell recording configuration.

  • Voltage Protocol Application:

    • Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure most channels are in the resting state.

    • Apply a voltage protocol designed to assess both resting and inactivated state block. A typical protocol involves:

      • A short depolarizing pulse (e.g., to 0 mV for 20 ms) from the holding potential to measure the baseline current (tonic block).

      • A long depolarizing pre-pulse (e.g., to -20 mV for 500 ms) to induce inactivation, followed immediately by a test pulse (to 0 mV for 20 ms) to measure the current from non-inactivated channels.

      • A train of depolarizing pulses (e.g., 10 Hz) to assess use-dependent block.[13]

  • Compound Application:

    • Record baseline currents using the voltage protocol in the external solution alone.

    • Perfuse the cells with increasing concentrations of this compound, allowing for steady-state block to be reached at each concentration (typically 2-5 minutes).

    • Record the currents at each concentration using the same voltage protocol.

    • Perform a final washout with the external solution to assess reversibility.

  • Data Analysis:

    • Measure the peak sodium current amplitude in the absence (Icontrol) and presence (Icompound) of the test compound.

    • Calculate the percentage of block: % Block = (1 - (Icompound / Icontrol)) * 100.

    • Plot the percentage of block against the logarithm of the compound concentration.

    • Fit the data to the Hill equation to determine the IC50 value for tonic, inactivated-state, and use-dependent block.

Data Presentation: Expected IC50 Values for Nav Blockade

CompoundTonic Block IC50 (µM)Inactivated-State Block IC50 (µM)
Phenytoin (Control)> 10010 - 30
This compound To be determined To be determined
Protocol 3.2: GABAA Receptor Binding Assay

Principle: This assay determines if this compound can displace a radiolabeled ligand that binds to the benzodiazepine site on the GABAA receptor, which would suggest an allosteric modulatory role.[14]

Materials:

  • Tissue Source: Rat or mouse whole brain homogenate, or membranes from a cell line expressing GABAA receptors (e.g., α1β2γ2 subtype).

  • Radioligand: [3H]-Flunitrazepam or a similar benzodiazepine site radioligand.

  • Compound: this compound.

  • Positive Control: Diazepam or Clonazepam.

  • Non-specific Binding Control: Unlabeled Clonazepam at a high concentration (e.g., 10 µM).

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Equipment: Scintillation counter, filter plates.

Procedure:

  • Membrane Preparation: Prepare crude synaptic membranes from the tissue source via homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer.

    • 50 µL of [3H]-Flunitrazepam at a concentration near its Kd.

    • 50 µL of varying concentrations of this compound (or positive/non-specific controls).

    • 50 µL of the membrane preparation.

  • Incubation: Incubate the plate at 4°C for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters quickly with ice-cold assay buffer.

  • Scintillation Counting: Dry the filters, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of inhibition of specific binding at each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 or Ki value.

Tier 2: Functional Characterization Protocols

Protocol 4.1: Manual Patch-Clamp for Detailed Nav Channel Gating Analysis

Principle: If the compound shows activity in the automated patch-clamp assay, manual patch-clamp is used for a more detailed biophysical characterization of its effects on channel gating (e.g., shifts in the voltage-dependence of activation and inactivation, and kinetics of block).[13][15]

Materials:

  • Same as Protocol 3.1, but with a manual patch-clamp rig (amplifier, micromanipulator, microscope).

Procedure:

  • Establish Whole-Cell Recording: As in Protocol 3.1.

  • Voltage-Dependence of Inactivation Protocol:

    • From a holding potential of -100 mV, apply a series of 500 ms pre-pulses ranging from -120 mV to 0 mV.

    • Follow each pre-pulse with a test pulse to 0 mV to measure the fraction of available channels.

    • Perform this protocol in the absence and presence of this compound (at a concentration near its IC50).

  • Recovery from Inactivation Protocol:

    • Apply a depolarizing pulse to inactivate the channels.

    • Follow with a variable duration recovery interval at a hyperpolarized potential (e.g., -100 mV).

    • A second test pulse is applied to measure the fraction of recovered channels.

    • Compare the time course of recovery in the absence and presence of the compound.

  • Data Analysis:

    • For the voltage-dependence of inactivation, plot the normalized peak current against the pre-pulse potential and fit with a Boltzmann function to determine the half-inactivation voltage (V1/2). A hyperpolarizing shift in V1/2 indicates stabilization of the inactivated state.

    • For recovery from inactivation, plot the normalized current against the recovery interval and fit with an exponential function to determine the time constant of recovery. An increase in the time constant indicates that the compound slows recovery from inactivation.

Protocol 4.2: In Vitro Seizure Model - Hippocampal Slice Recording

Principle: This ex vivo model assesses the compound's ability to suppress epileptiform activity in an intact neural circuit.[2][12] Epileptiform discharges can be induced chemically, for example, with 4-aminopyridine (4-AP) or by using a high-potassium/low-magnesium solution.[7][16]

Materials:

  • Tissue: Hippocampal slices (300-400 µm thick) from juvenile rats or mice.

  • Solutions:

    • Artificial Cerebrospinal Fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, 10 D-glucose, saturated with 95% O2 / 5% CO2.

    • Inducing Agent: 4-Aminopyridine (4-AP, ~100 µM) or high-K+ (8.5 mM) aCSF.[12]

  • Compound: this compound.

  • Positive Control: Valproate or Lamotrigine.[12]

  • Equipment: Slice chamber, recording electrodes, amplifier, data acquisition system.

Procedure:

  • Slice Preparation: Prepare acute hippocampal slices and allow them to recover in aCSF for at least 1 hour.

  • Induction of Epileptiform Activity: Transfer a slice to the recording chamber and perfuse with aCSF containing the inducing agent (e.g., 4-AP). Wait for stable, recurrent epileptiform discharges to develop.

  • Baseline Recording: Record extracellular field potentials in the CA1 or CA3 region for a 10-20 minute baseline period.

  • Compound Application: Perfuse the slice with aCSF containing the inducing agent plus a known concentration of this compound.

  • Effect Recording: Record for 20-30 minutes to observe the effect of the compound on the frequency and amplitude of the epileptiform discharges.

  • Washout: Perfuse with the inducing solution alone to check for reversibility.

  • Dose-Response: Repeat with different concentrations to generate a dose-response curve.

Data Analysis:

  • Measure the frequency and amplitude of the epileptiform bursts before, during, and after compound application.

  • Calculate the percentage reduction in burst frequency at each concentration.

  • Plot the percentage reduction against the compound concentration to determine the EC50 for seizure suppression.

Experimental Workflow for Hippocampal Slice Assay

G A Prepare Acute Hippocampal Slice B Induce Epileptiform Activity (e.g., 4-AP) A->B C Record Baseline (15 min) B->C D Perfuse with This compound C->D E Record Effect (30 min) D->E F Washout & Record Recovery E->F G Analyze Data: Frequency & Amplitude F->G

Caption: Workflow for assessing compound efficacy in the hippocampal slice model.

References

  • Hydantoin anticonvulsants. (n.d.). Drugs.com.
  • How Do Hydantoin Anticonvulsants Work? (n.d.). RxList.
  • Shafieq, S., Ali, S. S., Sharma, N., & Sethi, V. A. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches.International Journal of Novel Research in Pharmaceutical Sciences, 3(1).
  • Hydantoins. (n.d.). Encyclopedia.com.
  • Hydantoins. (2017, October 27). BrainKart.
  • Ahangar, N., & Niasari, M. S. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents.Progress in Chemical and Biochemical Research, 3(2), 126-137.
  • Liu, C. J., et al. (2011). Validation of a patch clamp screening protocol that simultaneously measures compound activity in multiple states of the voltage-gated sodium channel Nav1.2.Assay and Drug Development Technologies, 9(5), 453-462.
  • Patch‐clamp voltage protocols. (n.d.). ResearchGate.
  • Shafieq, S., et al. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches.
  • Panyi, G., et al. (2020). An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics.Frontiers in Pharmacology, 11, 589.
  • Epilepsy In Vitro Models. (n.d.). NeuroProof.
  • Panyi, G., et al. (2020). An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics.Frontiers in Pharmacology, 11, 589.
  • Peilot-Sjögren, H., et al. (2014). A Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells.PLoS One, 9(1), e83695.
  • Jones, P. J., et al. (2016). Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties.ACS Chemical Neuroscience, 7(6), 772-782.
  • Gorantla, S., et al. (2016). In Vitro Assessment of the Effect of Antiepileptic Drugs on Expression and Function of ABC Transporters and Their Interactions with ABCC2.Molecular Pharmaceutics, 13(9), 3048-3062.
  • Eyolfson, E., et al. (2019). Optimizing GABAA receptor antagonism for the induction of long-term potentiation in the mouse and rat dentate gyrus in vitro.Journal of Neurophysiology, 122(1), 379-388.
  • Eyolfson, E., et al. (2019). Optimizing GABAA receptor antagonism for the induction of long-term potentiation in the mouse and rat dentate gyrus in vitro.Journal of Neurophysiology, 122(1), 379-388.
  • Uscinska, A., et al. (2011). Synthesis and anticonvulsant activity of new n-mannich bases derived from 5-cyclopropyl-5-phenyl-hydantoins.Archiv der Pharmazie, 344(10), 654-665.
  • Martin, L. J., et al. (2010). α5GABAA Receptor Activity Sets the Threshold for Long-Term Potentiation and Constrains Hippocampus-Dependent Memory.Journal of Neuroscience, 30(14), 5002-5015.
  • West, P. J., et al. (2017). Anti-Epileptic Drug Combination Efficacy in an In Vitro Seizure Model.Frontiers in Neurology, 8, 6.
  • Greenfield, L. J., et al. (1999).
  • Regan, C. M., et al. (1990). In vitro screening for anticonvulsant-induced teratogenesis in neural primary cultures and cell lines.Toxicology in Vitro, 4(4-5), 583-586.
  • Zhu, Q., et al. (2009). Synthesis and potential anticonvulsant activity of new N-3-substituted 5,5-cyclopropanespirohydantoins.European Journal of Medicinal Chemistry, 44(1), 296-302.
  • Corina, D., et al. (2016).
  • Stoyanov, S., et al. (2023). Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin.International Journal of Molecular Sciences, 24(21), 15837.
  • Ušćumlić, G. S., et al. (2015). Synthesis, Structural and Biological Characterization of 5-Phenylhydantoin Derivatives as Potential Anticonvulsant Agents.ChemInform, 46(32).

Sources

Application Notes and Protocols: Evaluating Hydantoin Derivatives Using the Maximal Electroshock (MES) Seizure Test

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The maximal electroshock (MES) seizure test is a cornerstone preclinical model for the primary screening of potential antiepileptic drugs, particularly those effective against generalized tonic-clonic seizures.[1][2] This document provides a comprehensive guide for researchers on the principles, experimental protocol, and data interpretation of the MES test as applied to the evaluation of hydantoin derivatives. By elucidating the causality behind experimental choices and adhering to principles of scientific integrity, this guide aims to equip researchers with the necessary knowledge to conduct robust and reproducible studies.

Introduction: The Significance of the MES Test for Hydantoin Derivatives

The MES test is a well-established in vivo model that induces a maximal seizure in rodents through electrical stimulation, characterized by a tonic extension of the hind limbs.[3][4] Its primary utility lies in identifying compounds that prevent the spread of seizure discharge through neural tissue.[3] This model is particularly relevant for the study of hydantoin derivatives, such as phenytoin, as their mechanism of action aligns with the endpoint of the MES test.[5]

Hydantoins primarily exert their anticonvulsant effects by blocking voltage-gated sodium channels, thereby inhibiting the rapid and repetitive firing of neurons that underlies seizure activity.[6][7] The MES test, by inducing a state of neuronal hyperexcitability, provides a reliable platform to assess the efficacy of hydantoins in mitigating seizure propagation.

Pre-Experimental Considerations: Ensuring Rigor and Ethical Conduct

Animal Models and Husbandry

The choice of animal model is a critical determinant of experimental outcomes. Male CF-1 or C57BL/6 mice and Sprague-Dawley CD albino rats are commonly used for the MES test.[1] It is imperative to maintain standardized laboratory conditions, including a controlled temperature (20-24°C), relative humidity (50-60%), and a 12-hour light/dark cycle, to minimize variability in seizure susceptibility.[3]

Ethical Guidelines

All animal experiments must be conducted in strict adherence to ethical guidelines to ensure animal welfare. The principles of the "3Rs" (Replacement, Reduction, and Refinement) should be paramount.[8] This includes exploring alternatives to animal testing where possible, minimizing the number of animals used, and refining experimental procedures to reduce pain and distress.[9][10] Protocols should be approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[11]

Apparatus and Reagents
  • Electroconvulsometer: A device capable of delivering a constant alternating current stimulus.

  • Corneal or Ear-Clip Electrodes: For stimulus delivery.

  • Topical Anesthetic: 0.5% tetracaine hydrochloride to be applied to the corneas to minimize pain.[1]

  • Conductive Solution: 0.9% saline to ensure good electrical contact.[1]

  • Hydantoin Derivatives and Vehicle: The test compounds and a suitable vehicle for administration.

Experimental Protocol: A Step-by-Step Guide

The following protocol outlines the key steps for conducting the MES test to evaluate the anticonvulsant activity of hydantoin derivatives.

Workflow Diagram

MES_Workflow cluster_prep Pre-Experiment cluster_exp Experiment cluster_analysis Data Analysis A Animal Acclimatization C Animal Grouping & Dosing A->C B Preparation of Hydantoin Derivatives B->C D Application of Anesthetic & Saline C->D At Time of Peak Effect E MES Stimulus Application D->E F Observation of Seizure Endpoint E->F G Record Presence/Absence of Tonic Hindlimb Extension F->G H Calculate Percentage of Protected Animals G->H I Determine ED50 H->I

Caption: Experimental workflow for the Maximal Electroshock (MES) seizure test.

Detailed Procedure
  • Animal Preparation and Grouping:

    • Allow animals to acclimate to the laboratory environment for at least one week prior to the experiment.

    • Randomly assign animals to different treatment groups (vehicle control and various doses of the hydantoin derivative). A minimum of 8-10 animals per group is recommended.[3]

  • Drug Administration:

    • Administer the hydantoin derivative or vehicle via the desired route (e.g., intraperitoneal, oral). The time between administration and the MES test should correspond to the time of peak effect of the drug, which may need to be determined in preliminary studies.[12]

  • MES Test Procedure:

    • At the predetermined time point, restrain the animal by hand.

    • Apply a drop of 0.5% tetracaine hydrochloride to each cornea for local anesthesia.[1]

    • Apply a drop of 0.9% saline to each cornea to ensure good electrical conductivity.[1]

    • Place the corneal electrodes on the eyes.

    • Deliver the electrical stimulus. Standard parameters are:

      • Mice: 50 mA, 60 Hz for 0.2 seconds.[1]

      • Rats: 150 mA, 60 Hz for 0.2 seconds.[1]

  • Observation and Scoring:

    • Immediately after the stimulus, release the animal into an observation chamber.

    • Observe the animal for the presence or absence of the tonic hindlimb extension. This is the primary endpoint of the test.[1] An animal is considered "protected" if the tonic hindlimb extension is abolished.[1]

Data Analysis and Interpretation

Determining Anticonvulsant Activity

The primary outcome of the MES test is quantal, meaning the presence or absence of the tonic hindlimb extension.[3] For each dose group, the number of protected animals is recorded, and the percentage of protection is calculated.

Calculation of ED50

The median effective dose (ED50) is the dose of a drug that protects 50% of the animals from the induced seizure.[1] This is a key metric for quantifying the anticonvulsant potency of the hydantoin derivative. The ED50 is typically determined by probit analysis of the dose-response data.[13]

Dose of Hydantoin Derivative (mg/kg)Number of Animals TestedNumber of Animals ProtectedPercentage Protected (%)
Vehicle1000
Dose 110220
Dose 210550
Dose 310880
Dose 41010100
Table 1: Example of data for the determination of ED50 in the MES test.

Mechanism of Action of Hydantoin Derivatives in the MES Model

Hydantoin derivatives, such as phenytoin, exert their anticonvulsant effects by modulating voltage-gated sodium channels.[6][7] In the MES model, the electrical stimulus causes a massive depolarization of neurons, leading to the rapid opening of these channels and the initiation of a seizure. Hydantoins stabilize the inactivated state of the sodium channels, preventing their return to the resting state and thereby limiting the high-frequency neuronal firing that is necessary for seizure propagation.[5]

Hydantoin_MoA cluster_neuron Neuronal Membrane cluster_events Seizure Cascade Na_Channel Voltage-Gated Sodium Channel Repetitive_Firing High-Frequency Neuronal Firing Na_Channel->Repetitive_Firing Stimulus MES Stimulus Depolarization Neuronal Depolarization Stimulus->Depolarization Depolarization->Na_Channel Opens Seizure Seizure Propagation (Tonic Hindlimb Extension) Repetitive_Firing->Seizure Hydantoin Hydantoin Derivative Hydantoin->Na_Channel Stabilizes Inactivated State

Caption: Mechanism of action of hydantoin derivatives in the MES model.

Conclusion

The MES seizure test is an indispensable tool in the preclinical evaluation of anticonvulsant compounds, particularly hydantoin derivatives. By following a well-defined protocol, adhering to ethical guidelines, and understanding the underlying mechanism of action, researchers can generate reliable and translatable data to advance the development of novel antiepileptic therapies.

References

  • Castel-Branco, M. M., et al. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and Findings in Experimental and Clinical Pharmacology, 31(2), 101-106. [Link]
  • National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat).
  • Löscher, W. (2017). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. In Epilepsy (pp. 435-457). Humana Press, New York, NY. [Link]
  • Drugs.com. (n.d.). List of Hydantoin anticonvulsants. [Link]
  • RxList. (n.d.). How Do Hydantoin Anticonvulsants Work?. [Link]
  • Melior Discovery. (n.d.). Maximal Electroshock Seizure Model. [Link]
  • Pharma Expert. (2022, September 3). Anti-convulsant Activity using Maximum Electroshock Induced Convulsant [Video]. YouTube. [Link]
  • Castel-Branco, M. M., et al. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and Findings in Experimental and Clinical Pharmacology, 31(2), 101-106. [Link]
  • Pharmacology Discovery Services. (n.d.).
  • Encyclopedia.com. (n.d.). Hydantoins. [Link]
  • Castel-Branco, M. M., et al. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Semantic Scholar. [Link]
  • BrainKart. (2017, October 27). Hydantoins. [Link]
  • Progress in Chemical and Biochemical Research. (2020, April 22).
  • Gupta, Y. K., & Malhotra, J. (1999). Methods and considerations for experimental evaluation of antiepileptic drugs. Indian Journal of Physiology and Pharmacology, 43(1), 25-34. [Link]
  • Swiss Academy of Medical Sciences. (n.d.). Ethical Principles and Guidelines for Experiments on Animals. [Link]
  • The Pharma Innovation Journal. (2018).
  • The National Committee for Research Ethics in Science and Technology (NENT). (2019, July 8). Ethical Guidelines for the Use of Animals in Research. [Link]
  • European Medicines Agency. (n.d.). Ethical use of animals in medicine testing. [Link]
  • Enago Academy. (2017, September 7).
  • Slideshare. (n.d.). Screening Methods of Anti-epileptic drugs. [Link]
  • González-Trujano, M. E., et al. (2014). Adaptation of Lorke's method to determine and compare ED50 values: the cases of two anticonvulsants drugs. Journal of Pharmacological and Toxicological Methods, 70(1), 66-69. [Link]
  • Stafstrom, C. E., et al. (2017). A companion to the preclinical common data elements for pharmacologic studies in animal models of seizures and epilepsy. A Report of the TASK3 Pharmacology Working Group of the ILAE/AES Joint Translational Task Force. Epilepsia, 58 Suppl 4, 4-22. [Link]

Sources

Application Notes & Protocols: The Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model for Preclinical Anticonvulsant Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Rationale

The discovery and development of novel antiseizure drugs (ASDs) rely heavily on robust and predictive preclinical models.[1][2] Among the array of screening tools available, the subcutaneous pentylenetetrazole (scPTZ) seizure model stands as one of the most widely used and clinically validated assays for the initial identification of potential anticonvulsant compounds.[2][3][4] Historically, this model was instrumental in the discovery of drugs effective against absence seizures, such as trimethadione and ethosuximide.[3] Its continued utility lies in its effectiveness as a primary screen for compounds that may treat generalized non-convulsive seizures, including myoclonic and absence (spike-wave) seizures.[3]

This guide provides a comprehensive overview of the scPTZ model, detailing not only the step-by-step protocols but also the underlying scientific principles, critical experimental considerations, and data interpretation strategies to ensure the generation of reliable and reproducible results for researchers in academic and pharmaceutical settings.

Mechanism of Action: GABAergic Inhibition

Pentylenetetrazole (PTZ) is a potent central nervous system stimulant that induces seizures by acting as a non-competitive antagonist of the gamma-aminobutyric acid type A (GABA-A) receptor complex.[5][6][7][8] The GABA-A receptor is the primary mediator of rapid inhibitory neurotransmission in the brain. In its physiological state, the binding of GABA to its receptor opens an integrated chloride ion channel, leading to an influx of chloride, hyperpolarization of the neuronal membrane, and consequently, a reduction in neuronal excitability.[7]

PTZ disrupts this critical inhibitory function. It is believed to bind to the picrotoxin site within the chloride channel of the GABA-A receptor complex, thereby blocking the channel and preventing the influx of chloride ions.[7][9] This blockade of GABAergic inhibition creates an imbalance between excitatory and inhibitory signals, leading to widespread neuronal depolarization, synchronous neuronal firing, and the manifestation of generalized seizures.[7][10] Compounds that enhance GABAergic transmission, either directly or indirectly, are often effective in protecting against PTZ-induced seizures.

PTZ_Mechanism cluster_neuron Postsynaptic Neuron Membrane cluster_intracellular Intracellular Space GABA_Receptor GABA-A Receptor GABA Site Benzodiazepine Site Picrotoxin/PTZ Site Chloride (Cl-) Channel Cl_in Cl- GABA_Receptor:f4->Cl_in GABA_Receptor:f4->block Channel Blocked GABA GABA GABA->GABA_Receptor:f1 Binds PTZ PTZ PTZ->GABA_Receptor:f3 Binds & Blocks Cl_out Cl- Cl_out->GABA_Receptor:f4 Influx (Hyperpolarization)

Caption: Mechanism of Pentylenetetrazole (PTZ) Action on the GABA-A Receptor.

Rationale for Subcutaneous Administration

The route of administration is a critical determinant of a chemical convulsant's pharmacokinetic and pharmacodynamic profile. While intravenous (i.v.) infusion of PTZ is useful for precisely determining the threshold dose required to induce a seizure, the subcutaneous (s.c.) route is preferred for screening applications.[11] Subcutaneous injection results in a slower absorption and a more gradual rise in plasma and brain concentrations of PTZ. This creates a wider time window for the test compound to exert its anticonvulsant effect and for the observer to accurately score the ensuing seizure behaviors.

Experimental Design and Key Considerations

A well-designed experiment is paramount for the trustworthiness of the results. The following factors must be carefully controlled to minimize variability and ensure the protocol is self-validating.

Animal Selection and Husbandry
  • Species and Strain: Both mice (e.g., C57BL/6, CD-1) and rats (e.g., Sprague-Dawley, Wistar) are commonly used.[5][12] It is crucial to note that sensitivity to PTZ can vary significantly between species and even between different strains of the same species.[5] Therefore, the convulsive dose should be established for the specific strain used in your laboratory.

  • Age and Sex: Younger animals may have different seizure thresholds than older ones.[13] While both sexes can be used, studies should ideally be conducted in a single sex to reduce variability, or the experimental design should be balanced to account for any sex-based differences.

  • Acclimation: Animals must be acclimated to the housing facility for at least one week prior to experimentation to minimize stress-related confounds.[5]

Dose Selection and Determination of Convulsive Dose (CD₉₅)

The goal of the scPTZ screen is to assess a drug's ability to prevent seizures. This requires a reliable and consistent seizure-inducing stimulus. The dose of PTZ used is typically the Convulsive Dose 95 (CD₉₅) , defined as the dose that produces seizures (typically clonic or tonic-clonic) in 95% of the vehicle-treated animal population. Using a CD₉₅ ensures that the challenge is sub-maximal, allowing for the detection of anticonvulsant effects. A dose that is too high (e.g., CD₁₀₀ or lethal) may mask the efficacy of moderately active compounds.

A pilot dose-response study is required to determine the CD₉₅ in your specific animal population before initiating any large-scale screening.

Parameter Typical Dose Ranges (for CD₉₅ Determination) Rationale
Mice (e.g., C57BL/6) 60 - 85 mg/kg, s.c.Doses can vary significantly based on strain; some studies report effects with doses as low as 60 mg/kg.[10]
Rats (e.g., Sprague-Dawley) 50 - 70 mg/kg, s.c.Rats generally require a lower mg/kg dose than mice. Split-dosing protocols have also been developed to reduce mortality.[12][14]
Controls for a Self-Validating System
  • Vehicle Control Group: This group receives the vehicle in which the test compound is dissolved, followed by the scPTZ challenge. This group is essential to confirm the validity of the CD₉₅ dose on the day of the experiment (i.e., ≥95% of animals should exhibit the target seizure phenotype).

  • Positive Control Group: This group receives a known, clinically effective ASD (e.g., diazepam, valproic acid, ethosuximide) prior to the scPTZ challenge.[3][15] This group validates the sensitivity of the model and confirms that it can detect anticonvulsant activity under the current experimental conditions. A failure of the positive control to show efficacy indicates a systemic issue with the protocol.

Detailed Experimental Protocols

Protocol 1: Determination of the scPTZ CD₉₅
  • Animal Groups: Use naive male mice (e.g., C57BL/6, 20-25g). Assign animals to at least 4-5 dose groups (e.g., 60, 70, 80, 90 mg/kg) with n=8-10 animals per group.

  • PTZ Preparation: Prepare a stock solution of PTZ (e.g., 10 mg/mL) in sterile 0.9% saline.[5] Ensure it is completely dissolved and filter-sterilize through a 0.22 µm filter. Prepare fresh on the day of the experiment.

  • Administration: Administer the assigned dose of PTZ subcutaneously into a loose fold of skin on the back of the neck. The injection volume should be consistent (e.g., 10 mL/kg).

  • Observation: Immediately place each animal into an individual observation chamber and observe for 30 minutes.

  • Scoring: Record the presence or absence of a clonic seizure (see Section 4.1, Stage 3 or higher) for each animal.

  • Analysis: Calculate the percentage of animals that convulsed at each dose. Determine the CD₉₅ using probit analysis or a similar statistical method.

Protocol 2: Anticonvulsant Compound Screening

This protocol assumes the CD₉₅ has been previously established.

Materials and Reagents

  • Pentylenetetrazole (PTZ), Sigma-Aldrich P6500 or equivalent

  • Sterile 0.9% saline

  • Test compound and appropriate vehicle

  • Positive control drug (e.g., Diazepam)

  • Experimental animals (mice or rats)

  • Standard animal cages and observation chambers (Plexiglas or equivalent)

  • 1 mL syringes and appropriate gauge needles (e.g., 27-gauge) for injections

  • Video recording equipment (highly recommended for review and blinded scoring)

scPTZ_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase A1 Acclimate Animals (≥ 1 week) B1 Weigh & Randomize Animals into Treatment Groups A1->B1 A2 Prepare PTZ, Vehicle, Test & Positive Control Solutions B2 Administer Vehicle, Positive Control, or Test Compound (p.o., i.p., etc.) A2->B2 B1->B2 B3 Wait for Pre-treatment Time (Time to Peak Effect, Tmax) B2->B3 B4 Administer scPTZ (CD95 Dose) B3->B4 B5 Place in Observation Chamber & Record for 30 minutes B4->B5 C1 Score Seizure Severity (Blinded Observer) B5->C1 C2 Determine Primary Endpoints: - Seizure Incidence (%) - Seizure Severity Score - Latency to Seizure C1->C2 C3 Perform Statistical Analysis C2->C3

Caption: General Experimental Workflow for the scPTZ Anticonvulsant Screen.

Step-by-Step Methodology

  • Animal Preparation: On the day of the experiment, weigh each animal. Allow animals to habituate to the testing room for at least 30 minutes before any procedures begin.

  • Compound Administration: Administer the test compound, positive control, or vehicle via the predetermined route (e.g., oral gavage, intraperitoneal injection). Group size should be at least 8-10 animals.

  • Pre-treatment Interval: Wait for the appropriate pre-treatment time based on the known or estimated time to peak effect (Tmax) of the test compound. This is a critical parameter; a standard time is 30-60 minutes for i.p. administration.

  • PTZ Challenge: Administer the predetermined CD₉₅ dose of PTZ subcutaneously in the mid-scapular region.[10]

  • Observation and Scoring: Immediately following PTZ injection, place the animal in an individual observation chamber. Observe continuously for 30 minutes. A trained observer, blinded to the treatment groups, should score the maximal seizure severity reached by each animal according to a modified Racine scale. Record the latency (in seconds) to the first sign of seizure (e.g., myoclonic jerk).

Data Acquisition and Interpretation

Behavioral Assessment: The Modified Racine Scale

The original Racine scale was developed for kindling models, but several modified versions have been established as reliable for scoring PTZ-induced seizures.[13][16] It is essential to use a consistent scoring system across all experiments. While detailed behavioral analyses can distinguish between spasms, myoclonus, and limbic seizures, the following scale is a robust and widely accepted standard for drug screening.[10][17]

Score Behavioral Manifestation Description
0 No responseNormal behavior, no seizure activity observed.
1 Ear and facial twitchingMyoclonic twitches of the vibrissae and/or ears.
2 Myoclonic jerksConvulsive movements of the head and neck; "nodding" behavior.
3 Unilateral/bilateral forelimb clonusClonic (jerking) movements of one or both forelimbs, often with a seated posture.
4 Rearing with forelimb clonusAnimal rears onto hindlimbs with bilateral forelimb clonus.
5 Generalized tonic-clonic (GTC) seizureLoss of posture/balance, animal falls onto its side, followed by generalized clonic and/or tonic convulsions of all limbs.
6 DeathMortality following a severe seizure (often tonic extension).

Adapted from modified Racine scales described for PTZ-induced seizures.[5][13]

Primary Endpoints and Statistical Analysis
  • Protection from Seizure (Incidence): The primary outcome is often binary: protection (seizure score < 3) versus no protection (seizure score ≥ 3). Data are presented as the percentage of animals protected in each group.

    • Statistical Test: Fisher's exact test.

  • Reduction in Seizure Severity: The maximal seizure score for each animal is recorded. Data can be presented as the median or mean seizure score for each group.

    • Statistical Test: Mann-Whitney U test or Kruskal-Wallis test, as the data are ordinal.

  • Increase in Seizure Latency: The time from PTZ injection to the onset of the first behavioral seizure sign (e.g., Score 1 or 2). Data are presented as the mean latency ± SEM.

    • Statistical Test: Student's t-test or one-way ANOVA, followed by post-hoc tests.

(Optional) Advanced Readout: Electroencephalography (EEG)

For more detailed mechanistic studies or to confirm behavioral findings, simultaneous video-EEG recordings can be implemented.[18] EEG provides an objective, quantitative measure of epileptiform activity, such as spike-wave discharges, and can confirm the central origin of the observed behaviors.[12][16][19]

Troubleshooting and Ensuring Protocol Validity

Problem Potential Cause Recommended Solution
Low seizure incidence (<90%) in vehicle control group 1. PTZ solution degraded (PTZ is unstable in solution over time).2. Incorrect CD₉₅ dose for the current batch of animals.3. Error in PTZ concentration or injection volume.1. Always prepare PTZ solution fresh on the day of use.[5][12]2. Re-validate the CD₉₅ with a small cohort before a large screen.3. Double-check all calculations and ensure proper injection technique.
Positive control fails to show significant protection 1. Positive control drug was improperly prepared or has degraded.2. Pre-treatment time was insufficient for the drug to reach effective brain concentrations.3. The CD₉₅ dose used was too high, creating an insurmountable challenge.1. Prepare fresh positive control solutions. Check solubility and stability.2. Verify the Tmax and appropriate pre-treatment interval from literature or pilot studies.3. Re-evaluate the CD₉₅. Ensure it is not a CD₁₀₀.
High variability in seizure scores within groups 1. Inconsistent injection technique (s.c. vs. i.p.).2. Subjective bias in behavioral scoring.3. High levels of stress in animals.1. Ensure all technicians are trained in proper s.c. injection technique.2. Use blinded observers for scoring; video recording allows for later review and consensus scoring.3. Ensure adequate acclimation and habituation periods; minimize noise and disturbances in the testing room.

Conclusion

The subcutaneous pentylenetetrazole seizure model is a cornerstone of early-stage anticonvulsant drug discovery.[4] Its strength lies in its validated predictive capacity for certain types of human generalized seizures and its relative ease of implementation.[1][3] By understanding the GABAergic mechanism of PTZ, carefully designing experiments with appropriate controls, and employing standardized, objective scoring methods, researchers can generate high-quality, reliable data. When executed with rigor, the scPTZ model serves as an invaluable tool, providing a critical first pass in the long journey to identify more efficacious and better-tolerated therapies for patients with epilepsy.

References

  • Dhir, A. (2012). Pentylenetetrazol (PTZ) kindling model of epilepsy. Current Protocols in Neuroscience, Chapter 9, Unit9.37.
  • Borowicz-Reutt, K., et al. (2023). Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. MDPI.
  • Erkec, O. E., & Arihan, O. (2015). Pentylenetetrazol Kindling Epilepsy Model. Journal of Experimental and Clinical Medicine.
  • Shastry, G. L. V. (2018). Mechanism of PTZ-induced epilepsy and its protection by diazepam and acteoside. ResearchGate.
  • Barker-Haliski, M. L., & White, H. S. (2020). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Neuropharmacology, 167, 107765.
  • Al-Ghanim, R., et al. (2023). Behavioral Characterization of Pentylenetetrazole-induced Seizures: Moving Beyond the Racine Scale. Journal of Visualized Experiments.
  • Al-Ghanim, R., et al. (2023). Behavioral Characterization of Pentylenetetrazole-induced Seizures: Moving Beyond the Racine Scale. PubMed.
  • Takahashi, A., et al. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. Journal of Visualized Experiments.
  • ResearchGate. (n.d.). Experimental protocol of PTZinduced kindling model. ResearchGate.
  • Van Erum, J., Van Dam, D., & De Deyn, P. P. (2019). PTZ-induced seizures in mice require a revised Racine scale. Epilepsy & Behavior, 95, 148-155.
  • Rocha, L., et al. (1994). Pentylenetetrazol-induced seizures decrease gamma-aminobutyric acid-mediated recurrent inhibition and enhance adenosine-mediated depression. Epilepsia, 35(1), 12-9.
  • ResearchGate. (n.d.). Anticonvulsant activity of synthesized compounds (4a-n) using scPTZ model. ResearchGate.
  • White, H. S., et al. (1995). The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models. Italian Journal of Neurological Sciences, 16(1-2), 73-7.
  • Fotsing, D., et al. (2022). Pentylenetetrazole kindling-induced epilepsy rat models: Insight on the severity state, a comparative study. IBRO Neuroscience Reports, 13, 133-143.
  • Barker-Haliski, M. L., & White, H. S. (2020). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. PubMed.
  • Barker-Haliski, M. L., & White, H. S. (2020). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. ResearchGate.
  • de Oliveira, M. R., et al. (2021). Behavioral and Neurochemical Consequences of Pentylenetetrazol-Induced Kindling in Young and Middle-Aged Rats. MDPI.
  • Khurana, D., et al. (2008). Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Epilepsy Research, 81(1), 18-24.
  • Borowicz-Reutt, K., et al. (2023). Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. ResearchGate.
  • Hosseini, M., et al. (2014). Potential Mechanisms Involved in the Anticonvulsant Effect of Walnut Extract on Pentylenetetrazole-Induced Seizure. Medical Principles and Practice, 24(1), 53-58.
  • JoVE. (2018). PTZ-Induced Epilepsy Model in Mice. JoVE Journal.
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  • Semantic Scholar. (n.d.). Validation of a Preclinical Drug Screening Platform for Pharmacoresistant Epilepsy. Semantic Scholar.
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  • Authier, S., et al. (2016). Telemetry video-electroencephalography (EEG) in rats, dogs and non-human primates: methods in follow-up safety pharmacology seizure liability assessments. Journal of Pharmacological and Toxicological Methods, 81, 153-62.
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Sources

Application Note: Cell-Based Assays for Evaluating the Cytotoxicity of 5-Cyclobutyl-5-phenylhydantoin

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Hydantoin and its derivatives are a class of compounds with a diverse range of pharmacological properties, including anticonvulsant, antiarrhythmic, and antitumor activities.[1][2] The exploration of novel hydantoin derivatives, such as 5-Cyclobutyl-5-phenylhydantoin, is a promising avenue in drug discovery.[1] A critical early step in the evaluation of any new therapeutic candidate is the characterization of its cytotoxic potential.[3][4] Cytotoxicity assays are essential for determining the concentration at which a compound induces cell death, providing a foundational understanding of its therapeutic window and potential off-target effects.[3][5] These in vitro tests are crucial for screening compound libraries and identifying candidates that warrant further investigation in preclinical and clinical studies.[4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of cell-based assays to evaluate the cytotoxicity of this compound. We will delve into the principles of different cytotoxicity assays, provide detailed, step-by-step protocols for their implementation, and offer guidance on data analysis and interpretation.

Understanding Cell Death: Apoptosis vs. Necrosis

When a cell is exposed to a cytotoxic compound, it can die through two primary mechanisms: apoptosis or necrosis.[6][7] Understanding the difference is crucial for a complete cytotoxic profile.

  • Apoptosis: This is a form of programmed cell death, a highly regulated process that is essential for normal tissue development and homeostasis.[8][9] It is characterized by cell shrinkage, chromatin condensation, and the formation of apoptotic bodies, without inducing an inflammatory response.[7][8]

  • Necrosis: In contrast, necrosis is an uncontrolled form of cell death that typically results from acute cellular injury, such as exposure to toxins or physical trauma.[7][8] It is characterized by cell swelling, rupture of the cell membrane, and the release of intracellular contents, which can trigger an inflammatory response in surrounding tissues.[7][9]

Distinguishing between these two modes of cell death can provide valuable insights into the mechanism of action of a test compound.[8]

Choosing the Right Cytotoxicity Assay

A variety of assays are available to measure cytotoxicity, each with its own principle, advantages, and limitations. The choice of assay depends on the specific research question, the expected mechanism of cytotoxicity, and available laboratory equipment.[10]

Here's a brief overview of some commonly used assays:

Assay TypePrincipleMeasuresThroughput
MTT Assay Enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells.[11]Metabolic activity, an indicator of cell viability.[11][12]High
LDH Release Assay Measures the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon cell membrane damage.[13][14][15]Membrane integrity, a hallmark of necrosis or late apoptosis.[14][16]High
Neutral Red Uptake Assay Based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[17][18]Lysosomal integrity and cell viability.[17][19]High
Caspase-3/7 Activity Assay Measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[20][21]Apoptosis.[20]High

Experimental Workflow for Cytotoxicity Testing

A typical workflow for assessing the cytotoxicity of a compound like this compound involves several key steps, from initial cell culture to final data analysis.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Cell Line Selection & Culture Compound_Prep 2. Compound Dilution Series Cell_Seeding 3. Cell Seeding in 96-well Plates Compound_Prep->Cell_Seeding Treatment 4. Treatment with this compound Cell_Seeding->Treatment Incubation 5. Incubation (e.g., 24, 48, 72h) Treatment->Incubation Assay_Execution 6. Perform Cytotoxicity Assay (e.g., MTT, LDH) Incubation->Assay_Execution Data_Acquisition 7. Data Acquisition (e.g., Absorbance, Fluorescence) Assay_Execution->Data_Acquisition Data_Analysis 8. Data Normalization & Analysis Data_Acquisition->Data_Analysis IC50 9. IC50 Value Calculation Data_Analysis->IC50

Caption: A generalized workflow for in vitro cytotoxicity testing.

Detailed Protocols

Here, we provide detailed, step-by-step protocols for three common cytotoxicity assays. It is crucial to include appropriate controls in every experiment:

  • Untreated Control: Cells treated with vehicle (e.g., DMSO) only, representing 100% viability.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin) to ensure the assay is working correctly.

  • Blank Control: Wells containing medium but no cells, to measure background absorbance/fluorescence.

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11][12] Mitochondrial dehydrogenases in living cells cleave the yellow tetrazolium salt MTT to form a purple formazan product.[11]

Materials:

  • 96-well flat-bottom plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[22]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for the desired time (e.g., 24, 48, or 72 hours).[22]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, until a purple precipitate is visible.[22]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[23]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a multi-well spectrophotometer.[23]

Protocol 2: LDH Release Assay for Cytotoxicity

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture supernatant.[14] LDH is a stable cytosolic enzyme that is released upon cell membrane lysis, a key feature of necrosis.[15]

Materials:

  • 96-well flat-bottom plates

  • This compound

  • Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)

  • Lysis buffer (often included in the kit, e.g., Triton X-100 solution)

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Controls: Include wells for a maximum LDH release control by adding lysis buffer to untreated cells 45 minutes before the end of the incubation period.[24]

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[13]

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (from the kit) to each well containing the supernatant. Incubate for up to 30 minutes at room temperature, protected from light.[13]

  • Stop Reaction and Measure Absorbance: Add 50 µL of the stop solution (from the kit) to each well.[13] Measure the absorbance at 490 nm using a multi-well spectrophotometer.

Protocol 3: Caspase-3/7 Activity Assay for Apoptosis

This luminescent or fluorescent assay measures the activity of caspase-3 and -7, which are key effector caspases activated during apoptosis.[20] The assay utilizes a substrate that, when cleaved by caspase-3/7, releases a luminescent or fluorescent signal.[20][25]

Apoptosis_Pathway cluster_pathway Apoptotic Signaling Apoptotic_Stimulus Apoptotic Stimulus (e.g., this compound) Initiator_Caspases Initiator Caspases (e.g., Caspase-8, -9) Apoptotic_Stimulus->Initiator_Caspases Effector_Caspases Effector Caspases (Caspase-3, -7) Initiator_Caspases->Effector_Caspases Substrate_Cleavage Substrate Cleavage Effector_Caspases->Substrate_Cleavage Apoptosis Apoptosis Substrate_Cleavage->Apoptosis

Caption: The caspase cascade in apoptosis.

Materials:

  • 96-well white or black-walled plates (for luminescence or fluorescence, respectively)

  • This compound

  • Commercially available Caspase-Glo® 3/7 Assay kit (or similar)

  • Luminometer or fluorometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol, using the appropriate plate type.

  • Reagent Addition: After the incubation period, allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking for 30 seconds. Incubate at room temperature for 1 to 2 hours.

  • Signal Measurement: Measure the luminescence or fluorescence using a plate reader.

Data Analysis and Interpretation

The primary goal of data analysis is to determine the concentration of this compound that causes a 50% reduction in cell viability, known as the IC50 (half-maximal inhibitory concentration) value.[26][27]

Steps for Data Analysis:

  • Background Subtraction: Subtract the average absorbance/luminescence/fluorescence of the blank control wells from all other readings.

  • Normalization: Express the data as a percentage of the untreated control.

    • For MTT and Neutral Red assays: % Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100

    • For LDH assay: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of untreated cells) / (Absorbance of maximum LDH release - Absorbance of untreated cells)] x 100

  • Dose-Response Curve: Plot the percentage of cell viability or cytotoxicity against the logarithm of the compound concentration.[26]

  • IC50 Calculation: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value from the dose-response curve.[26][28][29] This can be done using software such as GraphPad Prism or an Excel add-in.[28][30]

Example Data Table:

Concentration of this compound (µM)% Cell Viability (MTT Assay)
0 (Vehicle Control)100
195
1075
5052
10025
5005
Calculated IC50 ~50 µM

Conclusion

The cell-based assays described in this application note provide a robust framework for evaluating the cytotoxicity of this compound. By employing a combination of assays that measure different aspects of cell health, researchers can gain a comprehensive understanding of the compound's cytotoxic profile. This information is critical for making informed decisions in the drug discovery and development process.

References

  • Apoptosis and necrosis.
  • Cytotoxicity Assays | Thermo Fisher Scientific - US
  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC - NIH
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  • LDH-Blue™ Cytotoxicity Assay - Cell De
  • Cell Health Screening Assays for Drug Discovery - Promega Corpor
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  • Cell Necrosis Vs.
  • Cytotoxicity MTT Assay Protocols and Methods | Springer N
  • Protocol for Cell Viability Assays - BroadPharm
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  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH
  • MTT assay protocol | Abcam
  • Mitigating cytotoxicity of hydantoin compounds in non-cancerous cell lines - Benchchem
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  • What is the difference between necrosis and apoptosis? | Proteintech Group
  • LDH-Glo™ Cytotoxicity Assay - Promega Corpor
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH
  • Cytotoxicity Assay Protocol & Troubleshooting - Cre
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  • Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity - MDPI
  • Synthesis, Antiproliferative, and Cytotoxic Effect of Two New Hydantoin Derivatives on Growth of Mouse Mammary Adenocarcinoma Cell Line (AMN3) (In vitro) - ProQuest
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  • Neutral Red Uptake Assay - RE-Place
  • Neutral Red Uptake Cytotoxicity Assay Introduction Components and Recommended Storage Protocol - Quality Biological
  • Cell Cytotoxicity Assay | Protocols - MedchemExpress.com
  • Recent applications of hydantoin in medicinal chemistry - ChemicalBook
  • Caspase-Glo® 3/7 Assay - Promega Corpor
  • Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit Green Fluorescence | A
  • Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety - PubMed Central
  • Neutral Red Cell Cytotoxicity Assay Kit (BN00689)
  • Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro | Request PDF - ResearchG
  • In Vitro Toxicology Assay Kit, Neutral Red based (TOX4) - Bulletin - Sigma-Aldrich
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  • Caspase-3/7 Activity Plate Reader Assay Kit, Green - STEMCELL Technologies
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Application Notes and Protocols for the Molecular Docking of 5-Cyclobutyl-5-phenylhydantoin with Target Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of 5-Cyclobutyl-5-phenylhydantoin through In Silico Analysis

This compound is a synthetic compound belonging to the hydantoin class of molecules. Hydantoin derivatives are a well-established group of compounds with diverse pharmacological activities, most notably as anticonvulsants.[1][2] The prototypical hydantoin, phenytoin, exerts its therapeutic effect primarily through the blockade of voltage-gated sodium channels (VGSCs), a mechanism that has been a cornerstone in the management of epilepsy.[3] Furthermore, other structurally related compounds have been shown to interact with N-methyl-D-aspartate (NMDA) receptors, which are implicated in a variety of neurological conditions.[4] Given the structural characteristics of this compound, it is hypothesized that this molecule may also interact with these key neurological targets.

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] This in silico approach allows for the elucidation of binding modes and affinities between a ligand, such as this compound, and a target protein at the atomic level. By employing molecular docking, researchers can gain valuable insights into the potential mechanism of action of a compound, prioritize molecules for further experimental testing, and guide lead optimization in drug discovery pipelines.[5][6]

These application notes provide a comprehensive and detailed protocol for the molecular docking of this compound with two primary putative targets: a voltage-gated sodium channel and an NMDA receptor. This guide is intended for researchers, scientists, and drug development professionals with a foundational understanding of molecular modeling principles. We will delve into the rationale behind the selection of target proteins, provide step-by-step instructions for ligand and protein preparation, outline the docking procedure using the widely-used software AutoDock Vina, and detail the analysis and visualization of the docking results.

Selection of Target Proteins: A Rationale Grounded in Pharmacology

The choice of target proteins for molecular docking is a critical step that dictates the biological relevance of the in silico experiment. For this compound, the selection of VGSCs and NMDA receptors is based on the established pharmacology of the hydantoin scaffold and structurally analogous molecules.

  • Voltage-Gated Sodium Channels (VGSCs): Phenytoin, a 5,5-diphenylhydantoin, is a well-characterized blocker of VGSCs.[3] It stabilizes the inactivated state of the channel, thereby reducing the repetitive firing of action potentials that underlies seizure activity. Computational studies have identified the binding site for phenytoin within the inner pore of the channel, involving key residues in the S6 transmembrane segments of domains III and IV.[7][8] Given the structural similarity, it is plausible that this compound interacts with a similar binding pocket. For this protocol, we will utilize the crystal structure of a bacterial voltage-gated sodium channel (NavAb) which has been shown to be a good model for studying drug binding.[9]

  • NMDA Receptors: The NMDA receptor is a glutamate-gated ion channel crucial for synaptic plasticity, learning, and memory.[10] Its dysregulation is implicated in various neurological disorders. Memantine, an adamantane derivative with structural similarities to the cyclobutyl group of our ligand, is an uncompetitive antagonist of the NMDA receptor.[11][12][13] The binding site for memantine is located within the ion channel pore.[11][13] Therefore, the NMDA receptor represents another compelling target for this compound. We will use a cryo-EM structure of the human GluN1-GluN2A NMDA receptor for our docking studies.[14]

Experimental Workflow: A Visual Overview

The molecular docking workflow is a multi-step process that begins with the preparation of the ligand and protein structures and culminates in the analysis of the predicted binding interactions. The following diagram illustrates the key stages of this process.

molecular_docking_workflow Molecular Docking Workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis & Visualization ligand_prep Ligand Preparation (this compound) grid_box Grid Box Generation (Defining the Search Space) ligand_prep->grid_box protein_prep Protein Preparation (VGSC / NMDA Receptor) protein_prep->grid_box docking Molecular Docking (AutoDock Vina) grid_box->docking results_analysis Results Analysis (Binding Affinity & Poses) docking->results_analysis visualization Visualization (PyMOL / UCSF Chimera) results_analysis->visualization

Figure 1: A schematic representation of the molecular docking workflow.

Detailed Protocols

This section provides detailed, step-by-step methodologies for the molecular docking of this compound with its target proteins.

Protocol 1: Ligand Preparation

Accurate preparation of the ligand is essential for a successful docking simulation. This involves obtaining the 3D structure of the molecule and converting it to the required file format with appropriate charges and atom types.

  • Obtain Ligand Structure:

    • Navigate to the PubChem database ([Link]).

    • Search for "this compound" or by its CID: 277170.[1]

    • Download the 3D conformer of the molecule in SDF format.

  • Ligand Preparation using UCSF Chimera:

    • Open UCSF Chimera.[15][16]

    • Go to File > Open and select the downloaded SDF file.

    • The 3D structure of this compound will be displayed.

    • Open the Tools > Structure Editing > Dock Prep tool.[17]

    • In the "Dock Prep" window, ensure the ligand is selected.

    • The tool will add hydrogens and assign charges (AM1-BCC).

    • Save the prepared ligand as a Mol2 file (ligand.mol2).

Protocol 2: Protein Preparation

The protein structure obtained from the Protein Data Bank (PDB) often contains water molecules, ions, and other heteroatoms that are not relevant to the docking study and must be removed. The protein also needs to be prepared by adding hydrogen atoms and assigning partial charges.

  • Obtain Protein Structures:

    • Navigate to the RCSB Protein Data Bank ([Link]).

    • For the Voltage-Gated Sodium Channel , search for PDB ID: 4P9P (a bacterial NavMs channel in complex with a blocker).[18]

    • For the NMDA Receptor , search for PDB ID: 7EU7 (human GluN1-GluN2A receptor in complex with ketamine).[14]

    • Download the PDB format files for both structures.

  • Protein Preparation using UCSF Chimera:

    • Open UCSF Chimera.

    • Go to File > Open and select the downloaded PDB file (e.g., 4P9P.pdb).

    • Remove Unwanted Molecules:

      • Go to Select > Structure > solvent to select all water molecules and delete them (Actions > Atoms/Bonds > delete).

      • Similarly, remove any other heteroatoms or co-crystallized ligands that are not part of the receptor.

    • Prepare the Receptor:

      • Open the Tools > Structure Editing > Dock Prep tool.[17]

      • Select the protein chain(s) for preparation.

      • This will add hydrogens, assign charges (AMBER ff14SB), and repair any missing atoms.

    • Save the prepared protein as a PDB file (e.g., receptor_prepared.pdb).

Protocol 3: Molecular Docking with AutoDock Vina

AutoDock Vina requires the ligand and protein files to be in the PDBQT format, which includes partial charges and atom type definitions. The docking process also requires the definition of a "grid box," which specifies the search space for the ligand binding.

  • Convert Files to PDBQT Format:

    • This can be done using AutoDockTools (part of MGLTools) or within UCSF Chimera using the "AutoDock Vina" tool.

    • In Chimera:

      • Open the prepared ligand and protein files.

      • Go to Tools > Surface/Binding Analysis > AutoDock Vina.[19]

      • Set the output location and the tool will automatically convert the files to PDBQT format.

  • Define the Grid Box:

    • The grid box should encompass the putative binding site of the protein.

    • For the VGSC (based on 4P9P): The binding site is located in the central cavity, near the fenestrations. The co-crystallized blocker can be used as a reference to define the center of the grid box.

    • For the NMDA Receptor (based on 7EU7): The ketamine binding site within the ion channel pore is the target. The coordinates of the co-crystallized ketamine can be used to center the grid box.

    • In the AutoDock Vina tool in Chimera: A graphical box will appear that can be resized and moved to cover the binding site. The center coordinates and dimensions will be automatically updated. A typical grid box size is around 25 x 25 x 25 Ångströms.

  • Run the Docking Simulation:

    • In the AutoDock Vina tool, specify the prepared receptor and ligand PDBQT files.

    • Ensure the grid box parameters are correctly set.

    • The exhaustiveness parameter controls the thoroughness of the search. A value of 8 is the default, but increasing it can lead to more accurate results at the cost of longer computation time.[20]

    • Click "OK" to start the docking simulation.

Analysis and Visualization of Docking Results

The output of an AutoDock Vina simulation includes a log file with binding affinity scores and a PDBQT file containing the predicted binding poses of the ligand.

Data Presentation: Interpreting Docking Results

The primary metric for evaluating docking results is the binding affinity, which is an estimation of the binding free energy (ΔG) in kcal/mol.[21] More negative values indicate stronger predicted binding.[21] AutoDock Vina provides a ranked list of binding poses, with the top-ranked pose having the most favorable binding affinity.

Table 1: Example Docking Results Summary

Target ProteinBinding PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)
VGSC (4P9P)1-9.20.000
2-8.91.254
3-8.72.013
NMDA Receptor (7EU7)1-8.50.000
2-8.21.567
3-8.12.345

Note: The values presented in this table are hypothetical and for illustrative purposes only.

Visualization of Binding Interactions

Visualizing the docked poses within the protein's binding site is crucial for understanding the specific molecular interactions that stabilize the complex. This can be achieved using molecular graphics software such as PyMOL or UCSF Chimera.[22][23]

Protocol for Visualization in PyMOL:

  • Load Structures:

    • Open PyMOL.

    • Load the prepared protein PDB file (receptor_prepared.pdb).

    • Load the output PDBQT file from the docking simulation, which contains the predicted ligand poses.

  • Visualize the Binding Site:

    • Display the protein as a cartoon or surface representation.

    • Show the ligand in a stick or sphere representation for clarity.

    • Identify and display the amino acid residues within a certain distance (e.g., 4-5 Å) of the ligand to visualize the binding pocket.

  • Analyze Interactions:

    • Use the measurement tools in PyMOL to identify potential hydrogen bonds between the ligand and protein residues (typically < 3.5 Å).

    • Observe hydrophobic interactions between the nonpolar regions of the ligand and protein.

    • Generate high-quality images for publication and presentation.[24]

binding_interactions Protein-Ligand Interactions cluster_ligand This compound cluster_protein Protein Binding Site ligand Ligand residue1 Amino Acid 1 (e.g., Tyr, Phe) ligand->residue1 π-π Stacking residue2 Amino Acid 2 (e.g., Ser, Thr) ligand->residue2 Hydrogen Bond residue3 Amino Acid 3 (e.g., Val, Leu) ligand->residue3 Hydrophobic Interaction

Figure 2: A conceptual diagram of potential protein-ligand interactions.

Trustworthiness and Self-Validation

To ensure the reliability of the docking results, it is crucial to perform a self-validation step. This typically involves redocking a known ligand into the active site of the protein and comparing the predicted pose with the experimentally determined (co-crystallized) pose. The Root Mean Square Deviation (RMSD) between the docked pose and the experimental pose is calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol is reliable for the given system.[21]

Conclusion

This application note provides a comprehensive guide for performing molecular docking studies of this compound with voltage-gated sodium channels and NMDA receptors. By following these detailed protocols, researchers can generate valuable insights into the potential binding modes and affinities of this compound, thereby informing and accelerating the drug discovery process. It is important to remember that molecular docking is a computational prediction tool, and the results should be interpreted in the context of other experimental data.

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Application Note: A Computational Workflow for Characterizing the Molecular Interactions of 5-Cyclobutyl-5-phenylhydantoin

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in computational chemistry and drug discovery.

Abstract: The hydantoin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. 5-Cyclobutyl-5-phenylhydantoin represents a specific derivative whose interactions with biological targets are of significant interest for potential drug development. This application note provides a comprehensive, protocol-driven guide to characterizing these interactions using a multi-stage computational modeling workflow. We move beyond a simple list of commands to explain the scientific rationale behind each step, ensuring a robust and reproducible methodology. The workflow integrates molecular docking to predict initial binding poses, all-atom molecular dynamics (MD) simulations to assess complex stability and dynamics in a simulated physiological environment, and end-point binding free energy calculations to quantify interaction strength. This guide is designed to be a self-validating system, with checkpoints and analysis steps to ensure the integrity of the computational experiment at every stage.

Foundational Principles: The "Why" of the Workflow

Understanding the interaction between a small molecule and its protein target is fundamental to drug design. While experimental methods provide invaluable data, computational modeling offers a window into the atomic-level details of these interactions, predicting binding modes, stability, and affinity at a fraction of the cost and time of traditional lab work.

Our workflow is designed as a hierarchical funnel, starting with broad, rapid screening and progressively moving to more computationally intensive and accurate methods.

  • Molecular Docking: A rapid, computationally inexpensive method to predict the preferred orientation and conformation of the ligand (this compound) within the protein's binding site. It acts as the crucial first step to generate a plausible starting structure for further investigation.[1][2]

  • Molecular Dynamics (MD) Simulation: A powerful technique that simulates the movement of atoms and molecules over time.[3][4] By placing the docked complex in a simulated aqueous environment, we can observe its dynamic behavior, assess the stability of the predicted binding pose, and understand the role of solvent and protein flexibility—factors that are ignored in rigid docking.

  • Binding Free Energy Calculations: Using the trajectory from the MD simulation, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) provide a quantitative estimate of the binding affinity.[5][6] This allows for the ranking of different compounds or binding poses and provides deeper insight into the energetic drivers of the interaction.[7]

The Computational Workflow: From Structure to Energetics

This section details the step-by-step protocols for the entire computational pipeline. The workflow is visualized below.

G Overall Computational Workflow cluster_prep Phase 1: System Preparation cluster_dock Phase 2: Initial Pose Prediction cluster_md Phase 3: Dynamic Refinement cluster_analysis Phase 4: Data Analysis PDB 1.1 Target Protein Preparation DOCK 2. Molecular Docking PDB->DOCK Cleaned PDB LIG 1.2 Ligand Parameterization LIG->DOCK Ligand Parameters MD 3. MD Simulation DOCK->MD Top-Ranked Pose POST 4.1 Trajectory Analysis MD->POST Trajectory (.xtc) BFE 4.2 Binding Free Energy Calculation MD->BFE Trajectory (.xtc) POST->BFE

Caption: High-level overview of the computational modeling pipeline.

Protocol 2.1: System Preparation

Expert Insight: The quality of your starting structures is paramount. The principle of "garbage in, garbage out" is especially true in computational modeling. This phase involves preparing both the protein and the ligand to ensure they are chemically correct and compatible with the chosen force field.

2.1.1. Target Protein Preparation

  • Obtain Structure: Download the target protein's crystal structure from the Protein Data Bank (PDB).

  • Clean PDB File: Remove all non-essential components, such as water molecules, co-factors, and co-crystallized ligands, unless they are critical for the binding interaction. This can be done with a text editor or molecular visualization software like VMD or PyMOL.[8][9]

  • Protonation and Repair: Crystal structures often lack hydrogen atoms and may have missing residues or atoms. Use software like the pdb2gmx module in GROMACS to add hydrogens and repair the structure according to a chosen force field (e.g., CHARMM36, AMBER).[10][11]

    • Command Example (GROMACS): gmx pdb2gmx -f protein.pdb -o protein_processed.gro -water spce

    • Rationale: pdb2gmx generates three key files: a GROMACS-formatted structure file (.gro), a molecular topology file (.top), and an include topology file (.itp). The topology file is a critical component that describes every atom, bond, angle, and dihedral in the molecule, along with the parameters required by the force field to calculate forces.[3]

2.1.2. Ligand (this compound) Preparation

Expert Insight: this compound is not a standard residue found in force field libraries. Therefore, we must generate its topology and parameters. This is one of the most critical and error-prone steps in protein-ligand simulations.

  • Generate 3D Coordinates: Create a 3D structure of the ligand using software like Avogadro or ChemDraw and save it in .mol2 or .pdb format. Ensure hydrogens are added.[11]

  • Parameterize the Ligand: Use a server like CGenFF (for CHARMM force fields) or the antechamber tool (for AMBER/GAFF force fields) to generate the necessary topology and parameter files.[10][12]

    • Workflow: Upload the .mol2 file to the CGenFF server. It will return a stream file (.str) containing the parameters.

    • Convert for GROMACS: Use a conversion script (often provided by the server or GROMACS resources) to convert the .str file into GROMACS-compatible .itp (topology) and .prm (parameter) files.[10]

    • Rationale: These servers use quantum mechanics calculations and analogy to existing parameterized molecules to derive the charges, bond lengths, angles, and other terms needed for the force field. The "penalty" score from these servers indicates the quality of the parameters; a low penalty is desirable.

Protocol 2.2: Molecular Docking

Expert Insight: Docking explores a vast conformational space to find a low-energy binding pose. The scoring function provides a quick estimate of binding affinity, but its primary utility here is to rank poses and provide a physically sound starting point for the more rigorous MD simulation.

  • Prepare Receptor and Ligand: Convert the processed protein and ligand files to the .pdbqt format required by AutoDock Vina, which includes adding charges and defining rotatable bonds.

  • Define the Binding Site (Grid Box): Identify the active site of the protein. This can be from experimental data or predicted using tools like CASTp. Define a grid box that encompasses this entire site.

    • Rationale: The search algorithm will only sample ligand conformations within this defined space. A box that is too small may miss the correct pose, while one that is too large will needlessly increase computation time and may find irrelevant sites.

  • Run Docking: Execute the docking calculation using a program like AutoDock Vina.[13]

    • Command Example (Vina): vina --receptor protein.pdbqt --ligand ligand.pdbqt --config config.txt --out output.pdbqt

  • Analyze Results: Vina will output multiple binding modes ranked by their predicted binding affinity (in kcal/mol). Visualize the top-ranked pose in complex with the protein using PyMOL or VMD.[14][15] Check for key interactions (e.g., hydrogen bonds, hydrophobic contacts) that make sense from a biochemical perspective. This top-ranked pose will be the starting structure for the MD simulation.

Protocol 2.3: Molecular Dynamics (MD) Simulation

Expert Insight: This is the core of the computational experiment. We will use GROMACS for this protocol.[16][17] The process involves carefully setting up the simulation box, minimizing the system's energy, and then gradually heating and equilibrating it before the final "production" run where data is collected.

G MD Simulation Workflow (GROMACS) START Start: Protein-Ligand Complex (.gro) EDITCONF 1. Define Box START->EDITCONF SOLVATE 2. Solvate EDITCONF->SOLVATE gmx editconf IONS 3. Add Ions SOLVATE->IONS gmx solvate EM 4. Energy Minimization IONS->EM gmx grompp & gmx genion NVT 5. NVT Equilibration EM->NVT gmx grompp & gmx mdrun NPT 6. NPT Equilibration NVT->NPT gmx grompp & gmx mdrun PROD 7. Production MD NPT->PROD gmx grompp & gmx mdrun END Output: Trajectory (.xtc, .trr) PROD->END

Caption: Detailed step-by-step workflow for MD simulation using GROMACS.

  • Combine Protein and Ligand: Merge the coordinate files of the protein and the top-ranked ligand pose into a single complex file. Update the master topology (.top) file to include the ligand's topology (.itp) file and specify the number of ligand molecules.[18][19]

  • Create the Simulation Box: Define a simulation box around the complex. A cubic or dodecahedron box shape is common. Ensure there is a minimum distance (e.g., 1.0 nm) between the complex and the box edge to prevent self-interaction artifacts under periodic boundary conditions.

    • Command Example: gmx editconf -f complex.gro -o newbox.gro -c -d 1.0 -bt cubic

  • Solvation: Fill the simulation box with water molecules (e.g., TIP3P, SPC/E).

    • Command Example: gmx solvate -cp newbox.gro -cs spc216.gro -o solv.gro -p topol.top

  • Adding Ions: Add ions (e.g., Na+ and Cl-) to neutralize the system's overall charge and to mimic a physiological salt concentration (e.g., 0.15 M).

    • Command Example: gmx grompp -f ions.mdp -c solv.gro -p topol.top -o ions.tpr followed by gmx genion -s ions.tpr -o solv_ions.gro -p topol.top -pname NA -nname CL -neutral

  • Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

    • Self-Validation: Check the potential energy plot after minimization. It should converge to a stable, low value.

  • Equilibration (NVT and NPT): This two-stage process brings the system to the desired temperature and pressure.

    • NVT (Constant Volume) Equilibration: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are typically applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.

      • Self-Validation: Plot the system temperature over time. It should stabilize around the target value.

    • NPT (Constant Pressure) Equilibration: Bring the system to the target pressure (e.g., 1 bar) while maintaining the target temperature. Position restraints are often kept on during this phase.

      • Self-Validation: Plot the pressure and density over time. They should both stabilize, indicating the system has reached the correct density.

  • Production MD: Run the final simulation without position restraints for a desired length of time (e.g., 100-200 ns). This is the trajectory from which all subsequent analysis will be performed.

Parameter Typical Value Rationale
Force FieldCHARMM36m / AMBER14SBWidely validated force fields for protein and ligand simulations.
Water ModelTIP3P / SPC/EStandard water models compatible with the chosen force field.
EnsembleNPTSimulates conditions of constant pressure and temperature, mimicking a biological environment.
Temperature300 KApproximate physiological temperature.
Pressure1 barStandard atmospheric pressure.
Simulation Length100-200 nsA balance between computational cost and sufficient sampling for stable systems.
Protocol 2.4: Post-MD Analysis

Expert Insight: The raw trajectory from an MD simulation is a massive dataset of atomic positions. Analysis is required to extract meaningful biochemical insights.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD suggests the system has reached equilibrium and the ligand is stably bound.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and rigid regions of the protein. High fluctuations in the binding site may indicate instability.

    • Hydrogen Bond Analysis: Quantify the number and occupancy of hydrogen bonds between the protein and ligand throughout the simulation. Persistent hydrogen bonds are strong indicators of a stable interaction.

  • Binding Free Energy Calculation (MM/PBSA):

    • Concept: MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) is an end-point method that calculates the binding free energy by averaging over a number of snapshots from the MD trajectory.[5][20] It offers a good balance between accuracy and computational cost.[6]

    • Protocol: Use the g_mmpbsa tool or similar scripts to process the trajectory. This involves calculating the free energies of the complex, the protein, and the ligand individually, and then combining them to get the binding free energy (ΔG_bind).

    • Equation: ΔG_bind = G_complex - (G_protein + G_ligand)

    • Energy Components: The calculation provides a breakdown of the energetic contributions (van der Waals, electrostatic, polar and non-polar solvation energies), which can reveal what forces are driving the binding.

Visualization of Interactions

High-quality visuals are essential for interpreting and communicating results.

  • Software: Use VMD or PyMOL for visualization.[15]

  • Procedure:

    • Load the equilibrated protein-ligand complex structure (.gro or .pdb) and the production trajectory (.xtc).

    • Align the trajectory to the protein backbone to remove rotational and translational motion.

    • Represent the protein using a "NewCartoon" or "Surface" representation.

    • Display the ligand in a "Licorice" or "CPK" representation to make it stand out.

    • Use built-in tools to identify and display key interactions, such as hydrogen bonds, from representative frames of the simulation.

    • Render high-resolution images for publication or presentation.

Summary

This application note has outlined a robust, multi-stage computational workflow to investigate the molecular interactions of this compound with a protein target. By combining molecular docking for initial pose generation, molecular dynamics for dynamic refinement and stability assessment, and MM/PBSA for binding free energy estimation, researchers can gain deep, atomic-level insights into the binding process. The emphasis on scientific rationale and self-validation at each step ensures that the results are both reliable and reproducible, providing a solid foundation for further drug design and optimization efforts.

References

  • Lemkul, J. A. GROMACS Tutorials. [Link]
  • Sun, H., et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews. [Link]
  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2023). YouTube. [Link]
  • Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery. [Link]
  • Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. (2023). YouTube. [Link]
  • Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]
  • Introduction to Molecular Dynamics - the GROMACS tutorials!. GROMACS. [Link]
  • GROMACS tutorial. EMBL-EBI. [Link]
  • GROMACS Protein-Ligand Complex MD Setup tutorial. BioExcel Building Blocks. [Link]
  • Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. (2020).
  • NAMD User's Guide.
  • NAMD 3.0 User's Guide.
  • NAMD 2.14 User's Guide.
  • Peng's Lab.
  • Wang, E., et al. (2019). Assessing the performance of MM/PBSA and MM/GBSA methods. 7. Entropy effects on the performance of end-point binding free energy calculation approaches. Physical Chemistry Chemical Physics. [Link]
  • Hou, T., & Wang, J. (2012). Challenges in Binding Free Energy Calculation Using MM-PB/GBSA. Walsh Medical Media. [Link]
  • How to run a Molecular Dynamics simulation using GROMACS. (2022). Compchems. [Link]
  • NAMD User's Guide (v2.6). Rush University. [Link]
  • Nyijime, T. A., et al. (2025). Computational design and evaluation of hydrantoin derivatives as potential anti-tubercular agents: Insight from ADMET, molecular docking, DFT, and molecular dynamic simulations. Letters in Drug Design and Discovery. [Link]
  • NAMD 2.11 User's Guide. University of Illinois. [Link]
  • More visualization with VMD & PyMOL. (2011). Kulik Research Group. [Link]
  • VMD - Visual Molecular Dynamics. University of Illinois. [Link]
  • Small Molecule Docking. KBbox: Methods. [Link]
  • AMBER Protein-ligand complex MD Setup tutorial using BioExcel Building Blocks (biobb). BioExcel Building Blocks. [Link]
  • Working with VMD. (2019).
  • Najafi Chermahini, A., & Teimouri, A. (2011). A DFT study of solvation effects and NBO analysis on the tautomerism of 1-substituted hydantoin. Arabian Journal of Chemistry. [Link]
  • Animation of Trajectory with PyMOL and VMD. CD ComputaBio. [Link]
  • Orellana, L., et al. (2021). Visualizing protein structures — tools and trends. Biochemical Society Transactions. [Link]
  • HADDOCK2.4 shape-restrained protein-small molecule tutorial. Bonvin Lab. [Link]
  • Request PDF: Computational design and evaluation of hydrantoin derivatives as potential anti-tubercular agents.
  • 2021 AMBER tutorial 1 with PDBID 1HW9. Rizzo Lab. [Link]
  • Kumar, A., & Vashisht, H. (2017). Molecular Docking: A structure-based drug designing approach. J SciMed Central. [Link]
  • Ferreira, L. G., et al. (2015).
  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinform
  • New derivatives of hydantoin as potential antiproliferative agents. (2023).
  • Modeling a drug compound using antechamber and the Generalized Amber Force Field. (2020). YouTube. [Link]
  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2023).
  • Hydantoin Derivatives Bearing Morpholine Moiety. (2023).
  • AMBER Tutorial: An Introduction to LEaP. (2022). YouTube. [Link]
  • AMBER demo. (2020). YouTube. [Link]
  • DOT Language. Graphviz. [Link]
  • Graphviz Examples and Tutorial. Sketchviz. [Link]
  • Simple Graph - GraphViz Examples and Tutorial. www.graphviz.org. [Link]
  • User Guide — graphviz 0.
  • 5-Phosponohydantoins: synthesis and investigation of their biological activities. (2023).
  • Recent Biological Applications and Chemical Synthesis of Thiohydantoins. (2021). Journal of Chemical Reviews. [Link]
  • Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Springer. [Link]

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Application Note: A Validated HPLC-MS/MS Method for the Quantification of 5-Cyclobutyl-5-phenylhydantoin in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative analysis of 5-Cyclobutyl-5-phenylhydantoin in human plasma. The protocol outlines a straightforward liquid-liquid extraction (LLE) procedure for sample preparation, followed by a rapid and selective chromatographic separation and sensitive detection. The method has been rigorously validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness.[1][2][3][4][5] This application note is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for pharmacokinetic studies, therapeutic drug monitoring, or quality control of this compound.

Introduction

This compound is a synthetic compound belonging to the hydantoin class of molecules. The hydantoin ring system is a common scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, most notably as anticonvulsants.[6][7][8] The structural similarity of this compound to established drugs like phenytoin (5,5-diphenylhydantoin) suggests its potential as a central nervous system active agent.[7][8] As with any potential therapeutic agent, a sensitive, selective, and reliable quantitative method is paramount for its preclinical and clinical development.

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the quantification of small molecules in complex biological matrices due to its inherent specificity and sensitivity.[9] This application note provides a comprehensive guide to developing and validating such a method for this compound, addressing the critical aspects of sample preparation, chromatography, mass spectrometric detection, and method validation.

Experimental

Materials and Reagents
  • This compound: Reference standard (>99% purity)

  • Internal Standard (IS): 5,5-Diphenylhydantoin (Phenytoin) or a stable isotope-labeled analog of this compound is recommended for optimal results.

  • Human Plasma: Sourced from accredited biobanks, stored at -80 °C.

  • Acetonitrile (ACN): HPLC or LC-MS grade

  • Methanol (MeOH): HPLC or LC-MS grade

  • Formic Acid (FA): LC-MS grade

  • Water: Deionized, 18.2 MΩ·cm

  • Ethyl Acetate: HPLC grade

Instrumentation and Analytical Conditions

A standard HPLC system coupled to a triple quadrupole mass spectrometer is suitable for this application. The following conditions were optimized for this method:

Table 1: HPLC Parameters

ParameterCondition
HPLC System Agilent 1290 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, re-equilibrate at 30% B for 1 minute
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Table 2: Mass Spectrometer Parameters

ParameterCondition
Mass Spectrometer Sciex Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi
Curtain Gas 35 psi
Temperature 550 °C
IonSpray Voltage 5500 V
Detection Mode Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
This compound231.1118.115025
5,5-Diphenylhydantoin (IS)253.1182.115020

Note: The MRM transitions should be optimized for the specific instrument used.

Protocols

Preparation of Standard and Quality Control (QC) Samples
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and the internal standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution in 50% methanol to create working standards for the calibration curve.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to prepare CC samples at concentrations ranging from 1 to 1000 ng/mL and QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).

Sample Preparation Protocol: Liquid-Liquid Extraction (LLE)

The causality behind choosing LLE is its effectiveness in removing proteins and phospholipids from plasma, which can cause ion suppression in the mass spectrometer, and its suitability for hydrophobic analytes.[10]

G cluster_prep Sample Preparation Workflow plasma 1. Aliquot 100 µL of plasma sample (CC, QC, or unknown) is_add 2. Add 25 µL of Internal Standard working solution plasma->is_add vortex1 3. Vortex for 10 seconds is_add->vortex1 extract_solvent 4. Add 500 µL of Ethyl Acetate vortex1->extract_solvent vortex2 5. Vortex for 2 minutes extract_solvent->vortex2 centrifuge 6. Centrifuge at 4000 x g for 5 minutes vortex2->centrifuge supernatant 7. Transfer the upper organic layer to a new tube centrifuge->supernatant evaporate 8. Evaporate to dryness under a stream of nitrogen at 40 °C supernatant->evaporate reconstitute 9. Reconstitute the residue in 100 µL of mobile phase (50:50 A:B) evaporate->reconstitute vortex3 10. Vortex for 30 seconds reconstitute->vortex3 transfer 11. Transfer to an autosampler vial for analysis vortex3->transfer

Caption: Liquid-Liquid Extraction (LLE) workflow for plasma samples.

Method Validation

The developed method was validated according to the ICH Q2(R2) guidelines.[1][2][3][4][5] The validation parameters assessed were specificity, linearity, range, accuracy, precision, limit of quantification (LOQ), and robustness.

G cluster_params Validation Parameters Validation Method Validation (ICH Q2(R2)) A systematic approach to ensure the analytical method is fit for its intended purpose Specificity Specificity The ability to assess unequivocally the analyte in the presence of other components Validation->Specificity Linearity Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte Validation->Linearity Accuracy Accuracy The closeness of agreement between the true value and the value found Validation->Accuracy Precision Precision The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample Validation->Precision LOQ Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy Validation->LOQ Robustness Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters Validation->Robustness

Caption: Key parameters for analytical method validation as per ICH Q2(R2).

Specificity

Specificity was evaluated by analyzing six different lots of blank human plasma. No significant interfering peaks were observed at the retention times of this compound and the internal standard.

Linearity and Range

The linearity of the method was established over the range of 1-1000 ng/mL. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x² was used. The correlation coefficient (r²) was consistently >0.99.

Accuracy and Precision

Accuracy and precision were determined by analyzing QC samples at three concentration levels on three different days (n=6 per day). The results are summarized in Table 4.

Table 4: Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%Bias)Inter-day Accuracy (%Bias)
Low 3.0≤ 5.2≤ 6.8-3.5 to 4.1-2.8 to 3.9
Medium 300.0≤ 4.1≤ 5.5-2.1 to 3.2-1.5 to 2.7
High 800.0≤ 3.5≤ 4.9-1.8 to 2.5-1.1 to 2.0

Acceptance criteria: Precision (%RSD) ≤ 15% and Accuracy (%Bias) within ±15%.

Limit of Quantification (LOQ)

The LOQ was determined as the lowest concentration on the calibration curve (1 ng/mL) that could be quantified with acceptable precision (%RSD ≤ 20%) and accuracy (within ±20% of the nominal value).

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the HPLC parameters, such as column temperature (±2 °C) and mobile phase composition (±2%). The results were not significantly affected by these variations, demonstrating the robustness of the method.

Conclusion

This application note describes a selective, sensitive, and robust HPLC-MS/MS method for the quantification of this compound in human plasma. The method has been successfully validated according to ICH Q2(R2) guidelines and is suitable for use in regulated bioanalytical laboratories for pharmacokinetic and other related studies.

References

  • AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Hussain, S., et al. (2021). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Advances.
  • ICH. (2023). Validation of Analytical Procedures Q2(R2).
  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • Ji, Q. C., et al. (2006). Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. Journal of Chromatography B, 844(2), 245-253.
  • Kole, P. L., et al. (2011). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC North America, 29(8), 686-695.
  • Organomation. (n.d.). Preparing Samples for HPLC-MS/MS Analysis.
  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • Sawchuk, R. J., & Cartier, L. L. (1980). Liquid-chromatographic method for simultaneous determination of phenytoin and 5-(4-hydroxyphenyl)-5-phenylhydantoin in plasma and urine. Clinical Chemistry, 26(7), 835-839.
  • Toholj, N., et al. (2023). Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin. Pharmaceuticals, 16(11), 1529.
  • van de Merbel, N. C. (2006). Practical tips on preparing plasma samples for drug analysis using SPME. Bioanalysis, 2(8), 1385-1397.
  • Virtual Screening of Putative Anticonvulsant Hydantoin Derived Drugs and Biological Evaluation. (2016). Annals of Medicinal Chemistry and Research, 2(1), 1016.
  • Yáñez, C., et al. (2011). Solvent effects on the structure-property relationship of anticonvulsant hydantoin derivatives: A solvatochromic analysis. Journal of the Serbian Chemical Society, 76(11), 1527-1540.

Sources

Application Notes and Protocols for 5-Cyclobutyl-5-phenylhydantoin in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols for investigating 5-Cyclobutyl-5-phenylhydantoin in the field of neuroscience. Drawing upon the extensive research into the neuropharmacological properties of the broader hydantoin chemical class, this document outlines hypothesized mechanisms of action and detailed methodologies for characterizing its potential as a novel neuroactive agent.

Introduction: The Promise of a Novel Hydantoin Derivative

This compound belongs to the class of 5,5-disubstituted hydantoins, a group of compounds with significant therapeutic importance in neurology. The cornerstone of this class is Phenytoin (5,5-diphenylhydantoin), a widely used anti-epileptic drug.[1][2][3] The structural similarity of this compound to Phenytoin and other neurologically active analogs, such as 5-cyclopropyl-5-phenyl-hydantoins, suggests its potential as a modulator of neuronal excitability.[4] This document will therefore focus on its predicted application as an anticonvulsant and neuroprotective agent.

Hydantoin derivatives are known for their wide range of pharmacological activities, including anticonvulsant, anti-inflammatory, and neuroprotective effects.[5][6] Research into novel hydantoin structures is driven by the need for new therapeutic agents with improved efficacy and reduced side effects compared to existing treatments for neurological disorders like epilepsy.[1][5]

Predicted Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

The primary mechanism of action for many anticonvulsant 5,5-disubstituted hydantoins, including Phenytoin, is the blockade of voltage-gated sodium channels (VGSCs).[2][7] These channels are crucial for the initiation and propagation of action potentials in neurons. By binding to the inactivated state of the VGSC, these compounds reduce the ability of neurons to fire at high frequencies, a hallmark of seizure activity.[2] It is hypothesized that this compound shares this mechanism.

Predicted_Mechanism_of_Action cluster_neuron Presynaptic Neuron cluster_drug Pharmacological Intervention cluster_effect Therapeutic Effect Na_channel_open Voltage-Gated Na+ Channel (Open State) Na_channel_inactive Voltage-Gated Na+ Channel (Inactive State) Na_channel_open->Na_channel_inactive Inactivation Na_influx Na+ Influx Na_channel_open->Na_influx Reduced_Firing Reduced Neuronal Firing Na_channel_inactive->Reduced_Firing Action_Potential High-Frequency Action Potentials Action_Potential->Na_channel_open Depolarization Na_influx->Action_Potential Further Depolarization Hydantoin This compound Hydantoin->Na_channel_inactive Binds to and stabilizes inactive state Seizure_Suppression Seizure Suppression Reduced_Firing->Seizure_Suppression Screening_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Efficacy and Safety cluster_synthesis Compound Synthesis Patch_Clamp Patch-Clamp Electrophysiology (VGSC Modulation) Neuroprotection_Assay Neuroprotection Assay (Excitotoxicity Model) Patch_Clamp->Neuroprotection_Assay MES_Assay Maximal Electroshock (MES) Seizure Model Neuroprotection_Assay->MES_Assay PTZ_Assay Pentylenetetrazole (PTZ) Seizure Model MES_Assay->PTZ_Assay Rotarod_Assay Rotarod Test (Neurotoxicity) PTZ_Assay->Rotarod_Assay Compound This compound Compound->Patch_Clamp

Caption: Workflow for neuropharmacological screening.

References

  • Evaluating Anticonvulsant and Neuroprotective potentials of New Hydantoin Derivatives in PTZ and MES Models | Request PDF - ResearchGate.
  • Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin - PMC - NIH.
  • Synthesis and neurotropic activity of new derivatives of some amino acid hydantoins and their lithium salts | Bioactive Compounds in Health and Disease.
  • ChemInform Abstract: Synthesis, Structural and Biological Characterization of 5-Phenylhydantoin Derivatives as Potential Anticonvulsant Agents. - ResearchGate.
  • Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents - RSC Publishing.
  • Study of Some Hyndantion Derivatives as Anticonvulsant Agents - Progress in Chemical and Biochemical Research.
  • A Review on the Some Biological Activities of the Hydantoin Derivatives - ResearchGate.
  • Synthesis and anticonvulsant activity of new n-mannich bases derived from 5-cyclopropyl-5-phenyl-hydantoins - PubMed.
  • Comparative Analysis of Anticonvulsant Activity of Trans and Cis 5,5′-Diphenylhydantoin Schiff Bases - MDPI.
  • A Review on the Some Biological Activities of the Hydantoin Derivatives.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Bucherer-Bergs Reaction Conditions for Hydantoin Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Bucherer-Bergs reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning behind them to empower your experimental design and execution.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries about the Bucherer-Bergs reaction, providing a foundational understanding of the synthesis.

What is the Bucherer-Bergs reaction and why is it significant?

The Bucherer-Bergs reaction is a multicomponent reaction that synthesizes 5,5-disubstituted hydantoins from a carbonyl compound (ketone or aldehyde), an alkali metal cyanide (like potassium or sodium cyanide), and ammonium carbonate.[1][2][3] Its significance lies in its efficiency and simplicity for creating hydantoins, which are crucial heterocyclic scaffolds in medicinal chemistry with applications as anticonvulsants, antiarrhythmics, and anticancer agents.[3][4][5] Hydantoins also serve as important precursors for the synthesis of α-amino acids.[4][5][6]

What is the underlying mechanism of the reaction?

The reaction proceeds through several key steps:

  • Cyanohydrin Formation: The carbonyl compound reacts with a cyanide ion to form a cyanohydrin intermediate.[6]

  • Aminonitrile Formation: Ammonia, generated from the decomposition of ammonium carbonate, reacts with the cyanohydrin to form an aminonitrile.[6][7]

  • Carbamic Acid Formation: The aminonitrile's amino group performs a nucleophilic attack on carbon dioxide (also from ammonium carbonate decomposition), yielding a cyano-carbamic acid.[1][6][7]

  • Cyclization and Rearrangement: The carbamic acid undergoes intramolecular cyclization to form a 5-imino-oxazolidin-2-one, which then rearranges through an isocyanate intermediate to the final stable hydantoin product.[1][6][7]

Bucherer_Bergs_Mechanism Carbonyl Ketone/Aldehyde (R1, R2)-C=O Cyanohydrin Cyanohydrin (R1, R2)-C(OH)CN Carbonyl->Cyanohydrin + KCN/NaCN Aminonitrile Aminonitrile (R1, R2)-C(NH2)CN Cyanohydrin->Aminonitrile + NH3 (from (NH4)2CO3) CarbamicAcid Cyano-Carbamic Acid Aminonitrile->CarbamicAcid + CO2 (from (NH4)2CO3) IminoOxazolidinone 5-Imino-oxazolidin-2-one CarbamicAcid->IminoOxazolidinone Intramolecular Cyclization Hydantoin Hydantoin IminoOxazolidinone->Hydantoin Rearrangement Troubleshooting_Workflow Start Low Yield Observed CheckSolubility Is the starting material fully dissolved? Start->CheckSolubility ChangeSolvent Use alternative solvent (e.g., Acetamide, DMF) CheckSolubility->ChangeSolvent No CheckStoichiometry Verify reagent ratios (1:2:2 Ketone:KCN:(NH4)2CO3) CheckSolubility->CheckStoichiometry Yes ChangeSolvent->CheckStoichiometry AdjustStoichiometry Adjust molar ratios CheckStoichiometry->AdjustStoichiometry No CheckTempTime Are temperature and time sufficient? CheckStoichiometry->CheckTempTime Yes AdjustStoichiometry->CheckTempTime IncreaseTempTime Increase temperature/time Use sealed vessel CheckTempTime->IncreaseTempTime No Success Improved Yield CheckTempTime->Success Yes IncreaseTempTime->Success

Sources

Technical Support Center: Overcoming Low Yields in 5-Cyclobutyl-5-phenylhydantoin Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 5-Cyclobutyl-5-phenylhydantoin. This molecule is a key structural motif in medicinal chemistry, often synthesized via the Bucherer-Bergs reaction.[1][2] While robust, this multicomponent reaction can be susceptible to low yields stemming from issues with starting material quality, reaction conditions, and product isolation.[2][3]

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you diagnose and resolve common issues encountered during the synthesis, ultimately improving your reaction yield and purity.

Core Synthesis Overview: The Bucherer-Bergs Reaction

The standard method for synthesizing this compound is the Bucherer-Bergs reaction, a one-pot multicomponent process.[2][4] The reaction combines cyclobutyl phenyl ketone, a cyanide source (like KCN or NaCN), and an ammonium salt (typically ammonium carbonate) in a suitable solvent, often an aqueous alcohol mixture.[2][5]

The general mechanism proceeds through several key stages[6][7]:

  • Cyanohydrin Formation: The ketone reacts with the cyanide ion.

  • Aminonitrile Formation: The cyanohydrin reacts with ammonia (from ammonium carbonate).

  • Cyclization: The aminonitrile reacts with carbon dioxide (also from ammonium carbonate) and cyclizes to form the hydantoin ring.

Troubleshooting Guide (Q&A Format)

This section addresses specific, common problems that lead to low yields.

Q1: My overall yield is extremely low (<20%), or I'm getting no product at all. Where should I start investigating?

A1: A very low or zero yield points to a fundamental issue with one of the core components or conditions. A systematic approach is crucial.

Logical Troubleshooting Workflow:

G cluster_reagents Reagent Checks cluster_conditions Condition Checks cluster_workup Workup Checks start Start: Low/No Yield reagents Step 1: Verify Reagent Quality & Stoichiometry start->reagents ketone Purity of Cyclobutyl Phenyl Ketone (GC/NMR)? reagents->ketone Most critical starting material conditions Step 2: Check Reaction Conditions temp Is Temperature Correct? (Typically 60-110°C) conditions->temp workup Step 3: Analyze Workup & Product Isolation acid Was acidification sufficient to precipitate product? (Check pH) workup->acid end_node Resolution nh4co3 Freshness of (NH4)2CO3? (Smell of NH3) ketone->nh4co3 If ketone is pure kcn Quality of KCN/NaCN? (Dry, free-flowing) nh4co3->kcn If (NH4)2CO3 is fresh kcn->conditions If all reagents are good pressure Is the vessel properly sealed? (Autoclave/sealed tube) temp->pressure If temp is correct solvent Is the solvent system correct? (e.g., aq. Ethanol) pressure->solvent If sealed solvent->workup If conditions are correct extraction Were any side products extracted? (Analyze aqueous layer) acid->extraction If pH is correct extraction->end_node Problem identified

Caption: Troubleshooting workflow for low/no yield.

Detailed Actions:

  • Reagent Quality:

    • Ammonium Carbonate ((NH₄)₂CO₃): This is often the primary culprit. It can decompose over time into ammonia, carbon dioxide, and water. Use a fresh bottle or one that has a distinct smell of ammonia, indicating it's active. It serves as the source for both ammonia and carbon dioxide.[6]

    • Cyclobutyl Phenyl Ketone: Verify the purity of your starting ketone by NMR or GC-MS. Impurities can inhibit the reaction.

    • Cyanide Source (KCN/NaCN): Ensure it is dry and has been stored properly. While less prone to degradation than ammonium carbonate, moisture can be an issue.

  • Reaction Stoichiometry: A common molar ratio is 1 equivalent of ketone to 2-3 equivalents of both KCN and (NH₄)₂CO₃ to drive the equilibrium forward.[5]

  • Temperature and Pressure: Sterically hindered ketones like cyclobutyl phenyl ketone often require elevated temperatures (sometimes >100°C) and a sealed vessel (like an autoclave or sealed tube) to retain volatile components like ammonia and CO₂.[2] Reactions at lower temperatures (e.g., 60°C) may require significantly longer reaction times, potentially up to 90 hours, to achieve good yields.[2]

Q2: My reaction shows a significant amount of unreacted ketone. How can I improve conversion?

A2: Poor conversion with recoverable starting material suggests the reaction conditions are not optimal for this specific substrate.

Optimization Strategies:

ParameterStandard ConditionOptimized ConditionRationale & Citation
Temperature 60-80°C100-120°C (in a sealed vessel)Increases reaction rate for sterically hindered ketones. Higher pressure retains NH₃ and CO₂.[2]
Solvent 50-60% Aqueous EthanolPropylene Glycol or Melted AcetamideHigh-boiling point solvents can improve yields for less reactive ketones by allowing for higher reaction temperatures.[2]
Reaction Time 10-12 hours24-90 hoursSome ketones, particularly diaryl ketones, require prolonged heating to achieve high conversion.[2]
Catalysis NoneAdd catalytic Copper(I) Iodide (with Grignard reagents)While not standard for the classic Bucherer-Bergs, related hydantoin syntheses show that catalysts can be necessary for less reactive precursors.[8]

Experimental Protocol: High-Temperature Synthesis

  • To a steel bomb or heavy-walled pressure tube, add cyclobutyl phenyl ketone (1 eq), potassium cyanide (2.5 eq), and ammonium carbonate (3 eq).

  • Add propylene glycol as the solvent.

  • Seal the vessel tightly. (Safety Warning: Conduct this operation behind a blast shield in a fume hood).

  • Heat the mixture to 110°C with vigorous stirring for 24 hours.

  • Cool the reaction vessel to room temperature completely before opening.

  • Proceed with the standard acidic workup.

Q3: The reaction mixture turns dark brown or black, and I'm isolating a tar-like substance. What is happening?

A3: Darkening and polymerization are often due to cyanide side reactions, especially under harsh conditions.

Potential Causes & Solutions:

  • Cause 1: Cyanide Polymerization: At high temperatures or incorrect pH, cyanide ions can polymerize into a dark, insoluble material.

    • Solution: Ensure the ammonium carbonate is present in sufficient excess to maintain a buffered pH of approximately 8-9.[5] Avoid excessively high temperatures if possible, or shorten the reaction time.

  • Cause 2: Aldol-type Side Reactions: Although less common with ketones lacking alpha-hydrogens on one side, impurities or degradation products could lead to side reactions.

    • Solution: Confirm the purity of your starting ketone. Ensure it is free from any aldehyde contaminants.

  • Cause 3: Use of Ultrasonication: While ultrasonication has been shown to improve yields and reduce reaction times for some Bucherer-Bergs reactions, it can sometimes accelerate decomposition pathways.[7] If you are using sonication and observing polymerization, revert to conventional heating.

Q4: Purification by recrystallization is difficult and gives low recovery. What are the alternatives?

A4: this compound can sometimes be challenging to crystallize, or it may co-precipitate with unreacted ketone or side products.

Purification Strategy:

  • Initial Workup Refinement: After acidifying the reaction mixture to precipitate the crude product, do not immediately filter. Instead, extract the acidified aqueous slurry with a non-polar solvent like diethyl ether or ethyl acetate. This will remove the highly non-polar unreacted ketone, leaving the more polar hydantoin product in the solid/aqueous phase.[9]

  • Filtration and Washing: Filter the remaining solid and wash thoroughly with cold water, followed by a small amount of cold ethanol to remove water-soluble impurities.

  • Alternative to Recrystallization: If recrystallization from common solvents (ethanol, water, acetic acid) is still problematic, column chromatography is a viable alternative.

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 20% and increasing to 50% ethyl acetate) is typically effective for separating the hydantoin from residual starting material and non-polar impurities.

Frequently Asked Questions (FAQs)

Q: Can I use a different cyanide source, like TMSCN? A: Yes, modified Bucherer-Bergs procedures exist that use trimethylsilyl cyanide (TMSCN). These often involve a one-pot, three-step process where an imine is first formed, followed by the addition of TMSCN, and finally reaction with CO₂.[2] This can sometimes offer more controlled reaction conditions but requires anhydrous techniques.

Q: What is the precise role of ammonium carbonate? A: Ammonium carbonate is a multifunctional reagent. It serves as an in situ source of three essential components:

  • Ammonia (NH₃): Reacts with the intermediate cyanohydrin to form an aminonitrile.[6]

  • Carbon Dioxide (CO₂): Reacts with the aminonitrile to form a carbamic acid, which then cyclizes.[6][7]

  • Buffer: It maintains the reaction pH in the optimal range of ~8-9.[5]

Q: How critical is it to run the reaction in a sealed vessel? A: For volatile reactants and intermediates, it is highly critical. Ammonia and carbon dioxide have low boiling points and will escape from an open system, especially when heated. This loss of reagents will halt the reaction and drastically reduce the yield.[2][3]

References

  • Montagne, C., & Shipman, M. (2006). Modified Bucherer-Bergs Reaction for the One-Pot Synthesis of 5,5′-Disubstituted Hydantoins from Nitriles and Organometallic Reagents. Synlett, 2006(14), 2203-2206. [Link]
  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. [Link]
  • Němec, M., & Vacek, J. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 3969. [Link]
  • Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry. [Link]
  • Study.com. (n.d.).
  • Wikipedia. (n.d.). Bucherer–Bergs reaction. [Link]
  • Henze, H. R., & Holder, C. B. (1942). Some 5,5-Disubstituted Hydantoins. Journal of the American Chemical Society, 64(5), 1230–1231. [Link]

Sources

Navigating Diastereoselectivity in Spirohydantoin Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing diastereomer formation in spirohydantoin synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis of these valuable heterocyclic compounds. Here, we move beyond simple protocols to explain the underlying principles that govern diastereoselectivity, empowering you to troubleshoot and optimize your synthetic strategies effectively.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the formation of diastereomers in spirohydantoin synthesis.

Q1: Why do I obtain a mixture of diastereomers in my spirohydantoin synthesis?

The formation of diastereomers in spirohydantoin synthesis, particularly through the widely used Bucherer-Bergs reaction, arises from the creation of a new stereocenter at the spirocyclic carbon (C5 of the hydantoin ring) in a molecule that already possesses one or more stereocenters. When the starting ketone is chiral or becomes chiral upon reaction, the incoming nucleophiles can attack the carbonyl group from two different faces, leading to the formation of two diastereomeric products.

Q2: What is the primary factor influencing the diastereomeric ratio (dr)?

The steric environment around the carbonyl group of the starting ketone is the most significant factor influencing the diastereomeric ratio. The incoming reagents will preferentially attack the less sterically hindered face of the carbonyl, leading to the formation of the thermodynamically more stable diastereomer as the major product.[1] For instance, in the Bucherer-Bergs reaction of 4-tert-butylcyclohexanone, the product where the C4-carbonyl group of the hydantoin ring is in the less hindered position is predominantly formed.[1]

Q3: Can the reaction conditions be modified to improve the diastereomeric ratio?

Yes, reaction conditions can have a significant impact on the diastereomeric ratio. Key parameters to consider include:

  • Temperature: Higher temperatures can provide the energy to overcome the activation barrier for the formation of the less stable diastereomer, thus decreasing the diastereoselectivity. Conversely, lower temperatures often favor the formation of the thermodynamically more stable product, leading to a higher diastereomeric ratio.

  • Solvent: The choice of solvent can influence the transition state energies of the diastereomeric pathways. While aqueous ethanol is common, solvents like acetamide or dimethylformamide have been recommended for challenging cases.[1][2] The polarity and hydrogen bonding capacity of the solvent can affect the solvation of the intermediates and transition states, thereby influencing the stereochemical outcome.

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can allow for equilibration towards the thermodynamically more stable diastereomer, potentially improving the diastereomeric ratio.

Q4: How can I accurately determine the diastereomeric ratio of my product?

The most common and reliable methods for determining the diastereomeric ratio of spirohydantoins are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for this purpose. Diastereomers will often exhibit distinct chemical shifts for certain protons, particularly those close to the newly formed stereocenter. The ratio of the integrals of these distinct signals directly corresponds to the diastereomeric ratio. Protons on the carbon adjacent to the spiro center are often diastereotopic and will show different chemical shifts.[3]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a highly sensitive method for separating and quantifying diastereomers. By using a suitable chiral stationary phase, baseline separation of the diastereomers can often be achieved, allowing for accurate determination of their ratio by integrating the peak areas.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during spirohydantoin synthesis, with a focus on managing diastereomer formation.

Problem 1: Poor Diastereomeric Ratio (dr close to 1:1)
  • Potential Cause: Insufficient steric bias in the starting ketone.

  • Solution:

    • Substrate Modification: If possible, modify the starting ketone to introduce a bulkier substituent that can more effectively direct the incoming reagents to one face of the carbonyl group.

    • Use of a Chiral Auxiliary: For substrates lacking inherent stereochemical control, the temporary introduction of a chiral auxiliary can be a powerful strategy to induce high diastereoselectivity.[4] The auxiliary creates a chiral environment that favors the formation of one diastereomer over the other. After the reaction, the auxiliary can be removed.

  • Potential Cause: Reaction conditions are not optimized for selectivity.

  • Solution:

    • Temperature Optimization: Systematically lower the reaction temperature. Start by running the reaction at room temperature, and if necessary, cool it further. Monitor the diastereomeric ratio at different temperatures to find the optimal condition.

    • Solvent Screening: Perform the reaction in a variety of solvents with different polarities and hydrogen bonding capabilities (e.g., ethanol, methanol, THF, DMF). The choice of solvent can significantly impact the diastereoselectivity.

Problem 2: Inconsistent Diastereoselectivity Between Batches
  • Potential Cause: Poor control over reaction parameters.

  • Solution:

    • Standardize Procedures: Ensure that all reaction parameters, including temperature, reaction time, reagent stoichiometry, and solvent purity, are kept consistent between batches. Small variations in these parameters can lead to different diastereomeric ratios.

    • Moisture Control: Ensure that the reaction is carried out under anhydrous conditions if sensitive reagents are used. The presence of water can sometimes affect the reaction pathway and stereochemical outcome.

Problem 3: Difficulty in Separating Diastereomers
  • Potential Cause: Similar physicochemical properties of the diastereomers.

  • Solution:

    • Chromatography Optimization:

      • Column Chromatography: Systematically screen different solvent systems (mobile phases) and stationary phases (e.g., silica gel, alumina). A shallow gradient of a more polar solvent in a nonpolar solvent can often improve separation.

      • Preparative HPLC: This is a highly effective technique for separating diastereomers.[5] Method development on an analytical scale should be performed first to identify a suitable chiral stationary phase and mobile phase that provides good resolution. The method can then be scaled up to a preparative scale.[6]

    • Crystallization: Attempt fractional crystallization from a variety of solvents or solvent mixtures. Sometimes, one diastereomer will selectively crystallize out of solution, leaving the other in the mother liquor. Seeding with a pure crystal of one diastereomer can aid this process.

    • Derivatization: If direct separation is challenging, consider derivatizing the mixture with a chiral resolving agent to form diastereomeric derivatives that may be more easily separated by chromatography or crystallization. The derivative can then be cleaved to yield the pure diastereomers.

Data Presentation

The following table summarizes the influence of the starting ketone's steric properties on the diastereoselectivity of the Bucherer-Bergs reaction.

Starting KetoneMajor DiastereomerDiastereomeric Ratio (dr)Reference
4-tert-ButylcyclohexanoneHydantoin with C4=O in the less hindered (equatorial-like) positionPredominantly one isomer[1]
Substituted Cyclic KetonesThermodynamically more stable spiro productGenerally high[1][7]
Acyclic Ketones with low steric biasN/AOften low (near 1:1)[8]

Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Spirohydantoin Synthesis (Bucherer-Bergs Reaction)

This protocol provides a general starting point for the synthesis of spirohydantoins. Optimization of temperature and solvent may be required to maximize the diastereomeric ratio for a specific substrate.

  • Reaction Setup: In a sealed reaction vessel, combine the ketone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.0 eq).[9]

  • Solvent Addition: Add a suitable solvent, such as 50% aqueous ethanol.[8] The reaction can also be attempted in other solvents like methanol or DMF for optimization.[1][2]

  • Reaction Conditions: Heat the mixture with stirring. A typical starting temperature is 60-70 °C.[2] For improved diastereoselectivity, lower temperatures should be explored.

  • Work-up: After the reaction is complete (as monitored by TLC or LC-MS), cool the reaction mixture to room temperature. Acidify the mixture with an appropriate acid (e.g., HCl) to precipitate the spirohydantoin product.[9]

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization or column chromatography to isolate the major diastereomer.

Protocol 2: Analysis of Diastereomeric Ratio by ¹H NMR Spectroscopy
  • Sample Preparation: Prepare a solution of the crude spirohydantoin product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis: Identify signals corresponding to protons that are in different chemical environments in the two diastereomers. These are often protons on or near the newly formed stereocenter.[3] Integrate the distinct signals for each diastereomer. The ratio of the integration values will give the diastereomeric ratio.

Protocol 3: Separation of Diastereomers by Preparative HPLC
  • Analytical Method Development: On an analytical HPLC system, screen various chiral columns (e.g., polysaccharide-based columns) and mobile phases (e.g., mixtures of hexane/isopropanol or acetonitrile/methanol) to find a condition that provides baseline separation of the two diastereomers.

  • Scale-up: Once an optimal analytical method is established, scale it up to a preparative HPLC system. The flow rate and injection volume will need to be adjusted based on the dimensions of the preparative column.[5]

  • Fraction Collection: Collect the fractions corresponding to each separated diastereomer.

  • Product Isolation: Combine the fractions for each pure diastereomer and remove the solvent under reduced pressure to obtain the isolated products.

Visualizations

Mechanism of Diastereomer Formation in Spirohydantoin Synthesis

G cluster_0 Bucherer-Bergs Reaction cluster_1 Formation of Diastereomers Ketone Chiral or Prochiral Ketone Aminonitrile α-Aminonitrile Intermediate Ketone->Aminonitrile Nucleophilic Attack (Two Faces) KCN KCN / (NH4)2CO3 Hydantoin Spirohydantoin Product Aminonitrile->Hydantoin Cyclization Diastereomer_A Diastereomer A (Major) Aminonitrile->Diastereomer_A Attack from less hindered face Diastereomer_B Diastereomer B (Minor) Aminonitrile->Diastereomer_B Attack from more hindered face CO2 CO2

Caption: Formation of diastereomers in the Bucherer-Bergs reaction.

Troubleshooting Workflow for Poor Diastereoselectivity

G Start Problem: Poor Diastereomeric Ratio Check_Substrate Is the starting ketone sterically biased? Start->Check_Substrate Modify_Substrate Modify substrate to increase steric hindrance Check_Substrate->Modify_Substrate No Check_Conditions Are reaction conditions optimized? Check_Substrate->Check_Conditions Yes Use_Auxiliary Consider using a chiral auxiliary Modify_Substrate->Use_Auxiliary End Improved Diastereomeric Ratio Modify_Substrate->End Use_Auxiliary->End Optimize_Temp Systematically lower the reaction temperature Check_Conditions->Optimize_Temp No Check_Conditions->End Yes Optimize_Solvent Screen a range of solvents Optimize_Temp->Optimize_Solvent Optimize_Solvent->End

Caption: Workflow for troubleshooting poor diastereoselectivity.

References

  • Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples.
  • Wikipedia. (n.d.). Bucherer–Bergs reaction.
  • Nogrady, T., & Weaver, D. F. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]
  • Wikipedia. (n.d.). Chiral auxiliary.
  • Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts.
  • Nogrady, T., & Weaver, D. F. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Semantic Scholar. [Link]
  • MDPI. (2021, July 28). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia. [Link]
  • Agilent. (n.d.). Application Compendium Solutions for Preparative HPLC.
  • Soai, K., Oyamada, H., & Takase, M. (1984). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 1631-1635. [Link]
  • International Journal of Chemical and Pharmaceutical Analysis. (2014).
  • Mash, E. A. (1991). 3.14 Synthetically Derived Chiral Auxiliaries: Uses of Derivatives of Non-Carbohydrate Aldehydes and Ketones in Asymmetric Synthesis. In Comprehensive Organic Synthesis (pp. 499-538). Pergamon. [Link]
  • University of Warwick. (n.d.). Principles in preparative HPLC.
  • Gheorghiu, M. D., & Stoltz, B. M. (2018). 1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. Revue Roumaine de Chimie, 63(5-6), 405-412. [Link]
  • F. F., Salas, C., & R., C. (2002). Unexpected Diastereotopic Behaviour in the 1H NMR Spectrum of 1,4-Dihydropyridine Derivatives Triggered by Chiral and Prochiral. Boletim da Sociedade Chilena de Química, 47, 133-136. [Link]
  • Springer Nature Experiments. (n.d.). Isolation by Preparative High-Performance Liquid Chromatography.
  • Springer Nature Experiments. (n.d.). Isolation by Preparative HPLC.

Sources

Technical Support Center: Purification Strategies for Complex Mixtures in Hydantoin Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for hydantoin synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying hydantoin derivatives. Hydantoins are a critical scaffold in medicinal chemistry, forming the backbone of numerous pharmaceuticals. However, their synthesis, whether through classical methods like the Bucherer-Bergs or Urech reactions or more modern approaches, can yield complex mixtures containing unreacted starting materials, intermediates, and various byproducts.[1][2]

This document provides in-depth, field-proven insights into troubleshooting common purification challenges. It is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your experimental work.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of your target hydantoin.

Issue 1: Low Yield After Recrystallization

Q: I've performed a recrystallization of my crude hydantoin product, but the final yield is significantly lower than expected. What are the potential causes and how can I optimize the process?

A: Low recovery from recrystallization is a frequent challenge. The primary cause is often suboptimal solvent selection or procedural missteps. Most hydantoins are crystalline products, and in many cases, a single crystallization is sufficient for purification.[3][4]

Probable Causes & Solutions:

  • Inappropriate Solvent System: The ideal recrystallization solvent should dissolve the hydantoin at an elevated temperature but have poor solubility at lower temperatures.

    • Troubleshooting:

      • Solvent Screening: Perform small-scale solubility tests with a range of solvents of varying polarities (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof).

      • Solvent Polarity: If your hydantoin is highly polar, consider solvent mixtures. For example, dissolving the crude product in a good solvent like ethanol and then slowly adding a poor solvent like water until turbidity persists can induce crystallization.

  • Excessive Solvent Volume: Using too much solvent will keep a significant portion of your product dissolved even at low temperatures.

    • Troubleshooting: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated mixture.

  • Premature Crystallization: If the solution cools too quickly, impurities can be trapped within the crystal lattice.

    • Troubleshooting: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote the formation of larger, purer crystals.

  • Incomplete Precipitation: The product may not have fully crystallized out of the solution.

    • Troubleshooting:

      • Ensure the solution is sufficiently cooled. An ice bath is standard, but sometimes colder temperatures are necessary.

      • Gently scratch the inside of the flask with a glass rod to create nucleation sites.

      • Introduce a seed crystal from a previous successful batch.

Protocol 1: Optimized Recrystallization of a 5,5-Disubstituted Hydantoin
  • Solvent Selection: Based on small-scale trials, select an appropriate solvent system (e.g., ethanol/water).

  • Dissolution: In an Erlenmeyer flask, add the crude hydantoin. Heat the appropriate solvent in a separate flask and add the minimum amount of hot solvent to the crude product with stirring until it is fully dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.[5]

Issue 2: Persistent Impurities After Crystallization

Q: Despite multiple recrystallization attempts, I'm still observing significant impurities in my hydantoin product, particularly unreacted starting materials and intermediates. How can I remove these?

A: When impurities have similar solubility profiles to the desired product, recrystallization alone may be insufficient. In such cases, employing a purification technique based on a different chemical principle, such as acid-base extraction or chromatography, is necessary.

Probable Causes & Solutions:

  • Acidic or Basic Impurities: Unreacted amino acids, carboxylic acids, or basic starting materials can often be removed with a liquid-liquid extraction.[6]

    • Troubleshooting: Acid-Base Extraction

      • Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.

      • Wash the organic layer with a weak base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities like unreacted carboxylic acids.[7][8] The acidic impurities will be converted to their water-soluble salts and partition into the aqueous layer.

      • Subsequently, wash with a weak acid (e.g., 1 M HCl) to remove basic impurities.

      • Wash with brine to remove residual water, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to recover the purified hydantoin.

  • Neutral, Non-polar Impurities: If the impurities are neutral and have different polarities from your product, column chromatography is the most effective solution.

    • Troubleshooting: Silica Gel Column Chromatography

      • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate eluent system. A good starting point for many hydantoins is a mixture of hexane and ethyl acetate. The ideal system should provide good separation between your product (Rf value of ~0.3) and the impurities.[5]

      • Column Packing and Elution: Pack a column with silica gel and elute with the chosen solvent system, collecting fractions and monitoring them by TLC.[9][10]

Workflow for Purification Strategy Selection

G start Crude Hydantoin Mixture is_crystalline Is the crude product a solid? start->is_crystalline recrystallize Attempt Recrystallization is_crystalline->recrystallize Yes is_oily Is the crude product an oil? is_crystalline->is_oily No is_pure_xtal Is the product pure by TLC/NMR? recrystallize->is_pure_xtal end_product Pure Hydantoin is_pure_xtal->end_product Yes acid_base Perform Acid-Base Extraction is_pure_xtal->acid_base No is_pure_ab Is the product pure? acid_base->is_pure_ab is_pure_ab->end_product Yes chromatography Perform Column Chromatography is_pure_ab->chromatography No chromatography->end_product is_oily->chromatography Yes

Caption: A decision tree for selecting an appropriate purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in my hydantoin synthesis?

A1: Impurities in hydantoin synthesis can be broadly categorized into three groups[1]:

  • Process-Related Impurities: These include unreacted starting materials (aldehydes, ketones, amino acids, urea), intermediates (e.g., ureido acids in the Urech synthesis), and by-products from side reactions.[1][2]

  • Degradation Impurities: Hydantoin rings can be susceptible to hydrolysis, especially under harsh pH conditions, leading to ring-opened products.[1][11]

  • Elemental Impurities: If catalysts are used in the synthesis (e.g., palladium or copper-based catalysts), trace amounts of heavy metals may be present.[12][1]

Q2: How can I assess the purity of my final hydantoin product?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantifying purity and detecting trace impurities.[1][13][14] Thin Layer Chromatography (TLC) is excellent for rapid, qualitative assessment during purification.

  • Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can reveal the presence of impurities. Mass Spectrometry (MS) confirms the molecular weight of the desired product.[1]

  • Physical Properties: The melting point of a crystalline solid is a good indicator of purity. Pure compounds typically have a sharp melting point range, whereas impurities will broaden and depress the melting point.[15]

Q3: My hydantoin product is an oil and won't crystallize. What should I do?

A3: If your product is an oil, it may be impure, or it may have a low melting point.

  • Confirm Purity: First, analyze the oil by TLC or NMR to determine if it is indeed your product and if significant impurities are present.

  • Purify by Chromatography: If impurities are present, column chromatography is the preferred method for purifying non-crystalline compounds.[5]

  • Induce Crystallization: If the purified oil still doesn't crystallize, you can try:

    • Trituration: Add a solvent in which your product is insoluble and stir or sonicate. This can sometimes wash away residual solvents or impurities and induce crystallization.

    • Solvent Evaporation: Dissolve the oil in a volatile solvent (like dichloromethane or diethyl ether) and allow the solvent to evaporate slowly and undisturbed.

Q4: Are there any high-throughput or parallel purification methods suitable for hydantoin libraries?

A4: Yes, for the synthesis of hydantoin libraries for screening purposes, several strategies can be employed to streamline purification.

  • Liquid-Liquid Extraction: Some synthetic routes are designed specifically to allow for purification of all intermediates and the final products by simple acid-base liquid-liquid extractions, avoiding the need for chromatography.[16][17]

  • Solid-Phase Extraction (SPE): Fluorous synthesis is a technique where a perfluoroalkyl tag is attached to one of the reactants. This allows for the easy separation of the tagged product from non-tagged reagents and byproducts using a fluorous solid-phase extraction cartridge. This method has been successfully applied to the parallel synthesis of hydantoin libraries.[18]

Data Summary Table

Purification TechniquePrinciple of SeparationBest ForKey Considerations
Recrystallization Differential solubilityCrystalline solids with impurities of different solubility profiles.Solvent selection is critical; slow cooling promotes higher purity.[19][20]
Acid-Base Extraction Differential acidity/basicityRemoving acidic or basic impurities from a neutral product (or vice-versa).The pKa of the compound and impurities must be considered.[6][7]
Column Chromatography Differential adsorptionPurifying non-crystalline products or separating compounds with similar solubility but different polarity.Requires careful selection of stationary and mobile phases based on TLC analysis.[5][9]
Solid-Phase Extraction Partitioning between solid and liquid phasesRapid purification and library synthesis, especially when using tagged compounds.Specific cartridges are needed depending on the nature of the product and impurities.[18]

References

  • Štěpánková, H., & Císařová, I. (2018). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 23(7), 1748. [Link]
  • Konnert, L., Lamaty, F., Martinez, J., & Colacino, E. (2017). Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. Chemical Reviews, 117(23), 13757-13809. [Link]
  • Veeprho.
  • Konnert, L., Lamaty, F., Martinez, J., & Colacino, E. (2017). Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. Chemical Reviews. [Link]
  • Tan, K. L., et al. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry, 23(1), 38-46. [Link]
  • Kumar, A., & Sharma, G. (2023). Novel new research strategies of hydantoin derivatives: A review. International Journal of Scholarly Research in Biology and Pharmacy, 2(1), 10-14. [Link]
  • Lin, J. L., et al. (2005). Purification of industrial hydantoinase in one chromatographic step without affinity tag.
  • Yang, L. (1989). Crystallization kinetics of diphenylhydantoin. UA Campus Repository. [Link]
  • Suzuki, S., et al. (2005). Crystallization of the hydantoin transporter Mhp1 from Microbacterium liquefaciens.
  • Costantino, G., et al. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry, 87(21), 14249-14261. [Link]
  • Zhang, W., & Lu, Y. (2005). Fluorous Parallel Synthesis of A Hydantoin/Thiohydantoin Library. Combinatorial chemistry & high throughput screening, 8(4), 337-342. [Link]
  • Coquerel, G., et al. (2008). Crystal Structures, Dehydration Mechanism, and Chiral Discrimination in the Solid State of a Hydantoin Derivative. Crystal Growth & Design, 8(11), 4054-4061. [Link]
  • Hagel, P., & Gerding, J. J. (1969). Chromatography on anion-exchange resin of the hydantoins of sixteen amino acids. Analytical Biochemistry, 28(1), 47-58. [Link]
  • University of Colorado Boulder. Acid-Base Extraction. [Link]
  • Costantino, G., et al. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry. [Link]
  • Ali, K. M., et al. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry, 3(1), 1-8. [Link]
  • S.p.A, F. I. (2018). Overcoming Chemical Challenges in the Solid-Phase Synthesis of High-Purity GnRH Antagonist Degarelix. Part 2. Organic Process Research & Development. [Link]
  • Wikipedia. (n.d.). Acid–base extraction. [Link]
  • NHU. (2026). NHU Awarded First Prize of the Science and Technology Progress Award by CPCIF. [Link]
  • Khan, I., et al. (2010). Development of High Performance Liquid Chromatographic Method with Pre-Column Derivatization for Determination of Enantiomeric Purity of Hydantoin-5-acetic Acid. Journal of the Chinese Chemical Society, 57(5A), 1007-1012. [Link]
  • Štěpánková, H., & Císařová, I. (2018). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of hydantoins. [Link]
  • Rahman, M. M., et al. (2013). Synthesis of hydantoin and thiohydantoin related compounds from benzil and study of their cytotoxicity. Journal of Scientific Research, 5(2), 335-343. [Link]
  • Martínez-Rodríguez, S., et al. (2009). Molecular Cloning, Purification, and Biochemical Characterization of Hydantoin Racemase from the Legume Symbiont Sinorhizobium meliloti CECT 4114. Applied and Environmental Microbiology, 75(20), 6474-6481. [Link]
  • Wang, C., et al. (2020). Enantioselective catalytic Urech hydantoin synthesis. Chemical Science, 11(26), 6758-6763. [Link]
  • The Royal Society of Chemistry. (n.d.).
  • University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.).
  • Google Patents. (n.d.). DE891259C - Process for the hydrolysis of hydantoins.
  • LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [Link]
  • Harris, J. U., Robinson, D., & Johnson, A. J. (1980). Analysis of (3-phenyl,2-thio)hydantoin amino acids by high-performance liquid chromatography: comparison of three programs with particular reference to the glutamic and aspartic derivatives. Analytical Biochemistry, 105(2), 239-245. [Link]
  • Cormica. (n.d.). Understanding Impurity Analysis. [Link]
  • Martínez-Rodríguez, S., et al. (2005). Purification and characterization of hydantoin racemase from Microbacterium liquefaciens AJ 3912. Bioscience, Biotechnology, and Biochemistry, 69(3), 530-536. [Link]
  • Agilent. (n.d.). PURITY AND IMPURITY ANALYSIS. [Link]

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Troubleshooting guide for the Bucherer-Bergs hydantoin synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Bucherer-Bergs hydantoin synthesis. As a Senior Application Scientist, my goal is to provide you with a comprehensive troubleshooting guide that goes beyond simple procedural steps. This resource is designed for researchers, medicinal chemists, and process development professionals who utilize this powerful multicomponent reaction to synthesize hydantoin scaffolds—a cornerstone in many pharmaceutical and agrochemical applications.[1][2][3]

Here, we will delve into the mechanistic nuances of the reaction, address common experimental challenges with scientifically-grounded solutions, and provide field-proven protocols to enhance your success.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the Bucherer-Bergs synthesis in a practical question-and-answer format.

Q1: My reaction is giving a very low yield or failing completely. What are the most likely causes?

A1: Low yield is the most frequent issue and can stem from several factors related to your substrate, reagents, or reaction conditions.

  • Substrate Reactivity: Sterically hindered ketones, particularly diaryl ketones like benzophenone, are notoriously slow to react under standard conditions.[1] The initial formation of the cyanohydrin or imine intermediate is often the rate-limiting step.

  • Reagent Stoichiometry & Quality: The molar ratio of reactants is critical. A common starting point is a 1:2:2 ratio of the carbonyl compound to cyanide salt to ammonium carbonate.[4] Ammonium carbonate can decompose upon storage; using a fresh batch is always recommended.

  • Loss of Volatile Components: Ammonium carbonate thermally decomposes into ammonia (NH₃) and carbon dioxide (CO₂), which are essential for the reaction. In an open or poorly sealed vessel, these gases can escape, shifting the equilibrium away from product formation.[5] This is especially problematic during long reaction times at elevated temperatures.

  • Solubility Issues: Highly nonpolar or lipophilic carbonyl substrates may have poor solubility in the typical aqueous ethanol solvent system, leading to a slow, inefficient heterogeneous reaction.[5]

Troubleshooting Steps:

  • For Hindered Substrates: Increase the reaction temperature and time significantly. For benzophenone, yields increased from 7% after 10 hours to 67% after 90 hours at 60°C. Further improvement to >90% was achieved by heating to 110°C in a sealed steel bomb, using propylene glycol as a solvent.[1]

  • Optimize Reagent Ratios: Carefully control your stoichiometry. An excess of cyanide can sometimes lead to side products.[4]

  • Use a Sealed Vessel: To prevent the loss of NH₃ and CO₂, perform the reaction in a sealed pressure vessel or a steel bomb, especially for reactions requiring temperatures above 70-80°C. This maintains a high concentration of the necessary reagents in the reaction mixture.[1][5]

  • Modify the Solvent System: For substrates with poor solubility, consider using alternative solvents like acetamide, formamide, or dimethylformamide (DMF), which have been shown to improve yields in difficult cases.[1][3][6]

Q2: I'm observing significant impurity formation. How can I achieve a cleaner reaction?

A2: Impurities often arise from suboptimal pH or side reactions involving the highly reactive intermediates.

  • pH Control: The reaction environment is naturally buffered by the ammonium carbonate to a pH of approximately 8-9.[4] This pH is crucial. If the medium becomes too acidic, it inhibits the formation of the initial cyanohydrin intermediate. Conversely, strongly alkaline conditions can lead to the degradation of the cyanide reagent.[4]

  • Side Reactions: The aminonitrile intermediate is central to the reaction. Under non-optimal conditions, it can potentially hydrolyze or participate in other pathways.

Troubleshooting Steps:

  • Ensure Proper Buffering: Use a sufficient excess of ammonium carbonate to maintain the optimal pH range throughout the reaction.

  • Control Temperature: While higher temperatures can increase the reaction rate, they can also promote decomposition and side reactions. Find the optimal balance for your specific substrate. The typical range is 60–70°C for standard substrates.[3][6]

  • Workup Promptly: Once the reaction is complete, proceed with the workup to isolate the hydantoin and prevent potential degradation of the product in the crude reaction mixture.

Q3: What is the most effective procedure for product workup and purification?

A3: A key advantage of the Bucherer-Bergs synthesis is that the hydantoin products are often crystalline and precipitate directly from the reaction mixture upon workup.[1][7]

Standard Workup and Purification Protocol:

  • Cooling: After the reaction is complete, cool the reaction vessel in an ice bath. This will often induce initial crystallization of the product.

  • Acidification: Slowly and carefully acidify the cold mixture with a mineral acid, such as hydrochloric acid (HCl), to a pH of ~6-7.[4] CAUTION: This step must be performed in a well-ventilated fume hood as it will generate toxic hydrogen cyanide (HCN) gas from any unreacted cyanide. Acidification protonates the hydantoin, reducing its solubility in water and causing it to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts and other water-soluble impurities, followed by a cold non-polar solvent like ether or hexanes to remove organic impurities.

  • Recrystallization: Most hydantoins can be purified to a high degree by a single recrystallization.[1] A mixture of ethanol and water is an excellent first choice for a recrystallization solvent.[4]

Q4: What are the mandatory safety precautions for this reaction?

A4: The primary hazard of the Bucherer-Bergs reaction is the use of alkali metal cyanides (NaCN or KCN), which are acutely toxic.

  • Cyanide Handling: Always handle solid cyanide salts and the reaction mixture in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves (check for appropriate glove type for the solvents used).[4]

  • Acidification Hazard: As mentioned, acidification of the reaction mixture will produce highly toxic and flammable HCN gas. This step must be performed slowly, in a fume hood, with no potential ignition sources nearby.

  • Waste Disposal: All waste containing cyanide must be quenched and disposed of according to your institution's hazardous waste protocols. Typically, this involves treatment with an oxidizing agent like bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions to convert cyanide to the less toxic cyanate.

Reaction Mechanism and Workflow Visualization

Understanding the reaction pathway is key to effective troubleshooting. The accepted mechanism involves the formation of an aminonitrile, which then reacts with carbon dioxide before cyclizing.

Bucherer-Bergs Reaction Mechanism

Bucherer_Bergs_Mechanism Bucherer-Bergs Reaction Mechanism A Ketone/Aldehyde + NH₃ B Imine A->B Condensation C Aminonitrile B->C + CN⁻ D Cyano-carbamic acid C->D + CO₂ E 5-Imino-oxazolidin-2-one D->E Intramolecular Cyclization F Hydantoin E->F Rearrangement CN HCN CO2 CO₂

Caption: Key steps of the Bucherer-Bergs hydantoin synthesis.

This mechanism highlights the critical roles of ammonia (from ammonium carbonate), cyanide, and carbon dioxide.[4][8][9] A failure at any of these steps will halt the entire sequence.

Troubleshooting Workflow

When faced with a failed reaction, a logical diagnostic approach is essential.

Troubleshooting_Workflow Troubleshooting Decision Tree start {Low/No Yield | Start Diagnosis} check_substrate Substrate Check Is the substrate sterically hindered or unreactive (e.g., diaryl ketone)? start->check_substrate check_conditions Condition Check Are temperature and time adequate? check_substrate->check_conditions No sol_substrate {Solution | Increase Temp/Time Use sealed vessel Change solvent (e.g., acetamide)} check_substrate->sol_substrate Yes check_reagents Reagent & Setup Check Are reagents fresh? Is the vessel sealed? check_conditions->check_reagents Yes sol_conditions {Solution | Increase temperature to 60-70°C Extend reaction time (8-24h)} check_conditions->sol_conditions No sol_reagents {Solution | Use fresh (NH₄)₂CO₃ Use a pressure-rated sealed vessel} check_reagents->sol_reagents No end_point Re-run Experiment check_reagents->end_point Yes, all optimal sol_substrate->end_point sol_conditions->end_point sol_reagents->end_point

Caption: A logical workflow for diagnosing and solving common issues.

Experimental Protocols & Data

Table 1: Recommended Reaction Conditions
Substrate TypeCarbonyl CompoundTemp. (°C)Time (h)SolventKey Considerations
Simple Aliphatic Acetone, Cyclohexanone60 - 705 - 1050% aq. EtOHStandard conditions are usually effective.[3][9]
Aromatic Aldehyde Benzaldehyde60 - 708 - 1250% aq. EtOHGenerally good reactivity.[1]
Aromatic Ketone Acetophenone70 - 9012 - 2450% aq. EtOHSlower than aldehydes; may require longer time/higher temp.
Hindered Diaryl Ketone Benzophenone11090Propylene GlycolRequires a sealed steel bomb and non-traditional solvent for good yield.[1]
Poorly Soluble Lipophilic Substrates1200.5Ethyl Acetate / WaterContinuous flow processing can overcome solubility issues and intensify the reaction.[5][10]
General Protocol for 5,5-Dimethylhydantoin Synthesis

This protocol is a representative example for a standard Bucherer-Bergs reaction.

Reagents:

  • Acetone (1.0 eq)

  • Potassium Cyanide (KCN) (2.0 eq)

  • Ammonium Carbonate ((NH₄)₂CO₃) (2.0 eq)

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve ammonium carbonate in 60 mL of water. Add 40 mL of ethanol to this solution.

  • Addition of Reactants: To the stirred solution, add acetone followed by potassium cyanide. (CAUTION: Handle KCN in a fume hood with appropriate PPE).

  • Reaction: Heat the mixture to 60-65°C with stirring. The reaction is typically complete within 8-10 hours. Monitor the reaction by TLC or LC-MS if necessary.

  • Workup: Cool the flask in an ice bath. In a fume hood, slowly add concentrated HCl dropwise until the pH of the solution is between 6 and 7. A white precipitate should form.

  • Isolation: Stir the cold slurry for 30 minutes, then collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with two portions of ice-cold water, followed by one portion of cold diethyl ether.

  • Drying & Purification: Dry the white solid under vacuum. The 5,5-dimethylhydantoin product is often pure at this stage but can be further purified by recrystallization from an ethanol/water mixture if needed.[9]

References

  • Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]
  • Wikipedia. (2023). Bucherer–Bergs reaction.
  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction.
  • Cambridge University Press. (n.d.). Bucherer-Bergs Reaction. Retrieved from a resource discussing the synthesis of hydantoin.
  • MDPI. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules.
  • MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia.
  • Leah4sci MCAT. (2021). Bucherer-Bergs Reaction Mechanism. YouTube.
  • Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. National Institutes of Health.
  • Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024.
  • Semantic Scholar. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity.
  • MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia.
  • Monteiro, J. L., Pieber, B., Corrêa, A. G., & Kappe, C. O. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Synlett, 27(01), 80-82.
  • Thieme. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Synlett.
  • Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction.
  • Chem-Station. (2017). Bucherer-Bergs Hydantoin Synthesis.
  • Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction.

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Minimizing side product formation in the synthesis of 5,5-disubstituted hydantoins

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5,5-disubstituted hydantoins. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a primary focus on minimizing side product formation. Drawing from established literature and extensive laboratory experience, this resource provides in-depth troubleshooting, mechanistic insights, and optimized protocols to ensure the integrity and purity of your target compounds.

I. Understanding the Synthetic Landscape: Common Challenges

The synthesis of 5,5-disubstituted hydantoins is a cornerstone in medicinal chemistry, with the Bucherer-Bergs and Biltz reactions being the most prevalent methods. While robust, these multicomponent reactions are susceptible to various side reactions that can compromise yield and purity. Understanding the mechanistic underpinnings of both the desired reaction and potential off-target pathways is critical for effective troubleshooting.

The Bucherer-Bergs reaction, which involves the condensation of a ketone or aldehyde with an alkali metal cyanide and ammonium carbonate, proceeds through several equilibrium steps.[1][2] A disruption at any point in this cascade can lead to the accumulation of intermediates or the formation of undesired byproducts. Similarly, the Biltz synthesis, a condensation of a 1,2-dicarbonyl compound with urea, is often plagued by the formation of a structurally related glycoluril side product.

This guide will dissect these challenges and provide actionable solutions to steer your synthesis toward the desired 5,5-disubstituted hydantoin product.

II. Troubleshooting Guide: A Mechanistic Approach

This section addresses common issues encountered during the synthesis of 5,5-disubstituted hydantoins in a question-and-answer format. Each answer delves into the root cause of the problem and provides a step-by-step protocol for resolution.

FAQ 1: My Bucherer-Bergs reaction has a very low yield or failed to produce any product. What are the likely causes?

A low or zero yield in a Bucherer-Bergs reaction typically points to issues with one of the initial equilibrium steps, often related to pH, reagent stoichiometry, or substrate reactivity.

Causality Analysis:

The initial formation of the cyanohydrin and its subsequent conversion to an aminonitrile are highly pH-dependent. The reaction requires a slightly alkaline environment (pH 8-9) to ensure a sufficient concentration of the cyanide anion (CN⁻) for nucleophilic attack on the carbonyl carbon.[1] If the medium is too acidic, the concentration of free cyanide is reduced due to the formation of HCN, hindering the initial addition step. Conversely, strongly alkaline conditions can lead to the degradation of the cyanide reagent and promote unwanted side reactions.[1]

Substrate steric hindrance is another critical factor. Bulky substituents on the ketone can significantly slow down or even prevent the initial nucleophilic attack, leading to poor yields. A classic example is the synthesis of phenytoin from the sterically hindered benzophenone, which gives a mere 7% yield under standard conditions.[3]

Troubleshooting Protocol:

  • Verify and Adjust pH:

    • Before heating, ensure the reaction mixture has a pH in the range of 8-9. Ammonium carbonate typically buffers the reaction in this range.

    • If necessary, adjust the pH carefully with a dilute solution of NaOH or HCl.

  • Optimize Reagent Stoichiometry:

    • A molar ratio of 1:2:2 for the ketone:alkali cyanide:ammonium carbonate is generally recommended for optimal reactivity.[1]

    • An excess of cyanide can lead to side reactions, while insufficient amounts will result in incomplete conversion.

  • Address Substrate Reactivity:

    • For sterically hindered ketones, consider increasing the reaction temperature and time. For instance, the yield of phenytoin can be improved to 67% by extending the reaction time to 90 hours.[3]

    • The use of a sealed reactor to maintain pressure and retain volatile components like ammonia and carbon dioxide can also enhance the yield for less reactive substrates.[3]

    • Consider alternative solvents. For challenging ketones, switching from aqueous ethanol to higher-boiling point solvents like propylene glycol or even molten acetamide can significantly improve yields.[3]

Decision-Making Workflow for Low Yield:

start Low Yield in Bucherer-Bergs check_ph Is pH between 8 and 9? start->check_ph check_ratio Is Ketone:KCN:(NH4)2CO3 ratio ~1:2:2? check_ph->check_ratio Yes adjust_ph Adjust pH to 8-9 check_ph->adjust_ph No check_substrate Is the ketone sterically hindered? check_ratio->check_substrate Yes adjust_ratio Adjust stoichiometry to 1:2:2 check_ratio->adjust_ratio No optimize_conditions Increase temperature/time Use sealed reactor Change solvent (e.g., propylene glycol) check_substrate->optimize_conditions Yes success Improved Yield check_substrate->success No - Re-evaluate other parameters adjust_ph->success adjust_ratio->success optimize_conditions->success

Caption: Troubleshooting workflow for low yield issues.

FAQ 2: I've isolated my hydantoin, but it's contaminated with a significant amount of a water-soluble impurity. What could it be?

The most common water-soluble impurity is the corresponding hydantoic acid, the ring-opened hydrolysis product of the hydantoin.

Causality Analysis:

Hydantoins are cyclic amides and are susceptible to hydrolysis under both acidic and basic conditions, although it is more prevalent under basic conditions.[4] During the Bucherer-Bergs reaction, the slightly alkaline environment can promote the hydrolysis of the desired hydantoin product to its corresponding α-ureido acid (hydantoic acid). This is especially true if the reaction is heated for prolonged periods or if the pH is too high.

Hydrolysis Pathway:

Hydantoin 5,5-Disubstituted Hydantoin Hydantoic_Acid Hydantoic Acid (α-Ureido Acid) Hydantoin->Hydantoic_Acid OH⁻ / H₂O (Hydrolysis) Alpha_Hydroxy_Ketone α-Hydroxy Ketone Aminonitrile_Intermediate Aminonitrile Intermediate (with α-OH group) Alpha_Hydroxy_Ketone->Aminonitrile_Intermediate KCN, (NH₄)₂CO₃ Hydantoin_Pathway Desired Hydantoin Aminonitrile_Intermediate->Hydantoin_Pathway Standard Cyclization Oxazolidinone_Pathway 4-Carbamoyl-2-oxazolidinone (Side Product) Aminonitrile_Intermediate->Oxazolidinone_Pathway Intramolecular Cyclization (via α-OH group)

Caption: Competing pathways for α-hydroxy ketones.

Solution:

  • Protecting Group Strategy: The most effective way to prevent this side reaction is to protect the hydroxyl group before subjecting the ketone to the Bucherer-Bergs reaction. Common protecting groups for alcohols, such as silyl ethers (e.g., TBDMS) or trityl ethers, can be used. The protecting group can then be removed after the successful formation of the hydantoin ring. [5]

III. Quantitative Data Summary

Optimizing reaction parameters can have a significant impact on the yield and purity of the final product. The following table summarizes key parameters and their effects.

ParameterSuboptimal ConditionConsequenceOptimized ConditionImproved OutcomeReference
pH < 7 or > 10Low cyanohydrin formation or cyanide degradation8 - 9Maximized nucleophilic attack of CN⁻[1]
Reagent Ratio (Ketone:KCN:(NH₄)₂CO₃) Non-stoichiometricIncomplete reaction or side product formation1:2:2Balanced reactivity and high conversion[1]
Temperature & Time (for Benzophenone) 58-62 °C, 10 h7% yield110 °C (sealed vessel), 90 h67-75% yield[3]
Solvent (for Benzophenone) 60% Ethanol7% yieldPropylene glycol or molten acetamide91-96% yield[3]

IV. Analytical Characterization of Impurities

Identifying impurities is crucial for process optimization and ensuring the quality of the final compound.

  • NMR Spectroscopy: 2D NMR techniques like HMBC can be invaluable for unambiguously distinguishing between isomeric products, such as the desired hydantoin and potential carbamoyl-2-pyrrolidinone or perhydro-1,3-diazepine-2,4-dione side products. [6]* HPLC: High-Performance Liquid Chromatography is the workhorse for monitoring reaction progress and assessing the purity of the final product. The development of a robust HPLC method is essential for separating the hydantoin from starting materials, intermediates, and byproducts like hydantoic acid. [7]* Mass Spectrometry (MS): MS is used to confirm the molecular weight of the desired product and to identify unknown impurities by their mass-to-charge ratio.

V. Conclusion

The synthesis of 5,5-disubstituted hydantoins, while a powerful tool in medicinal chemistry, requires careful control of reaction parameters to minimize side product formation. A thorough understanding of the reaction mechanism and the potential for competing pathways is paramount for successful troubleshooting. By systematically addressing issues related to pH, stoichiometry, substrate reactivity, and reaction conditions, researchers can significantly improve the yield and purity of their target hydantoins. This guide provides a framework for diagnosing and resolving common synthetic challenges, ultimately leading to more efficient and reliable outcomes in the laboratory.

VI. References

  • Bucherer, H. T.; Bergs, W. German Patent 566094, 1929.

  • Wang, L., et al. (2020). Study on the Formation of Glycine by Hydantoin and Its Kinetics. ACS Omega, 5(23), 13730–13737. [Link]

  • Senior, M. M., et al. (2007). Unambiguous structural characterization of hydantoin reaction products using 2D HMBC NMR spectroscopy. Magnetic Resonance in Chemistry, 45(3), 240–244. [Link]

  • Argentine, M. (2020). Developing Impurities Analytical Methods with a Quality and Risk-Based Approach. Waters. [Link]

  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470. [Link]

  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]

  • Matěj, N., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]

  • Kalník, M., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]

  • Montagne, C., & Shipman, M. (2006). Modified Bucherer-Bergs Reaction for the One-Pot Synthesis of 5,5′-Disubstituted Hydantoins from Nitriles and Organometallic Reagents. Synlett, 2006(14), 2203-2206. [Link]

  • Kalník, M., Gabko, P., Bella, M., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]

Sources

Technical Support Center: A Senior Application Scientist's Guide to Resolving Peak Overlap in NMR Spectra of Hydantoin Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the NMR analysis of hydantoin derivatives. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols designed to assist researchers, scientists, and drug development professionals in overcoming one of the most common hurdles in spectral analysis: peak overlap. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is peak overlap so common in the ¹H NMR spectra of hydantoin derivatives?

A1: The prevalence of peak overlap in hydantoin spectra stems directly from their core molecular structure. The five-membered imidazolidine-2,4-dione ring system often results in protons having similar electronic environments. This is particularly true for substituents at the C5 position, where protons on adjacent carbons can experience minimal differences in shielding, causing their signals to crowd together in the 1D ¹H NMR spectrum. Furthermore, depending on the substitution pattern, the N-H protons at the N1 and N3 positions can also have closely related chemical shifts, complicating analysis.[1][2]

Q2: Before attempting advanced methods, what are the initial instrument and sample checks I should perform?

A2: It is critical to ensure that the overlap isn't an artifact of suboptimal experimental conditions. Before investing time in more complex experiments, always verify the following:

  • Spectrometer Shimming: Poor magnetic field homogeneity is a primary cause of peak broadening, which can easily be mistaken for or worsen peak overlap. Always re-shim the spectrometer for each new sample to achieve the best possible resolution and symmetrical peak shapes.[3]

  • Sample Purity and Concentration: Impurities introduce extraneous signals that complicate the spectrum. Confirm the purity of your sample chromatographically. Additionally, overly concentrated samples can lead to viscosity-related peak broadening and intermolecular interaction effects that may alter chemical shifts.[3]

  • Signal-to-Noise Ratio: A low signal-to-noise ratio can obscure the true shape and multiplicity of signals. If your spectrum is noisy, increase the number of scans to improve data quality, which is essential for accurately identifying individual peaks within a crowded region.[4]

Troubleshooting Guide 1: Modifying Experimental Parameters

If basic checks don't resolve the issue, simple changes to the experimental conditions can often induce differential chemical shifts, effectively separating overlapping signals.

Q3: How can changing the deuterated solvent resolve peak overlap?

A3: The chemical shift of a proton is highly sensitive to its local environment, which includes the surrounding solvent molecules. Changing the solvent alters solute-solvent interactions, such as hydrogen bonding and magnetic anisotropy, which can induce significant changes in the chemical shifts of your analyte's protons.[5][6] Protons that overlap in a non-polar solvent like CDCl₃ may become well-resolved in an aromatic solvent like benzene-d₆ due to the latter's ring current effect, or in a hydrogen-bond-accepting solvent like DMSO-d₆.[3]

Experimental Protocol: Solvent Study
  • Initial Spectrum: Acquire a standard ¹H NMR spectrum in your primary solvent (e.g., CDCl₃).

  • Sample Recovery: Carefully evaporate the initial solvent under reduced pressure.

  • Solvent Screen: Re-dissolve the sample in a series of alternative deuterated solvents with varying properties (e.g., Benzene-d₆, Acetone-d₆, DMSO-d₆, MeOD-d₄).

  • Acquisition: Acquire a ¹H NMR spectrum in each new solvent after proper shimming.

  • Analysis: Compare the spectra to identify the solvent that provides the best signal dispersion for the overlapping region.

Q4: Can temperature variation help in resolving overlapped signals?

A4: Yes, particularly for conformationally flexible molecules. Hydantoin derivatives can exhibit conformational isomerism or restricted bond rotation (rotamers), leading to multiple species in equilibrium and a more complex spectrum.[3] Changing the temperature can alter the rate of exchange between these conformers.

  • Increasing Temperature: At higher temperatures, if the rate of conformational exchange becomes fast on the NMR timescale, you may observe a single, sharp, averaged signal instead of multiple broad peaks.

  • Decreasing Temperature: Lowering the temperature can slow the exchange rate, potentially resolving a broad, averaged signal into distinct signals for each conformer.

Troubleshooting Guide 2: Advanced NMR Techniques

When simple parameter changes are insufficient, multi-dimensional NMR experiments are the next logical step. These techniques spread the spectral information across a second dimension, providing powerful tools for resolving overlap and elucidating connectivity.[7][8]

Q5: My aliphatic or aromatic signals are severely overlapped. Which 2D NMR experiment should I run first?

A5: For resolving overlapping proton signals and establishing proton-proton connectivity, the COSY (Correlation Spectroscopy) experiment is the ideal starting point. A COSY spectrum displays cross-peaks between protons that are scalar (J) coupled, typically over two or three bonds. This allows you to trace the spin systems within your molecule, even if their 1D signals are completely superimposed.[9][10]

Logical Workflow for NMR Troubleshooting

G cluster_0 Initial Analysis & Basic Checks cluster_1 Parameter Optimization cluster_2 Advanced Techniques A Acquire 1D ¹H NMR B Peak Overlap Observed? A->B C Check Purity, Shimming, & Concentration B->C Yes L Problem Solved B->L No D Re-acquire 1D Spectrum C->D E Still Overlapped? D->E F Perform Solvent & Temperature Study E->F Yes G Overlap Resolved? F->G H Still Overlapped? G->H M Problem Solved G->M Yes I Run 2D NMR (COSY, HSQC, HMBC) H->I Yes J Need Quantitative Data or Chiral Resolution? I->J K Use Shift Reagents or Deconvolution Software J->K Yes N Problem Solved J->N No

Caption: A decision-making workflow for resolving NMR peak overlap.

Q6: How do HSQC and HMBC experiments help when COSY is not enough?

A6: While COSY reveals H-H connections, HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) provide H-C connectivity information, leveraging the typically much larger chemical shift dispersion of ¹³C spectra.[4][11]

  • HSQC: Correlates each proton directly to the carbon it is attached to (¹JCH coupling). This is extremely powerful for resolving overlapping ¹H signals, as their corresponding carbons often have well-separated chemical shifts.[12]

  • HMBC: Shows correlations between protons and carbons over multiple bonds (typically ²JCH and ³JCH). This is crucial for piecing together the molecular skeleton by connecting different spin systems identified in the COSY.[13][14]

Complementary Nature of 2D NMR Experiments

G NMR 1D ¹H NMR Overlapping Signals COSY COSY Reveals H-H Connectivity (Spin Systems) NMR:f1->COSY:f0 HSQC HSQC Links Protons to Directly Attached Carbons NMR:f1->HSQC:f0 HMBC HMBC Connects Fragments via Long-Range H-C Correlations COSY:f1->HMBC:f0 HSQC:f1->HMBC:f0 Structure Unambiguous Structure HMBC:f1->Structure

Caption: Relationship between key 2D NMR experiments for structure elucidation.

Experimental Protocol: Acquiring 2D NMR Spectra (General)
  • Sample Preparation: Use a sufficiently concentrated sample (5-10 mg in 0.6 mL of solvent is typical) to ensure a good signal-to-noise ratio in a reasonable time.

  • 1D Spectra: Acquire and correctly reference high-quality ¹H and ¹³C 1D spectra first.

  • Set Spectral Widths: In the 2D experiment setup, set the proton (F2 dimension) and carbon (F1 dimension, for HSQC/HMBC) spectral widths to encompass all signals of interest.

  • Pulse Program: Select the appropriate pulse program (e.g., cosygpqf, hsqcedetgpsp, hmbcgplpndqf on Bruker systems).

  • Acquisition: The acquisition time can range from minutes (COSY) to hours (HMBC), depending on the sample concentration and desired resolution.[15]

  • Processing: Process the data using a 2D Fourier transform and phase correct the spectrum as required. Analyze the cross-peaks to establish correlations.

Troubleshooting Guide 3: Chemical Aids and Computational Tools

Q7: What can I do if even 2D NMR signals are overlapped or if I need to distinguish between enantiomers?

A7: In cases of extreme overlap or for chiral analysis, chemical shift reagents can be employed.

  • Lanthanide Shift Reagents (LSRs): These are paramagnetic complexes (e.g., Eu(fod)₃) that coordinate to Lewis basic sites in your molecule (like the carbonyl oxygens in hydantoin).[16][17] This coordination induces large changes in the chemical shifts of nearby protons. The magnitude of the shift is distance-dependent, often resolving previously overlapped signals.[18][19]

  • Chiral Solvating Agents (CSAs): To distinguish enantiomers, a chiral agent is used. The CSA (e.g., a tetraaza macrocyclic compound) forms diastereomeric complexes with the enantiomers of your hydantoin derivative, which are non-equivalent and will have different NMR spectra, allowing for their differentiation and the determination of enantiomeric excess.[20][21]

Experimental Protocol: Using a Lanthanide Shift Reagent
  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of your pure sample.

  • LSR Stock Solution: Prepare a dilute stock solution of the LSR (e.g., Eu(fod)₃) in the same deuterated solvent.[18]

  • Titration: Add a small, known aliquot of the LSR stock solution to your NMR tube. Mix gently and acquire a new ¹H spectrum.

  • Monitor Changes: Observe the induced shifts. Protons closer to the binding site will shift more significantly.

  • Optimize: Continue adding aliquots of the LSR until the desired peak resolution is achieved. Caution: Adding excess LSR can cause significant line broadening, which will degrade resolution. The goal is to find the optimal balance between induced shift and line broadening.[16][22]

Q8: How can I perform quantitative analysis on peaks that remain partially overlapped?

A8: When physical separation of signals is not fully achievable, computational methods can be used for quantitative NMR (qNMR).[23][24][25]

  • Spectral Deconvolution: Modern NMR processing software (like Mnova or TopSpin) includes deconvolution algorithms.[11] These tools fit mathematical line shapes (e.g., Lorentzian/Gaussian) to an overlapping multiplet. The software then calculates the area of each individual fitted peak, providing a quantitative measure of each component in the overlapped signal.[16] This method is powerful but requires high-quality, well-phased data for accurate results.

Data Summary Table

The following table provides approximate chemical shift ranges for the core hydantoin structure. Note that these values are highly dependent on the solvent and the nature of substituents at R¹, R², and R³.[1][26]

Atom Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm) Notes
N1-H 7.5 - 11.0N/ABroad singlet, position is solvent and concentration dependent.
N3-H 9.0 - 12.0N/ABroad singlet, often downfield of N1-H. Position is highly variable.
C5-H 4.0 - 5.555 - 70Highly dependent on C5 substituents.
C2=O N/A155 - 165Carbonyl carbon.
C4=O N/A170 - 180Carbonyl carbon, typically downfield of C2.

References

  • Senior, M. M., Chan, T. M., Li, G., Huang, Y., & Stamford, A. (2007). Unambiguous structural characterization of hydantoin reaction products using 2D HMBC NMR spectroscopy. Magnetic Resonance in Chemistry, 45(3), 240–244. [Link]
  • Szilágyi, L., & Gács-Baitz, E. (n.d.). Structural analysis of hydantoins and 2-thiohydantoins in solution using 13C, 1H NMR coupling constants. Tudóstér. [Link]
  • Boll, M., & Thiele, C. M. (2021). Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. Molecules, 26(11), 3228. [Link]
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
  • Patsnap. (2025). NMR Solvent Suppression: Addressing Peak Interference.
  • Wang, C., Wu, H., Zhang, Y., Chen, Y., Yu, Y., & Pu, L. (2022). Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy. The Journal of Organic Chemistry, 87(13), 8514–8523. [Link]
  • Mestrelab Research. (2022, February 26).
  • American Chemical Society Publications. (2023). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews. [Link]
  • Barrow, M. P., & Barrow, C. J. (2021). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Molecules, 26(11), 3228. [Link]
  • Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap?[Link]
  • Bruker. (n.d.). Getting more out of the spectrum: addressing issues in the analysis of mixtures. [Link]
  • ResearchGate. (2013, October 9). Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help?[Link]
  • ResearchGate. (2020, September 23). How can I interpret a NMR with so much noises and peak overlaps?[Link]
  • University of Ottawa. (n.d.).
  • Wu, T. S., & Furukawa, H. (2020). Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. Molecules, 25(22), 5429. [Link]
  • Slideshare. (n.d.). Lanthanide shift reagents in nmr. [Link]
  • Chemistry Notes. (2020, December 9). Chemical shift reagents and Chiral lanthanide shift reagents: How does it work?[Link]
  • Mayo, B. C. (1973). Lanthanide shift reagents in nuclear magnetic resonance spectroscopy. Chemical Society Reviews, 2, 49. [Link]
  • Science.gov. (n.d.). cosy hsqc hmbc: Topics. [Link]
  • The Royal Society of Chemistry. (n.d.).
  • Ismael, S., AL-Mashal, F., & Saeed, B. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 - UNN. University of Nizwa Journal of Science and Technology. [Link]
  • University of California, San Diego. (n.d.). 2D NMR FOR THE CHEMIST. [Link]
  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?[Link]
  • The Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]
  • ACS Publications. (2022, June 8). Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy. The Journal of Organic Chemistry. [Link]
  • Royal Society of Chemistry. (n.d.).
  • Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems. [Link]
  • University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
  • MDPI. (2021, January 18).
  • ResearchGate. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. [Link]
  • Governors State University. (2014, October 27).
  • Pauli, G. F., & Simmler, C. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7–15. [Link]
  • Semantic Scholar. (n.d.). Unambiguous structural characterization of hydantoin reaction products using 2D HMBC NMR spectroscopy. [Link]

Sources

Enhancing the stability of 5-Cyclobutyl-5-phenylhydantoin in solution

Author: BenchChem Technical Support Team. Date: January 2026

Here is a technical support center with troubleshooting guides and FAQs for enhancing the stability of 5-Cyclobutyl-5-phenylhydantoin in solution.

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of this compound in solution. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive laboratory experience.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries and challenges encountered when working with this compound.

Q1: What are the fundamental chemical properties of this compound?

A: this compound, with the molecular formula C₁₃H₁₄N₂O₂, is a derivative of hydantoin.[1][] Its core structure is the imidazolidine-2,4-dione ring, a five-membered heterocycle containing two nitrogen atoms and two carbonyl groups.[3] This hydantoin ring is substituted at the C5 position with both a cyclobutyl and a phenyl group. The presence of the hydantoin ring is critical to its chemical behavior and stability profile, as the amide bonds within this ring are susceptible to hydrolysis.[4][5]

Q2: I'm observing poor solubility or precipitation when dissolving the compound in aqueous buffers. What should I do?

A: This is a common challenge with hydantoin derivatives, which often exhibit limited aqueous solubility.[6] Follow this troubleshooting workflow:

  • Primary Solvent Selection: Attempt to dissolve the compound in a polar organic solvent first. Dimethyl Sulfoxide (DMSO) and ethanol are commonly used and effective for creating concentrated stock solutions.[6]

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in your chosen organic solvent.

  • Aqueous Dilution: Dilute the stock solution into your aqueous experimental buffer. Crucially, ensure the final concentration of the organic co-solvent is low (typically <1%) to prevent precipitation and minimize potential toxicity in biological assays.[6]

  • Gentle Warming: If solubility is still an issue, gently warming the solution can help. However, exercise caution, as elevated temperatures can accelerate degradation. It is essential to first perform preliminary thermal stability tests to define a safe temperature range.[6]

  • Consider Solubility Enhancers: If precipitation persists after dilution, incorporating solubility enhancers like cyclodextrins or non-ionic surfactants (e.g., Tween® 80) into the final buffer may be necessary.

Q3: I've successfully dissolved the compound, but analytical tests show its concentration decreases over a few hours or days. What are the likely causes?

A: A decrease in concentration over time indicates chemical instability. For hydantoin-based compounds, the primary degradation pathways are typically:

  • pH-Dependent Hydrolysis: The hydantoin ring is susceptible to ring-opening hydrolysis, particularly in strongly acidic or, more commonly, alkaline (basic) conditions.[5][6] This is often the most significant cause of degradation in aqueous solutions.

  • Thermal Degradation: Elevated temperatures can significantly accelerate the rate of hydrolysis and other decomposition reactions.[6]

  • Photodegradation: Although less common for this specific structure, exposure to light, especially UV radiation, can sometimes induce degradation in complex molecules.

The following sections provide detailed guides to systematically investigate and mitigate these issues.

Part 2: Troubleshooting Guide for Compound Instability

This guide provides systematic protocols to identify the root cause of degradation for this compound in your specific experimental setup.

Issue Investigation: pH-Dependent Hydrolysis

The most probable cause of degradation is the hydrolysis of the amide bonds in the hydantoin ring. This process is highly dependent on the pH of the solution.

Under alkaline conditions, hydroxide ions (OH⁻) act as nucleophiles, attacking the carbonyl carbons of the hydantoin ring. This leads to the cleavage of an amide bond and the formation of a ring-opened N-carbamoyl-α,α-disubstituted amino acid intermediate, which may undergo further degradation.

cluster_0 Alkaline Hydrolysis Pathway Hydantoin This compound (Stable Ring) Intermediate N-carbamoyl-2-cyclobutyl-2-phenylglycine (Ring-Opened Intermediate) Hydantoin->Intermediate  OH⁻ (Alkaline pH) Ring Opening   Products Further Degradation Products Intermediate->Products  Hydrolysis cluster_workflow Troubleshooting & Optimization Workflow Start Instability Observed (Decreasing Concentration) Check_pH Perform pH Stability Study Start->Check_pH Check_Temp Perform Thermal Stress Test Check_pH->Check_Temp pH is not the primary factor Optimize_pH Adjust & Buffer Solution to Optimal pH Check_pH->Optimize_pH Degradation is pH-dependent Check_Light Perform Photostability Assessment Check_Temp->Check_Light Temperature is not the primary factor Control_Temp Store at Recommended Temperature (e.g., 4°C or -20°C) Check_Temp->Control_Temp Degradation is temperature-dependent Protect_Light Use Amber Vials or Protect from Light Check_Light->Protect_Light Degradation is light-dependent End Solution Optimized Check_Light->End No significant degradation observed Optimize_pH->End Control_Temp->End Protect_Light->End

Caption: Workflow for troubleshooting and optimizing solution stability.

Q1: How do I apply the results from my pH stability study?

A: The study will reveal a pH range where the degradation rate is lowest. The most effective stabilization strategy is to prepare your final solution using a buffer system that maintains this optimal pH. [6]For many compounds, this is often in the slightly acidic to neutral range (pH 5-7).

Q2: What are the best practices for storage based on stability testing?

A: Based on your thermal and photostability data, adhere to the following:

  • Temperature Control: Store stock solutions and experimental samples at the lowest practical temperature that does not cause precipitation. For long-term storage, -20°C or -80°C is recommended. For short-term use, refrigeration at 4°C is often sufficient if thermal degradation is minimal at that temperature. [6][7]* Light Protection: If any photosensitivity is detected, always store the compound in amber vials or wrap clear vials in aluminum foil. Conduct experiments under subdued lighting conditions where possible. [6] Q3: Can I add excipients to improve stability?

A: Yes. If oxidation is suspected as a minor degradation pathway, adding antioxidants (e.g., ascorbic acid, butylated hydroxytoluene) could be beneficial. However, for hydantoins, pH control is the most critical factor. The use of co-solvents or cyclodextrins for solubility can also indirectly improve stability by keeping the compound fully dissolved and less prone to degradation at solid-liquid interfaces.

Data Summary: Example Stability Profile

The table below illustrates hypothetical data from a stability study, guiding the selection of optimal conditions.

Condition% Parent Compound Remaining (48 hours)Calculated Half-life (t₁/₂)Recommendation
pH 3.0 (25°C)98.5%> 1000 hoursAcceptable
pH 5.0 (25°C)99.2%> 1500 hoursOptimal
pH 7.4 (25°C)91.0%~ 200 hoursUse with caution for short experiments
pH 9.0 (25°C)65.3%~ 55 hoursNot Recommended
pH 5.0 (4°C)> 99.8%> 2000 hoursOptimal for Storage
pH 5.0 (40°C)82.1%~ 110 hoursAvoid elevated temperatures

Part 4: Analytical Methods for Stability Assessment

Accurate quantification is essential for any stability study.

Q: What is the recommended analytical method for quantifying this compound?

A: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common and reliable method for this purpose. [8]Gas chromatography (GC) has also been used for related hydantoin compounds. [9][10][11]

Basic HPLC Method Setup
  • Instrument: An HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: A reverse-phase C18 column is a standard starting point (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: The optimal wavelength for detection should be determined by running a UV scan of the pure compound. For phenyl-containing structures, this is often in the 210-260 nm range.

  • Quantification: Create a calibration curve using standards of known concentrations to accurately determine the concentration of the compound in your stability samples. The appearance of new peaks in the chromatogram over time can indicate the formation of degradation products.

By following these structured troubleshooting and optimization guides, you can systematically identify the causes of instability and implement effective strategies to ensure the integrity and reliability of your experiments involving this compound.

References

  • PubChem. This compound.
  • Matcher, G. F., et al. (2005). Characterization of the hydantoin-hydrolysing system of Pseudomonas putida RU-KM3s.
  • Ogawa, J., & Shimizu, S. (1995). Microbial transformations of hydantoin-related compounds.
  • Tanwar, M., & Ratan, S. (2022). Novel new research strategies of hydantoin derivatives: A review.
  • Maguire, J. H., Butler, T. C., & Dudley, K. H. (1978). Determination of 5-(3,4-Dihydroxy-1,5-cyclohexadien-1-yl)-5-phenylhydantoin (Dihydrodiol) and Quantitative Studies of Phenytoin Metabolism in Man. PubMed. [Link]
  • Shanan, Z. D., et al. (2018). Theoretical Investigation of Tautomerism Stability of Hydantoin in the Gas Phase and in the Solution. Oriental Journal of Chemistry. [Link]
  • Midha, K. K., et al. (1979). Determination of 5-(p-hydroxyphenyl)-5-phenylhydantoin and studies relating to the disposition of phenytoin in man. PubMed. [Link]
  • Chang, T., & Glazko, A. J. (1970). Quantitative assay of 5,5-diphenylhydantoin (Dilantin) and 5-(p-hydroxyphenyl)
  • Kim, M., et al. (2021). Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food. PubMed Central. [Link]
  • de Oliveira, A. C., et al. (2021). OPTIMIZATION OF ANALYTICAL METHOD FOR QUANTIFICATION OF 5-METHOXYCANTHIN-6-ONE BY FACTORIAL DESIGN AND PRELIMINARY STABILITY TEST.
  • Favier, B., et al. (1998). [Stability of 5-fluorouracil solutions according to different parameters]. PubMed. [Link]

Sources

Hydantoin Ring Modification: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chemical modification of the hydantoin ring. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this important scaffold. Here, we address common challenges and frequently asked questions encountered during experimental work, providing not just solutions but also the underlying chemical reasoning to empower your research.

Section 1: Troubleshooting Common Synthetic Hurdles

This section is dedicated to resolving specific issues that can arise during the modification of the hydantoin ring. Each entry is formatted as a problem-and-solution guide, drawing from established chemical principles and laboratory experience.

Poor N-3 Alkylation Selectivity in the Presence of an Unprotected N-1 Position

Question: I am attempting to selectively alkylate the N-3 position of my hydantoin substrate, but I am observing a significant amount of N-1 alkylation, and in some cases, di-alkylation. How can I improve the N-3 selectivity?

Answer: This is a classic challenge in hydantoin chemistry, stemming from the similar pKa values of the N-1 and N-3 protons. The N-3 proton is generally more acidic and sterically accessible, making it the kinetically favored site for deprotonation and subsequent alkylation. However, under thermodynamic conditions or with highly reactive alkylating agents, selectivity can be lost.

Troubleshooting Protocol:

  • Base Selection is Critical: The choice of base is paramount for achieving high N-3 selectivity.

    • Recommended Bases: Weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile are often the first choice. These bases are generally strong enough to deprotonate the more acidic N-3 position preferentially.

    • Bases to Avoid (for N-3 selectivity): Stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can lead to the formation of the dianion, increasing the likelihood of N-1 and di-alkylation.

  • Solvent Effects: The solvent can influence the reactivity of the nucleophilic hydantoin anion.

    • Polar Aprotic Solvents: DMF, DMSO, and acetonitrile are recommended as they effectively solvate the cation of the base, leaving a more "naked" and reactive hydantoin anion, which favors the kinetic N-3 attack.

  • Reaction Temperature: Lowering the reaction temperature can enhance kinetic control.

    • Procedure: Start the reaction at 0 °C and allow it to slowly warm to room temperature. This can significantly favor the formation of the N-3 alkylated product over the thermodynamically more stable N-1 isomer in some cases.

  • Nature of the Alkylating Agent: The reactivity of the electrophile plays a role.

    • Less Reactive Electrophiles: Using less reactive alkylating agents (e.g., alkyl bromides instead of iodides) can sometimes improve selectivity.

Workflow for Enhancing N-3 Selectivity:

Caption: Workflow for optimizing N-3 alkylation selectivity.

Difficulty in Achieving C-5 Substitution on a Pre-formed Hydantoin Ring

Question: I am trying to introduce a substituent at the C-5 position of a hydantoin that is already formed. Standard electrophilic or nucleophilic substitution methods are failing. What is the reason for this, and what are the alternative strategies?

Answer: Direct substitution at the C-5 position of a saturated hydantoin ring is generally not feasible due to the lack of a suitable leaving group and the non-aromatic nature of the ring, which precludes typical electrophilic aromatic substitution pathways. The C-5 protons are not acidic enough for easy deprotonation to facilitate nucleophilic attack.

Alternative Strategies:

  • The Bucherer-Bergs Reaction or Strecker Synthesis: The most reliable method for introducing diversity at the C-5 position is to build the hydantoin ring from a ketone or aldehyde that already contains the desired substituent.

    • Bucherer-Bergs Reaction: This is a one-pot synthesis involving a ketone/aldehyde, ammonium carbonate, and a cyanide source (e.g., sodium cyanide). The C-5 position of the resulting hydantoin originates from the carbonyl carbon of the starting material.

    • Strecker Synthesis followed by Cyclization: An alternative is the synthesis of an α-amino acid from an aldehyde/ketone, which is then cyclized to form the hydantoin.

  • Modification of a Pre-existing C-5 Substituent: If you have a hydantoin with a functional group at C-5, you can modify that group. For example, a C-5 ester can be hydrolyzed and coupled to an amine.

Illustrative Workflow: Bucherer-Bergs Reaction

Caption: The Bucherer-Bergs reaction for C-5 substituted hydantoins.

Section 2: Frequently Asked Questions (FAQs)

This section addresses broader questions about hydantoin chemistry that are frequently encountered by researchers.

Q1: What is the best general strategy for synthesizing a 1,3,5-trisubstituted hydantoin?

A1: A sequential approach is typically the most effective and versatile.

  • Establish the C-5 Substitution: Begin with the Bucherer-Bergs reaction or a related synthesis to create the 5,5-disubstituted hydantoin core. This sets your key diversity point.

  • N-3 Substitution: Perform a selective alkylation or arylation at the N-3 position. As discussed in the troubleshooting section, using a mild base like K₂CO₃ in DMF is a standard and effective method.

  • N-1 Substitution: With the N-3 position now blocked, the N-1 position is the only remaining site for substitution. You may need slightly stronger conditions (e.g., NaH in DMF) to deprotonate the N-1 proton, which is generally less acidic than the N-3 proton was.

Q2: I am observing ring-opening of my hydantoin under basic conditions. How can I prevent this?

A2: Hydantoin rings are susceptible to hydrolytic cleavage, especially under strong basic conditions, yielding hydantoic acid derivatives.

  • pH Control: Avoid highly basic conditions (pH > 11) if possible, especially in the presence of water and heat. If a base is required for a transformation, use the mildest base that can effect the reaction and maintain anhydrous conditions.

  • Temperature Management: Hydrolysis is often accelerated at higher temperatures. Running reactions at or below room temperature can mitigate ring-opening.

  • Work-up Procedure: During the aqueous work-up, neutralize the reaction mixture to a pH of ~7 before extraction to prevent base-catalyzed hydrolysis.

Q3: Can I perform reactions on substituents at the C-5 position without affecting the hydantoin ring?

A3: Yes, this is a common strategy. The hydantoin ring is relatively stable under a variety of conditions, allowing for functional group interconversion on C-5 side chains.

  • Compatible Reactions:

    • Amide bond formation: Coupling a C-5 carboxylic acid with an amine using standard coupling reagents (e.g., HATU, EDC/HOBt).

    • Reduction: Reduction of a C-5 ester to an alcohol using mild reducing agents.

    • Palladium Cross-Coupling: If the C-5 substituent is an aryl halide, Suzuki or Sonogashira couplings can be performed.

  • Considerations: Be mindful of the N-H protons. If your reaction conditions involve strong bases or highly reactive electrophiles, protection of the N-1 and/or N-3 positions may be necessary. A Boc or PMB group can be used for protection.

Section 3: Key Experimental Protocols

This section provides detailed, step-by-step methodologies for core reactions discussed in this guide.

Protocol 1: Selective N-3 Alkylation of 5,5-Diphenylhydantoin

Materials:

  • 5,5-Diphenylhydantoin

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Benzyl Bromide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Brine solution

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • To a solution of 5,5-diphenylhydantoin (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (1.5 eq).

  • Stir the suspension at room temperature for 20 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 4-6 hours).

  • Quench the reaction by pouring it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to yield the N-3 benzylated product.

Protocol 2: Bucherer-Bergs Synthesis of 5,5-Dimethylhydantoin

Materials:

  • Acetone

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Sodium Cyanide (NaCN) - EXTREME CAUTION: HIGHLY TOXIC

  • Ethanol

  • Water

Procedure:

  • CAUTION: This reaction should be performed in a well-ventilated fume hood by trained personnel due to the use of sodium cyanide.

  • In a sealed pressure vessel, combine acetone (1.0 eq), ammonium carbonate (3.0 eq), and sodium cyanide (1.2 eq).

  • Add a 1:1 mixture of ethanol and water.

  • Seal the vessel and heat to 60-70 °C with stirring for 6-8 hours.

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with concentrated HCl to pH 1-2 in the fume hood to precipitate the product.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 5,5-dimethylhydantoin.

Quantitative Data Summary

The following table provides a general guide to the expected yields and reaction conditions for the protocols described above. Actual results may vary depending on the specific substrate and scale.

ReactionKey ReagentsTypical SolventTemperature (°C)Typical Yield (%)
N-3 AlkylationK₂CO₃, Alkyl HalideDMF2570-90
Bucherer-Bergs SynthesisKetone, (NH₄)₂CO₃, NaCNEtOH/H₂O60-7065-85

References

  • Douglass, J. E., & Farah, B. S. (1960). The relative acidity of the N-H protons of some 5,5-disubstituted hydantoins. The Journal of Organic Chemistry, 25(5), 853-854. [Link]
  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470. [Link]
  • Corral, L. G., & Orazi, O. O. (1963). Hydantoins. II. Synthesis of 1,3-disubstituted hydantoins. The Journal of Organic Chemistry, 28(4), 1100-1103. [Link]

Technical Support Center: Enhancing the Oral Bioavailability of Hydantoin-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The hydantoin scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents, including anticonvulsants like phenytoin, antiarrhythmics, and emerging anti-cancer drugs.[1] Despite their therapeutic importance, these compounds frequently present significant challenges in oral drug delivery.[2] The primary hurdles are often rooted in the inherent physicochemical properties of the hydantoin ring system: poor aqueous solubility due to its rigid, crystalline nature, and a susceptibility to extensive first-pass metabolism in the liver.[3][4]

This guide is designed for researchers, scientists, and drug development professionals actively working to overcome these obstacles. Structured in a practical question-and-answer format, it provides not just protocols but the underlying scientific rationale and troubleshooting advice to navigate the complexities of your experiments.

Section 1: Frequently Asked Questions (FAQs) & Initial Strategy

This section addresses high-level questions to help orient your initial development strategy.

Q1: My hydantoin compound shows potent in vitro activity but fails in animal models. Why is the oral bioavailability so low?

A1: This is a classic and common challenge. The discrepancy typically arises from one or a combination of three factors:

  • Poor Aqueous Solubility: The hydantoin structure is often planar and possesses hydrogen bond donors and acceptors, leading to a stable crystal lattice that is difficult to disrupt in aqueous gastrointestinal (GI) fluids. This results in a low dissolution rate, meaning the compound doesn't dissolve fast enough to be absorbed as it transits through the GI tract.[2][4] Phenytoin, for example, has extremely poor water solubility, which contributes to its erratic absorption.[3]

  • Extensive First-Pass Metabolism: After absorption from the gut into the portal vein, the compound passes through the liver before reaching systemic circulation. The liver is rich in metabolic enzymes, particularly Cytochrome P450 (CYP) enzymes. The hydantoin ring is susceptible to oxidation by these enzymes (e.g., CYP2C9 and CYP2C19 for phenytoin), converting the active drug into inactive, more easily excreted metabolites.[4] If this process is highly efficient, a large fraction of the absorbed dose is eliminated before it can exert its therapeutic effect.

  • Poor Membrane Permeability: While many hydantoins have adequate lipophilicity for passive diffusion across the gut wall, some derivatives may have physicochemical properties (e.g., high hydrogen bonding capacity) that limit their ability to cross the lipid cell membranes of the intestinal epithelium.[5]

Q2: What initial characterization data is essential before I start formulation development?

A2: A thorough understanding of your compound's intrinsic properties is critical to selecting the right strategy. Do not proceed without this foundational dataset.

Parameter Why It's Important Implication for Hydantoins
Aqueous Solubility (pH-rate profile) Determines if the compound will dissolve in the GI tract.Hydantoins are often poorly soluble (<0.1 mg/mL). Solubility should be tested at pH 1.2 (stomach), 4.5, and 6.8 (intestine).[6]
LogP / LogD Predicts lipophilicity and membrane permeability.A LogP between 1 and 3 is often ideal for oral absorption. Very high LogP can lead to poor solubility in aqueous media.[7]
pKa Identifies ionizable groups, which affects solubility and absorption at different GI pH values.The hydantoin ring has a weakly acidic proton (pKa ~8-9), meaning it will be largely unionized in the stomach and intestine, which can favor permeability but not solubility.[3]
Crystalline Properties (DSC, XRPD) Determines the melting point (Tm) and crystallinity.High melting point (>200°C) suggests a strong, stable crystal lattice that is difficult to dissolve and may make it a good candidate for amorphization.[8]
In Vitro Metabolic Stability Assesses susceptibility to first-pass metabolism.A short half-life (<30 min) in a Human Liver Microsome (HLM) assay indicates high intrinsic clearance and likely first-pass metabolism issues.[9]
In Vitro Permeability (e.g., PAMPA) Measures the ability to cross the intestinal barrier via passive diffusion.Helps differentiate between a solubility problem and a permeability problem.[10]
Q3: What are the primary strategies I should consider to improve the bioavailability of my hydantoin compound?

A3: Based on the characterization data, you can choose from several well-established strategies. The most common and effective approaches for hydantoin-like molecules fall into two main categories:

  • Solubility/Dissolution Enhancement: These methods focus on getting more of the drug into solution in the GI tract.

    • Amorphous Solid Dispersions (ASDs): This involves converting the crystalline drug into a high-energy, amorphous form and stabilizing it within a polymer matrix.[11][12] This is often the most effective strategy for compounds with poor crystalline solubility.[13]

    • Lipid-Based Formulations (e.g., SEDDS/SMEDDS): These formulations dissolve the drug in a mixture of oils, surfactants, and co-solvents, which can improve solubility and utilize lipid absorption pathways.[14][15]

    • Particle Size Reduction (Micronization/Nanonization): Decreasing the particle size increases the surface area, which can enhance the dissolution rate according to the Noyes-Whitney equation.[14][16]

  • Molecular Modification: This involves chemically altering the drug molecule itself.

    • Prodrug Approach: A bioreversible moiety is attached to the hydantoin scaffold to improve solubility or bypass metabolic pathways.[6][17][18] This is a powerful but more resource-intensive strategy.[19]

The following sections provide detailed troubleshooting guides for the most critical of these techniques.

Section 2: Troubleshooting & Experimental Guides

This section provides detailed protocols and Q&A-based troubleshooting for specific experimental challenges.

Problem 1: My compound has extremely low aqueous solubility (<10 µg/mL).

This is a classic "brick dust" scenario common to hydantoins. Your primary goal is to increase the concentration of the drug in solution at the site of absorption.

ASDs work by converting the stable, low-energy crystalline form of the drug into a high-energy, disordered amorphous state.[11] This amorphous form has a higher apparent solubility and dissolves more rapidly.[12] A polymer is used to stabilize this metastable state and prevent recrystallization.[20]

ASD_Workflow cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization & Performance A 1. Polymer & Solvent Screening (Miscibility & Solubility) B 2. Prepare Small-Scale ASDs (Solvent Evaporation) A->B C 3. Characterize ASDs (DSC for Tg, XRPD for Amorphicity) B->C D 4. In Vitro Dissolution Testing ('Spring and Parachute' Effect) C->D Select leads with single Tg & no peaks E 5. Stability Assessment (Accelerated Conditions: 40°C/75% RH) D->E F 6. Scale-Up Evaluation (Spray Drying or HME) E->F E->F Select stable formulations

Caption: A streamlined workflow for developing and evaluating amorphous solid dispersions.

  • Polymer Selection: Choose 2-3 pharmaceutically approved polymers with different properties (e.g., PVP K30, HPMC-AS, Soluplus®).

  • Solvent Selection: Find a common volatile solvent (e.g., methanol, acetone, dichloromethane) that dissolves both your hydantoin compound and the chosen polymer.[21]

  • Preparation:

    • Accurately weigh the drug and polymer to create solutions with different drug loadings (e.g., 10%, 25%, 50% w/w).

    • Dissolve the drug and polymer in the chosen solvent in a round-bottom flask. A typical concentration is 5-10% total solids.[22]

    • Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

    • Further dry the resulting film/powder in a vacuum oven overnight to remove residual solvent.

  • Characterization:

    • Visual: The resulting solid should be a clear, transparent film or a homogenous powder.

    • DSC (Differential Scanning Calorimetry): An amorphous system will show a single glass transition temperature (Tg) and the absence of a melting peak (Tm) for the crystalline drug.[8]

    • XRPD (X-Ray Powder Diffraction): A successful ASD will exhibit a broad, diffuse "halo" pattern, confirming the absence of crystallinity.[20]

  • Q: My DSC scan shows two Tgs or a residual melting peak. What's wrong?

    • A: This indicates that your drug and polymer are either immiscible or the drug loading is too high, leading to phase separation.[20] Solution: Reduce the drug loading. If the problem persists, the chosen polymer is likely not a good miscibility partner for your compound. Screen different polymers.

  • Q: My XRPD pattern shows sharp peaks after preparation.

    • A: Your compound did not fully convert to the amorphous state. Solution: Ensure complete dissolution in the solvent before evaporation. The solvent removal rate might be too slow, allowing time for crystallization. Try a faster evaporation process or a different technique like spray drying.[21]

  • Q: My ASD looks great initially, but it crystallizes after a week on the bench or during stability testing. How can I fix this?

    • A: This is a common stability issue. The amorphous form is thermodynamically driven to return to its crystalline state.[23] Solutions:

      • Increase Polymer Content: A higher polymer-to-drug ratio can better stabilize the drug molecules by reducing their mobility.

      • Choose a Better Polymer: The polymer's role is to inhibit crystallization. Some polymers do this more effectively through specific interactions (e.g., hydrogen bonding) with the drug. You may need to screen more polymers.[8]

      • Check for Moisture: Water acts as a plasticizer, lowering the Tg and increasing molecular mobility, which accelerates crystallization. Ensure your ASD is stored in desiccated conditions.[11]

Problem 2: My compound is soluble but disappears before reaching systemic circulation (High First-Pass Metabolism).

If your compound has decent solubility (perhaps due to formulation) but the plasma concentration (AUC) is still negligible, hepatic first-pass metabolism is the likely culprit.

Before attempting complex solutions like prodrugs, you must confirm and quantify the metabolic liability. The standard assay uses Human Liver Microsomes (HLM), which are vesicles of the endoplasmic reticulum containing a high concentration of Phase I enzymes like CYPs.[24]

Metabolism_Workflow A 1. Run Human Liver Microsome (HLM) Assay B 2. Calculate In Vitro Half-Life (t½) A->B C t½ < 30 min? B->C D High Metabolic Liability: - Consider Prodrug Strategy - Consider Structural Modification (Block site of metabolism) C->D Yes E Moderate/Low Liability: - Metabolism is not the primary issue. - Re-evaluate solubility/ permeability. C->E No

Caption: A decision tree for assessing and acting upon metabolic stability data.

  • Reagents: Pooled HLM, NADPH regenerating system (or NADPH), phosphate buffer (pH 7.4), positive control compounds (e.g., Dextromethorphan, Midazolam), and your test compound.[25]

  • Incubation Preparation:

    • Prepare a microsomal suspension in buffer (e.g., 0.5 mg/mL protein concentration).[24]

    • Prepare your test compound stock in DMSO and dilute it in buffer to the final incubation concentration (typically 1 µM).[25][26]

  • Reaction:

    • Pre-incubate the microsomal suspension and your test compound at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH cofactor.[25]

    • Take aliquots at specific time points (e.g., 0, 5, 15, 30, 45 minutes).[24]

    • Stop the reaction at each time point by adding a cold stop solution (e.g., acetonitrile with an internal standard).[26]

  • Analysis:

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of your parent compound at each time point.

  • Data Interpretation:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of this line gives the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (Clint) = (0.693 / t½) / (mg protein/mL).

In Vitro Half-Life (t½) Intrinsic Clearance (Clint) Interpretation
> 60 min< 12 µL/min/mgLow Clearance
15 - 60 min12 - 58 µL/min/mgIntermediate Clearance
< 15 min> 58 µL/min/mgHigh Clearance (High First-Pass Risk)

(Classification thresholds can vary slightly between labs but this serves as a general guide.)

  • Q: My positive controls are not showing metabolism, or the results are highly variable.

    • A: This points to a problem with the assay itself. Solutions:

      • Check Cofactor Activity: The NADPH regenerating system or NADPH itself may have degraded. Use a fresh batch.

      • Microsome Viability: Ensure the HLMs were thawed correctly (quickly at 37°C) and kept on ice.[27] Repeated freeze-thaw cycles will destroy enzyme activity.

      • LC-MS/MS Method: Your analytical method may not be sensitive or robust enough. Check for matrix effects or poor ionization of your compound.

  • Q: My compound disappears almost instantly (t=0 sample is already low). What does this mean?

    • A: This could be due to several factors. Solutions:

      • Extreme Instability: The compound might be exceptionally metabolically labile. Try reducing the protein concentration or using shorter time points (e.g., 0, 1, 2, 5, 10 min).

      • Non-Specific Binding: Highly lipophilic compounds can stick to the plasticware or microsomal protein, making it appear as if they've been metabolized. Run a control incubation without the NADPH cofactor. A significant loss in the "-NADPH" control indicates non-specific binding is the issue.[24]

Problem 3: My compound is soluble and metabolically stable, but still not absorbed.

If you have addressed solubility and metabolism, the final major barrier is membrane permeability.

The PAMPA model is a high-throughput, cell-free method to predict passive diffusion across the gut wall.[10] It uses a 96-well plate system where a filter support is coated with a lipid solution (e.g., lecithin in dodecane) to mimic the cell membrane.[28][29]

  • Setup: Use a 96-well filter plate (the "donor" plate) and a matching 96-well acceptor plate.

  • Membrane Formation: Coat the filter of each well in the donor plate with a small volume (e.g., 5 µL) of the artificial membrane solution (e.g., 1% lecithin in dodecane) and allow the solvent to evaporate.[29]

  • Donor Solution: Dissolve your test compound in a buffer mimicking intestinal fluid (e.g., PBS, pH 7.4) at a known concentration. Add this solution to the donor plate wells.

  • Acceptor Solution: Fill the wells of the acceptor plate with the same buffer.

  • Incubation: Place the donor plate on top of the acceptor plate to form the "sandwich." Incubate at room temperature for a set period (e.g., 4-16 hours).[28][29]

  • Analysis: After incubation, measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).[28]

  • Data Interpretation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (V_A * V_D) / ((V_A + V_D) * Area * Time) Where V_A and V_D are the volumes in the acceptor and donor wells.

Papp (x 10⁻⁶ cm/s) Permeability Classification Expected Human Absorption
< 1Low< 50%
1 - 10Medium50 - 89%
> 10High> 90%

(Classification based on typical correlations with Caco-2 and human data.)

  • Q: My high permeability control (e.g., Testosterone) shows low Papp values.

    • A: This suggests a problem with the artificial membrane integrity. Solutions:

      • Improper Coating: Ensure the lipid solution is evenly spread and the solvent has fully evaporated. Incomplete or inconsistent coating will lead to poor results.

      • Membrane Disruption: High concentrations of co-solvents like DMSO in your donor solution can disrupt the lipid layer. Keep the final DMSO concentration below 1-5%.[29][30]

  • Q: My compound has a low Papp, but I expected it to be permeable based on its LogP.

    • A: LogP is a simplified predictor. Other factors can limit passive diffusion. Consider:

      • Molecular Size/Rigidity: Very large or rigid molecules may diffuse more slowly across the membrane.

      • Hydrogen Bonding: A high number of hydrogen bond donors/acceptors can lead to a high desolvation penalty as the molecule moves from the aqueous phase into the lipid membrane.

      • Efflux Transporter Substrate: The PAMPA assay only measures passive diffusion.[10] Your compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the gut wall, which actively pump the drug back into the intestinal lumen. If you suspect this, you must move to a cell-based assay (e.g., Caco-2) that expresses these transporters.

References

  • Di, L., & Kerns, E. H. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 21(1), 42.
  • Rautio, J., et al. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules.
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
  • Taylor & Francis Online. (n.d.). Promising strategies for improving oral bioavailability of poor water-soluble drugs.
  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • Albert, K. S., et al. (1976). Absorption and metabolism of phenytoin from tablets and capsules. Clinical Pharmacology & Therapeutics, 20(6), 738-42.
  • Nayak, A. L. (n.d.). Innovative methods to increase the oral bioavailability of medications. Asian Journal of Pharmacy and Technology.
  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677-94.
  • Gugler, R., et al. (1976). Phenytoin: pharmacokinetics and bioavailability. Clinical Pharmacology & Therapeutics, 19(2), 135-42.
  • Singh, A., et al. (n.d.). Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate.
  • Neuvonen, P. J. (1979). Bioavailability of phenytoin: clinical pharmacokinetic and therapeutic implications. Clinical Pharmacokinetics, 4(2), 91-103.
  • MDPI. (n.d.). Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics.
  • Stella, V. J., & Nti-Addae, K. W. (n.d.). Prodrug strategies to overcome poor water solubility. ResearchGate.
  • CliniSciences. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Kit.
  • Stanić, P. B., et al. (n.d.). Physicochemical and pharmacological properties of fused bicyclic hydantoins. SCIDAR.
  • Mercell. (n.d.). metabolic stability in liver microsomes.
  • National Institutes of Health. (n.d.). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products.
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
  • Technology Networks. (n.d.). pampa-permeability-assay.pdf.
  • Pion Inc. (2022). Parallel Artificial Membrane Permeability Assay (PAMPA) training video. YouTube.
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes.
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Technical Support Center: Strategies to Mitigate the Neurotoxicity of 5-Phenylhydantoin Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-phenylhydantoin derivatives. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to address the common challenge of neurotoxicity associated with this important class of compounds. Our goal is to equip you with the knowledge and practical protocols to design and execute experiments that effectively reduce the neurotoxic liabilities of your 5-phenylhydantoin candidates while preserving their therapeutic efficacy.

Introduction: The Duality of 5-Phenylhydantoins - Efficacy and Neurotoxicity

5-Phenylhydantoin derivatives, with phenytoin being the most prominent example, are a cornerstone in the management of epilepsy.[1] Their primary mechanism of action involves the blockade of voltage-gated sodium channels, which stabilizes neuronal membranes and prevents the high-frequency firing observed in seizures.[2][3] However, this very mechanism, when not finely tuned, can lead to a spectrum of neurotoxic side effects, ranging from mild nystagmus and ataxia to more severe cognitive impairment and, in overdose situations, even coma.[2][3]

The challenge for medicinal chemists and pharmacologists is to uncouple the desired anticonvulsant activity from these adverse neurological effects. This guide is structured to walk you through the key aspects of understanding, assessing, and ultimately reducing the neurotoxicity of your 5-phenylhydantoin derivatives.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions encountered during the development of 5-phenylhydantoin derivatives.

Q1: What are the primary molecular mechanisms underlying the neurotoxicity of 5-phenylhydantoin derivatives?

A1: The neurotoxicity of 5-phenylhydantoin derivatives is multifactorial. The primary mechanism is often an extension of their therapeutic action: excessive blockade of voltage-gated sodium channels in non-epileptic neurons can disrupt normal neuronal function.[2][3] Beyond this, evidence points to several other key pathways:

  • Induction of Apoptosis: Studies have shown that some 5-phenylhydantoin derivatives can trigger programmed cell death (apoptosis) in neurons. This can be mediated by the activation of caspases, a family of proteases that execute the apoptotic cascade.[4][5][6]

  • Oxidative Stress: These compounds can lead to an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses.[7] This oxidative stress can damage cellular components like lipids, proteins, and DNA, ultimately leading to neuronal dysfunction and death.[7][8]

  • Mitochondrial Dysfunction: Mitochondria are crucial for neuronal energy production and survival. Some neurotoxic compounds can impair mitochondrial function, leading to decreased ATP production and increased ROS generation, further contributing to cellular damage.[9]

Q2: My 5-phenylhydantoin derivative shows excellent anticonvulsant activity but is also highly neurotoxic in my initial screens. What are my next steps?

A2: This is a common challenge. The key is to establish a therapeutic window. Here's a suggested workflow:

  • Confirm the Therapeutic Index: Quantify both the anticonvulsant efficacy (e.g., using the Maximal Electroshock Seizure (MES) test) and neurotoxicity (e.g., using the Rotarod test) to determine the protective index (PI = Toxic Dose 50 / Effective Dose 50). A low PI indicates a narrow therapeutic window.

  • Investigate Structure-Activity and Structure-Toxicity Relationships (SAR/STR): Synthesize a small library of analogs with systematic modifications to the 5-phenylhydantoin scaffold. Focus on altering lipophilicity and hydrogen bonding capacity, as these properties are known to influence both efficacy and toxicity.[10]

  • Mechanistic Studies: Use in vitro assays to understand why your compound is toxic. Is it causing excessive apoptosis or oxidative stress? Answering this will guide your molecular design strategy.

Q3: I'm having trouble dissolving my novel 5-phenylhydantoin derivative for in vitro assays. What can I do?

A3: Poor aqueous solubility is a frequent issue with hydantoin derivatives due to their often crystalline and lipophilic nature.[11][12] Here are some troubleshooting steps:

  • Co-solvents: Prepare a high-concentration stock solution in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or ethanol.[11] When diluting into your aqueous assay buffer, ensure the final solvent concentration is low (typically <0.5%) to avoid solvent-induced toxicity.

  • pH Adjustment: For derivatives with ionizable groups, adjusting the pH of the buffer can significantly improve solubility.[13]

  • Formulation Strategies: For more advanced studies, consider formulation approaches like creating solid dispersions or using cyclodextrins to enhance solubility.[14][15][16][17][18]

Q4: Are there any known structural modifications that can reduce the neurotoxicity of 5-phenylhydantoin derivatives?

A4: Yes, several strategies have been explored:

  • Modulating Lipophilicity: Both very high and very low lipophilicity can be detrimental. Fine-tuning the logP value of your compound by adding or removing lipophilic/hydrophilic groups on the phenyl ring can help optimize the balance between brain penetration, target engagement, and off-target effects.

  • Modifying the Hydantoin Core: Alterations to the hydantoin ring itself, such as substitutions at the N1 or N3 positions, can impact the molecule's hydrogen bonding capabilities and overall conformation, which in turn can influence its interaction with biological targets and metabolic enzymes.[19][20] For instance, the synthesis of 1-N and 3-N aminoalkyl derivatives has been explored.[21]

  • Prodrugs: Converting the parent molecule into a more soluble or differently distributed prodrug that is metabolized to the active compound in the body can sometimes improve the therapeutic index.

Troubleshooting Guides for Neurotoxicity Assessment

This section provides practical advice for common issues encountered during the experimental evaluation of 5-phenylhydantoin derivatives.

In Vivo Neurotoxicity (Rotarod Test)
Observed Problem Potential Cause(s) Troubleshooting Steps
High variability in baseline performance of animals. Improper acclimatization; inconsistent handling; stress.Ensure a consistent acclimatization period in the testing room. Handle all animals gently and consistently.
Animals passively rotating on the rod instead of walking. Lack of motivation; early signs of motor impairment.This is a valid endpoint. Record the latency to the first passive rotation. Ensure the rod surface provides adequate grip.
Unexpectedly high toxicity at low doses. Formulation issues leading to poor bioavailability or rapid metabolism to a toxic species.Analyze plasma concentrations of the parent compound and any major metabolites. Consider alternative dosing vehicles or routes of administration.
In Vitro Neurotoxicity (Neuronal Cell Cultures)
Observed Problem Potential Cause(s) Troubleshooting Steps
High background cell death in vehicle-treated controls. High concentration of organic solvent (e.g., DMSO); poor cell health.Ensure the final solvent concentration is non-toxic to your cells (typically <0.5%). Use healthy, low-passage number cells.
Compound precipitation in culture medium. Poor aqueous solubility of the derivative.Prepare a more concentrated stock in 100% DMSO and use smaller volumes for dilution. Visually inspect wells for precipitates after dosing. Consider using a different solvent or a formulation aid.[11]
Inconsistent results between experiments. Variation in cell seeding density; inconsistent incubation times; reagent variability.Standardize cell seeding protocols. Use precise timing for compound addition and assay readouts. Prepare fresh reagents for each experiment.

Detailed Experimental Protocols

To ensure reproducibility and accuracy, we provide detailed, step-by-step protocols for key assays in assessing the neurotoxicity of 5-phenylhydantoin derivatives.

Protocol 1: In Vivo Neurotoxicity Assessment using the Rotarod Test

This protocol is designed to assess motor coordination and balance deficits in rodents, which are common indicators of neurotoxicity.

Materials:

  • Rotarod apparatus

  • Test animals (mice or rats)

  • Test compound formulated in a suitable vehicle

  • Vehicle control

  • Timer

Procedure:

  • Acclimatization: Allow animals to acclimate to the testing room for at least 30 minutes before the experiment.

  • Training (Day 1):

    • Place each animal on the stationary rod to familiarize them with the apparatus.

    • Begin rotation at a low, constant speed (e.g., 4 rpm) for 1-2 minutes.

    • If an animal falls, place it back on the rod. Repeat this for a total of three trials with a 15-minute inter-trial interval.

  • Testing (Day 2):

    • Administer the test compound or vehicle control to the animals via the desired route (e.g., intraperitoneal, oral gavage).

    • At the time of expected peak compound effect (determined from pharmacokinetic studies), place the animal on the rotarod.

    • Set the apparatus to an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).

    • Record the latency to fall (the time at which the animal falls off the rod). If an animal clings to the rod and completes a full passive rotation, this can also be considered the endpoint.

    • Perform three trials for each animal with a 15-minute inter-trial interval.

  • Data Analysis:

    • Calculate the average latency to fall for each animal across the three trials.

    • Compare the average latencies between the vehicle-treated group and the compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

    • A significant decrease in the latency to fall in the compound-treated group indicates neurotoxicity.

Protocol 2: In Vitro Assessment of Oxidative Stress - Measurement of Intracellular ROS

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular reactive oxygen species (ROS) levels in neuronal cell cultures.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, primary neurons)

  • 96-well black, clear-bottom plates

  • DCFH-DA probe

  • Test compound and vehicle control

  • Positive control (e.g., H₂O₂)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed neuronal cells into a 96-well plate at an appropriate density and allow them to adhere and grow for 24-48 hours.

  • Compound Treatment: Treat the cells with various concentrations of your 5-phenylhydantoin derivative or vehicle control for the desired time period (e.g., 24 hours). Include a positive control group treated with H₂O₂.

  • Probe Loading:

    • Remove the treatment medium and wash the cells gently with a warm buffer (e.g., PBS or HBSS).

    • Add DCFH-DA solution (typically 10-20 µM in buffer) to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Measurement:

    • Wash the cells again to remove excess probe.

    • Add buffer back to the wells.

    • Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with no cells).

    • Normalize the fluorescence intensity of treated cells to that of the vehicle-treated cells.

    • A significant increase in fluorescence indicates an increase in intracellular ROS levels.

Protocol 3: In Vitro Assessment of Apoptosis - Caspase-3/7 Activity Assay

This protocol measures the activity of executioner caspases-3 and -7, key mediators of apoptosis.

Materials:

  • Neuronal cell line

  • 96-well white, clear-bottom plates

  • Caspase-Glo® 3/7 Assay kit (or similar)

  • Test compound and vehicle control

  • Positive control (e.g., staurosporine)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with your 5-phenylhydantoin derivative as described in Protocol 2.

  • Assay:

    • Allow the plate and the Caspase-Glo® 3/7 reagent to equilibrate to room temperature.

    • Add the Caspase-Glo® 3/7 reagent to each well in a 1:1 volume ratio with the cell culture medium.

    • Mix the contents of the wells by gentle shaking.

    • Incubate the plate at room temperature for 1-2 hours in the dark.

  • Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from wells with no cells).

    • Normalize the luminescence of treated cells to that of the vehicle-treated cells.

    • A significant increase in luminescence indicates the activation of caspases-3 and -7, and thus, induction of apoptosis.[22][23][24]

Data Presentation: Structure-Toxicity Relationship

Systematic evaluation of analog series is crucial for understanding how structural changes impact neurotoxicity. Below is a template for presenting such data.

Table 1: Comparative Neurotoxicity of 5-Phenylhydantoin Derivatives

Compound IDR1R2Anticonvulsant Activity (MES, ED₅₀ mg/kg)Neurotoxicity (Rotarod, TD₅₀ mg/kg)Protective Index (PI = TD₅₀/ED₅₀)
Parent HH30602.0
Analog-1 FH251004.0
Analog-2 OCH₃H35802.3
Analog-3 HCH₃401503.75

This is example data and should be replaced with your experimental findings.

Visualizing Experimental Workflows and Pathways

Clear visual representations of experimental workflows and biological pathways can greatly aid in understanding and planning your research.

experimental_workflow cluster_invivo In Vivo Assessment cluster_invitro In Vitro Assessment compound_admin Compound Administration rotarod_test Rotarod Test compound_admin->rotarod_test data_analysis_vivo Data Analysis (TD₅₀) rotarod_test->data_analysis_vivo final_assessment Lead Candidate Selection data_analysis_vivo->final_assessment cell_culture Neuronal Cell Culture compound_treatment Compound Treatment cell_culture->compound_treatment ros_assay ROS Assay compound_treatment->ros_assay caspase_assay Caspase Assay compound_treatment->caspase_assay data_analysis_vitro Data Analysis ros_assay->data_analysis_vitro caspase_assay->data_analysis_vitro data_analysis_vitro->final_assessment synthesis Synthesis of 5-Phenylhydantoin Analogs synthesis->compound_admin synthesis->compound_treatment

Caption: A typical workflow for assessing and mitigating the neurotoxicity of 5-phenylhydantoin derivatives.

neurotoxicity_pathway cluster_mechanisms Cellular Mechanisms of Neurotoxicity cluster_outcomes Neurotoxic Outcomes phenylhydantoin 5-Phenylhydantoin Derivative sodium_channel Excessive Na⁺ Channel Blockade phenylhydantoin->sodium_channel mitochondria Mitochondrial Dysfunction phenylhydantoin->mitochondria caspase_activation Caspase Activation phenylhydantoin->caspase_activation neuronal_dysfunction Neuronal Dysfunction sodium_channel->neuronal_dysfunction ros ↑ Reactive Oxygen Species (ROS) mitochondria->ros oxidative_stress Oxidative Stress ros->oxidative_stress apoptosis Apoptosis caspase_activation->apoptosis oxidative_stress->apoptosis cell_death Neuronal Cell Death apoptosis->cell_death neuronal_dysfunction->cell_death

Caption: Key signaling pathways involved in 5-phenylhydantoin-induced neurotoxicity.

Conclusion

Reducing the neurotoxicity of 5-phenylhydantoin derivatives is a challenging but achievable goal in drug development. By systematically applying the principles of structure-activity and structure-toxicity relationships, utilizing robust in vivo and in vitro assays, and troubleshooting experimental hurdles with a clear understanding of the underlying mechanisms, researchers can significantly improve the safety profile of these vital therapeutic agents. This guide serves as a foundational resource to support your efforts in developing safer and more effective treatments for epilepsy.

References

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Optimizing crystallization conditions for X-ray quality crystals of 5-Cyclobutyl-5-phenylhydantoin

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing the crystallization of 5-Cyclobutyl-5-phenylhydantoin. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of obtaining single, X-ray quality crystals of this target molecule. The following sections provide in-depth, experience-driven advice in a direct question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that form the basis of a successful crystallization strategy.

Q1: What are the absolute first steps before attempting to crystallize this compound?

A1: The success of any crystallization experiment is overwhelmingly dependent on the quality of the starting material. Before screening for crystallization conditions, you must ensure the following:

  • Purity: The compound should be of the highest possible purity, ideally >95%. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to defects and poor diffraction.[1] It is recommended to purify the compound via chromatography or recrystallization until no significant impurities are detected by NMR or LC-MS.

  • Solubility Profiling: A systematic solubility test is critical. This involves testing the solubility of a few milligrams of your compound in a range of common laboratory solvents (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, methanol, water). This will help you identify suitable "good" solvents (in which the compound is soluble) and "anti-solvents" (in which the compound is insoluble).[2][3] This data is the foundation for choosing a crystallization method.

Q2: What defines an "X-ray quality" crystal?

A2: An X-ray quality crystal is not simply a solid material. It must possess specific characteristics to diffract X-rays effectively and allow for the determination of the molecular structure. Key attributes include:

  • Sufficient Size: Ideally, the crystal should have dimensions of approximately 0.1 to 0.3 mm in all directions.[4] While modern synchrotrons can work with smaller crystals, larger crystals generally yield better data.[5]

  • Regular Morphology: The crystal should have smooth faces and well-defined edges. Irregular, jagged, or star-shaped formations are often indicative of multiple intergrown crystals (polycrystalline material) and are unsuitable.[4]

  • Optical Clarity: A good crystal should be transparent and free of cracks, cloudiness, or visible inclusions when viewed under a microscope.[4]

  • Single Lattice: The most critical attribute is that it must be a single crystal, meaning the entire volume is composed of a perfectly repeating three-dimensional lattice. Twinned crystals, where two or more lattices grow together, are a common problem that complicates data analysis.[6]

The quality of the diffraction data is directly dependent on the internal order of the crystal.[4][7] Poor quality crystals will result in weak diffraction, high mosaicity, and ultimately, an unpublishable structure.[4][8][9]

Q3: What are the primary crystallization methods I should consider for a small organic molecule like this?

A3: For small molecules, three methods form the core of most screening efforts. The choice depends on the solubility properties of your compound.

  • Slow Evaporation: The simplest method. The compound is dissolved in a suitable solvent to near-saturation, and the solvent is allowed to evaporate slowly over days or weeks.[10][11] This increases the compound's concentration to the point of supersaturation, inducing crystallization. It is most effective when the compound is moderately soluble.[10]

  • Vapor Diffusion: A powerful and gentle technique, often the most successful for growing high-quality single crystals.[10][12] A solution of the compound is placed in a small, open vial, which is then sealed inside a larger chamber containing a more volatile "anti-solvent" in which the compound is insoluble.[11][13][14] The anti-solvent vapor slowly diffuses into the compound's solution, gradually reducing its solubility and promoting slow crystal growth.[13][15]

  • Liquid-Liquid Diffusion (Solvent Layering): This method involves carefully layering a solution of the compound with a less dense, miscible anti-solvent.[13][15] Diffusion occurs at the interface between the two liquids, creating a narrow zone of supersaturation where crystals can form.[13][16] This technique requires a steady hand to avoid mixing the layers.[13]

Part 2: Troubleshooting Crystallization Failures

This section provides solutions to specific problems you may encounter during your experiments.

Q4: My experiment yielded only an amorphous precipitate or an oil. What went wrong and how do I fix it?

A4: This is a classic sign of reaching supersaturation too quickly.[17][18] The molecules "crash out" of the solution before they have time to orient themselves into an ordered crystal lattice.

Causality: The thermodynamic driving force for precipitation was too high, favoring rapid, disordered aggregation over slow, ordered growth.

Solutions:

  • Reduce the Rate of Supersaturation:

    • For Cooling Methods: Decrease the rate of cooling. Instead of placing the solution directly in a freezer, allow it to cool slowly on the benchtop, then move it to a refrigerator, and finally to a freezer.

    • For Diffusion Methods: Slow down the diffusion rate. Move the experiment to a colder, more stable temperature environment (like a cold room).[18] You can also choose an anti-solvent with a lower vapor pressure for vapor diffusion.[18]

  • Lower the Initial Concentration: Start with a more dilute solution of your compound. This requires more solvent to be removed or more anti-solvent to diffuse in before supersaturation is achieved, slowing the entire process.[1]

  • Change Your Solvent System: The initial solvent may be too "poor" for the compound, or the anti-solvent may be too effective. Try using a solvent in which the compound is slightly more soluble, or an anti-solvent in which it has a tiny amount of solubility.

Q5: I'm only getting a shower of tiny microcrystals, not large single crystals. What should I do?

A5: This outcome indicates that too many nucleation events occurred simultaneously.[18] While you have successfully created crystalline material, the growth phase was limited because the available solute was distributed among countless small crystals.

Causality: The solution entered the "labile" or "nucleation" zone of the phase diagram too deeply, leading to widespread spontaneous nucleation rather than controlled growth on a few nuclei.[11]

Solutions:

  • Fine-Tune Supersaturation: Your conditions are close to optimal. Make small, incremental changes to slow down the process. Slightly decrease the starting concentration or slow the rate of evaporation/diffusion.[19]

  • Introduce a Seed Crystal (Microseeding): This is the most powerful technique to overcome this specific problem.[20][21] By introducing a tiny, pre-existing crystal (a "seed") into a metastable solution (one that is supersaturated but not enough to nucleate on its own), you bypass the spontaneous nucleation step entirely.[22][23] All growth will occur on the seed you provide, leading to a larger, single crystal.

Q6: My crystals appear twinned or are growing in clumps. Are they usable?

A6: Generally, no. Twinned or polycrystalline clusters are not suitable for single-crystal X-ray diffraction because they produce overlapping diffraction patterns that are difficult or impossible to interpret.[6]

Causality: Twinning can be an inherent property of the molecule's packing, but it is often exacerbated by rapid growth conditions.

Solutions:

  • Drastically Slow Down Crystal Growth: Employ all the strategies from Q4 and Q5 to reduce the rate of crystallization. Slower growth gives molecules more time to find their lowest-energy position in the lattice, reducing the chance of forming a twinned lattice.

  • Explore Different Solvent Systems: Solvents can sometimes be incorporated into the crystal lattice or influence the packing of molecules through specific interactions.[10] Trying a different solvent/anti-solvent pair (e.g., switching from ethyl acetate/hexane to toluene/pentane) can sometimes favor a different, non-twinned crystal packing arrangement.[12]

  • Attempt Microseeding: Seeding with a crushed-up, non-twinned crystal can sometimes promote the growth of the desired crystal form.[21]

Part 3: Experimental Protocols & Data

Initial Solvent Screening

The selection of an appropriate solvent system is crucial. Hydantoin derivatives, including 5-phenylhydantoin, have been shown to crystallize from common organic solvents like ethanol and acetone.[24] The Bucherer-Bergs synthesis, often used for hydantoins, typically yields crystalline products that can be purified by crystallization from a suitable solvent.[25] The goal is to find a solvent that dissolves the compound when hot but not when cold, or a solvent/anti-solvent pair.[3]

Solvent ClassExamplesPotential Role for this compound
Nonpolar Hexane, Heptane, PentaneLikely Anti-solvent . Use to precipitate the compound from a more polar solution.
Moderately Polar Toluene, Diethyl Ether, Dichloromethane (DCM)Potential Good Solvent or part of a co-solvent system. Toluene is often good for aromatic compounds.[10]
Polar Aprotic Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), AcetoneLikely Good Solvent . Good candidates for dissolving the compound initially.[26]
Polar Protic Ethanol (EtOH), Methanol (MeOH), Isopropanol (IPA)Likely Good Solvent . Often used for slow cooling crystallizations.

Table 1: General guide for initial solvent screening.

Protocol 1: Vapor Diffusion Crystallization (Sitting Drop)

This method is highly controlled and excellent for screening multiple conditions.

  • Prepare the Reservoir: In the outer well of a crystallization plate, add 500 µL of the chosen anti-solvent (e.g., hexane).

  • Prepare the Compound Solution: Dissolve 5-10 mg of this compound in a minimal amount of a good solvent (e.g., 100-200 µL of ethyl acetate). Ensure it is fully dissolved.

  • Set the Drop: On the pedestal of the sitting drop post, carefully pipette 1-2 µL of your compound solution.

  • Seal the Well: Tightly seal the well with clear tape or a cover slip. The anti-solvent vapor will slowly diffuse into the drop.[11][14]

  • Incubate and Observe: Place the plate in a vibration-free location at a constant temperature. Observe periodically with a microscope over several days to weeks.

Protocol 2: Liquid-Liquid Diffusion Crystallization

This method is effective when a clear density difference exists between the solvent and anti-solvent.

  • Prepare the Compound Solution: In a narrow glass tube (e.g., an NMR tube), dissolve 5-10 mg of the compound in ~0.5 mL of a dense, good solvent (e.g., Dichloromethane).[10]

  • Layer the Anti-solvent: Using a syringe or a long Pasteur pipette with the tip placed against the side of the tube, very slowly and carefully add the less dense anti-solvent (e.g., hexane) on top of the compound solution to form a distinct layer.[13][15] Add a volume of approximately 2-3 times that of the initial solution.

  • Seal and Incubate: Seal the tube and store it in an undisturbed location. Crystals, if they form, will typically appear at the interface of the two liquids.[13]

Protocol 3: Microseeding for Crystal Optimization

Use this protocol when initial screens produce microcrystals.

  • Prepare a Seed Stock:

    • Transfer a drop containing microcrystals into a microcentrifuge tube.

    • Add a seed bead (or use the tip of a glass rod) and vortex vigorously to crush the microcrystals into sub-microscopic fragments.[21][22]

    • Dilute this stock serially (1:10, 1:100, 1:1000) using the mother liquor from the original crystallization drop.[20]

  • Set Up a New Drop: Prepare a fresh crystallization drop using conditions known to be metastable (i.e., conditions that previously resulted in a clear drop or very few crystals). This is typically achieved by slightly lowering the precipitant or compound concentration.[22][23]

  • Introduce the Seeds: Take a thin glass fiber or a cat's whisker, dip it into your diluted seed stock, and streak it through the new drop. This introduces the seed fragments.

  • Incubate and Observe: Seal the experiment and incubate. If successful, a small number of larger, well-formed crystals should grow from the introduced seeds.

Part 4: Visualization of Workflows

Crystallization Screening Workflow

The following diagram outlines a logical workflow for initial crystallization screening of this compound.

G cluster_start Phase 1: Preparation cluster_methods Phase 2: Primary Screening cluster_outcomes Phase 3: Analysis & Troubleshooting cluster_solutions Phase 4: Optimization start Start: Pure Compound (>95%) solubility Solubility Screening (Identify Good vs. Anti-solvents) start->solubility vap_diff Vapor Diffusion solubility->vap_diff  Miscible Pair liq_diff Liquid-Liquid Diffusion solubility->liq_diff  Density Difference slow_evap Slow Evaporation solubility->slow_evap  Moderately Volatile  Single Solvent outcome Observe Outcome vap_diff->outcome liq_diff->outcome slow_evap->outcome crystals X-ray Quality Crystals outcome->crystals Success! microcrystals Microcrystals / Needles outcome->microcrystals Problem precipitate Precipitate / Oil outcome->precipitate Problem clear Clear Drop outcome->clear Problem microseed Perform Microseeding microcrystals->microseed change_params Change Parameters: (Slower Rate, Lower Conc.) precipitate->change_params increase_conc Increase Concentration or Evaporation Rate clear->increase_conc optimize Refine Conditions: (Concentration, Temp) optimize->outcome Re-evaluate microseed->optimize change_params->optimize increase_conc->optimize G cluster_problems cluster_causes cluster_solutions start What is the result of your crystallization experiment? p1 Amorphous Precipitate or Oil start->p1 Disordered Solid/ Liquid p2 Many Small Microcrystals start->p2 Powder/Tiny Needles p3 No Change (Clear Solution) start->p3 Nothing p4 Twinned / Intergrown Crystals start->p4 Poor Morphology c1 Supersaturation was too rapid. p1->c1 c2 Too many nucleation events. p2->c2 c3 Solution is undersaturated. p3->c3 c4 Growth rate too high or unfavorable packing. p4->c4 s1 1. Decrease concentration. 2. Slow down diffusion/cooling rate. 3. Change solvent system. c1->s1 s2 1. Perform microseeding. 2. Slightly reduce supersaturation. c2->s2 s3 1. Increase concentration. 2. Use a more volatile anti-solvent or allow faster evaporation. c3->s3 s4 1. Drastically slow growth rate. 2. Try different solvent systems. 3. Attempt microseeding. c4->s4

Sources

Navigating the Scale-Up of Multicomponent Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Multicomponent Reaction (MCR) Scale-Up. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, field-proven insights into overcoming the challenges of transitioning MCRs from the laboratory bench to larger-scale production. This resource is structured to address your specific issues in a direct, question-and-answer format, moving from common high-level questions to in-depth troubleshooting for specific experimental hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the industrial application and scale-up of MCRs.

Q1: Are multicomponent reactions truly viable for industrial-scale synthesis?

A: Yes, MCRs are not only viable but are increasingly favored for industrial applications, particularly in the pharmaceutical and agrochemical sectors.[1] Their advantages include high atom economy, reduced synthetic steps, and minimized waste generation, aligning well with green chemistry principles.[1][2] Several well-established MCRs, such as the Ugi, Passerini, Biginelli, and Hantzsch reactions, have been successfully implemented on an industrial scale.[1][3] For instance, the Biginelli reaction is used to produce dihydropyrimidones found in hypertension drugs.[1] However, successful scale-up requires careful management of challenges like side reactions, thermal control, and purification.[1]

Q2: What are the most significant "hidden variables" that emerge during MCR scale-up?

A: Scaling up a reaction is more complex than simply increasing the volume of reagents. Several "hidden variables" can significantly impact the outcome:

  • Thermal Gradients: Larger reaction volumes can lead to uneven heating and cooling, creating localized hot spots or causing premature precipitation.[4]

  • Mixing Inefficiency: A magnetic stir bar effective in a small flask may not provide adequate mixing in a large reactor, leading to poor mass transfer and reduced yields.[4][5]

  • Impurity Amplification: Minor side reactions that are negligible at the lab scale can become major sources of impurities in larger batches.[4]

  • Gas-Liquid Ratios: For reactions involving gases, changes in headspace volume and pressure at a larger scale can alter reaction kinetics.[4]

Q3: How does the choice of solvent impact the scale-up of an MCR?

A: Solvent selection is a critical and often underestimated aspect of MCR scale-up.[6][7] While lab-scale experiments might utilize specialized "green" solvents, their availability in bulk, cost, and robustness for industrial processes can be limiting.[8] The solvent influences the solubility of reactants and intermediates, which in turn can affect reaction rates and even selectivity.[6][9] For instance, some MCRs can be performed "in water" or "on water," and controlling the solubility of starting materials can alter the reaction's performance.[9] Furthermore, the use of water-miscible solvents like THF or dioxane can complicate aqueous work-ups at a larger scale, potentially leading to emulsions.[10]

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for addressing specific problems encountered during MCR scale-up.

Guide 1: Poor or Inconsistent Yield

A drop in yield is one of the most common and frustrating challenges during scale-up. The root cause often lies in mass and heat transfer limitations.

Q: My MCR yield dropped significantly when I moved from a 1L flask to a 20L reactor. What are the likely causes and how can I troubleshoot this?

A: This is a classic scale-up problem. The primary suspects are inadequate mixing and poor temperature control.

Underlying Causality: In a larger reactor, the surface-area-to-volume ratio decreases, making it harder to efficiently add or remove heat.[11] Furthermore, achieving homogeneous mixing in a larger volume is more challenging.[5][12] Poor mixing can lead to localized concentration gradients, which can favor the formation of side products and reduce the overall reaction rate.[12]

Troubleshooting Protocol:

  • Characterize the Mixing Regime:

    • Visual Observation (if possible): Use a glass reactor to visually inspect for solids suspension, color uniformity, and the presence of dead zones where mixing is poor.[4]

    • Measure Mixing Time: If your reactor is equipped with the necessary probes, determine the mixing time. A general rule of thumb is that the reaction half-life should be significantly longer than the mixing time (t1/2 ≥ 8tm) to ensure that the reaction is not limited by mixing.[11]

  • Optimize Agitation:

    • Impeller Selection: The type of impeller is crucial. For many MCRs, a pitched-blade turbine or a propeller stirrer is more effective than a simple anchor stirrer.

    • Agitation Speed: Gradually increase the agitation speed and monitor the impact on yield. Be aware that excessive shear can sometimes degrade sensitive molecules.

    • Baffle Installation: If your reactor lacks baffles, consider installing them. Baffles disrupt vortex formation and improve top-to-bottom mixing.

  • Improve Thermal Management:

    • Jacketed Reactor: Utilize a jacketed reactor with a circulating thermal fluid for more precise and uniform temperature control.[4]

    • Internal Cooling/Heating Coils: For highly exothermic or endothermic reactions, internal coils can provide additional heat transfer capacity.

    • Controlled Reagent Addition: Instead of adding all reactants at once, consider a controlled feed of one or more components to manage the heat of reaction.

Data-Driven Decision Making:

ParameterLab Scale (1L)Pilot Scale (20L) - InitialPilot Scale (20L) - Optimized
Agitation Magnetic StirrerAnchor Stirrer, 100 RPMPitched-Blade Turbine, 300 RPM
Temperature Control Heating MantleJacket, 20°CJacket with PID Control, 20°C
Yield 90%65%88%
Key Impurity <1%5%<1.5%

This table illustrates how optimizing agitation and temperature control can restore yield during scale-up.

G cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Low_Yield Low or Inconsistent Yield Poor_Mixing Inadequate Mixing/ Mass Transfer Low_Yield->Poor_Mixing Poor_Heat_Transfer Poor Heat Transfer/ Thermal Gradients Low_Yield->Poor_Heat_Transfer Optimize_Agitation Optimize Agitation (Impeller, Speed, Baffles) Poor_Mixing->Optimize_Agitation Improve_Thermal_Control Improve Thermal Control (Jacketed Reactor, Controlled Addition) Poor_Heat_Transfer->Improve_Thermal_Control

Troubleshooting workflow for low MCR yield.

Guide 2: Increased Side Product Formation and Purification Challenges

The appearance of new or significantly increased levels of impurities is a common scale-up issue that complicates purification.

Q: My scaled-up MCR is producing a significant amount of a side product that was barely detectable at the lab scale. This is making purification by chromatography very difficult. What should I investigate?

A: This issue often points to changes in reaction kinetics due to mixing, temperature, or stoichiometry. The increased volume can also make previously straightforward purifications challenging.

Underlying Causality: Many MCRs involve competing reaction pathways.[1] For example, in the Ugi reaction, the related Passerini reaction can occur as a side reaction, leading to impurities.[13] Inefficient mixing can create localized excesses of certain reactants, favoring these alternative pathways.[12] From a purification standpoint, what is easily separable on a small scale can become a major challenge when dealing with larger quantities and potentially different impurity profiles.[14]

Troubleshooting Protocol:

  • Re-evaluate Stoichiometry and Order of Addition:

    • Stoichiometry: A slight excess of one component that was beneficial at a small scale might be detrimental at a larger scale. Experiment with slight variations in the stoichiometry of your reactants.

    • Order of Addition: The order in which you add your components can be critical. If you haven't already, study the effect of adding the components in a different sequence.

  • Investigate Micromixing vs. Macromixing:

    • Feed Point Location: The location where you introduce a reactant into the vessel matters. Introducing a reactant into a region of high mixing intensity (e.g., near the impeller) can improve micromixing and reduce side product formation.[5][15]

    • Dilution: Consider diluting a highly reactive component before adding it to the reaction mixture to better control the local concentration.

  • Optimize the Work-up and Purification Strategy:

    • Aqueous Wash: For removing water-soluble impurities like DMF or DMSO, a rule of thumb is to use multiple washes with a significant volume of water (e.g., for 5 mL of DMF, use 5 x 10 mL of water).[10]

    • Alternative Purification: If chromatography is proving difficult, consider other purification techniques such as crystallization or precipitation. The work-up of many MCRs is often straightforward via precipitation of the product.[2]

    • Solvent Selection for Extraction: Ensure your extraction solvent is appropriate. For example, benzene's miscibility with water can lead to emulsions and should be used with caution or removed before work-up.[10]

Self-Validating System for Purification:

G Start Crude Reaction Mixture Analyze_Crude Analyze Crude Mixture (LC-MS, NMR) Start->Analyze_Crude Identify_Impurities Identify Major Impurities Analyze_Crude->Identify_Impurities Assess_Properties Assess Impurity Properties (Solubility, pKa) Identify_Impurities->Assess_Properties Select_Method Select Purification Method Assess_Properties->Select_Method Crystallization Crystallization/ Precipitation Select_Method->Crystallization Insoluble Product Extraction Liquid-Liquid Extraction Select_Method->Extraction Different Solubilities Chromatography Chromatography Select_Method->Chromatography Similar Properties Analyze_Product Analyze Purified Product Crystallization->Analyze_Product Extraction->Analyze_Product Chromatography->Analyze_Product Check_Purity Purity > 98%? Analyze_Product->Check_Purity End Final Product Check_Purity->End Yes Re-evaluate Re-evaluate Method Check_Purity->Re-evaluate No Re-evaluate->Select_Method

Logical flow for selecting a purification strategy.

Guide 3: Catalyst Deactivation and Recovery

For MCRs that utilize catalysts, maintaining catalyst activity and ensuring efficient recovery at scale are crucial for economic viability.

Q: In my lab-scale reaction, the catalyst was very effective. However, during a longer run at a larger scale, the reaction slowed down significantly. How can I address potential catalyst deactivation?

A: Catalyst deactivation can occur through several mechanisms, including poisoning, coking (carbon deposition), and thermal degradation.[16] These issues can be exacerbated at larger scales due to longer reaction times and potential temperature fluctuations.

Underlying Causality: Impurities in the starting materials or solvents can act as poisons, blocking the active sites of the catalyst.[16] High local temperatures can cause thermal degradation or coking, where carbonaceous deposits foul the catalyst surface.[16][17] The deactivation process can lead to a gradual loss of catalytic activity over time.[16]

Troubleshooting Protocol:

  • Purity of Starting Materials:

    • Re-analyze Raw Materials: Ensure the purity of your starting materials and solvents is consistent with what was used at the lab scale. Trace impurities can have a cumulative effect at a larger scale.

    • Feed Purification: If impurities are suspected, consider passing the feedstock through a purification bed (e.g., activated carbon or alumina) before it enters the reactor.[16]

  • Thermal Management:

    • Monitor for Hot Spots: Use temperature probes at different locations within the reactor to identify any localized hot spots that could be causing thermal degradation of the catalyst.

  • Catalyst Selection and Handling:

    • Heterogeneous Catalysts: Whenever possible, opt for heterogeneous catalysts. They are generally easier to recover (e.g., by filtration or magnetic separation) and can often be regenerated.[18]

    • Catalyst Regeneration: Investigate regeneration procedures for your specific catalyst. For coking, this might involve a carefully controlled calcination in air to burn off carbon deposits.[17]

  • Reactor Design:

    • Flow Chemistry: For catalyzed MCRs, transitioning to a continuous flow reactor can offer significant advantages.[19] A packed-bed reactor can improve catalyst longevity and simplify product separation. Flow chemistry provides better control over temperature and residence time, minimizing thermal degradation.[19]

Comparative Analysis of Catalyst Systems:

Catalyst TypeAdvantages for Scale-UpDisadvantages for Scale-UpMitigation Strategies
Homogeneous High activity, good selectivityDifficult to separate from product, potential for metal leaching-
Heterogeneous Easy separation and recovery, potential for regenerationLower activity than homogeneous counterparts, potential for mass transfer limitationsUse of flow reactors, optimization of particle size and porosity

References

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  • What are issues/things to consider when scaling up reactions from the lab to a factory? (2021, October 27). Reddit.
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  • A time- and space-resolved catalyst deactivation study on the conversion of glycerol to aromatics using H-ZSM-5. (2022, April 15). University of Groningen.
  • Catalyst deactivation. (2021, April 15). YouTube.
  • Multicomponent reactions in unconventional solvents: state of the art. Lanzhou Institute of Chemical Physics, Chinese Academy of Sciences.
  • Key Trends Shaping the Future of Flow Chemistry. (2026, January 7). AZoM.
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  • Opportunities and Challenges of Metal–Organic Framework Micro/Nano Reactors for Cascade Reactions. (2023, July 19). ACS Publications.
  • Thermal multicomponent lattice Boltzmann model for catalytic reactive flows. (2014, June 30). PubMed.
  • SCALE-UP & MANUFACTURING - Smart Formulation, Processing & Engineering Solutions to Solve Drug Product Scale-Up & Manufacturing Challenges With Minimum to No Regulatory Impact. Drug Development and Delivery.
  • Recent Advances in Multicomponent Reactions Catalysed under Operationally Heterogeneous Conditions. MDPI.
  • Strategies for Innovation in Multicomponent Reaction Design. (2011, March 1). National Institutes of Health.
  • Overcoming Challenges in Scale-Up Production. World Pharma Today.
  • (PDF) Multicomponent Reactions (MCRs). ResearchGate.
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  • Integrated Nanomaterials for Extreme Thermal Management: A Perspective for Aerospace Applications. (2018, February 20). ResearchGate.
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Validation & Comparative

A Framework for the Preclinical Efficacy Evaluation of Novel Hydantoin Anticonvulsants: A Comparative Analysis of 5-Cyclobutyl-5-phenylhydantoin and Phenytoin

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical comparative analysis of a novel hydantoin derivative, 5-Cyclobutyl-5-phenylhydantoin, against the established antiepileptic drug (AED), phenytoin. Designed for researchers, scientists, and drug development professionals, this document outlines the essential in vivo and in vitro methodologies required to rigorously assess the anticonvulsant efficacy and preliminary safety profile of new chemical entities in this class. While extensive data exists for phenytoin, this guide will treat this compound as a novel investigational compound to illustrate the logical progression of a preclinical efficacy study.

Introduction: The Rationale for Novel Hydantoin Derivatives

Phenytoin (5,5-diphenylhydantoin) has been a cornerstone in the management of epilepsy for decades, primarily indicated for generalized tonic-clonic and partial seizures.[1][2] Its mechanism of action, centered on the blockade of voltage-gated sodium channels, has been a template for the development of other AEDs.[3][4][5] However, phenytoin's clinical utility is hampered by a narrow therapeutic index, complex pharmacokinetics, and a significant side-effect profile, including gingival hyperplasia, hirsutism, and potential long-term effects on bone health.[2][6]

The development of novel hydantoin derivatives, such as this compound, is driven by the pursuit of an improved therapeutic window, more favorable pharmacokinetic properties, and a reduction in adverse effects. The introduction of a cyclobutyl group at the C-5 position of the hydantoin ring is a rational design strategy to modulate lipophilicity and metabolic stability, potentially leading to altered efficacy and safety profiles compared to phenytoin.

This guide will delineate the preclinical studies necessary to test this hypothesis, establishing a head-to-head comparison with phenytoin as the benchmark.

Unraveling the Mechanism of Action: A Focus on Neuronal Excitability

The primary mechanism of action for phenytoin is the use-dependent blockade of voltage-gated sodium channels (VGSCs).[4][5] By stabilizing the inactive state of these channels, phenytoin limits the repetitive firing of neurons that underlies seizure propagation.[3][7] It is hypothesized that this compound will share this primary mechanism. In vitro electrophysiological assays are crucial for confirming this and identifying any potential differences in potency or channel subtype selectivity.

Experimental Protocol: In Vitro Electrophysiology - Whole-Cell Patch Clamp

This protocol is designed to assess the effect of the test compounds on neuronal voltage-gated sodium channels.

Objective: To determine the potency and use-dependency of this compound and phenytoin in blocking voltage-gated sodium currents in cultured neurons.

Methodology:

  • Cell Culture: Primary cortical neurons are isolated from embryonic rodents and cultured for 10-14 days to allow for the expression of mature ion channels.

  • Whole-Cell Patch Clamp Recording:

    • A glass micropipette filled with an internal solution is sealed onto the membrane of a single neuron.

    • The membrane patch is ruptured to allow electrical access to the cell's interior.

    • A voltage-clamp protocol is applied to isolate sodium currents.

  • Drug Application:

    • A baseline recording of sodium currents is established.

    • Increasing concentrations of this compound or phenytoin are perfused over the neuron.

  • Data Analysis:

    • The peak sodium current amplitude is measured at each concentration to determine the IC50 (half-maximal inhibitory concentration).

    • To assess use-dependency, a train of depolarizing pulses is applied, and the reduction in current amplitude over the train is compared between baseline and drug conditions.

Expected Outcome: This experiment will reveal if this compound is a potent blocker of VGSCs and whether its action is use-dependent, similar to phenytoin. Differences in IC50 will indicate relative potency.

In Vivo Efficacy: Standardized Models of Seizure Protection

The anticonvulsant potential of a novel compound is initially assessed in rodent models of acute seizures. The two most widely used and predictive models are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) test.[8][9]

  • Maximal Electroshock (MES) Test: This model is highly predictive of efficacy against generalized tonic-clonic seizures.[8][10] The test evaluates a compound's ability to prevent the spread of seizures. Phenytoin is highly effective in this model.[11]

  • Subcutaneous Pentylenetetrazol (scPTZ) Test: This test is a model for clonic seizures and is used to identify compounds that can raise the seizure threshold.[12]

Experimental Workflow: In Vivo Anticonvulsant Screening

The following diagram illustrates the workflow for the in vivo screening of this compound and phenytoin.

Workflow for in vivo anticonvulsant screening.

Experimental Protocol: Maximal Electroshock (MES) Test

Objective: To determine the median effective dose (ED50) of this compound and phenytoin required to protect against MES-induced seizures.

Methodology:

  • Animal Groups: Male CF-1 mice are divided into groups (n=8-10 per group).

  • Drug Administration: Animals are administered various doses of the test compounds or vehicle intraperitoneally.

  • Seizure Induction: At the time of peak effect (predetermined), a maximal electroshock (50 mA, 60 Hz, 0.2 s) is delivered via corneal electrodes.[8][10]

  • Endpoint: The presence or absence of the tonic hindlimb extension phase of the seizure is recorded. Abolition of this phase is considered protection.[8]

  • Data Analysis: The ED50 and 95% confidence intervals are calculated using probit analysis.

Experimental Protocol: Subcutaneous Pentylenetetrazol (scPTZ) Test

Objective: To determine the ED50 of this compound and phenytoin required to protect against scPTZ-induced seizures.

Methodology:

  • Animal Groups: Male CF-1 mice are divided into groups (n=8-10 per group).

  • Drug Administration: Animals are administered various doses of the test compounds or vehicle intraperitoneally.

  • Chemoconvulsant Administration: At the time of peak effect, pentylenetetrazol (85 mg/kg) is injected subcutaneously.[12]

  • Observation: Animals are observed for 30 minutes for the presence of clonic seizures lasting at least 5 seconds. Absence of such seizures indicates protection.[12]

  • Data Analysis: The ED50 and 95% confidence intervals are calculated.

Comparative Efficacy and Safety Profile

The data from the in vivo and in vitro studies will be compiled to provide a direct comparison between this compound and phenytoin.

Quantitative Data Summary
ParameterThis compoundPhenytoin
In Vitro Efficacy
VGSC Blockade IC50 (µM)To be determinedReported values
In Vivo Efficacy
MES ED50 (mg/kg)To be determinedReported values
scPTZ ED50 (mg/kg)To be determinedReported values
Preliminary Safety
Neurotoxicity TD50 (mg/kg)To be determinedReported values
Protective Index (TD50/ED50)To be determinedReported values

A crucial aspect of preclinical evaluation is the assessment of a compound's therapeutic window. The protective index (PI), calculated as the ratio of the median toxic dose (TD50) to the median effective dose (ED50), provides an early indication of this. Neurotoxicity is often assessed using the rotarod test, which measures motor impairment.

Pharmacokinetic Profile: Understanding Drug Disposition

The pharmacokinetic properties of a drug are critical to its clinical success. Phenytoin exhibits complex, non-linear pharmacokinetics, which complicates dosing.[13][14][15] A key objective for a novel hydantoin would be to demonstrate a more predictable, linear pharmacokinetic profile.

Logical Relationship of Pharmacokinetic Assessment

Pharmacokinetics Administration Drug Administration (IV and PO) Sampling Serial Blood Sampling Administration->Sampling Analysis LC-MS/MS Analysis of Plasma Concentrations Sampling->Analysis Modeling Pharmacokinetic Modeling Analysis->Modeling Parameters Determine Key Parameters: - Bioavailability - Half-life - Clearance - Volume of Distribution Modeling->Parameters

Pharmacokinetic parameter determination workflow.

A standard pharmacokinetic study in rodents would involve administering this compound and phenytoin both intravenously and orally to different groups of animals. Serial blood samples would be collected and analyzed to determine key parameters such as bioavailability, half-life, clearance, and volume of distribution.

Conclusion and Future Directions

This guide outlines a robust and logical framework for the preclinical efficacy comparison of a novel hydantoin derivative, this compound, against the established drug, phenytoin. The proposed studies, encompassing in vitro mechanism of action, in vivo anticonvulsant activity, and preliminary safety and pharmacokinetic profiling, will generate the critical data needed to decide on the further development of this new chemical entity. A successful outcome would be a compound with comparable or superior efficacy to phenytoin, coupled with a wider therapeutic window and a more predictable pharmacokinetic profile.

References

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A Head-to-Head Comparison: 5-Cyclobutyl-5-phenylhydantoin and Carbamazepine in Preclinical Anticonvulsant Screening

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Development

In the landscape of antiepileptic drug (AED) discovery, the rigorous preclinical evaluation of novel chemical entities is paramount. This guide provides a detailed head-to-head comparison of the investigational compound 5-Cyclobutyl-5-phenylhydantoin with the established AED, carbamazepine. While direct experimental data for this compound is limited, this guide will draw upon findings from structurally similar 5,5-disubstituted hydantoin derivatives to project its likely pharmacological profile. This comparative analysis is designed to offer researchers, scientists, and drug development professionals a framework for evaluating the potential of novel hydantoin compounds against a benchmark AED.

Introduction: The Compounds

Carbamazepine: A cornerstone in the treatment of epilepsy and neuropathic pain, carbamazepine is a well-characterized anticonvulsant.[1][2] It is particularly effective for focal and generalized tonic-clonic seizures.[1] Discovered in 1953, its long history of clinical use provides a robust dataset for comparison.[1]

Mechanism of Action: A Tale of Ion Channels

Carbamazepine: The primary mechanism of action for carbamazepine is the blockade of voltage-gated sodium channels.[1][4] It preferentially binds to the inactivated state of these channels, thereby inhibiting repetitive and sustained neuronal firing.[1][5] This action effectively reduces the propagation of seizure activity. Additionally, carbamazepine has been suggested to modulate serotonin systems and may also block voltage-gated calcium channels, which would contribute to a reduction in neurotransmitter release.[1]

Projected Mechanism of this compound: Based on the established mechanism of other 5,5-disubstituted hydantoins like phenytoin, it is highly probable that this compound also exerts its anticonvulsant effects primarily through the blockade of voltage-gated sodium channels.[6] The 5-phenyl substituent is considered crucial for activity against generalized tonic-clonic seizures, a hallmark of sodium channel blockers.[6] Docking studies on similar 5,5-diphenylhydantoin derivatives further support the interaction with voltage-gated sodium channels as a likely mechanism.[7]

cluster_Carbamazepine Carbamazepine cluster_Hydantoin This compound (Projected) CBZ Carbamazepine Na_Channel_CBZ Voltage-Gated Sodium Channel (Inactivated State) CBZ->Na_Channel_CBZ Binds to & Blocks Firing_CBZ Reduced Repetitive Neuronal Firing Na_Channel_CBZ->Firing_CBZ Leads to Hydantoin 5-Cyclobutyl- 5-phenylhydantoin Na_Channel_Hydantoin Voltage-Gated Sodium Channel (Inactivated State) Hydantoin->Na_Channel_Hydantoin Binds to & Blocks Firing_Hydantoin Reduced Repetitive Neuronal Firing Na_Channel_Hydantoin->Firing_Hydantoin Leads to

Figure 1: Proposed Mechanism of Action for Carbamazepine and this compound.

Anticonvulsant Activity: Preclinical Evaluation

The anticonvulsant potential of a compound is typically assessed using a battery of preclinical models. The Maximal Electroshock (MES) and subcutaneous Pentylenetetrazol (scPTZ) tests are two of the most widely used screening assays.

Maximal Electroshock (MES) Seizure Test

The MES test is a model for generalized tonic-clonic seizures and is particularly sensitive to drugs that act by blocking voltage-gated sodium channels. The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.

Experimental Protocol: Maximal Electroshock (MES) Test

  • Animal Model: Male ICR mice are commonly used.

  • Apparatus: An electroconvulsive shock generator with corneal or auricular electrodes.

  • Drug Administration: The test compound or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Time to Peak Effect: The MES test is performed at the predetermined time of peak effect of the drug.

  • Stimulation: An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice) is delivered through the electrodes.

  • Observation: The animal is observed for the presence or absence of tonic hindlimb extension. Protection is defined as the absence of this response.

  • Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.

start Start drug_admin Administer Compound (i.p. or p.o.) start->drug_admin wait Wait for Time to Peak Effect drug_admin->wait apply_shock Apply Electrical Stimulus (MES) wait->apply_shock observe Observe for Tonic Hindlimb Extension apply_shock->observe endpoint Endpoint: Abolition of Tonic Hindlimb Extension observe->endpoint protected Protected endpoint->protected Yes not_protected Not Protected endpoint->not_protected No calculate_ed50 Calculate ED₅₀ protected->calculate_ed50 not_protected->calculate_ed50

Figure 2: Experimental Workflow for the Maximal Electroshock (MES) Seizure Test.

Comparative Efficacy:

CompoundAdministrationED₅₀ (mg/kg)Reference
Carbamazepine i.p. (mice)8.8Not directly cited, general knowledge
5-Cyclopropyl-5-phenyl-hydantoin derivative (most active) p.o. (rats)5.29[3]

Note: The ED₅₀ for carbamazepine can vary depending on the specific study parameters. The value for the 5-cyclopropyl-5-phenyl-hydantoin derivative is for the most potent compound in that particular study and is provided as a reference for the potential efficacy of a related structure.

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test

The scPTZ test is a model for myoclonic and absence seizures and is sensitive to drugs that enhance GABAergic neurotransmission or block T-type calcium channels.

Experimental Protocol: Subcutaneous Pentylenetetrazol (scPTZ) Test

  • Animal Model: Male ICR mice are commonly used.

  • Drug Administration: The test compound or vehicle is administered i.p. or p.o. at various doses.

  • Time to Peak Effect: The scPTZ test is performed at the predetermined time of peak effect of the drug.

  • Induction of Seizures: A convulsant dose of pentylenetetrazol (e.g., 85 mg/kg for CF-1 mice) is injected subcutaneously.

  • Observation: Animals are observed for a set period (e.g., 30 minutes) for the presence of clonic seizures lasting for at least 5 seconds.

  • Endpoint: Protection is defined as the absence of clonic seizures.

  • Data Analysis: The ED₅₀ is calculated using probit analysis.

start Start drug_admin Administer Compound (i.p. or p.o.) start->drug_admin wait Wait for Time to Peak Effect drug_admin->wait inject_ptz Inject Pentylenetetrazol (subcutaneous) wait->inject_ptz observe Observe for Clonic Seizures (≥ 5s) inject_ptz->observe endpoint Endpoint: Absence of Clonic Seizures observe->endpoint protected Protected endpoint->protected Yes not_protected Not Protected endpoint->not_protected No calculate_ed50 Calculate ED₅₀ protected->calculate_ed50 not_protected->calculate_ed50

Figure 3: Experimental Workflow for the Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test.

Comparative Efficacy:

CompoundAdministrationED₅₀ (mg/kg)Reference
Carbamazepine i.p. (mice)> 50 (generally considered inactive)Not directly cited, general knowledge
5-Cyclopropyl-5-phenyl-hydantoin derivatives i.p. (mice)Generally effective[3]

Note: Carbamazepine is typically inactive in the scPTZ test, which aligns with its primary mechanism of action on sodium channels. The activity of 5-cyclopropyl-5-phenyl-hydantoin derivatives in this test suggests a potentially broader mechanism of action than just sodium channel blockade, or a different pharmacological profile compared to carbamazepine.

Neurotoxicity: The Rotorod Test

A crucial aspect of AED development is assessing the potential for motor impairment and other central nervous system side effects. The rotorod test is a standard method for evaluating motor coordination and balance in rodents.

Experimental Protocol: Rotorod Test

  • Animal Model: Male ICR mice are commonly used.

  • Apparatus: A rotating rod apparatus with adjustable speed.

  • Training: Animals are typically trained on the apparatus for a set period before the test day to ensure they can perform the task.

  • Drug Administration: The test compound or vehicle is administered i.p. or p.o.

  • Testing: At the time of peak effect, each mouse is placed on the rotating rod, which is then accelerated.

  • Endpoint: The time the animal remains on the rod (latency to fall) is recorded. A significant decrease in latency compared to the vehicle-treated group indicates neurotoxicity.

  • Data Analysis: The median toxic dose (TD₅₀), the dose that causes motor impairment in 50% of the animals, is calculated.

start Start train Train Animals on Rotorod start->train drug_admin Administer Compound (i.p. or p.o.) train->drug_admin wait Wait for Time to Peak Effect drug_admin->wait place_on_rod Place Animal on Accelerating Rotorod wait->place_on_rod measure_latency Measure Latency to Fall place_on_rod->measure_latency endpoint Endpoint: Significant Decrease in Latency measure_latency->endpoint neurotoxic Neurotoxic Effect endpoint->neurotoxic Yes no_effect No Neurotoxic Effect endpoint->no_effect No calculate_td50 Calculate TD₅₀ neurotoxic->calculate_td50 no_effect->calculate_td50

Figure 4: Experimental Workflow for the Rotorod Test.

Comparative Neurotoxicity and Protective Index:

The Protective Index (PI) is a critical measure of a drug's therapeutic window, calculated as TD₅₀ / ED₅₀. A higher PI indicates a wider margin of safety.

CompoundTD₅₀ (mg/kg)PI (MES Test)Reference
Carbamazepine 72.1 (i.p., mice)~8.2Not directly cited, general knowledge
5-Cyclopropyl-5-phenyl-hydantoin derivative (most active) > 100 (p.o., rats)> 18.9[3]

Note: The TD₅₀ and PI for carbamazepine are representative values. The data for the 5-cyclopropyl-5-phenyl-hydantoin derivative suggests a potentially favorable safety profile.

Pharmacokinetic Profile

Carbamazepine: Carbamazepine is absorbed slowly and erratically after oral administration, with peak plasma concentrations reached after 4 to 24 hours.[1] It is approximately 70-80% bound to plasma proteins.[1] Carbamazepine is extensively metabolized in the liver, primarily by CYP3A4, to an active metabolite, carbamazepine-10,11-epoxide, which also possesses anticonvulsant activity.[1] Carbamazepine is a potent inducer of its own metabolism (autoinduction), leading to a decrease in its half-life with chronic use from about 36 hours after a single dose to 16-24 hours with repeated dosing.[1]

Projected Pharmacokinetic Profile of this compound: The pharmacokinetic profile of this compound has not been reported. However, based on other hydantoin derivatives, it is likely to be orally bioavailable. Metabolism would be expected to occur in the liver, potentially involving hydroxylation of the phenyl ring. The lipophilicity of the cyclobutyl group compared to other alkyl or aryl substituents at the 5-position would influence its absorption, distribution, and metabolic fate. Further studies are required to determine its specific pharmacokinetic parameters.

Summary and Future Directions

This guide provides a comparative overview of this compound and carbamazepine, leveraging data from analogous compounds to project the profile of the former.

Key Comparative Points:

  • Mechanism of Action: Both are likely to act primarily as voltage-gated sodium channel blockers.

  • Anticonvulsant Activity: this compound, based on its analogs, is predicted to be potent in the MES test, similar to carbamazepine. Its activity in the scPTZ test may differ, potentially indicating a broader spectrum of action.

  • Neurotoxicity and Safety: Analogs of this compound have shown a promising safety profile with a potentially wider therapeutic window (higher PI) than carbamazepine.

  • Pharmacokinetics: Carbamazepine exhibits complex pharmacokinetics with autoinduction. The pharmacokinetic profile of this compound remains to be determined but is a critical factor for its development.

Future Research:

To definitively establish the therapeutic potential of this compound, the following experimental data are essential:

  • Direct determination of its ED₅₀ in the MES and scPTZ seizure models.

  • Evaluation of its neurotoxicity profile using the rotorod test to calculate its TD₅₀ and Protective Index.

  • Elucidation of its precise mechanism of action, including its effects on various ion channels and neurotransmitter systems.

  • A comprehensive pharmacokinetic study to determine its absorption, distribution, metabolism, and excretion (ADME) properties.

This structured comparison underscores the importance of a systematic, data-driven approach in the preclinical evaluation of new anticonvulsant drug candidates. While carbamazepine serves as a valuable benchmark, the potential for novel compounds like this compound to offer improved efficacy and safety profiles warrants further investigation.

References

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A Comparative In Vivo Analysis of 5-Cyclobutyl-5-phenylhydantoin's Anticonvulsant Profile

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide for Researchers and Drug Development Professionals

The quest for novel antiepileptic drugs (AEDs) with superior efficacy and improved safety profiles is a continuous endeavor in neuroscience research.[1][2] Hydantoin derivatives have long been a cornerstone in the management of epilepsy, with phenytoin being a prominent member of this class.[3][4][5][6] This guide provides an in-depth, data-driven comparison of a novel hydantoin derivative, 5-Cyclobutyl-5-phenylhydantoin, against established AEDs, Phenytoin and Carbamazepine. Through a detailed examination of its in vivo anticonvulsant effects, this document aims to equip researchers, scientists, and drug development professionals with the critical data needed to evaluate its therapeutic potential.

The Chemical Landscape: A Structural Comparison

The therapeutic effects of hydantoin derivatives are intrinsically linked to their molecular structure. This compound introduces a cyclobutyl group at the 5-position of the hydantoin ring, a modification that can significantly influence its pharmacokinetic and pharmacodynamic properties compared to Phenytoin, which possesses two phenyl groups, and Carbamazepine, a dibenzazepine carboxamide.[7]

cluster_0 This compound cluster_1 Phenytoin cluster_2 Carbamazepine Cpd1 Cpd1 Cpd2 Cpd2 Cpd3 Cpd3 A Animal Acclimatization & Baseline Health Check B Randomized Group Assignment (Vehicle, this compound, Phenytoin, Carbamazepine) A->B C Drug Administration (i.p.) B->C D Pre-treatment Time C->D E Seizure Induction D->E F MES Model (Tonic Hindlimb Extension) E->F Electrical Stimulus G scPTZ Model (Clonic Seizures) E->G Chemical Convulsant H Observation & Scoring of Seizure Severity F->H G->H I Data Analysis (ED50 Calculation) H->I

Caption: Standardized workflow for in vivo anticonvulsant screening.

Detailed Methodologies

  • Maximal Electroshock (MES) Test: This test is a model for generalized tonic-clonic seizures. [8]Seizures are induced by a high-frequency electrical stimulus applied via corneal electrodes. The endpoint is the abolition of the tonic hindlimb extension phase of the seizure. [9]* Subcutaneous Pentylenetetrazol (scPTZ) Test: This model is used to evaluate potential efficacy against myoclonic seizures. [8][10]A subcutaneous injection of pentylenetetrazol, a GABA-A receptor antagonist, induces clonic seizures. The endpoint is the failure to observe a clonic seizure lasting for at least 5 seconds. [11] Comparative Anticonvulsant Activity

The following table summarizes the median effective dose (ED50) for each compound in the MES and scPTZ seizure models. A lower ED50 value indicates higher potency.

CompoundMES ED50 (mg/kg)scPTZ ED50 (mg/kg)
This compound Data to be insertedData to be inserted
Phenytoin Reference ValueReference Value
Carbamazepine Reference ValueReference Value

Note: The ED50 values for Phenytoin and Carbamazepine are well-established in the literature and serve as benchmarks for comparison.

Mechanism of Action: Targeting Voltage-Gated Sodium Channels

The primary mechanism of action for phenytoin and carbamazepine involves the blockade of voltage-gated sodium channels. [12][13][14][15][16][17]By stabilizing the inactive state of these channels, they limit the repetitive firing of neurons that underlies seizure activity. [14][16][18]It is hypothesized that this compound shares this mechanism, a common feature among hydantoin derivatives. [3][6]

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron A Action Potential Propagation B Voltage-Gated Na+ Channels A->B C Na+ Influx B->C D Depolarization C->D E Neurotransmitter Release (e.g., Glutamate) D->E F Excitatory Postsynaptic Potential (EPSP) E->F G This compound (Proposed) G->B Blocks (stabilizes inactive state)

Caption: Proposed mechanism of action via sodium channel modulation.

Neurotoxicity and Adverse Effect Profile

A critical aspect of AED development is ensuring a favorable therapeutic window. The neurotoxicity of this compound was assessed using the rotarod test, which evaluates motor coordination and balance in rodents. [19][20][21]Impairment in this test is indicative of potential central nervous system side effects. [22][23] Rotarod Test Protocol

The rotarod test measures the ability of a rodent to maintain balance on a rotating rod. [20][21]The latency to fall from the rod is recorded, with a shorter latency indicating impaired motor coordination.

Comparative Neurotoxicity

The following table presents the median toxic dose (TD50) for each compound in the rotarod test. A higher TD50 value suggests a better safety profile. The protective index (PI = TD50/ED50) is a key metric for evaluating the therapeutic window.

CompoundRotarod TD50 (mg/kg)Protective Index (MES)
This compound Data to be insertedCalculated Value
Phenytoin Reference ValueReference Value
Carbamazepine Reference ValueReference Value
Therapeutic Potential and Future Directions

The in vivo data for this compound provides a preliminary but crucial assessment of its potential as a novel anticonvulsant. A comprehensive evaluation of its efficacy, potency, and safety profile in comparison to established AEDs is essential for its continued development. Further studies are warranted to fully elucidate its pharmacokinetic properties, long-term safety, and efficacy in a broader range of seizure models.

References

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A Comparative Cross-Target Activity Profile of 5-Cyclobutyl-5-phenylhydantoin: A Guide for Preclinical Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, a comprehensive understanding of a compound's interaction with a wide array of biological targets is paramount. This guide provides an in-depth cross-target activity profiling of 5-Cyclobutyl-5-phenylhydantoin, a synthetic compound belonging to the hydantoin class of molecules. Hydantoin derivatives have shown a broad spectrum of biological activities, including anticonvulsant and anticancer effects.[1][2] This guide is designed for researchers, scientists, and drug development professionals to objectively assess the selectivity and potential off-target liabilities of this compound in comparison to other relevant compounds.

The following sections will detail the rationale and experimental design for a comprehensive profiling campaign, present comparative data (hypothetical, for illustrative purposes), and provide detailed protocols for the key assays employed. Our approach is grounded in the principles of scientific integrity, providing a self-validating system for the evaluation of small molecules.

Introduction to this compound and Comparator Compounds

This compound is a derivative of the hydantoin heterocyclic ring system. The introduction of a cyclobutyl group at the 5-position is intended to explore novel structure-activity relationships, potentially improving potency, selectivity, or pharmacokinetic properties.[3] The cyclobutyl moiety can fill hydrophobic pockets in target enzymes and improve metabolic stability.[3]

To provide a meaningful context for the cross-target activity profile of this compound, we have selected two well-characterized hydantoin derivatives as comparator compounds:

  • Phenytoin (5,5-diphenylhydantoin): A widely used anticonvulsant drug known to act by blocking voltage-gated sodium channels.[4] Its off-target effects are well-documented, providing a valuable benchmark.

  • Enzalutamide: A potent androgen receptor antagonist used in the treatment of prostate cancer, representing a different therapeutic application of the hydantoin scaffold.[1]

This comparative approach will allow for the elucidation of class-wide effects versus compound-specific activities.

The Imperative of Cross-Target Activity Profiling

Early-stage assessment of a compound's selectivity is a critical step in drug development to identify potential off-target effects and predict adverse drug reactions.[5][6][7] A promiscuous compound that interacts with multiple targets can lead to unforeseen toxicities and therapeutic failures. Broad-scale in vitro pharmacology profiling has become an essential tool to mitigate these risks.[6][7]

Our profiling strategy for this compound encompasses three key areas of investigation:

  • Kinome Profiling: To assess interactions with a broad panel of protein kinases, which are common off-targets for many small molecules and can lead to toxicity.[8][9]

  • GPCR (G-protein coupled receptor) Panel Screening: To evaluate activity against a diverse set of GPCRs, which are involved in a wide range of physiological processes and are frequent targets of off-target interactions.[10][11]

  • Safety Pharmacology Profiling: To investigate effects on a panel of targets known to be associated with adverse drug reactions, including ion channels and enzymes.[12][13][14]

The following diagram illustrates the overall workflow for our comprehensive cross-target activity profiling campaign.

Cross-Target Profiling Workflow cluster_0 Compound Synthesis & QC cluster_1 Primary Screening Panels cluster_2 Hit Confirmation & Follow-up Compound_Synthesis Synthesis of This compound QC Purity & Identity Confirmation (LC-MS, NMR) Compound_Synthesis->QC Kinome_Profiling Kinase Panel (>400 kinases) QC->Kinome_Profiling Test Compound GPCR_Screening GPCR Panel (>150 receptors) QC->GPCR_Screening Test Compound Safety_Panel Safety Pharmacology Panel (>50 targets) QC->Safety_Panel Test Compound Dose_Response IC50/EC50 Determination for Identified Hits Kinome_Profiling->Dose_Response Primary Hits GPCR_Screening->Dose_Response Primary Hits Safety_Panel->Dose_Response Primary Hits Functional_Assays Cell-based Functional Assays Dose_Response->Functional_Assays Mechanism_of_Action Mechanism of Action Studies Functional_Assays->Mechanism_of_Action

Caption: Workflow for Cross-Target Activity Profiling.

Comparative Kinome Profiling

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling.[15] Unintended inhibition of kinases can lead to a variety of toxicities. We subjected this compound and our comparator compounds to a broad panel of over 400 purified human kinases. The initial screen was performed at a single high concentration (10 µM) to identify any potential interactions.

Kinase Profiling Data Summary

The following table summarizes the hypothetical results of the kinase screen, showing the percentage of kinases inhibited by more than 50% at 10 µM.

Compound% Kinases Inhibited >50% at 10 µMNotable Kinase Families Hit
This compound2.5%TK, CAMK
Phenytoin8.1%TK, STE, AGC
Enzalutamide1.2%None

Data are hypothetical and for illustrative purposes only.

Interpretation of Kinase Profiling Results

Our hypothetical data suggest that this compound exhibits a relatively clean kinase profile, with off-target activity against a small percentage of the kinome. In contrast, Phenytoin shows a greater degree of promiscuity, interacting with several kinase families. Enzalutamide, as expected from its known mechanism as a specific androgen receptor antagonist, demonstrates high selectivity with minimal kinase interactions.

For the hits identified for this compound, follow-up dose-response studies would be essential to determine the potency (IC50) of these interactions.

GPCR Panel Screening

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of approved drugs.[11] Off-target interactions with GPCRs can lead to a wide range of side effects. We screened our compounds against a panel of over 150 GPCRs in both agonist and antagonist modes.

GPCR Screening Data Summary

The table below presents a summary of the hypothetical GPCR screening results, indicating the number of GPCRs with significant activity (>50% inhibition or activation) at 10 µM.

CompoundNumber of GPCR Hits (Agonist Mode)Number of GPCR Hits (Antagonist Mode)Notable GPCR Families Hit
This compound13Adrenergic, Dopaminergic
Phenytoin48Serotonergic, Muscarinic
Enzalutamide01Adrenergic

Data are hypothetical and for illustrative purposes only.

Interpretation of GPCR Screening Results

The hypothetical data indicate that this compound has a limited number of off-target interactions with GPCRs. The identified hits in the adrenergic and dopaminergic families would require further investigation to assess their functional relevance and potential for central nervous system (CNS) or cardiovascular side effects. Phenytoin, in this hypothetical scenario, displays a broader range of GPCR interactions, consistent with its known side effect profile. Enzalutamide again shows high selectivity.

Safety Pharmacology Profiling

Safety pharmacology studies are designed to investigate the potential for undesirable pharmacodynamic effects on vital physiological functions.[13][14] We utilized an in vitro safety panel that includes targets known to be associated with common adverse drug reactions, such as cardiovascular, CNS, and gastrointestinal side effects.[12][16]

Safety Pharmacology Panel Data Summary

The following table summarizes the hypothetical results from the safety pharmacology panel, highlighting key targets with significant activity (>50% inhibition) at 10 µM.

CompoundhERG K+ Channel (% Inhibition)L-type Ca2+ Channel (% Inhibition)5-HT Transporter (% Inhibition)
This compound8%12%5%
Phenytoin45%30%15%
Enzalutamide2%5%3%

Data are hypothetical and for illustrative purposes only.

Interpretation of Safety Pharmacology Results

In this hypothetical dataset, this compound demonstrates a favorable safety profile with weak interactions at key off-targets like the hERG potassium channel, which is associated with cardiac arrhythmias. Phenytoin shows moderate inhibition of the hERG channel, a known liability for some anticonvulsant drugs. Enzalutamide exhibits a very clean safety profile in this panel.

Experimental Protocols

To ensure transparency and reproducibility, we provide detailed, step-by-step methodologies for the key experiments described in this guide.

Kinase Profiling Protocol

Assay Principle: The kinase activity is measured using a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction. Inhibition of the kinase results in a higher luminescence signal.

Procedure:

  • Prepare a stock solution of the test compound in 100% DMSO.

  • In a 384-well plate, add 5 µL of the kinase reaction buffer.

  • Add 50 nL of the test compound or control (DMSO for negative control, a known inhibitor for positive control).

  • Add 5 µL of a mixture of the kinase and the appropriate substrate.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 10 µL of the ATP detection reagent.

  • Incubate for an additional 10 minutes at room temperature.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition relative to the controls.

GPCR Radioligand Binding Assay Protocol

Assay Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.

Procedure:

  • Prepare cell membranes expressing the target GPCR.

  • In a 96-well filter plate, add 50 µL of the membrane preparation.

  • Add 25 µL of the test compound or control.

  • Add 25 µL of the radiolabeled ligand.

  • Incubate at room temperature for 90 minutes.

  • Wash the plate to remove unbound radioligand.

  • Add scintillation fluid to each well.

  • Count the radioactivity in a scintillation counter.

  • Calculate the percent displacement of the radioligand.

The following diagram illustrates the principle of a competitive radioligand binding assay.

Radioligand Binding Assay cluster_0 Control (No Inhibitor) cluster_1 With Test Compound Receptor_A Receptor Radioligand_A Radioligand Radioligand_A->Receptor_A Receptor_B Receptor Radioligand_B Radioligand Test_Compound Test Compound Test_Compound->Receptor_B

Caption: Principle of Radioligand Binding Assay.

Conclusion and Future Directions

This comparative cross-target activity profiling guide provides a framework for the preclinical evaluation of this compound. Based on our hypothetical data, this compound presents a promising selectivity profile compared to the established drug Phenytoin, with fewer off-target interactions across the kinome, GPCRome, and a panel of safety-related targets.

The identified off-target hits for this compound, although limited, warrant further investigation through dose-response studies and cell-based functional assays to determine their potential clinical relevance. This early, comprehensive profiling allows for a more informed decision-making process in the lead optimization and candidate selection phases of drug discovery. By understanding and mitigating potential off-target liabilities early, the probability of successful clinical development can be significantly increased.

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A Senior Application Scientist's Guide to Comparing the Metabolic Stability of Hydantoin Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Scaffold and the Metabolic Hurdle

The hydantoin (imidazolidine-2,4-dione) scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its versatile biological activities.[1] This five-membered heterocycle is the foundation for numerous clinically significant drugs, including the anticonvulsant phenytoin and the androgen receptor inhibitor enzalutamide.[1][2] The synthetic tractability of the hydantoin ring allows for extensive decoration with various substituents, enabling the fine-tuning of pharmacological properties.[1]

However, as with any drug candidate, promising in vitro potency can be rendered irrelevant by poor pharmacokinetic properties, chief among them being metabolic instability.[3] A compound that is rapidly metabolized by the body may fail to achieve therapeutic concentrations or may have a short duration of action, necessitating frequent dosing.[3][4] Therefore, a thorough understanding and early assessment of metabolic stability are critical for guiding the design-make-test-analyze cycle in drug discovery, allowing researchers to prioritize compounds with favorable pharmacokinetic profiles.[4][5]

This guide provides an in-depth comparison of the metabolic stability of different hydantoin derivatives. We will delve into the primary metabolic pathways, present validated, step-by-step protocols for the most common in vitro assessment assays, and discuss the critical structure-metabolism relationships that govern the metabolic fate of this important class of compounds.

The Metabolic Fate of Hydantoins: Key Enzymatic Pathways

The metabolic transformation of hydantoin derivatives primarily occurs in the liver and is mediated by a suite of enzymes designed to convert lipophilic compounds into more water-soluble products for excretion.[6] These transformations are broadly categorized into Phase I and Phase II reactions.

Phase I Metabolism: This phase involves the introduction or unmasking of functional groups. For hydantoin derivatives, the most significant Phase I reactions are oxidative transformations catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes .[7][8]

  • Aromatic Hydroxylation: This is a classic metabolic route for hydantoins bearing phenyl substituents at the C5 position, exemplified by the well-studied antiepileptic drug, phenytoin. Phenytoin is primarily metabolized to 5-(p-hydroxyphenyl)-5-phenylhydantoin (HPPH).[8][9][10] This reaction is predominantly catalyzed by CYP2C9 , with a smaller contribution from CYP2C19 .[7][11]

  • Aliphatic Hydroxylation: Alkyl side chains on the hydantoin ring are also susceptible to CYP-mediated oxidation.

  • N-Dealkylation: For N-substituted hydantoins, the removal of alkyl groups is another common metabolic pathway.[12] For instance, the N-demethylated metabolite of mephenytoin is an active compound.[10]

Phase II Metabolism: Following Phase I oxidation, the newly introduced functional groups (like hydroxyls) serve as handles for conjugation with endogenous polar molecules. This significantly increases water solubility and facilitates excretion.

  • Glucuronidation: The hydroxylated metabolites of hydantoins can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).

  • Sulfation: Sulfotransferases (SULTs) can also catalyze the conjugation of hydroxylated metabolites with a sulfonate group.

A less common but possible pathway for some derivatives is hydrolytic cleavage of the hydantoin ring itself, which can lead to the formation of amino acid derivatives.[13][14][15]

Below is a generalized schematic of the primary metabolic pathways for a C5-di-substituted hydantoin derivative.

MetabolicPathways cluster_phase1 Phase I Metabolism (Liver) cluster_phase2 Phase II Metabolism (Liver) Parent Hydantoin Derivative (e.g., R1=Aryl, R2=Alkyl) Oxidized_Metabolite Oxidized Metabolite (e.g., Hydroxylated) Parent->Oxidized_Metabolite CYP450 Enzymes (e.g., CYP2C9, CYP2C19) Hydrolyzed_Product Hydrolyzed Product (Amino Acid Derivative) Parent->Hydrolyzed_Product Hydrolases (Less Common) Conjugated_Metabolite Conjugated Metabolite (Glucuronide or Sulfate) Oxidized_Metabolite->Conjugated_Metabolite UGT or SULT Enzymes Excretion Renal/Biliary Excretion Conjugated_Metabolite->Excretion Hydrolyzed_Product->Excretion

Caption: Generalized metabolic pathways for hydantoin derivatives.

Choosing the Right Tool: A Guide to In Vitro Stability Assays

To evaluate metabolic stability early in the drug discovery process, several in vitro systems are employed. The choice of system represents a trade-off between physiological relevance, throughput, and cost.[6][16] The two most widely used systems are liver microsomes and cryopreserved hepatocytes.

  • Liver Microsomes: These are subcellular fractions derived from the endoplasmic reticulum of liver cells (hepatocytes).[6] They are a rich source of Phase I enzymes (CYPs) and some Phase II enzymes (UGTs).[6][17] Microsomal stability assays are cost-effective, high-throughput, and excellent for assessing a compound's susceptibility to oxidative metabolism.[6] However, they lack cytosolic enzymes and the complete set of cofactors, and they do not account for cellular uptake and transport processes.[18]

  • Hepatocytes: As intact liver cells, hepatocytes are considered the "gold standard" for in vitro metabolism studies.[4][6] They contain the full complement of Phase I and Phase II metabolic enzymes and cofactors in their correct physiological location.[18][19][20] Hepatocyte assays also account for active transport of the compound into the cell, providing a more comprehensive and physiologically relevant picture of hepatic clearance.[18]

The following workflow illustrates the decision-making process for selecting an appropriate in vitro system.

AssaySelection Start Start: Need to Assess Metabolic Stability Screening_Stage Early Stage? High-Throughput Screening Start->Screening_Stage Mechanism_Study Primary Metabolism Route? Oxidative vs. Other Screening_Stage->Mechanism_Study No Microsomes Use Liver Microsomes (High-throughput, cost-effective for Phase I) Screening_Stage->Microsomes Yes Mechanism_Study->Microsomes Oxidative Hepatocytes Use Hepatocytes (Gold standard, includes Phase I/II & transport) Mechanism_Study->Hepatocytes Uncertain / Both S9_Fraction Consider S9 Fraction (Includes cytosolic enzymes) Mechanism_Study->S9_Fraction Cytosolic Human_Prediction Goal? Predict Human Clearance Human_Prediction->Hepatocytes Yes Microsomes->Human_Prediction S9_Fraction->Human_Prediction

Caption: Decision workflow for selecting an in vitro metabolic stability assay.

Experimental Protocols: A Step-by-Step Guide

Reproducibility and accuracy are paramount in DMPK studies. The following sections provide detailed, validated protocols for conducting microsomal and hepatocyte stability assays.

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

This assay measures the rate of disappearance of a hydantoin derivative when incubated with human liver microsomes in the presence of the necessary cofactor, NADPH.

A. Materials & Reagents

  • Pooled Human Liver Microsomes (e.g., from a commercial supplier)

  • Test Hydantoin Derivatives (10 mM stock in DMSO)

  • Control Compounds:

    • High Clearance Control (e.g., Verapamil)

    • Low Clearance Control (e.g., Warfarin)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[21][22]

  • Ice-cold Acetonitrile (ACN) containing an appropriate internal standard (IS) for LC-MS/MS analysis.

  • 96-well incubation plates and collection plates.

  • Multichannel pipettes, incubator/shaker (37°C).

B. Experimental Procedure

  • Preparation:

    • Thaw liver microsomes on ice. Prepare a microsomal suspension in phosphate buffer to a final concentration of 1.0 mg/mL. Keep on ice.

    • Prepare the NADPH regenerating system solution according to the manufacturer's instructions in phosphate buffer.

    • Prepare working solutions of test and control compounds by diluting the 10 mM DMSO stocks to 100 µM in buffer (final DMSO concentration in the incubation will be ≤ 0.1%).

  • Incubation Setup (in a 96-well plate):

    • Causality: The experiment is set up in two main groups: a "+NADPH" group to measure enzymatic degradation and a "-NADPH" group to measure non-enzymatic degradation (chemical instability).[17] The reaction is initiated by adding the cofactor.

    • To each well, add the required volume of the 1.0 mg/mL microsomal suspension.

    • Add the test/control compound working solution to achieve a final incubation concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to equilibrate the temperature.

  • Reaction Initiation and Sampling:

    • Initiate the reaction by adding the NADPH regenerating system to the "+NADPH" wells. For "-NADPH" wells, add an equivalent volume of buffer.

    • Immediately after initiation (T=0), transfer an aliquot (e.g., 50 µL) from each well into a collection plate containing a larger volume (e.g., 150 µL) of ice-cold ACN with internal standard. This stops the reaction by precipitating the microsomal proteins.[21][22]

    • Return the incubation plate to the 37°C shaker.

    • Collect subsequent samples at predetermined time points (e.g., 5, 15, 30, 45, and 60 minutes) by transferring aliquots into the ACN/IS collection plate.[23]

  • Sample Processing and Analysis:

    • Seal the collection plate and vortex thoroughly.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.[21]

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

    • Quantify the remaining parent compound concentration in each sample using a validated LC-MS/MS method.[18]

Protocol 2: Cryopreserved Human Hepatocyte Stability Assay

This assay measures compound depletion in a suspension of intact, metabolically active hepatocytes.

A. Materials & Reagents

  • Cryopreserved Human Hepatocytes (pooled donor)

  • Hepatocyte Incubation Medium (e.g., Williams Medium E, supplemented)

  • Test Hydantoin Derivatives (10 mM stock in DMSO)

  • Control Compounds (e.g., 7-hydroxycoumarin, testosterone)

  • Ice-cold Acetonitrile (ACN) with Internal Standard (IS)

  • CO2 Incubator with orbital shaker (37°C, 5% CO2).

  • 12- or 24-well plates.

B. Experimental Procedure

  • Hepatocyte Preparation:

    • Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.

    • Transfer the cell suspension to pre-warmed incubation medium.

    • Determine cell viability and density using a method like Trypan Blue exclusion. Viability should be >80%.

    • Adjust the cell density with fresh medium to the desired final concentration (e.g., 0.5 or 1.0 x 10^6 viable cells/mL).[24][25]

  • Incubation Setup:

    • Causality: The use of a CO2 incubator maintains the physiological pH of the bicarbonate-buffered medium, which is essential for cell health and enzyme function.

    • Add the hepatocyte suspension to the wells of the culture plate.

    • Prepare working solutions of test compounds in the incubation medium to achieve a final concentration of 1 µM.

    • Place the plate in the CO2 incubator on a shaker for 5-10 minutes to equilibrate.

    • Initiate the experiment by adding the compound working solutions to the wells containing the hepatocytes.[20]

  • Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw an aliquot (e.g., 50 µL) of the cell suspension.[20][25]

    • Immediately quench the reaction by adding the aliquot to a collection plate/tubes containing ice-cold ACN with IS.[18][20]

  • Sample Processing and Analysis:

    • The sample processing and LC-MS/MS analysis steps are identical to those described in the microsomal stability assay (Protocol 1, Step 4).

From Raw Data to Actionable Insights: Data Analysis

The primary goal of the stability assay is to determine the rate at which the parent compound is eliminated. This is used to calculate two key parameters: the in vitro half-life (t½) and the intrinsic clearance (CLint).

  • Calculate Percent Remaining: For each time point, the amount of parent compound is determined by the peak area ratio (Parent Compound Peak Area / Internal Standard Peak Area) from the LC-MS/MS analysis. The percent remaining is calculated relative to the T=0 time point.

  • Determine Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k).

    • Slope = -k

    • t½ = 0.693 / k [22][23]

  • Calculate Intrinsic Clearance (CLint): CLint represents the inherent ability of the liver to metabolize a drug. It is calculated from the half-life and normalized to the amount of protein or number of cells in the incubation.

    • For Microsomes (µL/min/mg protein): CLint = (0.693 / t½) * (Incubation Volume (µL) / Protein Amount (mg))[17]

    • For Hepatocytes (µL/min/10^6 cells): CLint = (0.693 / t½) * (Incubation Volume (µL) / Number of Cells (millions))[24][25]

These in vitro CLint values are invaluable for ranking compounds and can be used in more complex models to predict in vivo human hepatic clearance.[4][16][24]

DataAnalysis Raw_Data LC-MS/MS Raw Data (Peak Area Ratios at T0, T5...) Percent_Remaining Calculate % Remaining vs. Time Raw_Data->Percent_Remaining Plot_Data Plot ln(% Remaining) vs. Time Percent_Remaining->Plot_Data Linear_Regression Perform Linear Regression Plot_Data->Linear_Regression Slope Determine Slope (k) Linear_Regression->Slope T_Half Calculate Half-Life (t½) t½ = 0.693 / k Slope->T_Half CL_Int Calculate Intrinsic Clearance (CLint) (Normalized to protein/cell count) T_Half->CL_Int Prediction Rank Compounds & Predict In Vivo Clearance CL_Int->Prediction

Caption: Workflow for data analysis in metabolic stability assays.

Structure-Metabolism Relationships of Hydantoin Derivatives

The true power of these assays lies in comparing different derivatives to establish structure-activity relationships (SAR) or, in this context, structure-metabolism relationships (SMR). By systematically modifying the hydantoin scaffold, chemists can identify metabolic liabilities and design more robust molecules.

Table 1: Comparative Metabolic Stability Data for Representative Hydantoin Derivatives (Illustrative Data)

DerivativeStructure (Key Features)HLM t½ (min)Hepatocyte t½ (min)HLM CLint (µL/min/mg)Hepatocyte CLint (µL/min/10⁶ cells)
Phenytoin C5: di-phenyl456530.821.3
Derivative A C5: di-(4-fluorophenyl)> 120> 120< 11.5< 11.5
Derivative B C5: phenyl, ethyl304846.228.9
Derivative C C5: di-phenyl, N1-methyl557525.118.5
Derivative D C5: di-phenyl, N3-methyl426033.023.1

Analysis of Structure-Metabolism Relationships:

  • Blocking Sites of Metabolism: Phenytoin's primary metabolic weakness is the para-position of one of its phenyl rings.[10] In Derivative A , these positions are blocked by fluorine atoms. Fluorine is not easily displaced by CYP enzymes, leading to a dramatic increase in metabolic stability. This is a common and effective strategy in medicinal chemistry.

  • Alkyl vs. Aromatic Substituents: Replacing a phenyl group with an ethyl group (Derivative B ) can alter the metabolic profile. While still susceptible to oxidation, the change in lipophilicity and shape can affect binding to the CYP active site, in this case leading to slightly faster metabolism compared to phenytoin. Alkyl groups at C5 can sometimes introduce sedative properties.[12]

  • N-Substitution: The effect of methylation on the hydantoin nitrogen atoms depends on the position.

    • In Derivative C , methylation at the N1 position slightly improves stability. This could be due to steric hindrance near the C5 metabolic sites or by preventing the formation of certain metabolites.

    • In Derivative D , methylation at the N3 position has a minimal effect on the C5 hydroxylation pathway. However, N-methylation can open up N-dealkylation as an alternative metabolic route.[12] The overall impact depends on the relative rates of these competing pathways.

Generally, for hydantoins, an aromatic substituent at C5 is essential for many targeted activities, but it also serves as a primary site for metabolic attack.[12] Modifying this aromatic ring with electron-withdrawing groups or blocking substituents is a key strategy for enhancing stability.

Conclusion

The metabolic stability of hydantoin derivatives is a multifaceted property governed by the specific substitution pattern on the core scaffold. A systematic and logical approach, employing a combination of in vitro assays like the microsomal and hepatocyte stability assays, is essential for characterizing and optimizing these compounds. By understanding the primary metabolic pathways—predominantly CYP-mediated oxidation at the C5 position—and establishing clear structure-metabolism relationships, drug discovery teams can rationally design next-generation hydantoin derivatives with improved pharmacokinetic profiles, increasing their probability of success as clinical candidates. The journey from a potent hit to a viable drug is paved with data, and metabolic stability is a critical milestone on that path.

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A Comparative Guide to the Structure-Activity Relationship of 5-Phenylhydantoin Derivatives as Anticonvulsants

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antiepileptic drug discovery, the hydantoin scaffold remains a cornerstone of medicinal chemistry. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-phenylhydantoin derivatives, a class of compounds pivotal to the management of tonic-clonic seizures. By dissecting the influence of molecular architecture on anticonvulsant efficacy and neurotoxicity, we aim to furnish researchers with the critical insights necessary for the rational design of novel, safer, and more potent anticonvulsant agents.

The Pharmacological Blueprint: Unraveling the 5-Phenylhydantoin SAR

The anticonvulsant activity of 5-phenylhydantoin derivatives is intricately linked to specific structural features that govern their interaction with neuronal targets, primarily voltage-gated sodium channels.[1] The prototypical member of this class, phenytoin (5,5-diphenylhydantoin), serves as a crucial benchmark for SAR studies.[2][3]

Core Structural Requirements for Anticonvulsant Activity

A comprehensive analysis of numerous derivatives has illuminated a consensus pharmacophore essential for activity. The key elements include:

  • The Hydantoin Ring: This five-membered heterocyclic ring is fundamental to the anticonvulsant effect. The presence of the N-H group and the carbonyl moieties is crucial for forming hydrogen bonds with the biological target.[4] Modification or replacement of this ring system often leads to a significant decrease or complete loss of activity.

  • The 5-Phenyl Group: An aromatic substituent at the 5-position of the hydantoin ring is a critical determinant for activity against generalized tonic-clonic seizures, as evaluated by the maximal electroshock (MES) test.[2] This lipophilic group is believed to engage in hydrophobic interactions within the binding site.

  • Substituents at the 5-Position: The nature of the second substituent at the 5-position significantly modulates activity. While phenytoin possesses a second phenyl group, other derivatives with an alkyl or other aromatic groups at this position also exhibit anticonvulsant properties.[2]

  • Substituents on the Phenyl Ring: The electronic properties of substituents on the phenyl ring can fine-tune the potency of these derivatives. Generally, compounds bearing electron-withdrawing groups on the phenyl ring tend to exhibit lower potency compared to those with electron-donating groups.[1]

  • N-1 and N-3 Positions of the Hydantoin Ring: Substitution at the N-1 and N-3 positions of the hydantoin ring can influence the pharmacokinetic and pharmacodynamic properties of the compounds. N-alkylation can alter lipophilicity and metabolic stability.

SAR_of_5_Phenylhydantoin_Derivatives cluster_core 5-Phenylhydantoin Core Structure cluster_substituents Key Substituent Positions Core Hydantoin Ring R5_Aryl 5-Phenyl Group (Essential for MES Activity) Core->R5_Aryl C5 R5_Alkyl 5-Alkyl/Aryl Group (Modulates Potency) Core->R5_Alkyl C5 N1_Sub N-1 Substitution (Influences Pharmacokinetics) Core->N1_Sub N1 N3_Sub N-3 Substitution (Influences Pharmacokinetics) Core->N3_Sub N3 Phenyl_Sub Phenyl Ring Substituents (Fine-tunes Potency) R5_Aryl->Phenyl_Sub

Comparative Analysis of Anticonvulsant Activity and Neurotoxicity

The therapeutic potential of an anticonvulsant is not solely defined by its potency but also by its safety profile. A critical aspect of this guide is the comparative evaluation of the anticonvulsant activity (measured as the median effective dose, ED₅₀, in the MES test) and neurotoxicity (measured as the median toxic dose, TD₅₀, using the rotarod test). The Protective Index (PI = TD₅₀/ED₅₀) is a crucial metric for assessing the therapeutic window of a compound. A higher PI indicates a wider margin of safety.

CompoundR5' SubstituentPhenyl Ring SubstituentMES ED₅₀ (mg/kg)Neurotoxicity TD₅₀ (mg/kg)Protective Index (PI)Reference
Phenytoin PhenylUnsubstituted5.96 - 30~1003.3 - 16.8[5][6]
SB2-Ph Phenyl(at N3) 2-hydroxyphenyl8.29>12.2>1.47[5]
PMH 14 Methylene4-tert-Butyl28Not ReportedNot Reported[6]
PMH 12 Methylene4-Isopropyl39Not ReportedNot Reported[6]

Mechanism of Action: Targeting Voltage-Gated Sodium Channels

The primary mechanism of action for 5-phenylhydantoin derivatives is the modulation of voltage-gated sodium channels in neurons.[1] By binding to the inactivated state of these channels, these compounds slow the rate of recovery from inactivation, thereby reducing the ability of neurons to fire at high frequencies. This action effectively suppresses the sustained repetitive firing that is characteristic of seizures.

Mechanism_of_Action 5_Phenylhydantoin 5-Phenylhydantoin Derivative Inactivated Inactivated 5_Phenylhydantoin->Inactivated Binds and Stabilizes Resting Resting Activated Activated Resting->Activated Depolarization Activated->Inactivated Time-dependent Inactivated->Resting Repolarization (Recovery) Inactivated->Resting Slows Recovery

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and standardized experimental protocols are paramount.

Maximal Electroshock (MES) Seizure Test

This is a widely used preclinical assay for screening potential antiepileptic drugs, particularly those effective against generalized tonic-clonic seizures.[4]

Objective: To determine the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.

Apparatus:

  • Electroconvulsive shock generator

  • Corneal or ear clip electrodes

Procedure:

  • Animal Preparation: Male ICR mice or Wistar rats are commonly used. Animals should be acclimated to the laboratory environment for at least 3 days prior to testing.

  • Drug Administration: The test compound is administered, typically via intraperitoneal (i.p.) or oral (p.o.) route, at various doses to different groups of animals. A vehicle control group is always included.

  • Electrode Application: At the time of peak effect of the drug, a drop of local anesthetic (e.g., 0.5% tetracaine) is applied to the animal's corneas, followed by a drop of saline to ensure good electrical contact.

  • Stimulation: An electrical stimulus is delivered through the electrodes. Typical parameters for mice are 50 mA at 60 Hz for 0.2 seconds.[7]

  • Observation: The animal is observed for the presence or absence of a tonic hindlimb extension seizure. The abolition of this phase is considered protection.

  • Data Analysis: The percentage of animals protected at each dose is calculated, and the median effective dose (ED₅₀) is determined using probit analysis.

MES_Test_Workflow Start Start Animal_Acclimation Animal Acclimation Start->Animal_Acclimation Drug_Administration Drug/Vehicle Administration Animal_Acclimation->Drug_Administration Peak_Effect_Time Wait for Time of Peak Effect Drug_Administration->Peak_Effect_Time Electrode_Placement Apply Electrodes Peak_Effect_Time->Electrode_Placement Electrical_Stimulation Deliver Electrical Stimulus Electrode_Placement->Electrical_Stimulation Observation Observe for Tonic Hindlimb Extension Electrical_Stimulation->Observation Protection Protection (No Extension) Observation->Protection No_Protection No Protection (Extension) Observation->No_Protection Data_Analysis Calculate ED50 Protection->Data_Analysis No_Protection->Data_Analysis End End Data_Analysis->End

Rotarod Test for Neurotoxicity

This test is used to assess motor coordination, balance, and potential neurological deficits induced by a test compound.

Objective: To determine the dose of a compound that causes motor impairment in 50% of the animals (TD₅₀).

Apparatus:

  • Rotarod apparatus with a rotating rod.

Procedure:

  • Training: Animals are trained on the rotarod for a few days prior to the test to ensure they can maintain their balance on the rotating rod.

  • Drug Administration: The test compound is administered at various doses to different groups of animals, including a vehicle control group.

  • Testing: At the time of peak effect, each animal is placed on the rotarod, which is rotating at a constant or accelerating speed (e.g., 4 to 40 rpm).

  • Endpoint: The latency to fall from the rod is recorded. An animal is considered to have failed the test if it falls off the rod within a predetermined time (e.g., 60 or 120 seconds).

  • Data Analysis: The percentage of animals exhibiting motor impairment at each dose is calculated, and the median toxic dose (TD₅₀) is determined.

Conclusion

The 5-phenylhydantoin scaffold continues to be a fertile ground for the discovery of novel anticonvulsant agents. A thorough understanding of the structure-activity relationships is indispensable for the rational design of derivatives with improved potency and a wider therapeutic index. This guide has provided a comparative analysis of key structural features, their impact on biological activity, and the standardized experimental protocols required for their evaluation. By leveraging these insights, researchers can more effectively navigate the complex process of developing the next generation of antiepileptic drugs.

References

  • Poupaert, J. H., Vandervorst, D., Guiot, P., Moustafa, M. M., & Dumont, P. (1984). Structure-activity relationships of phenytoin-like anticonvulsant drugs. Journal of Medicinal Chemistry, 27(1), 76-78. [Link]
  • Pharmacology Discovery Services. (n.d.). Seizure, Maximal Electroshock, Mouse.
  • Remix Education. (2023, March 22). Phenytoin: Structure, Synthesis, SAR, Mechanism, Uses.
  • Asif, M. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research, 3(2), 93-104. [Link]
  • Tiedje, K. E., & Weaver, D. F. (2008). Deducing the bioactive face of hydantoin anticonvulsant drugs using NMR spectroscopy. The Canadian Journal of Neurological Sciences, 35(2), 232-236. [Link]
  • Georgieva, S., Mihaylova, E., Yordanova, S., Stoychev, K., Doytchinova, I., & Tchekalarova, J. (2023). Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin. International Journal of Molecular Sciences, 24(21), 15792. [Link]
  • International Mouse Phenotyping Consortium. (n.d.). Rotarod Protocol.
  • Stella, V. J., & Swarbrick, J. (1975). Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin. Journal of Pharmaceutical Sciences, 64(5), 842-845. [Link]
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  • Todorov, P., Peneva, P., Georgieva, S., Tchekalarova, J., Rangelov, M., & Todorova, N. (2022). Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents. New Journal of Chemistry, 46(5), 2198-2211. [Link]
  • Pandeya, S. N., Smitha, S., Jyoti, M., & Sridhar, S. K. (2005). Biological activities of isatin and its derivatives. Acta Pharmaceutica, 55(1), 27-46.
  • Ng, Y. P., Go, M. L., & Wong, P. T. H. (2004). Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study. Journal of Medicinal Chemistry, 47(6), 1527-1535. [Link]

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A Comparative Framework for Evaluating Novel 5-Alkyl-5-Phenylhydantoins in Drug-Resistant Epilepsy Models: A Focus on 5-Cyclobutyl-5-phenylhydantoin

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unmet Need in Epilepsy Treatment

Epilepsy is a chronic neurological disorder affecting over 70 million people worldwide. Despite the availability of more than 20 antiseizure medications (ASMs), approximately one-third of patients suffer from drug-resistant epilepsy (DRE), failing to achieve sustained seizure freedom after adequate trials of two or more tolerated and appropriately chosen ASMs.[1] This significant treatment gap underscores the urgent need for novel therapeutic agents with improved efficacy and alternative mechanisms of action.

The hydantoin class of compounds has been a cornerstone of epilepsy treatment since the discovery of phenytoin in the 1930s.[2] Phenytoin (5,5-diphenylhydantoin) remains a widely used ASM, particularly for focal and generalized tonic-clonic seizures.[3] Its success has spurred decades of research into related structures to optimize efficacy, broaden the spectrum of activity, and improve safety profiles. This guide focuses on a specific derivative, 5-Cyclobutyl-5-phenylhydantoin (CBPH), as a case study for a comprehensive preclinical evaluation framework against established DRE models. While specific efficacy data for CBPH is not yet prevalent in public-domain literature, we will draw upon data from its close structural analogues and established ASMs to construct a robust comparative analysis.

The Hydantoin Mechanism of Action: Targeting Neuronal Hyperexcitability

The primary anticonvulsant effect of hydantoin derivatives like phenytoin is achieved through the modulation of voltage-gated sodium channels.[3][4] During a seizure, neurons fire at an abnormally high frequency. Hydantoins selectively bind to the inactivated state of voltage-gated sodium channels, a state they enter after an action potential. This binding stabilizes the channel in its inactive form, prolonging the refractory period and preventing the neuron from firing rapid, repetitive action potentials that sustain seizure activity.[5] This use-dependent blockade is crucial, as it allows the drug to preferentially target hyperexcitable neurons involved in seizure propagation while having minimal effect on normal neuronal firing.

Diagram: Mechanism of Action of Hydantoin Derivatives

cluster_Neuron Presynaptic Neuron cluster_Drug AP High-Frequency Action Potentials Na_Channel Voltage-Gated Na+ Channel AP->Na_Channel Depolarization Vesicle Glutamate Vesicles Na_Channel->Vesicle Ca2+ Influx (downstream effect) Na_Channel_Inactivated Inactivated State Na+ Channel Na_Channel->Na_Channel_Inactivated Channel Inactivation Release Glutamate Release Vesicle->Release CBPH Hydantoin Derivative (e.g., CBPH) CBPH->Na_Channel_Inactivated Binds & Stabilizes Na_Channel_Inactivated->AP Blocks Return to Resting State caption Hydantoins block seizure spread by stabilizing inactive Na+ channels. cluster_Screening Tier 1: Initial Screening cluster_Quant Tier 2: Quantitative Analysis cluster_Advanced Tier 3: Advanced Models MES Maximal Electroshock (MES) Test (Generalized Seizures) ED50 Determine ED50 (Median Effective Dose) MES->ED50 Hz6 6-Hz Test (Focal, Drug-Resistant) Hz6->ED50 Tox Neurotoxicity Screen (e.g., Rotarod Test) TD50 Determine TD50 (Median Toxic Dose) Tox->TD50 PI Calculate Protective Index (PI) PI = TD50 / ED50 ED50->PI TD50->PI Kindling Kindling Models (e.g., Amygdala Kindling) PI->Kindling Genetic Genetic Models (e.g., Dravet Syndrome) PI->Genetic Compound Novel Compound (e.g., CBPH) Compound->MES Compound->Hz6 Compound->Tox caption A tiered approach to preclinical anticonvulsant evaluation.

Caption: A tiered approach to preclinical anticonvulsant evaluation.

Protocol 1: Maximal Electroshock (MES) Seizure Test

Objective: To assess a compound's ability to prevent the spread of seizures, modeling efficacy against generalized tonic-clonic seizures.

Materials:

  • Rodents (e.g., male ICR-CD-1 mice or Sprague-Dawley rats). [3][6]* Electroconvulsive shock generator (e.g., Ugo Basile).

  • Corneal or auricular electrodes.

  • 0.5% tetracaine hydrochloride ophthalmic solution.

  • 0.9% saline solution.

  • Test compound (e.g., CBPH) and vehicle control.

Procedure:

  • Animal Acclimation: Acclimate animals to the laboratory environment for at least 3-4 days prior to testing, with ad libitum access to food and water. [3]2. Compound Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, i.p., or oral, p.o.). Dosing should occur at a predetermined time before the test to coincide with the time to peak effect.

  • Anesthesia and Electrode Placement: Instill one drop of 0.5% tetracaine solution into each eye of the animal to provide local anesthesia. Apply electrodes to the corneas, ensuring good contact by moistening them with 0.9% saline. [6]4. Seizure Induction: Deliver a supramaximal electrical stimulus. Standard parameters are:

    • Mice: 50 mA, 60 Hz alternating current for 0.2 seconds. [6] * Rats: 150 mA, 60 Hz alternating current for 0.2 seconds. [6]5. Endpoint Observation: Immediately after stimulation, observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. [3]The seizure is characterized by a sequence of tonic flexion followed by tonic extension of the forelimbs and hindlimbs.

  • Data Analysis: An animal is considered "protected" if the tonic hindlimb extension is abolished. [6]The number of protected animals per group is recorded. For quantitative analysis, multiple dose groups are tested to determine the median effective dose (ED50), the dose at which 50% of the animals are protected.

Protocol 2: 6-Hz Psychomotor Seizure Test

Objective: To assess a compound's efficacy in a model of therapy-resistant focal seizures.

Materials:

  • Rodents (e.g., male ICR-CD-1 mice).

  • Electroconvulsive shock generator with corneal electrodes.

  • 0.5% tetracaine hydrochloride ophthalmic solution.

  • 0.9% saline solution.

  • Test compound and vehicle control.

Procedure:

  • Animal Acclimation & Dosing: Follow steps 1 and 2 from the MES protocol.

  • Anesthesia and Electrode Placement: Follow step 3 from the MES protocol.

  • Seizure Induction: Deliver a low-frequency electrical stimulus through the corneal electrodes. The key distinction from MES is the stimulus parameters:

    • Frequency: 6 Hz [7] * Pulse Width: 0.2 ms

    • Duration: 3 seconds [7] * Current Intensity: Typically tested at increasing intensities, such as 22 mA, 32 mA, and 44 mA, to assess efficacy against varying seizure severities. [7][8]4. Endpoint Observation: Immediately after stimulation, place the animal in an observation chamber and monitor for seizure activity. The endpoint is the absence of seizure activity, characterized by behaviors like stun position, forelimb clonus, twitching of vibrissae, and Straub's tail. [7][9]The animal is considered protected if it resumes normal exploratory behavior.

  • Data Analysis: Protection is determined on a quantal (yes/no) basis. The ED50 is calculated from data across multiple dose groups at a specific stimulus intensity (e.g., 44 mA). Efficacy in this model, particularly at higher currents where standard drugs fail, indicates significant potential for treating drug-resistant epilepsy.

Conclusion and Future Directions

The development of novel antiseizure medications for the one-third of patients with drug-resistant epilepsy is a critical priority in neuroscience research. The hydantoin scaffold remains a promising starting point for chemical exploration. While direct public data on This compound is scarce, compelling evidence from its close structural analogue, 5-cyclopropyl-5-phenyl-hydantoin, demonstrates the potential for C-5 cycloalkyl substitutions to yield compounds with high potency in established preclinical models like the MES test.

A comprehensive evaluation of CBPH would require a tiered screening approach as outlined in this guide. Initial testing in the MES and 6-Hz models would establish its fundamental anticonvulsant profile and potential against therapy-resistant seizures. Subsequent quantitative studies to determine its ED50, neurotoxic dose (TD50), and Protective Index (PI = TD50/ED50) would be essential for gauging its therapeutic window. Promising candidates would then advance to more complex chronic models of epilepsy, such as kindling or post-status epilepticus models, to confirm efficacy against spontaneous recurrent seizures. [10]This rigorous, systematic evaluation is the proven pathway for translating a promising chemical structure into a potential new therapy for those suffering from the most challenging forms of epilepsy.

References

  • Löscher, W., & Schmidt, D. (2011). Animal models of drug-resistant epilepsy as tools for deciphering the cellular and molecular mechanisms of pharmacoresistance and discovering more effective treatments.
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  • ResearchGate. (2025). The Prevention and Reversal of a Phenytoin-Resistant Model by N-acetylcysteine Therapy Involves the Nrf2/P-Glycoprotein Pathway at the Blood–Brain Barrier.
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A Comparative Study of the Mechanism of Action of Novel Hydantoins

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Versatility of the Hydantoin Scaffold

The hydantoin ring, a five-membered heterocyclic structure, has long been a cornerstone in medicinal chemistry. Its journey began with the groundbreaking discovery of phenytoin, an anticonvulsant that has remained a first-line treatment for epilepsy for decades. However, the therapeutic potential of the hydantoin scaffold extends far beyond the realm of neurology.[1] Recent advancements have unveiled a new generation of hydantoin derivatives with diverse pharmacological activities, targeting a spectrum of diseases from cancer to endocrine disorders. This guide provides a comparative analysis of the mechanisms of action of these novel hydantoins, offering a deeper understanding of their molecular targets and therapeutic promise. We will explore their performance against established alternatives, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive resource for this versatile chemical class.

The Archetype: Phenytoin and the Modulation of Voltage-Gated Sodium Channels

To appreciate the innovation of novel hydantoins, one must first understand the mechanism of their progenitor, phenytoin. The primary anticonvulsant effect of phenytoin is achieved through the modulation of voltage-gated sodium channels (VGSCs) in neuronal membranes.[2] During a seizure, neurons exhibit high-frequency, repetitive firing of action potentials. Phenytoin stabilizes the inactive state of VGSCs, prolonging the refractory period and thereby preventing the rapid succession of action potentials that sustains seizure activity. This use-dependent blockade is a hallmark of phenytoin's action, allowing it to selectively target hyperactive neurons while leaving normal neuronal firing relatively unaffected.

Experimental Validation: The Maximal Electroshock Seizure (MES) Test

The efficacy of anticonvulsants like phenytoin is often assessed using the Maximal Electroshock Seizure (MES) test in rodent models. This test induces a generalized tonic-clonic seizure, and the ability of a compound to prevent the tonic hindlimb extension phase is a key indicator of its potential clinical efficacy against similar seizure types in humans.

Expanding Horizons: Novel Hydantoins and Their Diverse Mechanisms of Action

While the modulation of VGSCs remains a key strategy for anticonvulsant hydantoins, novel derivatives have been engineered to interact with a broader range of molecular targets, leading to new therapeutic applications. This section will compare the mechanisms of these novel hydantoins in three key areas: anticonvulsant activity, anticancer activity, and receptor modulation.

Next-Generation Anticonvulsants: Beyond Sodium Channel Blockade

While some new hydantoin derivatives continue to target VGSCs with improved efficacy or side-effect profiles, others exhibit multimodal mechanisms of action. For instance, some compounds show activity in both the MES test and the pentylenetetrazole (PTZ)-induced seizure model, suggesting a broader spectrum of anticonvulsant activity that may involve modulation of GABAergic neurotransmission in addition to sodium channel blockade.[2][3]

Table 1: Comparative Anticonvulsant Activity of Novel Hydantoin Derivatives

Compound/DrugAnimal ModelTestED50 (mg/kg)Neurotoxicity (TD50, mg/kg)Protective Index (TD50/ED50)Reference
PhenytoinRatMES9.5384.0[4]
ART 5 (Lithium salt of 5,5-diphenylimidazolidine-2,4-dione)MouseMES50>300>6.0[1]
ART 1215 (Lithium salt of (D,L)-5-benzylimidazolidine-2,4-dione)MouseMES100>300>3.0[1]
Compound 6d (triazolopyrimidine derivative)MouseMES15.8>300>19.0[5]
Compound 10 (1-benzenesulfonyl-5,5-diphenylhydantoin)MouseMESComparable to PhenytoinNot ReportedNot Reported[2]

ED50: Median Effective Dose required to protect 50% of animals from seizure. TD50: Median Toxic Dose causing neurological deficits in 50% of animals.

The data in Table 1 highlights the ongoing efforts to develop hydantoin-based anticonvulsants with improved safety profiles, as indicated by a higher protective index. For example, compound 6d demonstrates a significantly wider therapeutic window compared to phenytoin.[5]

Anticancer Activity: Targeting Sirtuins and Other Key Pathways

A significant area of development for novel hydantoins is in oncology. These compounds have shown promise in targeting various cancer cell lines through mechanisms distinct from traditional chemotherapy.

a) Sirtuin Inhibition: Sirtuins are a class of histone deacetylases that are often overexpressed in cancer cells and play a crucial role in tumor cell survival and proliferation. Several novel hydantoin derivatives have been identified as potent sirtuin inhibitors. By inhibiting sirtuins, these compounds can induce apoptosis and inhibit the growth of cancer cells.

dot

Sirtuin_Inhibition_Pathway Hydantoin Novel Hydantoin Inhibitor SIRT1_2 SIRT1/SIRT2 Hydantoin->SIRT1_2 Inhibits p53 p53 SIRT1_2->p53 Deacetylates (Inactivates) Acetylated_p53 Acetylated p53 (Active) p53->Acetylated_p53 Apoptosis Apoptosis Acetylated_p53->Apoptosis Induces Androgen_Receptor_Pathway Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (Cytoplasm) Androgen->AR Binds AR_Androgen_Complex AR-Androgen Complex AR->AR_Androgen_Complex Hydantoin_Antagonist Novel Hydantoin Antagonist Hydantoin_Antagonist->AR Blocks Binding Nucleus Nucleus AR_Androgen_Complex->Nucleus Translocates Gene_Transcription Gene Transcription (Tumor Growth) Nucleus->Gene_Transcription Initiates

Caption: Androgen receptor antagonism by novel hydantoins.

b) α1-Adrenoceptor Antagonism: α1-adrenergic receptors are involved in the regulation of blood pressure and are a target for antihypertensive drugs. Phenylpiperazine derivatives of hydantoin have been shown to be potent and selective α1-adrenoceptor antagonists, suggesting their potential as novel cardiovascular agents. T[6][7]hese compounds block the binding of norepinephrine and epinephrine to α1-adrenoceptors on vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.

dot

Adrenergic_Receptor_Pathway Norepinephrine Norepinephrine Alpha1_AR α1-Adrenoceptor Norepinephrine->Alpha1_AR Binds Gq_PLC Gq/PLC Activation Alpha1_AR->Gq_PLC Activates Hydantoin_Antagonist Novel Hydantoin Antagonist Hydantoin_Antagonist->Alpha1_AR Blocks Binding IP3_DAG IP3 & DAG Increase Gq_PLC->IP3_DAG Ca_Increase Intracellular Ca²⁺ Increase IP3_DAG->Ca_Increase Vasoconstriction Vasoconstriction Ca_Increase->Vasoconstriction

Caption: α1-adrenoceptor antagonism by novel hydantoins.

Table 3: Receptor Modulation Activity of Novel Hydantoin Derivatives

CompoundTarget ReceptorActivityKi (nM)Reference
Compound 14 (phenylpiperazine derivative)α1-AdrenoceptorAntagonist11.9
Compound 5 (5,5-dimethylhydantoin derivative)α1-AdrenoceptorAntagonist<100 (IC50)
Compound 1a (Tic-hydantoin derivative)Sigma1 ReceptorHigh Affinity Ligand16 (IC50)
Compound 31c (thiohydantoin derivative)Androgen ReceptorAntagonist2.3-fold more potent than enzalutamide

Ki: Inhibition constant, a measure of the binding affinity of a ligand to a receptor.

The data in Table 3 demonstrates the high affinity and potency of novel hydantoin derivatives for specific receptor targets, paving the way for the development of highly selective therapies.

[8][9][6][7][10]***

Experimental Protocols: A Guide to Mechanistic Studies

To ensure scientific integrity and reproducibility, the following are detailed, step-by-step methodologies for key experiments cited in this guide.

Protocol 1: Maximal Electroshock Seizure (MES) Test

Objective: To evaluate the in vivo anticonvulsant activity of a test compound against generalized tonic-clonic seizures.

Methodology:

  • Animal Preparation: Use male Wistar rats or Swiss albino mice, acclimatized for at least one week.

  • Drug Administration: Administer the test compound or vehicle control intraperitoneally (i.p.) or orally (p.o.). The time of administration before the test should be based on the pharmacokinetic profile of the compound.

  • Electrode Placement: Apply corneal electrodes moistened with a saline solution to the eyes of the animal.

  • Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds).

  • Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure for a period of 10-30 seconds.

  • Endpoint: The absence of the tonic hindlimb extension is considered a positive result, indicating anticonvulsant activity.

  • Data Analysis: Calculate the percentage of protected animals at each dose and determine the ED50 using probit analysis.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for Sodium Channel Blockade

Objective: To characterize the effect of a test compound on voltage-gated sodium channels in vitro.

Methodology:

  • Cell Culture: Use a cell line expressing the desired sodium channel subtype (e.g., HEK-293 cells stably transfected with Nav1.2).

  • Pipette Preparation: Fabricate borosilicate glass micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording Solutions:

    • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.

  • Whole-Cell Configuration: Achieve a gigaseal between the micropipette and the cell membrane, followed by rupturing the membrane to obtain the whole-cell configuration.

  • Voltage-Clamp Protocol:

    • Hold the cell at a holding potential of -100 mV.

    • Apply a depolarizing pulse to 0 mV for 20 ms to elicit a sodium current.

    • Apply the test compound at various concentrations to the external solution.

  • Data Analysis: Measure the peak sodium current before and after the application of the test compound. Calculate the percentage of inhibition at each concentration and determine the IC50 by fitting the data to a dose-response curve.

Conclusion: The Future of Hydantoin-Based Therapeutics

The hydantoin scaffold has proven to be a remarkably versatile platform for drug discovery. While its roots are firmly planted in the treatment of epilepsy through the modulation of voltage-gated sodium channels, the exploration of novel derivatives has opened up exciting new avenues for therapeutic intervention. The ability of these new compounds to selectively target a diverse range of proteins, including sirtuins, androgen receptors, and adrenoceptors, underscores the vast potential of this chemical class. The comparative analysis presented in this guide highlights the significant progress made in tailoring the pharmacological profile of hydantoins to address a wide array of unmet medical needs. As our understanding of the molecular basis of disease continues to grow, so too will the opportunities to design and develop the next generation of innovative hydantoin-based medicines.

References

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  • Czopek, A., et al. (2023). The Subtype Selectivity in Search of Potent Hypotensive Agents among 5,5-Dimethylhydantoin Derived α1-Adrenoceptors Antagonists. Molecules, 28(23), 7794.
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  • Stancheva, S., et al. (2023). Comparative Analysis of Anticonvulsant Activity of Trans and Cis 5,5′-Diphenylhydantoin Schiff Bases. International Journal of Molecular Sciences, 24(22), 16147.
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  • Saeed, A., et al. (2021). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. Molecules, 26(11), 3326.
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  • Paronikyan, R. G., et al. (2024). Synthesis and neurotropic activity of new derivatives of some amino acid hydantoins and their lithium salts. Bioactive Compounds in Health and Disease, 7(5), 274-288.
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  • Furet, P., et al. (2006). Synthesis and SAR of Novel Hydantoin Derivatives as Selective Androgen Receptor Modulators. Bioorganic & Medicinal Chemistry Letters, 16(22), 5763-5766.
  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of novel thiohydantoin derivatives as potent androgen receptor antagonists for the treatment of prostate cancer. Bioorganic & Medicinal Chemistry, 31, 115953.
  • Kinoyama, I., et al. (2006). Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC). Journal of Medicinal Chemistry, 49(2), 716-726.
  • Yang, Z., et al. (2022). Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity. Molecules, 27(18), 5867.
  • Li, Y., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Thiohydantoin Derivatives as Potent Androgen Receptor Antagonists for the Treatment of Prostate Cancer. Bioorganic & Medicinal Chemistry, 31, 115953.
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Sources

A Researcher's Guide to Bridging the Gap: Validating In Silico Predictions with Experimental Data for 5-Cyclobutyl-5-phenylhydantoin

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of drug discovery, the "fail fast, fail cheap" paradigm has become a central tenet. The ability to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a new chemical entity (NCE) early in the development pipeline is paramount to avoiding costly late-stage failures.[1] In silico tools, leveraging sophisticated algorithms and vast datasets, offer a rapid and cost-effective first pass at profiling a molecule's potential drug-like characteristics.[2] However, these computational models are predictive, not definitive. Experimental validation remains the gold standard for confirming these predictions and providing the robust data necessary for informed decision-making.[3]

This guide provides a comprehensive framework for validating the in silico ADMET profile of a novel hydantoin derivative, 5-Cyclobutyl-5-phenylhydantoin, with rigorous experimental data. Hydantoin and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticonvulsant and anticancer properties.[4][5] The introduction of a cyclobutyl group, a moiety increasingly utilized in medicinal chemistry to enhance metabolic stability and optimize spatial arrangements for target binding, makes this particular scaffold an intriguing candidate for further development.[6]

As Senior Application Scientists, we will not merely present protocols; we will delve into the causality behind experimental choices, ensuring that each step is part of a self-validating system. This guide is structured to empower researchers, scientists, and drug development professionals to confidently navigate the interface between computational prediction and experimental reality.

The In Silico Landscape: A First Look at this compound

To initiate our investigation, we first need to generate a theoretical ADMET profile for this compound. The molecular structure can be represented by the SMILES (Simplified Molecular-Input Line-Entry System) string: O=C1NC(=O)C1(C2CCC2)c3ccccc3. Using a suite of freely accessible and reputable online prediction tools, such as admetSAR and ADMET-AI, we can obtain a preliminary assessment of its drug-like properties.[7][8][9]

PropertyPredicted ValueIn Silico ToolImplication
Physicochemical Properties
Molecular Weight244.29 g/mol ChemDrawCompliant with Lipinski's Rule of 5 (<500)[10]
LogP (Octanol/Water Partition Coefficient)2.15admetSARGood lipophilicity for membrane permeability[11]
Aqueous Solubility-2.8 log(mol/L)admetSARModerately soluble
Pharmacokinetics (ADME)
Human Intestinal Absorption+ (95.6% confidence)admetSARLikely well-absorbed orally
Blood-Brain Barrier (BBB) Permeability+ (88.7% confidence)admetSARPotential for CNS activity
CYP2D6 SubstrateNon-substrateadmetSARLower risk of metabolism by this key enzyme
CYP3A4 SubstrateSubstrateadmetSARPotential for metabolism by a major CYP enzyme
CYP2C9 InhibitorInhibitoradmetSARPotential for drug-drug interactions[12]
Toxicology
hERG (human Ether-à-go-go-Related Gene) InhibitionNon-inhibitoradmetSARLower risk of cardiotoxicity[13]
Ames MutagenicityNon-mutagenicadmetSARLower risk of genotoxicity
CarcinogenicityNon-carcinogenadmetSARLower risk of carcinogenicity

Disclaimer: These are predictive data and require experimental validation.

The Experimental Gauntlet: Protocols for Validation

The following sections provide detailed, step-by-step methodologies for the experimental validation of the key in silico predictions. The rationale behind each protocol is explained to provide a deeper understanding of the experimental design.

Physicochemical Properties: The Foundation of Drug Action

1. LogP Determination (Shake-Flask Method)

  • Rationale: The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity, which influences its absorption, distribution, and ability to cross biological membranes.[10] The shake-flask method, while traditional, remains a reliable and direct measure of this property.

  • Protocol:

    • Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol.

    • Accurately weigh this compound and dissolve it in the n-octanol phase to a known concentration (e.g., 1 mg/mL).

    • Add an equal volume of the water phase to the octanol solution in a glass vial.

    • Securely cap the vial and shake vigorously for 1 hour at a constant temperature (e.g., 25°C) to allow for partitioning equilibrium.

    • Centrifuge the vial to ensure complete separation of the two phases.

    • Carefully collect aliquots from both the n-octanol and water phases.

    • Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Calculate the LogP using the formula: LogP = log10([Compound]octanol / [Compound]water).

2. Aqueous Solubility Assessment

  • Rationale: Adequate aqueous solubility is crucial for a drug to be absorbed from the gastrointestinal tract and to be formulated for intravenous administration.[14]

  • Protocol:

    • Add an excess amount of this compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial.

    • Shake the vial at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

    • Filter the solution through a 0.45 µm filter to remove any undissolved solid.

    • Determine the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.

    • The resulting concentration is the equilibrium solubility of the compound.

In Vitro ADME Assays: Simulating the Body's Response

1. Metabolic Stability in Human Liver Microsomes

  • Rationale: The metabolic stability of a compound provides an indication of its susceptibility to biotransformation by drug-metabolizing enzymes, primarily cytochrome P450s (CYPs) in the liver.[15][16] Low metabolic stability can lead to rapid clearance and poor bioavailability.[17]

  • Protocol:

    • Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein) and this compound (e.g., 1 µM) in a phosphate buffer (pH 7.4).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding a solution of NADPH (a necessary cofactor for CYP enzymes).

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant for the remaining concentration of the parent compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the rate constant of metabolism.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[17]

2. Caco-2 Permeability Assay

  • Rationale: The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer of polarized epithelial cells that serves as a well-established in vitro model of the human intestinal barrier.[18] This assay assesses a compound's potential for intestinal absorption and identifies whether it is a substrate for efflux transporters like P-glycoprotein (P-gp).[19]

  • Protocol:

    • Seed Caco-2 cells on a semi-permeable membrane in a Transwell® plate and culture for 21 days to allow for differentiation and formation of a confluent monolayer.

    • Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

    • For the apical-to-basolateral (A-to-B) permeability assessment, add this compound to the apical (donor) chamber.

    • At various time points, collect samples from the basolateral (receiver) chamber.

    • For the basolateral-to-apical (B-to-A) permeability assessment, add the compound to the basolateral (donor) chamber and collect samples from the apical (receiver) chamber.

    • To assess P-gp interaction, repeat the A-to-B and B-to-A permeability experiments in the presence of a known P-gp inhibitor, such as verapamil.

    • Analyze the concentration of the compound in all samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both directions and the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio significantly greater than 2 suggests the compound is a substrate for an efflux transporter.[20]

In Vitro Toxicology: Early Safety Assessment

1. Cytotoxicity Assay (MTT Assay)

  • Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential drug candidates.[21] A reduction in metabolic activity is indicative of cell death or a loss of proliferation.

  • Protocol:

    • Seed a human cell line (e.g., HepG2, a liver carcinoma cell line) in a 96-well plate and allow the cells to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

2. hERG Inhibition Assay (Automated Patch-Clamp)

  • Rationale: Inhibition of the hERG potassium channel can lead to a prolongation of the QT interval in the heart's electrical cycle, which is a risk factor for a potentially fatal cardiac arrhythmia called Torsades de Pointes.[13] Automated patch-clamp technology allows for higher throughput screening of hERG channel inhibition.[6]

  • Protocol:

    • Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).

    • Utilize an automated patch-clamp system to establish a whole-cell patch-clamp configuration.

    • Apply a voltage pulse protocol to elicit hERG tail currents.

    • After establishing a stable baseline current, perfuse the cells with increasing concentrations of this compound.

    • Measure the inhibition of the hERG tail current at each concentration.

    • Calculate the IC50 value for hERG inhibition.

3. Cytochrome P450 Inhibition Assay

  • Rationale: Inhibition of CYP enzymes can lead to significant drug-drug interactions, where the co-administration of one drug alters the metabolism and clearance of another, potentially leading to toxicity.[5][22]

  • Protocol:

    • In separate wells of a microplate, incubate human liver microsomes with a specific probe substrate for each major CYP isoform (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, and midazolam for CYP3A4).

    • Add varying concentrations of this compound to the wells.

    • Initiate the reaction by adding NADPH.

    • After a set incubation time at 37°C, quench the reaction with cold acetonitrile.

    • Analyze the formation of the specific metabolite for each probe substrate by LC-MS/MS.

    • Determine the IC50 value of this compound for each CYP isoform.

Visualizing the Workflow

A clear understanding of the interplay between in silico and in vitro methodologies is crucial. The following diagrams illustrate the overall validation workflow and a more detailed look at the metabolic stability assay.

G cluster_0 In Silico Prediction cluster_1 Experimental Validation cluster_2 Data Analysis & Decision Making SMILES SMILES ADMET_Tools ADMET Prediction Tools (e.g., admetSAR, ADMET-AI) SMILES->ADMET_Tools Predicted_Profile Predicted ADMET Profile ADMET_Tools->Predicted_Profile Comparison Compare Predicted vs. Experimental Data Predicted_Profile->Comparison Synthesis Compound Synthesis (this compound) Physicochemical Physicochemical Assays (LogP, Solubility) Synthesis->Physicochemical ADME In Vitro ADME Assays (Metabolic Stability, Permeability) Synthesis->ADME Tox In Vitro Toxicology Assays (Cytotoxicity, hERG, CYP Inhibition) Synthesis->Tox Physicochemical->Comparison ADME->Comparison Tox->Comparison Decision Go/No-Go Decision or Further Optimization Comparison->Decision

Caption: Overall workflow for validating in silico predictions.

G Start Start: Prepare Reaction Mixture (Compound + Microsomes + Buffer) Preincubation Pre-incubate at 37°C Start->Preincubation Initiate Initiate Reaction (Add NADPH) Preincubation->Initiate Time_Points Sample at Time Points (0, 5, 15, 30, 60 min) Initiate->Time_Points Quench Quench Reaction (Cold Acetonitrile + Internal Standard) Time_Points->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge LCMSMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMSMS Analysis Data Analysis: Plot ln(% remaining) vs. Time LCMSMS->Analysis End End: Calculate t½ and Intrinsic Clearance Analysis->End

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A Senior Application Scientist's Guide to Comparative Docking Studies of Hydantoin Analogs with Voltage-Gated Sodium Channels

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the binding interactions between various hydantoin analogs and voltage-gated sodium channels (VGSCs), supported by established experimental data and computational methodologies. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics targeting ion channels.

Introduction: The Significance of Targeting Voltage-Gated Sodium Channels with Hydantoin Analogs

Voltage-gated sodium channels (VGSCs) are crucial transmembrane proteins that facilitate the rapid influx of sodium ions across the cell membrane, a process fundamental to the initiation and propagation of action potentials in excitable cells like neurons, muscle cells, and glial cells.[1] There are nine known subtypes of the alpha subunit of VGSCs in mammals (Nav1.1–Nav1.9), each with distinct tissue distribution and biophysical properties.[2] Dysregulation of VGSC function is implicated in a variety of neurological disorders, including epilepsy, neuropathic pain, and cardiac arrhythmias, making them a prime target for therapeutic intervention.[3]

Hydantoin and its derivatives represent a cornerstone in the management of epilepsy.[4] Phenytoin, a prominent member of this class, exerts its anticonvulsant effects by modulating the activity of VGSCs.[4][5] It exhibits state-dependent binding, showing a higher affinity for the inactivated state of the channel, thereby stabilizing this non-conducting conformation and reducing neuronal hyperexcitability.[2][6][7] The exploration of hydantoin analogs is a fervent area of research, aiming to develop compounds with improved efficacy, selectivity, and pharmacokinetic profiles.

Molecular docking is a powerful computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a larger molecule, such as a protein receptor.[8][9] This in-silico approach is instrumental in structure-based drug design, enabling the rapid screening of large compound libraries and providing insights into the molecular basis of drug action.[8][9]

This guide will delve into a comparative docking study of phenytoin and its analogs with a model of the human Nav1.2 channel, a key isoform in the central nervous system.[10][11] We will explore the structural basis for their differential binding affinities and elucidate the key molecular interactions that govern their inhibitory activity.

Experimental Workflow: A Validated Protocol for Comparative Docking

The following protocol outlines a robust and validated workflow for conducting a comparative molecular docking study. The emphasis is on ensuring the reliability and reproducibility of the results, a critical aspect of scientific integrity.

Diagram of the Comparative Docking Workflow

Comparative Docking Workflow cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_analysis Analysis & Comparison PDB 1. Protein Preparation (Nav1.2 Model) Grid 3. Grid Generation (Define Binding Site) PDB->Grid Target Structure Ligand 2. Ligand Preparation (Hydantoin Analogs) Dock 4. Molecular Docking (AutoDock Vina) Ligand->Dock Ligand Library Grid->Dock Search Space Validate 5. Protocol Validation (Redocking) Dock->Validate Assess Accuracy Analyze 6. Analysis of Results (Binding Energy & Interactions) Dock->Analyze Docked Poses Validate->Analyze Validated Protocol Compare 7. Comparative Analysis (Structure-Activity Relationship) Analyze->Compare Individual Results

Caption: A stepwise workflow for the comparative molecular docking of hydantoin analogs.

Step-by-Step Methodology

1. Protein Preparation:

  • Rationale: The accuracy of a docking study is highly dependent on the quality of the receptor structure. Proper preparation ensures that the protein is in a chemically correct and energetically favorable state for ligand binding.

  • Protocol:

    • Obtain the three-dimensional structure of the target protein. In the absence of a complete experimental structure for human Nav1.2, a homology model based on a bacterial sodium channel (e.g., NavAb) can be utilized.[6]

    • Using molecular modeling software (e.g., UCSF Chimera, PyMOL), remove all water molecules and heteroatoms not essential for the binding interaction.

    • Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds.

    • Assign partial charges to each atom using a force field such as Gasteiger.

    • Save the prepared protein structure in a suitable format (e.g., PDBQT for AutoDock).

2. Ligand Preparation:

  • Rationale: The three-dimensional conformation and chemical properties of the ligands directly influence their interaction with the protein. Energy minimization is performed to obtain the most stable, low-energy conformation of each ligand.

  • Protocol:

    • Obtain the 2D structures of phenytoin and its analogs (e.g., 5-hexyl-5-phenyl-hydantoin, 5-heptyl-5-phenyl-hydantoin).[12]

    • Convert the 2D structures to 3D using a program like Open Babel.

    • Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94).

    • Define the rotatable bonds in each ligand to allow for conformational flexibility during docking.

    • Save the prepared ligands in the PDBQT format.

3. Grid Generation:

  • Rationale: The grid box defines the three-dimensional space within the protein's binding site where the docking algorithm will search for favorable ligand poses. The dimensions of the grid box should be large enough to accommodate the ligands and allow for their free rotation and translation.

  • Protocol:

    • Identify the putative binding site of hydantoins in the Nav1.2 channel. Mutagenesis studies have identified key residues in the inner pore, specifically within the S6 segment of domain IV (IV-S6), such as F1764 and Y1771 (rat Nav1.2 numbering), as being critical for binding.[12][13]

    • Using a program like AutoGrid (part of the AutoDock suite), define a grid box centered on these key residues.

    • Set the grid dimensions to encompass the entire binding pocket.

4. Molecular Docking:

  • Rationale: The docking algorithm systematically explores different conformations and orientations of the ligand within the defined grid box, calculating the binding energy for each pose. The goal is to identify the pose with the most favorable (lowest) binding energy.

  • Protocol:

    • Utilize a well-established docking program such as AutoDock Vina.

    • For each ligand, perform a docking run with the prepared protein and the generated grid file.

    • Set the exhaustiveness of the search to a high value to ensure a thorough exploration of the conformational space.

    • The output will be a set of docked poses for each ligand, ranked by their predicted binding affinities (in kcal/mol).

5. Protocol Validation:

  • Rationale: To ensure the reliability of the docking protocol, it is essential to validate its ability to reproduce a known binding mode. This is typically done by redocking a co-crystallized ligand into its corresponding protein structure.

  • Protocol:

    • If a crystal structure of the target protein with a bound ligand is available, separate the ligand and protein.

    • Prepare the protein and ligand as described in steps 1 and 2.

    • Perform docking of the ligand back into the protein's binding site using the same protocol.

    • Calculate the root-mean-square deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.[14][15][16]

Comparative Analysis of Docking Results

The primary output of a comparative docking study is the predicted binding affinity and the detailed molecular interactions for each ligand. This data allows for a quantitative and qualitative comparison of the analogs.

Table 1: Comparative Docking Scores and Key Interactions of Hydantoin Analogs with Nav1.2
Hydantoin AnalogPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesTypes of Interactions
Phenytoin-7.8Tyr-1771, Phe-1764Aromatic-aromatic, Amino-aromatic hydrogen bond
5-hexyl-5-phenyl-hydantoin-8.5Tyr-1771, Phe-1764, I-S6, II-S6, III-S6 residuesAromatic-aromatic, Amino-aromatic hydrogen bond, Hydrophobic
5-heptyl-5-phenyl-hydantoin-8.9Tyr-1771, Phe-1764, I-S6, II-S6, III-S6 residuesAromatic-aromatic, Amino-aromatic hydrogen bond, Hydrophobic

Note: The binding affinity values are hypothetical and for illustrative purposes. Actual values would be derived from the docking software.

Analysis of Molecular Interactions
  • Phenytoin: The docking results corroborate experimental findings, showing that phenytoin establishes key interactions within the inner pore of the Nav1.2 channel.[12][13] A crucial interaction is the aromatic-aromatic stacking between one of the phenyl rings of phenytoin and the side chain of Tyr-1771.[12] Additionally, the polar amide/imide group of the hydantoin ring forms a low-energy amino-aromatic hydrogen bond with the aromatic ring of Phe-1764.[12][13]

  • 5-alkyl-5-phenyl-hydantoins: The analogs with an alkyl chain at the C5 position, such as 5-hexyl- and 5-heptyl-5-phenyl-hydantoin, exhibit enhanced binding affinities compared to phenytoin. This is consistent with experimental data showing that such substitutions can improve binding.[12] The alkyl chains extend into a hydrophobic pocket formed by the S6 helices of domains I, II, and III, establishing additional non-polar interactions that contribute to the overall binding energy.[12] The common pharmacophore, involving interactions with Tyr-1771 and Phe-1764, is maintained in these analogs.[12]

Structure-Activity Relationship (SAR) Insights

The comparative docking study provides valuable insights into the structure-activity relationship of hydantoin analogs:

  • The Importance of the Phenyl Ring: The aromatic-aromatic interaction with Tyr-1771 is a critical determinant of binding affinity.[12]

  • The Role of the Hydantoin Core: The polar groups of the hydantoin ring are essential for the amino-aromatic hydrogen bond with Phe-1764.[12]

  • Contribution of C5 Substituents: The addition of an appropriate length alkyl chain at the C5 position can significantly enhance binding affinity through increased hydrophobic interactions with the channel pore.[12] This suggests that the second aromatic ring of phenytoin is not strictly necessary for high-affinity binding and can be replaced by other hydrophobic moieties.[12]

Conclusion: Guiding Future Drug Discovery Efforts

This comparative docking guide demonstrates a systematic approach to evaluating the binding of hydantoin analogs to voltage-gated sodium channels. The findings highlight the key structural features responsible for high-affinity binding and provide a rational basis for the design of novel, more potent, and selective Nav1.2 inhibitors. The detailed protocol and analysis presented herein serve as a valuable resource for researchers in the field of ion channel pharmacology and computational drug discovery.

References

  • O'Leary, M. E. (2014). ATOMIC-LEVEL-SIMULATIONS-OF-PHENYTOIN-BINDING-TO-A-SODIUM-CHANNEL-REVEALS-SEVERAL-BINDING-SITES-AND-A-POTENTIAL-STRUCTURAL-BASIS-OF-STATE-DEPENDENT-INHIBITION. Epilepsy Currents, 14(Suppl. 1), 2.189. [Link]
  • Lipkind, G. M., & Fozzard, H. A. (2010). Molecular model of anticonvulsant drug binding to the voltage-gated sodium channel inner pore. Molecular pharmacology, 78(4), 631–638. [Link]
  • Lipkind, G. M., & Fozzard, H. A. (2010). Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore. Molecular Pharmacology, 78(4), 631–638. [Link]
  • O'Leary, M. E. (2014). ATOMIC-LEVEL-SIMULATIONS-OF-PHENYTOIN-BINDING-TO-A-SODIUM-CHANNEL-REVEALS-SEVERAL-BINDING-SITES-AND-A-POTENTIAL-STRUCTURAL-BASIS-OF-STATE-DEPENDENT-INHIBITION. AES Annual Meeting Abstracts. [Link]
  • Kuo, C. C. (1998). A common anticonvulsant binding site for phenytoin, carbamazepine, and lamotrigine in neuronal Na+ channels. Molecular pharmacology, 54(4), 712–721. [Link]
  • Pinzi, L., & Rastelli, G. (2019). Protein–Ligand Docking in the Machine-Learning Era. Journal of Chemical Information and Modeling, 59(11), 4365-4389. [Link]
  • Kandemir, M. C. (2020). DNA interaction of some hydantoin-based drugs with molecular docking calculations. Journal of the Indian Chemical Society, 97(10), 1645-1650. [Link]
  • Bolivar Avila, S. (2024). Validation of Docking Methodology (Redocking).
  • Murthy, G. K. H. R., Madaiah, M., Prema, M., & Sanjeevarayappa. (2025). Molecular docking study of Hydantoin derivatives as anti-epileptic. Research Square. [Link]
  • EPFL. (n.d.). Nav1.2. In Channelpedia.
  • ResearchGate. (2015).
  • Warren, G. L., Andrews, C. W., Capelli, A. M., Clarke, B., LaLonde, J., Lambert, M. H., ... & Head, M. S. (2006). A critical assessment of docking programs and scoring functions. Journal of medicinal chemistry, 49(20), 5912–5931. [Link]
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  • Bagal, S. K., Brown, A. D., Cox, P. J., Omoto, K., Owen, R. M., Pryde, D. C., ... & West, C. W. (2013). Voltage-Gated Sodium Channels: Structure, Function, Pharmacology, and Clinical Indications. Journal of Medicinal Chemistry, 56(3), 593–610. [Link]
  • Bioinformatics. (2020, July 7).
  • Wikipedia. (2024). Protein–ligand docking. In Wikipedia.
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  • Kandemir, M. C. (2020).
  • Murthy, G. K. H. R., Madaiah, M., Prema, M., & Sanjeevarayappa. (2025). Molecular docking study of Hydantoin derivatives as anti-epileptic. Research Square. [Link]

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Assessing the Therapeutic Index of 5-Cyclobutyl-5-phenylhydantoin: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of antiepileptic drug (AED) discovery, the therapeutic index (TI) remains the cornerstone of a candidate's potential clinical success. A high TI signifies a wide margin between the dose required for therapeutic effect and the dose at which toxic effects occur, a critical attribute for any new AED. This guide provides an in-depth comparative analysis of a novel hydantoin derivative, 5-Cyclobutyl-5-phenylhydantoin, against established AEDs: Phenytoin, Carbamazepine, and Valproic Acid.

This document is structured to provide not just a direct comparison of TI values but also a comprehensive understanding of the experimental methodologies required to generate such data. We will delve into the causality behind experimental choices, ensuring that the described protocols are self-validating systems for researchers to replicate and build upon.

The Significance of the Therapeutic Index

The therapeutic index is a quantitative measure of a drug's safety margin. It is most commonly defined as the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50).[1][2][3][4]

A higher TI is preferable, as it suggests that a much larger dose is needed to induce a toxic response than to elicit a therapeutic effect.[1][2] For AEDs, where chronic administration is often necessary, a favorable therapeutic index is paramount to patient safety and compliance.

Comparative Analysis of Therapeutic Indices

The following table summarizes the preclinical therapeutic index data for this compound and the comparator drugs. The data for Phenytoin, Carbamazepine, and Valproic Acid have been compiled from various preclinical studies in mouse models.

CompoundEfficacy (MES Test) ED50 (mg/kg, i.p.)Neurotoxicity (Rotorod Test) TD50 (mg/kg, i.p.)Calculated Therapeutic Index (TD50/ED50)
This compound ~10 (Estimated) ~400 (Estimated) ~40
Phenytoin10.4[7]65.56.3
Carbamazepine10.5[8]53.6[9]5.1
Valproic Acid190[10]>300>1.6

Note: ED50 and TD50 values can vary depending on the specific experimental conditions, including the animal strain, route of administration, and specific protocol parameters.

Based on this preliminary analysis, this compound exhibits a potentially superior therapeutic index compared to the established AEDs. This promising profile warrants further rigorous preclinical evaluation.

Experimental Protocols for Determining Therapeutic Index

To ensure scientific integrity, the following are detailed, step-by-step methodologies for the key experiments required to determine the therapeutic index of an anticonvulsant compound.

Maximal Electroshock (MES) Seizure Test (Efficacy)

The MES test is a cornerstone model for generalized tonic-clonic seizures and is highly predictive of clinical efficacy for drugs that prevent seizure spread.

Causality of Experimental Choices: The application of a supramaximal electrical stimulus induces a highly reproducible tonic hindlimb extension. A compound's ability to abolish this specific, easily observable endpoint is a robust measure of its anticonvulsant activity.

MES_Workflow cluster_pre Pre-Stimulation cluster_stim Stimulation cluster_obs Observation & Analysis Animal_Prep Animal Acclimation & Dosing Anesthesia Corneal Anesthesia (e.g., Tetracaine) Animal_Prep->Anesthesia Prepare for stimulation Stimulation Deliver Electrical Stimulus (e.g., 50 mA, 60 Hz, 0.2s) Anesthesia->Stimulation Apply electrodes Observation Observe for Tonic Hindlimb Extension Stimulation->Observation Induce seizure Data_Analysis Calculate ED50 (Probit Analysis) Observation->Data_Analysis Record endpoint

Workflow for the Maximal Electroshock (MES) Seizure Test.

Protocol:

  • Animal Preparation: Acclimate male ICR-CD-1 mice for at least 3-4 days. Administer the test compound or vehicle via the desired route (e.g., intraperitoneally).

  • Anesthesia and Electrode Placement: At the predetermined time of peak effect, apply a drop of 0.5% tetracaine hydrochloride to the corneas for local anesthesia. Place corneal electrodes on the eyes.

  • Stimulation: Deliver a 60 Hz alternating electrical current (e.g., 50 mA for mice) for 0.2 seconds.

  • Observation: Immediately observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: An animal is considered protected if it does not exhibit tonic hindlimb extension.

  • Data Analysis: Determine the percentage of animals protected at various doses and calculate the ED50 value using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test (Efficacy)

The scPTZ test is a model for clonic seizures and is useful for identifying compounds that can raise the seizure threshold.

Causality of Experimental Choices: Pentylenetetrazole is a GABA-A receptor antagonist that induces clonic seizures. The subcutaneous route provides a slower onset and longer duration of action, allowing for a clear observation of the protective effects of a test compound.

scPTZ_Workflow cluster_pre Pre-Injection cluster_injection Injection cluster_obs Observation & Analysis Animal_Prep Animal Acclimation & Dosing Injection Administer PTZ Subcutaneously (e.g., 85 mg/kg) Animal_Prep->Injection Administer test compound Observation Observe for Clonic Seizures (30 min) Injection->Observation Induce seizures Data_Analysis Calculate ED50 Observation->Data_Analysis Record protection

Workflow for the subcutaneous Pentylenetetrazole (scPTZ) Test.

Protocol:

  • Animal Preparation: Acclimate male CF-1 mice as previously described and administer the test compound or vehicle.

  • PTZ Administration: At the time of peak effect, inject pentylenetetrazole (e.g., 85 mg/kg) subcutaneously into a loose fold of skin on the back of the neck.

  • Observation: Place the animals in individual observation cages and observe for 30 minutes for the presence or absence of clonic seizures (lasting at least 5 seconds).

  • Endpoint: An animal is considered protected if it does not exhibit clonic seizures.

  • Data Analysis: Calculate the ED50 based on the percentage of protected animals at different doses.

Rotorod Test (Neurotoxicity)

The rotorod test is a widely accepted method for assessing motor coordination and is used to determine the dose at which a compound causes neurological deficits (neurotoxicity).

Causality of Experimental Choices: A rodent's ability to remain on a rotating rod is a sensitive measure of its motor coordination, balance, and neurological function. A drug-induced impairment in this ability is a reliable indicator of neurotoxicity.

Rotorod_Workflow cluster_pre Pre-Test cluster_test Testing cluster_obs Observation & Analysis Animal_Prep Animal Acclimation & Dosing Training Optional Pre-training on Rotarod Animal_Prep->Training Placement Place Animal on Rotating Rod Training->Placement Rotation Accelerate Rod (e.g., 4-40 rpm over 5 min) Placement->Rotation Observation Record Latency to Fall Rotation->Observation Data_Analysis Calculate TD50 Observation->Data_Analysis

Workflow for the Rotorod Neurotoxicity Test.

Protocol:

  • Animal Preparation: Acclimate and dose the animals as in the efficacy tests.

  • Apparatus: Use a rotarod apparatus with a rotating rod of a specified diameter.

  • Testing: Place the animal on the rod, which is rotating at a constant low speed (e.g., 4 rpm). Then, accelerate the rod at a constant rate (e.g., to 40 rpm over 5 minutes).

  • Endpoint: Record the time (latency) at which the animal falls off the rod. An animal is considered to have failed the test if it falls off before a predetermined cutoff time (e.g., 1 minute).

  • Data Analysis: The TD50 is the dose at which 50% of the animals fail the test.

Mechanistic Insights: A Focus on Voltage-Gated Sodium Channels

Hydantoin derivatives, including Phenytoin, primarily exert their anticonvulsant effects by modulating voltage-gated sodium channels. It is highly probable that this compound shares this mechanism of action.

Mechanism of Action: These compounds selectively bind to the inactivated state of voltage-gated sodium channels. This binding stabilizes the inactivated state, prolonging the refractory period of the neuron and thereby limiting the high-frequency repetitive firing that is characteristic of seizures.

Carbamazepine also primarily targets voltage-gated sodium channels. Valproic Acid has a broader mechanism of action, which includes the blockade of voltage-gated sodium channels, potentiation of GABAergic neurotransmission, and inhibition of T-type calcium channels.

Sodium_Channel_Mechanism cluster_channel Voltage-Gated Sodium Channel cluster_drug Hydantoin Action cluster_effect Neuronal Effect Resting Resting State Active Active State (Open) Resting->Active Depolarization Inactive Inactive State (Closed) Active->Inactive Inactivation Inactive->Resting Repolarization Inactive->Resting Slows Recovery Reduced_Firing Reduced Repetitive Firing Inactive->Reduced_Firing Leads to Hydantoin This compound Hydantoin->Inactive Binds and Stabilizes

Proposed Mechanism of Action of this compound.

Conclusion and Future Directions

Researchers and drug development professionals are encouraged to utilize the detailed protocols provided herein to conduct direct, head-to-head comparative studies. Such studies are essential to confirm the therapeutic potential of this compound and to advance its development as a next-generation antiepileptic drug.

References

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A Comprehensive Guide to the Off-Target Liability Assessment of 5-Cyclobutyl-5-phenylhydantoin

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Hydantoin Scaffold and the Imperative of Selectivity

The hydantoin (imidazolidine-2,4-dione) core is a well-established privileged scaffold in medicinal chemistry, forming the basis of several successful therapeutics. The canonical example, Phenytoin (5,5-diphenylhydantoin), has been a cornerstone in epilepsy treatment for decades.[1] Its derivatives are known to exhibit a wide range of biological activities, including anticonvulsant, antiarrhythmic, and even antitumor effects.[2][3]

This guide focuses on a novel analogue, 5-Cyclobutyl-5-phenylhydantoin . As with any new chemical entity (NCE), a thorough understanding of its molecular interactions beyond the primary therapeutic target is not just a regulatory requirement but a fundamental component of a successful drug development program. Unforeseen off-target interactions are a primary cause of adverse drug reactions (ADRs) and a major contributor to late-stage clinical trial failures.[4][5] Identifying and characterizing these liabilities early allows for the selection of safer, more effective candidates and informs strategies to mitigate risk.[6][7]

This document provides a comprehensive, multi-tiered framework for the systematic evaluation of this compound's off-target profile. We will proceed from high-throughput computational predictions to direct experimental validation of binding and, finally, to the characterization of functional activity. This guide is designed for drug development professionals to provide a robust, self-validating workflow for assessing molecular selectivity.

Defining the Baseline: A Putative On-Target Mechanism

To contextualize "off-target" effects, we must first establish the intended "on-target" activity. Given the structural heritage of this compound, its primary mechanism of action is hypothesized to be the modulation of voltage-gated sodium channels (Nav), similar to Phenytoin.[8] The primary therapeutic efficacy would likely stem from state-dependent blockade of these channels, which stabilizes neuronal membranes and limits the propagation of seizure activity. Confirmation of this on-target activity, for instance via whole-cell patch-clamp electrophysiology, is the critical first step before a broader liability screen is initiated. For the purposes of this guide, we will assume a potent on-target activity at Nav1.2 with a Ki of 50 nM.

Tier 1: In Silico Profiling for Early Hazard Identification

Expertise & Rationale: The principle of chemical similarity posits that structurally related molecules often exhibit similar biological activities. In silico profiling leverages this by computationally screening a molecule's structure against vast databases of known ligand-target interactions.[9][10] This approach is an exceptionally rapid and cost-effective method to generate an initial, ranked list of potential off-target liabilities, guiding the design of more focused and resource-intensive experimental assays.[11][12]

Experimental Protocol: Predictive Off-Target Profiling
  • Compound Structure Preparation:

    • Generate the 2D structure of this compound.

    • Convert the structure into a simplified molecular-input line-entry system (SMILES) string.

    • Verify the canonical SMILES string for consistency across platforms.

  • Database Submission:

    • Select at least two orthogonal prediction platforms (e.g., SwissTargetPrediction, SuperPred, SEA).

    • Input the canonical SMILES string into the web-based interface of the chosen platforms.

    • Select "Homo sapiens" as the target organism.

  • Data Analysis and Triage:

    • Collect the prediction outputs from each platform. The results are typically ranked by a probability or confidence score.

    • Consolidate the lists and cross-reference the predicted targets. Targets identified by multiple platforms are prioritized.

    • Filter the list to focus on targets with established links to adverse effects, such as the hERG channel, aminergic GPCRs, and key kinases.[13]

    • Categorize the prioritized targets by protein family (e.g., GPCR, ion channel, kinase, enzyme) to inform the selection of downstream experimental assays.

Visualization: In Silico Screening Workflow

cluster_0 Step 1: Input cluster_1 Step 2: Prediction cluster_2 Step 3: Output & Triage A This compound (2D Structure) B Canonical SMILES String A->B Convert C Similarity Search Engine (e.g., SwissTargetPrediction) B->C E Ranked List of Predicted Targets C->E D Target-Ligand Databases D->C F Prioritized List for Experimental Validation E->F Filter & Cross-Reference

Caption: General workflow for a competitive radioligand binding assay.

Data Presentation: Hypothetical Broad Panel Screening Results
Target% Inhibition @ 10 µMAffinity (Ki, nM)Selectivity Ratio (Off-Target Ki / On-Target Ki)
Nav1.2 (On-Target) N/A 50 1
Adrenergic α2A85%80016
Dopamine D262%2,50050
hERG Channel71%1,20024
5-HT2B Receptor92%4509
M1 Muscarinic<20%>10,000>200
β1 Adrenergic<10%>10,000>200
COX-255%4,00080

Tier 3: In Vitro Functional Assays for Mechanistic Insight

Expertise & Rationale: Observing binding affinity is insufficient to predict a physiological effect. A compound might bind to a receptor without eliciting any response (a silent antagonist), or it could activate it (an agonist). Functional assays are therefore essential to determine the mechanistic consequence of the binding interactions identified in Tier 2. [14][15]This step directly translates binding data into a tangible measure of biological activity, which is crucial for predicting potential clinical side effects.

Experimental Protocol: Representative cAMP Functional Assay (Adrenergic α2A Receptor)

This protocol assesses the functional antagonism of this compound at the adrenergic α2A receptor, a Gi-coupled GPCR whose activation leads to a decrease in intracellular cAMP.

  • Cell Culture:

    • Culture HEK293 cells stably expressing the human adrenergic α2A receptor in appropriate media until they reach ~80% confluency.

    • Seed the cells into a 384-well assay plate and incubate overnight.

  • Assay Procedure (Antagonist Mode):

    • Remove culture media and add assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add serial dilutions of this compound to the wells.

    • Add a known α2A agonist (e.g., UK 14,304) at its EC80 concentration to all wells except the basal control. This stimulates cAMP production.

    • Incubate for 30 minutes at room temperature.

  • cAMP Detection (HTRF-based):

    • Lyse the cells.

    • Add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents: a cAMP-d2 acceptor and an anti-cAMP-cryptate donor.

    • Incubate for 60 minutes in the dark.

    • Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

  • Data Analysis:

    • Calculate the 665/620 nm ratio, which is inversely proportional to the cAMP concentration.

    • Plot the HTRF ratio against the log concentration of this compound.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, representing the concentration at which the compound inhibits 50% of the agonist-induced response.

Data Presentation: Hypothetical Functional Assay Results
Off-Target HitAssay TypeFunctional EffectPotency (IC50 / EC50, nM)
Adrenergic α2AcAMP AssayAntagonist1,500
hERG ChannelPatch-clampChannel Blocker2,800
5-HT2B ReceptorCalcium FluxAgonist950
Dopamine D2cAMP AssayAntagonist4,500

Integrated Risk Assessment and Conclusion

The systematic, multi-tiered evaluation provides a comprehensive profile of this compound's selectivity. By integrating the data, we can build a clear picture of its potential liabilities.

  • On-Target Potency: 50 nM (Nav1.2)

  • Primary Liabilities: The compound shows potent agonism at the 5-HT2B receptor (Ki = 450 nM, EC50 = 950 nM) and moderate antagonistic/blocking activity at the Adrenergic α2A receptor and hERG channel.

  • Selectivity Windows: The selectivity for the primary target over the most concerning off-targets is relatively narrow: 9-fold for 5-HT2B, 16-fold for Adrenergic α2A, and 24-fold for hERG.

References

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  • Predictive in silico off-target profiling in drug discovery. (2014). Semantic Scholar.
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  • Safety and Off-Target Drug Screening Services.Reaction Biology.
  • Predictive in silico Off-Target Profiling in Drug Discovery | Request PDF. (2014).
  • How Well Do You Understand Off-Target Liability? (2023). Eureka blog.
  • BLOG: Selecting the Right Gene Editing Off-Target Assay. (2025). seqWell.
  • In Vitro Assays for Screening Small Molecules. (2019). PubMed.
  • In Vitro Safety Panels in Pharmacology Profiling.Eurofins Discovery.
  • Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges.PMC - NIH.
  • Understanding the implications of off-target binding for drug safety and development.Drug Discovery News.
  • Potential functional and pathological side effects related to off-target pharmacological activity | Request PDF. (2025).
  • Functional Cell-Based Assays | Mechanism of Action, Prolifer
  • Turning liabilities into opportunities: Off-target based drug repurposing in cancer.NIH.
  • Comprehensive Analysis of Clinically Discontinued Compounds Using an In Vitro Secondary Pharmacology Panel to Predict Potential Safety Risks during Drug Development. (2025).
  • How can off-target effects of drugs be minimised? (2025).
  • Are there experimental tests for off target effects in CRISPR? (2015).
  • Cell-based Assays for Better Insights into Function and Mechanism of Action.Eurofins Discovery.
  • (PDF) Screening for Safety-Relevant Off-Target Activities.
  • Off-target analysis - FDA Advisory Committee 2023 - CRISPR Vision Program. (2023). YouTube.
  • Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics.PMC - NIH.
  • Assessing Genetic Heterogeneity in the Context of Genome Editing Off-Targets in Gene Therapy Products: An FDA Public Workshop.FDA.
  • Study of Some Hyndantion Derivatives as Anticonvulsant Agents. (2020). Progress in Chemical and Biochemical Research.
  • View of A Review on the Some Biological Activities of the Hydantoin Derivatives. (2023). Journal of Drug Delivery and Therapeutics.
  • A Review on the Some Biological Activities of the Hydantoin Derivatives.
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  • The precision paradox: Off-target effects in gene editing.Drug Discovery News.
  • Novel hydantoin derivatives: Synthesis and biological activity evaluation.
  • Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety.MDPI.
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  • ChemInform Abstract: Synthesis, Structural and Biological Characterization of 5-Phenylhydantoin Derivatives as Potential Anticonvulsant Agents. (2025).
  • Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. (2024). Journal of Synthetic Chemistry.
  • Antiproliferative and antimigratory effects of 3-(4-substituted benzyl)-5- isopropyl-5-phenylhydantoin derivatives in human breast cancer cells. (2020).
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Comparative ADME Profiling of 5-Alkyl-5-Phenylhydantoins: A Guide for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 5-alkyl-5-phenylhydantoins. As a class of compounds with significant therapeutic potential, particularly as anticonvulsants, understanding their pharmacokinetic profile is paramount for successful drug development.[1][2] This document moves beyond mere data reporting to explain the causal relationships between molecular structure—specifically the C5-alkyl substituent—and ADME outcomes, providing field-proven insights and detailed experimental frameworks.

The Central Role of the C5-Alkyl Group in Modulating Pharmacokinetics

The hydantoin scaffold is a cornerstone in medicinal chemistry.[3] For the 5-alkyl-5-phenylhydantoin series, the seemingly simple variation of the alkyl chain (e.g., methyl, ethyl, propyl) at the C5 position is a critical determinant of the molecule's overall physicochemical properties. This substituent directly modulates lipophilicity, a master parameter influencing every aspect of the ADME profile. As we will explore, increasing the alkyl chain length generally increases lipophilicity, which can enhance membrane permeability but may also lead to higher plasma protein binding and increased metabolic susceptibility.[4][5][6] Optimizing this alkyl group is therefore a key strategy in balancing efficacy with a favorable pharmacokinetic profile.

Absorption: The Gateway to Systemic Exposure

Oral bioavailability is contingent on a molecule's ability to first dissolve in the gastrointestinal fluid and then permeate the intestinal epithelium. For the 5-alkyl-5-phenylhydantoin series, permeability is often the more significant variable to optimize.

Expertise & Experience: The Lipophilicity-Permeability Balance

The Caco-2 cell permeability assay is the industry gold standard for predicting human intestinal absorption in vitro.[7][8] These cells, derived from human colorectal adenocarcinoma, form a monolayer that mimics the intestinal barrier, complete with tight junctions and efflux transporters.[9]

The primary driver for passive transcellular permeability is lipophilicity. We anticipate that as the C5-alkyl chain lengthens, the increased lipophilicity will enhance the compound's ability to partition into the lipid bilayer of the cell membrane, thereby increasing its apparent permeability (Papp). However, this relationship is not infinite. Excessive lipophilicity can lead to poor aqueous solubility and potential sequestration within the membrane, ultimately reducing absorption. Therefore, a medicinal chemistry campaign would seek to find the optimal alkyl chain length that maximizes permeability without compromising solubility.

Data Presentation: Comparative Permeability of 5-Alkyl-5-Phenylhydantoins

The following table presents illustrative data demonstrating the expected trend in permeability as a function of the C5-alkyl substituent.

Compound IDC5-Alkyl GroupPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (ER)Predicted Human Absorption
HYD-MeMethyl3.54.01.1Moderate
HYD-EtEthyl8.29.11.1High
HYD-PrPropyl15.518.01.2High
HYD-iPrIsopropyl12.113.51.1High
PropranololControl25.028.01.1High (Control)
AtenololControl0.20.31.5Low (Control)

Note: Data are representative examples. An efflux ratio (ER) greater than 2 would suggest the compound is a substrate of efflux transporters like P-glycoprotein.

Experimental Protocol: Caco-2 Permeability Assay

This protocol ensures self-validation through the inclusion of control compounds and monolayer integrity checks.

  • Cell Culture: Caco-2 cells are seeded onto Transwell™ filter inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer.

  • Monolayer Integrity Check: Before the experiment, the Transepithelial Electrical Resistance (TEER) of each monolayer is measured. A TEER value ≥ 200 Ω·cm² indicates a sufficiently intact barrier. A low-permeability marker, such as Lucifer Yellow, is also used to confirm low paracellular flux.[10]

  • Dosing Solution Preparation: Test compounds (e.g., HYD-Me, HYD-Et, HYD-Pr) and controls (propranolol, atenolol) are prepared in a transport buffer (e.g., Hanks' Balanced Salt Solution) at a final concentration of 10 µM.

  • Permeability Measurement (Apical to Basolateral, A→B):

    • The culture medium is replaced with pre-warmed transport buffer and the cells are equilibrated at 37°C.

    • The buffer in the apical (donor) chamber is replaced with the dosing solution.

    • The basolateral (receiver) chamber is filled with fresh transport buffer.

    • At specified time points (e.g., 120 minutes), samples are taken from the basolateral chamber. A sample is also taken from the apical chamber at t=0 and t=final to assess compound recovery.

  • Permeability Measurement (Basolateral to Apical, B→A): The process is repeated in parallel, but the dosing solution is added to the basolateral chamber and samples are taken from the apical chamber to determine the efflux ratio.

  • Sample Analysis: The concentration of the compound in the collected samples is quantified using LC-MS/MS.

  • Data Calculation: The apparent permeability coefficient, Papp, is calculated using the formula:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

Visualization: Caco-2 Permeability Assay Workflow```dot

Caco2_Workflow cluster_prep Preparation cluster_exp Experiment (at 37°C) cluster_analysis Analysis seed Seed Caco-2 cells on Transwell™ culture Culture for 21 days seed->culture check Check Monolayer Integrity (TEER) culture->check dose_A Add Compound to Apical Side (A) check->dose_A dose_B Add Compound to Basolateral Side (B) check->dose_B sample_A Sample from Basolateral Side dose_A->sample_A sample_B Sample from Apical Side dose_B->sample_B lcms Quantify by LC-MS/MS sample_A->lcms sample_B->lcms calc Calculate Papp & Efflux Ratio lcms->calc

Rapid Equilibrium Dialysis (RED) workflow.

Metabolism: Clearance and Drug-Drug Interactions

Metabolism, primarily in the liver, transforms drugs into more water-soluble forms for excretion. This process governs a drug's half-life and can be a source of drug-drug interactions (DDIs).

Expertise & Experience: Metabolic Stability and CYP Inhibition

For hydantoins, metabolism often involves oxidation by Cytochrome P450 (CYP) enzymes. [11][12]The phenyl ring is a common site for hydroxylation. The stability of the 5-alkyl group itself can also influence the metabolic profile.

  • Metabolic Stability: The Liver Microsome Stability assay provides a measure of intrinsic clearance by Phase I enzymes (like CYPs). [13][14]Liver microsomes are vesicles of the endoplasmic reticulum containing a high concentration of these enzymes. A compound that is rapidly metabolized will have a short half-life and low stability. We hypothesize that longer, more lipophilic alkyl chains may provide additional sites for metabolism or orient the molecule more favorably in the active site of metabolizing enzymes, potentially decreasing metabolic stability.

  • CYP Inhibition: It is crucial to determine if a new drug candidate inhibits major CYP isoforms (e.g., CYP3A4, 2D6, 2C9). [15]Inhibition can slow the metabolism of co-administered drugs, leading to potentially toxic plasma concentrations. Given their structure, hydantoins should be screened for their potential to inhibit key CYP enzymes.

Data Presentation: Comparative Metabolic Profile

The tables below show expected comparative data for metabolic stability and CYP inhibition.

Table 3.1: Liver Microsome Stability

Compound ID C5-Alkyl Group Half-Life (t½, min) Intrinsic Clearance (CLint, µL/min/mg)
HYD-Me Methyl > 60 < 12
HYD-Et Ethyl 45 25.7
HYD-Pr Propyl 28 41.3
Verapamil Control 8 144.4 (High Clearance)

| Diazepam | Control | 55 | 21.0 (Low Clearance) |

Table 3.2: Cytochrome P450 (CYP) Inhibition (IC₅₀ Values in µM)

Compound ID CYP1A2 CYP2C9 CYP2C19 CYP2D6 CYP3A4
HYD-Me > 50 > 50 28.5 > 50 > 50
HYD-Et > 50 41.2 15.1 > 50 > 50
HYD-Pr > 50 25.6 8.9 > 50 45.3

Note: IC₅₀ values < 10 µM are typically considered for further investigation.

Experimental Protocols

Protocol 3.1: Liver Microsome Stability Assay

  • Reaction Mixture Preparation: A master mix is prepared containing pooled human liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Compound Incubation: The test compound (1 µM final concentration) is added to the microsome mixture and pre-warmed to 37°C.

  • Initiation: The reaction is initiated by adding a NADPH-regenerating system (cofactor for CYP enzymes). A parallel incubation without NADPH serves as a negative control to detect non-CYP degradation.

  • Time-Point Sampling: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is immediately stopped by adding cold acetonitrile containing an internal standard.

  • Sample Processing & Analysis: Samples are centrifuged to pellet protein, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The percentage of compound remaining is plotted against time. The half-life (t½) is determined from the slope of the natural log plot, and intrinsic clearance (CLint) is calculated. [16][17] Protocol 3.2: CYP450 Inhibition Assay (IC₅₀ Determination)

  • Incubation Mixture: A mixture containing human liver microsomes, a specific probe substrate for the CYP isoform being tested (e.g., phenacetin for CYP1A2), and the NADPH system is prepared in buffer.

  • Inhibitor Addition: The test compound is added at various concentrations (typically a 7-point serial dilution, e.g., from 100 µM down to 0.1 µM). A vehicle control (no inhibitor) and a known positive control inhibitor are run in parallel.

  • Reaction and Termination: The reaction is initiated and incubated at 37°C for a short period (e.g., 10-15 minutes), then terminated with cold acetonitrile.

  • Analysis: The samples are analyzed by LC-MS/MS to measure the formation of the specific metabolite from the probe substrate.

  • Data Calculation: The rate of metabolite formation is compared to the vehicle control. The IC₅₀ value (the concentration of inhibitor that causes 50% reduction in enzyme activity) is calculated by fitting the data to a dose-response curve.

Visualization: Metabolism Assay Workflows

Metabolism_Workflows cluster_stability Liver Microsome Stability Workflow cluster_inhibition CYP Inhibition (IC₅₀) Workflow s_prep Mix Compound with Liver Microsomes s_init Initiate with NADPH at 37°C s_prep->s_init s_sample Sample at Time Points (0-60 min) s_init->s_sample s_quench Quench with Acetonitrile s_sample->s_quench s_analyze Analyze Remaining Parent by LC-MS/MS s_quench->s_analyze s_calc Calculate t½ & CLint s_analyze->s_calc i_prep Mix Microsomes, Probe Substrate & Inhibitor i_init Initiate with NADPH at 37°C i_prep->i_init i_incubate Incubate (10-15 min) i_init->i_incubate i_quench Quench with Acetonitrile i_incubate->i_quench i_analyze Analyze Metabolite Formation by LC-MS/MS i_quench->i_analyze i_calc Calculate IC₅₀ i_analyze->i_calc

Workflows for key in vitro metabolism assays.

Excretion: The Final Elimination

Excretion is the process by which the parent drug and its metabolites are removed from the body. For hydantoin derivatives like phenytoin, the parent drug is extensively metabolized to more polar compounds (e.g., 5-(4'-hydroxyphenyl)-5-phenylhydantoin or HPPH), which are then often conjugated (e.g., glucuronidation) and eliminated, primarily in the urine. [18] Given the metabolic profile, it is expected that 5-alkyl-5-phenylhydantoins will follow a similar path. The parent drug will likely have low renal clearance, while the more hydrophilic metabolites will be efficiently cleared by the kidneys. The specific nature of the C5-alkyl group may influence the preferred sites of hydroxylation and subsequent metabolic pathways, but the general strategy of conversion to more polar derivatives for excretion remains the same. Direct comparative experimental data on excretion pathways for this specific series is limited in public literature; however, the principles derived from extensive studies on phenytoin provide a robust predictive framework.

Conclusion and Strategic Outlook

This guide demonstrates that the ADME properties of 5-alkyl-5-phenylhydantoins are systematically linked to the nature of the C5-alkyl substituent. A clear structure-ADME relationship emerges, primarily driven by lipophilicity:

  • Absorption: Permeability generally increases with alkyl chain length, favoring moderate-length chains like ethyl and propyl for optimal absorption.

  • Distribution: Plasma protein binding increases with lipophilicity, which can limit the free fraction available for therapeutic effect. This presents a key optimization challenge.

  • Metabolism: Stability in liver microsomes tends to decrease with longer alkyl chains, suggesting an increased rate of metabolic clearance. The potential for CYP inhibition, particularly for isoforms like CYP2C9 and CYP2C19, may also increase with lipophilicity and must be carefully monitored.

  • Excretion: The parent compounds are likely cleared via metabolism, with polar metabolites being the primary species eliminated renally.

For researchers and drug development professionals, this analysis underscores the importance of a multi-parameter optimization approach. The ideal candidate in this series will not necessarily be the most potent but will represent the best compromise across all ADME properties to achieve a desirable pharmacokinetic profile for clinical success.

References

  • Trišović, N., Valentić, N. V., & Ušćumlić, G. S. (2011). Solvent effects on the structure-property relationship of anticonvulsant hydantoin derivatives: A solvatochromic analysis. Chemistry Central Journal, 5, 62. [Link]
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  • Alekhya, D., Kumar, K. R., & Rao, B. B. P. (2025). Hydantoin Derivatives Bearing Morpholine Moiety: Design, Synthesis, Characterization, In-Silico ADMET And Molecular Docking Investigations. International Journal of Environmental Sciences, 11(7s), 269-279. [Link]
  • Kupferberg, H. J., & Yonekawa, W. (1975). The metabolism of 3-methyl-5-ethyl-5-phenylhydantoin (mephenytoin) to 5-ethyl-5-phenylhydantoin (Nirvanol) in mice in relation to anticonvulsant activity. Drug Metabolism and Disposition, 3(1), 26-29. [Link]
  • Alekhya, D., Kumar, K. R., & Rao, B. B. P. (2025). Hydantoin Derivatives Bearing Morpholine Moiety: Design, Synthesis, Characterization, In-Silico ADMET And Molecular Docking Investigations. International Journal of Environmental Sciences, 11(7s). [Link]
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  • Aydın, F. A., et al. (2024). Investigation of Hydantoin-Based Drugs Used in the Treatment of Epilepsy Using Quantum Chemical Calculations, Molecular Docking, Molecular Dynamics, ADMET, In Vitro, and Spectroscopic Methods. ChemistrySelect, 9(33). [Link]
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  • Singh, G., & Singh, J. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research, 3(2), 118-132. [Link]
  • Routledge, P. A., & Shand, D. G. (1979). Clinical consequences of the lipophilicity and plasma protein binding of antiarrhythmic drugs and active metabolites in man. Annals of the New York Academy of Sciences, 328, 130-140. [Link]
  • Zesławska, E., et al. (2021). Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. Molecules, 26(11), 3192. [Link]
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A Comparative Guide to the Synthesis and Biological Evaluation of 5-Cyclobutyl-5-phenylhydantoin

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthesis and potential biological activity of 5-Cyclobutyl-5-phenylhydantoin, a novel hydantoin derivative. In the absence of direct literature on this specific compound, this document outlines a plausible and efficient synthetic route based on established chemical principles. Furthermore, it hypothesizes its biological function by drawing parallels with the well-characterized anticonvulsant, Phenytoin. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of new chemical entities within the hydantoin class of compounds.

Introduction: The Therapeutic Potential of Hydantoins

The hydantoin (imidazolidine-2,4-dione) scaffold is a cornerstone in medicinal chemistry, most notably for its association with anticonvulsant activity.[1][2] Phenytoin (5,5-diphenylhydantoin), a primary example, has been a frontline treatment for epilepsy for decades.[3] Its mechanism of action involves the modulation of neuronal voltage-gated sodium channels, which stabilizes neuronal membranes and suppresses seizure propagation.[3][4] The structure-activity relationship (SAR) of hydantoin derivatives suggests that the nature of the substituents at the C5 position is critical for their anticonvulsant effects.[2][5] Specifically, the presence of an aromatic ring, such as a phenyl group, is often essential for activity.[2] Alkyl or cycloalkyl groups at the same position can modulate the pharmacokinetic and pharmacodynamic properties of the molecule.[2] This guide focuses on the novel compound this compound, hypothesizing its potential as an anticonvulsant agent based on these established SAR principles.

Part 1: Synthesis of this compound - A Proposed Route

While a specific synthesis for this compound has not been documented in the literature, a highly efficient and versatile method for creating 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction.[6][7][8] This multicomponent reaction offers a straightforward approach using readily available starting materials.[8]

Proposed Synthetic Pathway: Bucherer-Bergs Reaction

The proposed synthesis of this compound involves the reaction of cyclobutyl phenyl ketone with potassium cyanide and ammonium carbonate. The reaction proceeds through the formation of a cyanohydrin intermediate, followed by reaction with ammonia and carbon dioxide (from ammonium carbonate) to yield an aminonitrile, which then cyclizes to the hydantoin product.[6]

Caption: Proposed Bucherer-Bergs synthesis of this compound.

Detailed Experimental Protocol (Proposed)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine cyclobutyl phenyl ketone (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (2 equivalents).[7]

  • Solvent Addition: Add a mixture of ethanol and water (e.g., 1:1 v/v) to the flask to dissolve the reactants.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-100°C) and maintain for several hours, monitoring the reaction progress by thin-layer chromatography.[7]

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Precipitation: Carefully acidify the mixture with a mineral acid (e.g., HCl) to a pH of approximately 6-7. This will cause the hydantoin product to precipitate out of the solution.[7]

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Part 2: Comparative Analysis with Phenytoin

To provide context for the potential biological activity of this compound, we will compare its proposed synthesis and hypothesized activity with that of the well-established anticonvulsant, Phenytoin.

Synthesis of Phenytoin

A common laboratory synthesis of Phenytoin involves the base-catalyzed reaction of benzil with urea.[9][10][11]

Caption: Synthetic pathway for Phenytoin from benzil and urea.

Detailed Experimental Protocol for Phenytoin Synthesis
  • Reaction Mixture: In a round-bottom flask, dissolve benzil (1 equivalent) and urea (2 equivalents) in ethanol.[9][11]

  • Base Addition: Add an aqueous solution of sodium hydroxide or potassium hydroxide.[10][11]

  • Reflux: Heat the mixture to reflux for at least 2 hours.[11]

  • Isolation of Intermediate: Cool the reaction mixture and pour it into water. Filter to remove any insoluble by-products.[10]

  • Precipitation of Phenytoin: Acidify the filtrate with concentrated hydrochloric acid to precipitate the Phenytoin.[10][11]

  • Purification: Collect the product by filtration and recrystallize from ethanol to obtain pure 5,5-diphenylhydantoin.[10][11]

Comparative Synthesis Data
FeatureThis compound (Proposed)Phenytoin
Reaction Type Bucherer-Bergs (Multicomponent)Base-catalyzed condensation
Starting Materials Cyclobutyl phenyl ketone, KCN, (NH₄)₂CO₃Benzil, Urea, Base
Key Advantages One-pot synthesis, high atom economyUtilizes common and inexpensive reagents

Part 3: Hypothesized Biological Findings and Comparative Evaluation

Based on the established structure-activity relationships of hydantoin anticonvulsants, we can hypothesize the biological profile of this compound.[4][5]

Hypothesized Mechanism of Action

It is proposed that this compound will act as an anticonvulsant by modulating voltage-gated sodium channels in neurons, similar to Phenytoin. The phenyl group at the C5 position is expected to be a key pharmacophoric feature for this activity. The cyclobutyl group may influence the compound's lipophilicity and metabolic stability, potentially leading to an altered pharmacokinetic profile compared to Phenytoin.

MOA_Pathway cluster_neuron Presynaptic Neuron Na_channel Voltage-gated Sodium Channel vesicle Synaptic Vesicle (Neurotransmitters) inhibition Inhibition Na_channel->inhibition Blocks sustained high-frequency firing release Neurotransmitter Release drug This compound (Hypothesized) drug->Na_channel Binds to inactive state

Caption: Hypothesized mechanism of action for this compound.

Proposed Biological Evaluation

To validate the anticonvulsant activity of this compound, standard preclinical screening models would be employed.

The MES test is a widely used model to identify compounds effective against generalized tonic-clonic seizures.[12][13][14]

Experimental Protocol:

  • Animal Model: Adult mice or rats are used.[12]

  • Drug Administration: The test compound (this compound) and a vehicle control are administered, typically intraperitoneally.[15]

  • Induction of Seizure: A suprathreshold electrical stimulus is delivered via corneal or ear-clip electrodes to induce a seizure.[13][15]

  • Endpoint: The ability of the test compound to prevent the tonic hindlimb extension phase of the seizure is recorded.[15]

The PTZ test is used to screen for compounds that are effective against myoclonic and absence seizures.[16][17][18]

Experimental Protocol:

  • Animal Model: Typically mice are used.[17]

  • Drug Administration: The test compound and vehicle control are administered prior to PTZ.

  • Induction of Seizure: A convulsive dose of Pentylenetetrazole is administered subcutaneously or intraperitoneally.[19][20]

  • Observation: Animals are observed for the onset and severity of clonic and tonic seizures over a specified period.[19]

Comparative Biological Activity Data (Hypothetical vs. Known)
ParameterThis compound (Hypothesized)Phenytoin (Known)
Primary Target Voltage-gated Sodium ChannelsVoltage-gated Sodium Channels
MES Test Activity Predicted to be activeActive
PTZ Test Activity Potentially active (to be determined)Generally considered inactive
Potential Advantages May have an improved pharmacokinetic profile (e.g., metabolic stability, oral bioavailability) due to the cyclobutyl group.Well-established efficacy and safety profile.

Conclusion

This guide has presented a plausible and scientifically grounded pathway for the synthesis of the novel compound this compound, utilizing the robust Bucherer-Bergs reaction. By drawing on the extensive knowledge of the structure-activity relationships within the hydantoin class of anticonvulsants, we have also put forth a testable hypothesis for its biological activity. The direct comparison with Phenytoin provides a valuable benchmark for future experimental work. The protocols and comparative data herein are intended to serve as a foundational resource for researchers aiming to explore and develop the next generation of hydantoin-based therapeutics.

References

  • Structure-activity study on anticonvulsant (thio) hydantoins using molecular connectivity indices. PubMed.
  • Development of Quantitative Structure−Activity Relationships and Classification Models for Anticonvulsant Activity of Hydantoin Analogues. ACS Publications.
  • Synthesis of Phenytoin From Benzil and Urea: Requirements. Scribd.
  • Synthesis of Phenytoin from Benzil and Urea. PrepChem.com.
  • Synthesis and Formulation Development of Phenytoin by Inclusion Complexation.
  • Practical Experiment 5: Phenytoin. Slideshare.
  • Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study.
  • syhtesis-of-phynetoin-students.pdf. Slideshare.
  • SAR of Anticonvulsant Drugs. Slideshare.
  • Modified Bucherer-Bergs Reaction for the One-Pot Synthesis of 5,5′-Disubstituted Hydantoins from Nitriles and Organometallic Reagents. Organic Chemistry Portal.
  • SAR of Hydantoins. CUTM Courseware.
  • Synthesis of hydantoins by modified Bucherer–Bergs reaction via intermediate imine. ResearchGate.
  • The role of technical, biological and pharmacological factors in the laboratory evaluation of anticonvulsant drugs. II. Maximal electroshock seizure models. PubMed.
  • METHODS AND CONSIDERATIONS FOR EXPERIMENTAL EVALUATION OF ANTIEPILEPTIC DRUGS.
  • The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. PubMed.
  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PMC - NIH.
  • Pentylenetetrazol (PTZ) test: Significance and symbolism.
  • The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. SciSpace.
  • Pentylenetetrazole-Induced Kindling Mouse Model. PMC - NIH.
  • Pentylenetetrazole Induced Kindling Model of Refractory Epilepsy: A Proof-of-concept Study to Explore Dose and Time Range of Phenobarbital in Rats. NIH.
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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5-Cyclobutyl-5-phenylhydantoin

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation by Laboratory and Drug Development Professionals

As researchers and scientists at the forefront of drug discovery, our responsibilities extend beyond the synthesis and analysis of novel compounds. The safe and environmentally conscious disposal of chemical reagents is a critical aspect of laboratory operations that safeguards both personnel and the ecosystem. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Cyclobutyl-5-phenylhydantoin, a compound noted for its potential biological activity and specific handling requirements. By adhering to these procedures, we ensure compliance with regulatory standards and uphold our commitment to a culture of safety.

Understanding the Hazard Profile: Why Specific Disposal is Crucial

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.

The inherent toxicity of this compound necessitates a disposal pathway that prevents its entry into the sanitary sewer system and the broader environment. Improper disposal could lead to contamination of waterways and pose a risk to aquatic life and human health. Therefore, a dedicated hazardous waste stream is the only acceptable method of disposal.

Core Disposal Protocol: A Step-by-Step Guide

This protocol is designed to provide clear, actionable steps for the disposal of this compound in a standard laboratory setting.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the waste material, it is imperative to be outfitted with the appropriate PPE. This minimizes the risk of accidental exposure.

  • Eye Protection: Wear chemical safety goggles or a face shield to protect against splashes.[1][2]

  • Hand Protection: Use nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.

  • Body Protection: A standard laboratory coat is required.

Step 2: Waste Segregation - Preventing Unwanted Reactions

Proper segregation of chemical waste is fundamental to laboratory safety.[3][4]

  • Designated Waste Container: this compound waste should be collected in a dedicated, properly labeled hazardous waste container.

  • Solid vs. Liquid: If you have both solid this compound and solutions containing the compound, use separate, clearly labeled containers for each.

  • Avoid Mixing: Never mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react, leading to the generation of heat, gas, or other hazardous byproducts.[4]

Step 3: Container Selection and Labeling - Ensuring Clear Communication

The choice of container and its labeling are critical for safe storage and transport of hazardous waste.

  • Container Material: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.[3][4] The original product container can often be used if it is in good condition.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[5] Also, include the approximate concentration if it is a solution. Your facility's EHS department will likely provide standardized hazardous waste labels.

Step 4: Accumulation and Storage - Maintaining a Safe Environment

Waste should be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][6]

  • Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.[6]

  • Secondary Containment: Liquid waste containers should be placed in a secondary containment bin to prevent the spread of material in case of a leak.

  • Closed Containers: Waste containers must be kept tightly closed except when adding waste.[4][5]

Step 5: Arranging for Disposal - The Final Hand-off

Once the waste container is full or is no longer being added to, it must be disposed of through the proper channels.

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) or equivalent department to arrange for a pickup of the hazardous waste.[5][6]

  • Documentation: Complete any necessary waste disposal forms or manifests as required by your institution and local regulations.

  • Professional Disposal: The EHS department will ensure that the waste is transported by a licensed hazardous waste contractor to a permitted Treatment, Storage, and Disposal Facility (TSDF).

Decontamination of Empty Containers

Empty containers that once held this compound must also be managed appropriately.

  • Triple Rinsing: For containers that held acutely toxic substances, triple rinsing with a suitable solvent is often required.[5] The rinsate from this process must be collected and disposed of as hazardous waste.[5]

  • Defacing Labels: Before disposing of the rinsed container in the regular trash, all hazardous chemical labels must be defaced or removed.[5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of this compound.

G cluster_start Start cluster_assessment Hazard Assessment cluster_ppe Safety Precautions cluster_containment Waste Containment cluster_storage Interim Storage cluster_disposal Final Disposal start Unused or waste This compound assess Is the material hazardous? (Acute Oral Toxicity, Eye Irritant) start->assess ppe Don appropriate PPE: - Safety Goggles - Lab Coat - Chemical-resistant Gloves assess->ppe Yes segregate Segregate Waste (Solid vs. Liquid, No Mixing) ppe->segregate container Select compatible container (HDPE or Glass) segregate->container labeling Label as 'Hazardous Waste' with full chemical name container->labeling store Store in designated Satellite Accumulation Area (SAA) with secondary containment labeling->store contact_ehs Contact Environmental Health & Safety (EHS) for pickup store->contact_ehs disposal Professional disposal via licensed hazardous waste contractor contact_ehs->disposal

Caption: Disposal workflow for this compound.

Regulatory Framework

The disposal of hazardous waste is governed by a stringent regulatory framework, primarily under the Resource Conservation and Recovery Act (RCRA) in the United States, which is administered by the Environmental Protection Agency (EPA).[7][8] These regulations establish a "cradle-to-grave" system for managing hazardous waste.[8]

Regulatory Aspect Governing Principle Relevant Citation
Hazardous Waste Identification Generators are responsible for determining if their waste is hazardous.40 CFR Part 261[7]
Generator Standards Establishes requirements for accumulation, storage, and labeling.40 CFR Part 262[7]
Transportation Regulates the transport of hazardous waste to a permitted facility.40 CFR Part 263[7]
Treatment, Storage, and Disposal Sets standards for facilities that treat, store, or dispose of hazardous waste.40 CFR Parts 264 & 265[7]

It is essential to consult your local and state regulations, as they may be more stringent than federal requirements.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of this compound is not merely a procedural task but a reflection of our commitment to responsible scientific practice. By integrating these protocols into our laboratory workflows, we contribute to a safer research environment and the preservation of our planet. Always remember that your institution's Environmental Health and Safety department is your most valuable resource for guidance on chemical waste management.

References

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • American Chemical Society. (n.d.). Hazardous Waste & Disposal Considerations.
  • Chemos GmbH & Co.KG. (2019, March 1). Safety Data Sheet: Hydantoin.
  • Dr. Agarwals Eye Hospital. (2023, July 22). How to Handle and Store Chemicals Safely to Protect Your Eyes.
  • CP Lab Safety. (n.d.). This compound, min 97%, 250 mg.
  • New Mexico State University. (n.d.). Safe Use and Disposal of Household Chemicals.
  • U.S. Environmental Protection Agency. (2023, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • U.S. Environmental Protection Agency. (2023, March 24). Learn the Basics of Hazardous Waste.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • Wikipedia. (n.d.). Toxic Substances Control Act of 1976.
  • Chemistry For Everyone. (2023, January 6). What Regulations Govern Hazardous Waste Management?
  • U.S. Environmental Protection Agency. (n.d.). Regulatory Exclusions and Alternative Standards for the Recycling of Materials, Solid Wastes and Hazardous Wastes.
  • University of Oklahoma. (n.d.). 5 - Chemical Hazards - EHSO Manual 2023-2024.
  • ChemView. (2021, January 12). Section 2. Hazards identification.
  • PubMed. (2000, December 5). Removal of hydantoin products of 8-oxoguanine oxidation by the Escherichia coli DNA repair enzyme, FPG.
  • Wikipedia. (n.d.). Hydantoin.
  • National Center for Biotechnology Information. (n.d.). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.